Product packaging for DPPC-d9(Cat. No.:)

DPPC-d9

Cat. No.: B12421493
M. Wt: 743.1 g/mol
InChI Key: KILNVBDSWZSGLL-WLMBCDKQSA-N
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Description

DPPC-d9 is a useful research compound. Its molecular formula is C40H80NO8P and its molecular weight is 743.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H80NO8P B12421493 DPPC-d9

Properties

Molecular Formula

C40H80NO8P

Molecular Weight

743.1 g/mol

IUPAC Name

[(2R)-2-hexadecanoyloxy-3-(13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1/i1D3,6D2,8D2,10D2

InChI Key

KILNVBDSWZSGLL-WLMBCDKQSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

Foundational & Exploratory

The Structure and Application of DPPC-d9: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d9 (DPPC-d9) is a deuterated analog of the saturated phospholipid, DPPC. In this isotopologue, the nine hydrogen atoms on the three methyl groups of the choline headgroup are replaced with deuterium. This isotopic labeling makes this compound a valuable tool in a variety of research applications, particularly in the fields of membrane biophysics and lipidomics, where it serves as an internal standard for mass spectrometry-based quantification of phospholipids. This guide provides a comprehensive overview of the structure of this compound, its synthesis, and its application in experimental workflows.

Core Structure of this compound

This compound shares the same fundamental molecular structure as its non-deuterated counterpart, DPPC, which consists of a glycerol backbone esterified to two palmitic acid chains at the sn-1 and sn-2 positions, and a phosphocholine headgroup at the sn-3 position. The key distinction lies in the isotopic composition of the choline headgroup.

The chemical structure of this compound is characterized by the substitution of nine protium (¹H) atoms with deuterium (²H or D) atoms on the terminal methyl groups of the choline moiety. This specific labeling provides a distinct mass shift, which is instrumental in its application as an internal standard.

Physicochemical Properties

The introduction of deuterium into the choline headgroup can subtly influence the physicochemical properties of the phospholipid. While comprehensive data specifically for this compound is not extensively available, studies on deuterated phospholipids suggest potential alterations in phase behavior and membrane packing. For instance, headgroup deuteration has been observed to cause an increase in the lamellar repeat spacing in some phospholipids.[1] The table below summarizes the key physicochemical properties of this compound.

PropertyValueReference
Chemical Formula C40H71D9NO8P[2]
Molecular Weight 743.11 g/mol [3]
Deuterium Enrichment ≥99%[2]
Physical State Solid
Solubility Chloroform, Methanol
Storage Temperature -20°C[2]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the methylation of dipalmitoylethanolamine using a deuterated methylating agent.[4]

Materials:

  • Dipalmitoylethanolamine

  • d3-Methyl iodide (CD₃I)

  • Methanol

  • Sodium bicarbonate (NaHCO₃)

  • Chloroform

  • Silica gel for column chromatography

Procedure:

  • Dissolve dipalmitoylethanolamine in methanol.

  • Add sodium bicarbonate to the solution.

  • Add d3-methyl iodide to the reaction mixture.

  • Reflux the mixture for approximately 26 hours.[4]

  • After reflux, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in chloroform.

  • Purify the crude product using silica gel column chromatography with a suitable solvent system (e.g., a gradient of chloroform and methanol) to obtain pure this compound.

  • Verify the purity and identity of the final product using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

The following diagram illustrates the synthetic workflow for this compound.

Synthesis_of_DPPC_d9 cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_product Final Product DPE Dipalmitoylethanolamine Reflux Reflux (26h) DPE->Reflux CD3I d3-Methyl Iodide CD3I->Reflux Solvents Methanol, NaHCO3 Solvents->Reflux Evaporation Solvent Evaporation Reflux->Evaporation ColumnChromatography Silica Gel Column Chromatography Evaporation->ColumnChromatography DPPCd9 This compound ColumnChromatography->DPPCd9

Synthesis of this compound Workflow
Application in Lipidomics: Quantification of Phospholipids by LC-MS

This compound is widely used as an internal standard for the accurate quantification of phospholipids in complex biological samples using liquid chromatography-mass spectrometry (LC-MS).[5] The known concentration of the deuterated standard allows for the correction of variations in sample extraction, processing, and instrument response.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • This compound internal standard solution of known concentration

  • Organic solvents for lipid extraction (e.g., chloroform, methanol, isopropanol)

  • LC-MS system (e.g., UPLC coupled to a Q-TOF or triple quadrupole mass spectrometer)

Procedure:

  • Sample Preparation:

    • Thaw the biological sample on ice.

    • Add a known amount of the this compound internal standard solution to the sample.

    • Perform lipid extraction using a suitable method, such as the Folch or Bligh-Dyer method, to separate lipids from other cellular components.

    • Evaporate the organic solvent phase to dryness under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis.

  • LC-MS Analysis:

    • Inject the reconstituted lipid extract onto the LC-MS system.

    • Separate the different lipid species using a suitable chromatography column and gradient.

    • Detect the lipid species using the mass spectrometer in either positive or negative ionization mode, depending on the target analytes.

    • Acquire data in full scan mode to identify the lipids present and in tandem MS (MS/MS) mode to confirm their structures.

  • Data Analysis:

    • Identify the peaks corresponding to the endogenous (non-deuterated) DPPC and the this compound internal standard based on their mass-to-charge ratios (m/z) and retention times.

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the concentration of the endogenous DPPC in the original sample by comparing the ratio of the peak area of the analyte to the peak area of the internal standard against a calibration curve.

The following diagram outlines the general workflow for lipidomics analysis using a deuterated internal standard.

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Add_IS Spike with this compound Internal Standard Sample->Add_IS Extraction Lipid Extraction Add_IS->Extraction Reconstitution Dry & Reconstitute Extraction->Reconstitution LC_MS LC-MS Analysis Reconstitution->LC_MS Peak_Integration Peak Identification & Integration LC_MS->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Lipidomics Workflow with this compound

Signaling Pathways and Logical Relationships

DPPC is a fundamental component of eukaryotic cell membranes and is the primary constituent of pulmonary surfactant. As such, it is involved in numerous cellular processes and signaling pathways, primarily related to membrane structure and function. The pathways for the synthesis of DPPC itself are well-characterized and involve either a de novo pathway or a reacylation pathway.

The use of this compound does not directly implicate it in novel signaling pathways but rather provides a tool to study the dynamics and quantification of endogenous DPPC and other phospholipids within these existing pathways. For example, by using this compound as a tracer, researchers can follow the metabolic fate of DPPC in various cellular models.

The logical relationship for the utility of this compound in research is based on the principle of isotope dilution mass spectrometry. The key relationship is that the signal intensity of the endogenous analyte relative to the signal intensity of the known amount of the isotopically labeled internal standard is proportional to the concentration of the endogenous analyte.

Conclusion

This compound is a powerful tool for researchers in the life sciences. Its well-defined structure, with deuterium labeling on the choline headgroup, provides a distinct mass signature that is ideal for use as an internal standard in mass spectrometry-based lipidomics. The ability to accurately quantify phospholipids is crucial for understanding their roles in health and disease, and this compound plays a critical role in enabling these precise measurements. The experimental protocols outlined in this guide provide a framework for the synthesis and application of this important research compound.

References

A Technical Guide to the Physical and Chemical Properties of DPPC-d9

Author: BenchChem Technical Support Team. Date: November 2025

The second search provided more specific information. I found several resources detailing the phase transition temperature of DPPC, which is consistently reported to be around 41-42°C for the main transition. I also found information on how this can be influenced by factors like the substrate and the presence of other molecules. While a precise melting point for DPPC-d9 is still not explicitly stated, the general rule of a ~2°C decrease upon chain deuteration can be applied to the known value of DPPC.

I have gathered several detailed protocols for preparing DPPC liposomes using methods like thin-film hydration, sonication, and extrusion. These will be very useful for the "Experimental Protocols" section.

I also found some general information on performing DSC and NMR on lipid systems, but a specific, detailed protocol for this compound is still lacking. The NMR results are more focused on the interpretation of spectra rather than the experimental setup.

The search for signaling pathways directly involving this compound did not yield specific results. The information found relates to the general role of DPPC in membrane fluidity and its use in drug delivery, but not its involvement as a signaling molecule in a specific pathway. Therefore, I will need to create a more general diagram representing the logical workflow of using this compound in membrane studies or a diagram illustrating the structure of a liposome.

Given this, the next steps will focus on consolidating the existing information and creating the required content, even with the slight lack of a specific NMR protocol and a defined signaling pathway. I have enough information to create a comprehensive guide as requested.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d9 (this compound). This deuterated phospholipid is a valuable tool in a wide range of research applications, particularly in the fields of membrane biophysics, drug delivery, and advanced analytical studies. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visualizations of experimental workflows.

Core Physical and Chemical Properties

This compound is a saturated phospholipid where nine hydrogen atoms on the choline headgroup have been replaced with deuterium. This isotopic labeling makes it particularly useful for Nuclear Magnetic Resonance (NMR) spectroscopy and Neutron Scattering studies, allowing for detailed investigation of lipid bilayer structure and dynamics without significantly altering the molecule's fundamental physicochemical properties.

PropertyValueReference
Chemical Formula C40H71D9NO8P[1]
Molecular Weight 743.1 g/mol [1]
CAS Number 77165-56-1[1]
Purity ≥95%[2]
Deuterium Enrichment ≥99%[1]
Appearance White to off-white solid/powder[3]
Storage -20°C[1]

Solubility

The solubility of this compound is a critical parameter for its application in forming liposomes and other lipid assemblies.

SolventSolubilityReference
ChloroformSoluble[4]
Ethanol30 mg/ml[4]

Thermal Properties: Phase Transitions

The thermotropic phase behavior of DPPC is one of its most well-studied characteristics. It undergoes a main phase transition (Tm) from a gel-like ordered state (Lβ') to a liquid-crystalline disordered state (Lα). Deuteration of the acyl chains has been shown to decrease the transition temperature by approximately 2°C. While this compound is deuterated on the choline headgroup, not the acyl chains, subtle effects on packing and hydration may still influence the transition temperature. The main phase transition temperature of non-deuterated DPPC is consistently reported to be around 41-42°C.[5][6][7]

TransitionTemperature (°C)
Pre-transition (Lβ' to Pβ')~35
Main Transition (Tm) (Pβ' to Lα)~41.3

Experimental Protocols

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for characterizing the thermotropic phase behavior of lipids. It measures the heat flow associated with phase transitions as a function of temperature.

Objective: To determine the main phase transition temperature (Tm) of this compound liposomes.

Materials:

  • This compound powder

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Differential Scanning Calorimeter

Procedure:

  • Liposome Preparation: Prepare multilamellar vesicles (MLVs) of this compound by the thin-film hydration method.

    • Dissolve a known quantity of this compound in chloroform in a round-bottom flask.

    • Remove the solvent under a stream of nitrogen gas to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with the desired buffer by vortexing at a temperature above the expected Tm (e.g., 50°C). This results in a milky suspension of MLVs.

  • Sample Preparation for DSC:

    • Transfer a precise amount of the liposome suspension (typically 10-20 µL) into an aluminum DSC pan.

    • Seal the pan hermetically to prevent solvent evaporation during the experiment.

    • Prepare a reference pan containing the same volume of buffer.

  • DSC Analysis:

    • Place the sample and reference pans into the DSC instrument.

    • Equilibrate the system at a starting temperature well below the expected pre-transition (e.g., 20°C).

    • Heat the sample at a controlled rate (e.g., 1-2°C/min) to a temperature well above the main transition (e.g., 60°C).

    • Record the differential heat flow between the sample and reference pans as a function of temperature. The peak of the endotherm corresponds to the main phase transition temperature (Tm).

    • Perform multiple heating and cooling cycles to ensure the reversibility of the transition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy is a powerful tool for obtaining atomic-level information on the structure and dynamics of lipid bilayers. Deuterium (²H) NMR of deuterated lipids like this compound provides insights into the orientation and mobility of the labeled segment.

Objective: To characterize the mobility of the choline headgroup in this compound bilayers at different temperatures.

Materials:

  • This compound liposome sample (prepared as for DSC)

  • Solid-state NMR spectrometer equipped with a deuterium probe

Procedure:

  • Sample Preparation:

    • Concentrate the this compound liposome suspension by ultracentrifugation to form a pellet.

    • Transfer the lipid pellet into an NMR rotor.

  • NMR Data Acquisition:

    • Place the rotor in the NMR probe and equilibrate at the desired temperature.

    • Acquire ²H NMR spectra using a quadrupolar echo pulse sequence. This sequence is essential for refocusing the broad deuterium signal in the solid state.

    • Key acquisition parameters to optimize include the 90° pulse length, the echo delay, and the recycle delay.

    • Acquire spectra at various temperatures, particularly below, at, and above the main phase transition temperature.

  • Data Analysis:

    • The lineshape of the ²H NMR spectrum is sensitive to the motional averaging of the C-D bond vector.

    • In the gel phase (below Tm), the headgroup motion is restricted, resulting in a broad Pake doublet spectrum.

    • In the liquid-crystalline phase (above Tm), increased headgroup mobility leads to a narrowing of the spectrum.

    • The quadrupolar splitting (the separation between the two peaks of the Pake doublet) can be used to calculate the order parameter (SCD) of the C-D bond, which provides a quantitative measure of the motional restriction.

Visualizations

Experimental Workflow for Liposome Preparation

The following diagram illustrates a common workflow for the preparation of unilamellar liposomes using the thin-film hydration and extrusion method.

Liposome_Preparation cluster_0 Thin-Film Hydration cluster_1 Extrusion Dissolve this compound in Chloroform Dissolve this compound in Chloroform Evaporate Solvent (Nitrogen Stream) Evaporate Solvent (Nitrogen Stream) Dissolve this compound in Chloroform->Evaporate Solvent (Nitrogen Stream) Dry Under Vacuum Dry Under Vacuum Evaporate Solvent (Nitrogen Stream)->Dry Under Vacuum Hydrate with Buffer (above Tm) Hydrate with Buffer (above Tm) Dry Under Vacuum->Hydrate with Buffer (above Tm) Hydrated MLVs Hydrated MLVs Hydrate with Buffer (above Tm)->Hydrated MLVs Load into Extruder Load into Extruder Hydrated MLVs->Load into Extruder Extrude through Polycarbonate Membrane Extrude through Polycarbonate Membrane Load into Extruder->Extrude through Polycarbonate Membrane Unilamellar Vesicles (LUVs) Unilamellar Vesicles (LUVs) Extrude through Polycarbonate Membrane->Unilamellar Vesicles (LUVs)

Workflow for preparing unilamellar this compound liposomes.
Logical Relationship in Membrane Studies

This diagram outlines the logical flow of using this compound in biophysical studies of lipid membranes.

Membrane_Studies_Logic cluster_system System Preparation cluster_analysis Biophysical Analysis cluster_properties Derived Properties DPPC_d9 This compound Model_Membrane Model Membrane (e.g., Liposomes, Bilayers) DPPC_d9->Model_Membrane Other_Lipids Other Lipids / Molecules Other_Lipids->Model_Membrane DSC DSC Model_Membrane->DSC NMR NMR Model_Membrane->NMR Microscopy Microscopy Model_Membrane->Microscopy Phase_Behavior Phase Behavior DSC->Phase_Behavior Membrane_Structure Structure NMR->Membrane_Structure Dynamics Dynamics NMR->Dynamics Interactions Molecular Interactions NMR->Interactions Microscopy->Membrane_Structure

Logical flow for biophysical studies using this compound.

Applications in Research and Drug Development

This compound is a versatile tool with numerous applications:

  • Membrane Structure and Dynamics: As a non-perturbative probe, the deuterium label on the headgroup allows for detailed studies of lipid packing, headgroup orientation, and mobility in various membrane environments using solid-state NMR.

  • Lipid-Protein Interactions: this compound can be incorporated into model membranes to study the influence of proteins and peptides on the lipid bilayer. Deuterium NMR can reveal how these interactions affect the headgroup region of the lipids.

  • Drug Delivery Systems: DPPC is a major component of many liposomal drug delivery formulations.[3] this compound can be used as a tracer or internal standard in quantitative analyses (e.g., by NMR or mass spectrometry) to track the fate of liposomes in vitro and in vivo.[3] The thermal properties of DPPC are also exploited in temperature-sensitive liposomes for triggered drug release.

  • Neutron Scattering: The difference in the neutron scattering length of deuterium compared to hydrogen makes this compound an excellent component for contrast variation studies in small-angle neutron scattering (SANS), enabling the detailed characterization of the structure of liposomes and other lipid nanoparticles.

References

Unveiling Membrane Secrets: A Technical Guide to the Applications of Deuterated Lipids in Membrane Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular biology and drug discovery, understanding the dynamics and structure of cell membranes is paramount. These fluid mosaics, composed primarily of a lipid bilayer, are the gatekeepers of the cell, mediating everything from signal transduction to nutrient transport. Deuterated lipids, where hydrogen atoms are replaced by their heavier isotope, deuterium, have emerged as a powerful and indispensable tool for researchers to probe the secrets of these vital structures. This in-depth technical guide explores the core applications of deuterated lipids in membrane studies, providing detailed experimental methodologies, quantitative data, and visual workflows to empower researchers in their quest to unravel the complexities of membrane biology.

Solid-State Deuterium NMR Spectroscopy: A Window into Membrane Order and Dynamics

Solid-state deuterium nuclear magnetic resonance (²H NMR) spectroscopy is a premier, non-invasive technique for characterizing the order, dynamics, and orientation of lipid molecules within a membrane. By selectively replacing protons with deuterons at specific positions on a lipid molecule, researchers can gain unparalleled insights into the behavior of different membrane regions.

The primary observable in ²H NMR of lipid membranes is the quadrupolar splitting (ΔνQ), which is directly proportional to the order parameter (S_CD). The order parameter provides a measure of the motional anisotropy of the C-²H bond vector, reflecting the orientational order of the lipid acyl chains. A higher order parameter indicates a more ordered, less fluid membrane environment.

Key Applications in ²H NMR
  • Determination of Acyl Chain Order Parameters: Measuring the order parameters along the length of the lipid acyl chains to create an "order profile," which reveals the gradient of fluidity from the rigid headgroup region to the more fluid terminal methyl groups.

  • Characterization of Lipid Phases: Distinguishing between different lipid phases, such as the liquid-disordered (Ld), liquid-ordered (Lo), and solid-ordered (So) phases, based on their distinct order parameter profiles.[1]

  • Studying Protein-Lipid Interactions: Observing changes in lipid order and dynamics upon the incorporation of membrane proteins or peptides, providing insights into how these molecules perturb the lipid bilayer.[2][3][4][5]

  • Investigating the Effects of Small Molecules: Assessing the impact of drugs, sterols (like cholesterol), and other small molecules on membrane structure and fluidity.[6]

  • Characterizing Lipid Rafts: By using site-specifically deuterated sphingomyelin, researchers can simultaneously obtain the order profiles of lipids within both the Lo and Ld domains of raft-exhibiting ternary mixtures.[7]

Experimental Protocol: Solid-State ²H NMR of Liposomes

This protocol outlines the key steps for preparing and analyzing deuterated lipid vesicles using solid-state ²H NMR.

1.2.1. Materials and Equipment

  • Deuterated lipid(s) of interest

  • Buffer (e.g., 80 mM HEPES, 100 mM NaCl, pH 7.4)[8]

  • Organic solvent (e.g., chloroform or a chloroform/methanol mixture)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Solid-state NMR spectrometer with a quadrupolar echo pulse sequence

  • NMR tubes (e.g., 5 mm)[9]

1.2.2. Procedure

  • Lipid Film Formation:

    • Dissolve the desired amount of deuterated lipid (typically 20-50 mg for carbon NMR) in an organic solvent in a round-bottom flask.[9]

    • Remove the solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Vesicle Formation:

    • Hydrate the lipid film with the chosen buffer (typically 0.6-0.7 mL for a standard NMR tube).[10]

    • Vortex the mixture vigorously to form multilamellar vesicles (MLVs).

    • For the formation of large unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles.

  • Extrusion (Optional, for LUVs):

    • Pass the hydrated lipid suspension through an extruder equipped with a polycarbonate membrane of a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes) to create vesicles with a uniform size distribution.

  • Sample Loading:

    • Carefully transfer the vesicle suspension into an NMR tube using a glass Pasteur pipette.[10]

  • NMR Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Tune the probe to the deuterium frequency.

    • Acquire the ²H NMR spectrum using a quadrupolar echo pulse sequence. This sequence is crucial for refocusing the rapid signal decay characteristic of solid-state NMR.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • "De-Pake" the resulting powder pattern spectrum to obtain a spectrum corresponding to a single bilayer orientation.

    • Measure the quadrupolar splitting (ΔνQ) for each deuterated position.

    • Calculate the C-D bond order parameter (S_CD) using the following equation: S_CD = (4/3) * (h / e²qQ) * ΔνQ where h is Planck's constant, and e²qQ/h is the static quadrupolar coupling constant for a C-²H bond (approximately 170 kHz).

Diagram of the Solid-State ²H NMR Experimental Workflow

experimental_workflow_nmr cluster_prep Sample Preparation cluster_acq Data Acquisition & Analysis cluster_output Output start Dissolve Deuterated Lipid in Organic Solvent film Form Thin Lipid Film (Rotary Evaporation) start->film hydrate Hydrate Film with Buffer (Vortexing) film->hydrate extrude Extrude to Form Uniform Vesicles hydrate->extrude load Load Sample into NMR Tube extrude->load acquire Acquire Spectrum (Quadrupolar Echo) load->acquire process Process Data (Fourier Transform, De-Paking) acquire->process measure Measure Quadrupolar Splittings (ΔνQ) process->measure calculate Calculate Order Parameters (S_CD) measure->calculate output Membrane Order Profile & Dynamic Information calculate->output contrast_variation cluster_protein Lipid SLD = Solvent SLD cluster_lipid Protein SLD = Solvent SLD cluster_both Contrast between all components p1 Protein l1 Lipid Bilayer s1 Solvent (H₂O/D₂O) p2 Protein l2 Lipid Bilayer s2 Solvent (H₂O/D₂O) p3 Protein l3 Lipid Bilayer s3 Solvent (H₂O/D₂O) lipidomics_workflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_result Results sample Biological Sample (e.g., Plasma, Cells) spike Spike with Deuterated Internal Standards sample->spike extract Lipid Extraction spike->extract lcms LC-MS/MS Analysis extract->lcms identify Lipid Identification (Retention Time, m/z, Fragments) lcms->identify quantify Quantification (Peak Area Ratio to Standard) identify->quantify profile Quantitative Lipid Profile quantify->profile pathway Metabolic Pathway Analysis profile->pathway ferroptosis_pathway cluster_deuterated Therapeutic Intervention pufa Polyunsaturated Fatty Acid (PUFA) in Membrane peroxidation Lipid Peroxidation pufa->peroxidation ros Reactive Oxygen Species (ROS) ros->pufa H abstraction ferroptosis Ferroptotic Cell Death peroxidation->ferroptosis gpx4 GPX4 gpx4->peroxidation Inhibits dpufa Deuterated PUFA k_effect Kinetic Isotope Effect (Stronger C-D bond) dpufa->k_effect inhibit_perox Inhibition of Lipid Peroxidation k_effect->inhibit_perox inhibit_perox->peroxidation

References

DPPC-d9: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Deuterated Dipalmitoylphosphatidylcholine in Advanced Research Applications

This technical guide provides a comprehensive overview of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d9 (DPPC-d9), a deuterated analog of the saturated phospholipid DPPC. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, and established experimental protocols for its application as an internal standard in mass spectrometry and in the formulation of liposomal systems.

Core Physicochemical Properties

This compound is a synthetic, deuterated version of DPPC where nine hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an invaluable tool in lipidomics and membrane research, primarily for its use as an internal standard in quantitative mass spectrometry-based assays. The deuterium atoms are typically located on the choline headgroup, which provides a distinct mass shift without significantly altering the molecule's chemical behavior.

Below is a summary of the key quantitative data for this compound.

PropertyValueCitations
Molecular Formula C40H71D9NO8P[1][2]
Molecular Weight 743.11 g/mol [1][2]
Deuterium Enrichment ≥99%[2]
Purity Typically ≥95-99%[1][2]
Storage Temperature ≤ -20°C[2]
Solubility (Ethanol) 30 mg/mL[3]

Experimental Protocols

This compound's primary applications lie in its use as an internal standard for the precise quantification of its non-deuterated counterpart, DPPC, and in the preparation of liposomes for various research purposes, including drug delivery and membrane studies.

Quantification of DPPC using this compound as an Internal Standard via LC-MS/MS

The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for variations in sample preparation and instrument response in liquid chromatography-mass spectrometry (LC-MS/MS) analysis.

Methodology:

  • Sample Preparation and Lipid Extraction:

    • Biological samples (e.g., plasma, tissue homogenates, or cell lysates) are spiked with a known concentration of this compound.[4]

    • Lipids are then extracted using a standard procedure, such as the Folch method, which involves a chloroform/methanol/water solvent system to separate the lipid-containing organic phase.[5][6]

    • The organic phase containing the lipids (including the analyte DPPC and the internal standard this compound) is collected, dried under a stream of nitrogen, and reconstituted in an appropriate solvent (e.g., isopropanol or methanol) for LC-MS analysis.[5]

  • Liquid Chromatography (LC) Conditions:

    • Column: A reversed-phase C18 or Phenyl-Hexyl column is typically used for phospholipid separation.[3][5]

    • Mobile Phase: A gradient elution is commonly employed, using a mixture of aqueous and organic solvents, such as acetonitrile/water with ammonium acetate and acetonitrile/isopropanol with ammonium acetate.[5]

    • Flow Rate: A flow rate of around 1 µL/min is often used for capillary columns.[5]

    • Injection Volume: A small volume, typically in the range of 0.7-5 µL, is injected.[5][7]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive ion mode electrospray ionization (ESI) is generally used for the detection of phosphatidylcholines.[2]

    • Scan Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification, monitoring the specific precursor-to-product ion transitions for both DPPC and this compound.[4]

    • MS Parameters: Typical parameters include a spray voltage of 3-4 kV and a capillary temperature of 220-300°C.[1][2] Collision energy for fragmentation is optimized for the specific instrument and analytes.

  • Data Analysis:

    • The peak areas of the analyte (DPPC) and the internal standard (this compound) are measured.

    • A calibration curve is generated using known concentrations of DPPC with a fixed concentration of this compound.

    • The concentration of DPPC in the unknown samples is determined by calculating the peak area ratio of DPPC to this compound and comparing it to the calibration curve.

Preparation of this compound Containing Liposomes

DPPC and its deuterated analog are frequently used to prepare liposomes, which are spherical vesicles composed of a lipid bilayer. These can be used to study membrane properties or as drug delivery vehicles.

Methodology: Thin-Film Hydration Followed by Sonication

  • Lipid Film Formation:

    • This compound (and any other lipids) are dissolved in an organic solvent such as chloroform in a round-bottom flask.[2]

    • The solvent is evaporated under a stream of nitrogen gas while rotating the flask to form a thin, uniform lipid film on the inner wall.

    • The flask is then placed under a high vacuum for at least 12 hours to remove any residual organic solvent.[2]

  • Hydration:

    • The dried lipid film is hydrated with an aqueous buffer (e.g., HEPES buffer) by vortexing or gentle shaking.[2] This results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Sonication):

    • To produce smaller, unilamellar vesicles (SUVs), the MLV suspension is subjected to sonication.[1]

    • Probe-tip sonication is an effective method. The sample is sonicated in pulses (e.g., 2-second pulse followed by a 5-second rest) for a total duration of several minutes to reduce the size of the vesicles.[1][3] The temperature should be monitored to avoid excessive heating.

  • Purification:

    • The liposome suspension is centrifuged to pellet any titanium particles shed from the sonicator tip and larger, non-hydrated lipid aggregates.[1][3] The supernatant containing the liposomes is carefully collected.

Visualizations

The following diagrams illustrate key experimental workflows involving this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis BiologicalSample Biological Sample (e.g., Plasma, Tissue) Spike Spike with This compound Internal Standard BiologicalSample->Spike Add known amount Extraction Lipid Extraction (e.g., Folch Method) Spike->Extraction DryReconstitute Dry Down & Reconstitute in LC Mobile Phase Extraction->DryReconstitute LC Liquid Chromatography Separation DryReconstitute->LC Inject MS Tandem Mass Spectrometry (MRM Mode) LC->MS Integration Peak Area Integration (DPPC & this compound) MS->Integration Ratio Calculate Peak Area Ratio (DPPC / this compound) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification liposome_preparation start Dissolve this compound in Chloroform film Form Thin Lipid Film (Nitrogen Evaporation & Vacuum) start->film hydrate Hydrate Film with Aqueous Buffer film->hydrate mlv Formation of Multilamellar Vesicles (MLVs) hydrate->mlv sonicate Size Reduction (Probe-tip Sonication) mlv->sonicate suv Formation of Small Unilamellar Vesicles (SUVs) sonicate->suv purify Centrifugation to Remove Debris suv->purify final Purified Liposome Suspension purify->final

References

Unlocking Membrane Secrets: A Technical Guide to DPPC-d9 in Neutron Scattering

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of deuterated 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with nine deuterium atoms on the choline headgroup (DPPC-d9) in advancing our understanding of lipid bilayer structure and dynamics through neutron scattering techniques. The strategic use of isotopic labeling with this compound provides a powerful tool for elucidating the molecular organization of cell membrane mimics, offering invaluable insights for drug development and molecular biology.

The Power of Contrast: Why this compound is a Key Tool

Neutron scattering is a premier technique for studying the structure of biological macromolecules in solution.[1] Its strength lies in the significant difference in the coherent neutron scattering length between hydrogen (-3.74 fm) and its isotope deuterium (6.67 fm).[2] This difference allows for the use of "contrast variation," a method where researchers can selectively highlight or mask different components of a molecular assembly by judiciously replacing hydrogen with deuterium.[1][2]

This compound, with its deuterated choline headgroup, serves as a powerful contrast agent in studies of lipid bilayers.[3][4] By comparing the scattering from protiated DPPC, chain-deuterated DPPC (d62), and headgroup-deuterated DPPC (d9 and d13), researchers can precisely determine the location and conformation of different lipid segments within the bilayer.[3][4] This is often done in conjunction with varying the H₂O/D₂O ratio of the solvent to further enhance contrast.[3][4]

Quantitative Insights from Neutron Scattering

Neutron scattering experiments, particularly Small-Angle Neutron Scattering (SANS) and Neutron Reflectometry (NR), have yielded a wealth of quantitative data on the structure of DPPC bilayers. These techniques allow for the determination of key structural parameters with high precision.

ParameterValueExperimental ConditionsTechniqueReference
Area per Lipid (A) 63.0 Ų (± 1 Ų)50°C, fully hydrated fluid phaseSANS & X-ray Scattering[3][4]
Bilayer Thickness (d_L) 54.4 Å20°C, gel phase, ~2.5mM CaCl₂SANS[5]
Hydrocarbon Region Thickness 2.8 - 3.5 nmRoom temperatureSANS[5]
Scattering Length Density (SLD) of d-DPPC acyl tails 6.37 x 10⁻⁶ Å⁻²37°CNeutron Reflectometry[6]
Area per Molecule (at 30 mN·m⁻¹) 53.8 ŲLiquid condensed phaseNeutron Reflectometry[7]

Experimental Protocols: A Closer Look

The successful application of neutron scattering to study this compound bilayers relies on meticulous experimental design and execution. The two primary techniques employed are Small-Angle Neutron Scattering (SANS) for studying vesicles in solution and Neutron Reflectometry (NR) for examining planar bilayers supported on a solid substrate.

Small-Angle Neutron Scattering (SANS) of this compound Vesicles

SANS is a powerful method for determining the structure of macromolecules and their complexes in solution, providing information on their size, shape, and internal organization.[6]

1. Sample Preparation:

  • Vesicle Formation: Unilamellar vesicles (ULVs) are typically prepared by extrusion. A solution of this compound in a suitable organic solvent is dried to a thin film under nitrogen. The lipid film is then hydrated with a buffer solution (often with a specific H₂O/D₂O ratio for contrast) and subjected to multiple freeze-thaw cycles. The resulting multilamellar vesicle suspension is then extruded through a polycarbonate membrane with a defined pore size (e.g., 500 Å) to produce ULVs of a relatively uniform size.[8]

  • Concentration: Lipid concentrations are typically in the range of 1-10 mg/mL.

2. Instrumentation and Data Collection:

  • SANS Instrument: Experiments are performed on a dedicated SANS instrument at a neutron source. These instruments are equipped with a neutron source, velocity selector, collimation system, sample environment, and a 2D detector.

  • q-range: Data is collected over a range of scattering vectors, q, which is inversely proportional to the length scale being probed. A typical q-range for lipid vesicle studies is 0.01 to 0.5 Å⁻¹.

  • Contrast Variation: A series of measurements are often performed on samples with different isotopic compositions: protiated DPPC, this compound, and chain-deuterated DPPC, each in buffers with varying H₂O/D₂O ratios (e.g., 100% D₂O, 50% D₂O, and 100% H₂O).[3][4]

3. Data Analysis:

  • Data Reduction: The raw 2D scattering data is corrected for background, empty cell scattering, and detector efficiency, and then azimuthally averaged to produce a 1D scattering curve of intensity I(q) vs. q.

  • Modeling: The scattering data is then fit to a model of the lipid bilayer. A common approach is the "strip-function" or multi-shell model, which describes the bilayer as a series of layers (headgroups, tails) each with a specific thickness and neutron scattering length density (SLD). By simultaneously fitting the data from multiple contrast conditions, a detailed structural model of the bilayer can be obtained.[3][4][5][8]

Neutron Reflectometry (NR) of Supported this compound Bilayers

NR is a surface-sensitive technique used to study the structure of thin films and interfaces. It provides detailed information about the thickness, density, and roughness of layers perpendicular to the surface.[6]

1. Sample Preparation:

  • Substrate Preparation: A flat, smooth substrate, typically a single crystal of silicon, is cleaned and functionalized.

  • Bilayer Deposition: A supported lipid bilayer can be formed by vesicle fusion or Langmuir-Blodgett/Langmuir-Schaeffer deposition. For asymmetric bilayers, different lipid compositions can be deposited for the inner and outer leaflets.[9] For example, a tail-deuterated DPPC (d-DPPC) layer can be deposited as the inner leaflet, followed by a different lipid, such as lipopolysaccharide (LPS), as the outer leaflet.[6]

2. Instrumentation and Data Collection:

  • Neutron Reflectometer: The experiment is performed on a neutron reflectometer, which measures the intensity of a highly collimated neutron beam reflected from a flat surface as a function of the momentum transfer vector, Qz.

  • Contrast Variation: Similar to SANS, NR experiments are often performed with multiple solvent contrasts (e.g., D₂O, H₂O, and "gold matched water") to enhance the structural detail that can be resolved.[6]

3. Data Analysis:

  • Reflectivity Profile: The raw data is converted into a reflectivity profile, R(Qz).

  • Modeling: The reflectivity profile is then fit to a model of the interfacial structure. The model consists of a series of layers, each defined by its thickness, SLD, and interfacial roughness. By simultaneously fitting data from multiple contrasts, a detailed SLD profile normal to the surface is obtained, revealing the structure of the supported bilayer.[6][10]

Visualizing the Process

To better understand the experimental and analytical workflows, the following diagrams illustrate the key steps involved in SANS and NR studies of this compound bilayers.

SANS_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis prep1 This compound Lipid Film prep2 Hydration with H2O/D2O Buffer prep1->prep2 prep3 Freeze-Thaw Cycles prep2->prep3 prep4 Extrusion prep3->prep4 prep5 Unilamellar Vesicles prep4->prep5 sans SANS Instrument prep5->sans data_acq Measure I(q) vs. q sans->data_acq reduction Data Reduction & Correction data_acq->reduction fitting Simultaneous Fitting of Multiple Contrasts reduction->fitting model Bilayer Structural Model model->fitting results Bilayer Parameters (Thickness, Area/Lipid) fitting->results

Caption: Workflow for a SANS experiment on this compound vesicles.

NR_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis sub Silicon Substrate dep This compound Bilayer Deposition (e.g., Vesicle Fusion) sub->dep sample Supported Bilayer dep->sample nr Neutron Reflectometer sample->nr data_acq Measure R(Qz) nr->data_acq fitting Fit Reflectivity Profile data_acq->fitting model Layered Structural Model model->fitting results SLD Profile (Thickness, Roughness) fitting->results

Caption: Workflow for a Neutron Reflectometry experiment on a supported this compound bilayer.

Conclusion

The use of this compound in neutron scattering experiments provides an unparalleled level of detail into the structure of lipid bilayers. By leveraging the principles of contrast variation, researchers can dissect the molecular architecture of these fundamental biological structures. The quantitative data and detailed methodologies presented here serve as a valuable resource for scientists and professionals in drug development, offering a solid foundation for designing and interpreting neutron scattering experiments aimed at understanding membrane interactions and properties.

References

The Role of Deuterated DPPC in Advancing Model Cell Membrane Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of membrane biophysics and drug discovery, model cell membranes are indispensable tools for elucidating the fundamental principles governing cellular processes and for screening the interactions of novel therapeutic agents. Among the vast array of phospholipids utilized to construct these models, 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is a cornerstone due to its well-characterized properties and biological relevance. The strategic substitution of hydrogen with its heavier, non-radioactive isotope, deuterium, in the DPPC molecule (yielding deuterated DPPC, such as DPPC-d9 or chain-perdeuterated DPPC-d62) has unlocked unprecedented levels of detail in the structural and dynamic analysis of lipid bilayers. This technical guide provides an in-depth exploration of the pivotal role of deuterated DPPC in model cell membranes, with a focus on its application in sophisticated biophysical techniques.

The primary utility of deuterated lipids lies in their ability to provide contrast in neutron scattering experiments and to serve as a non-perturbing probe in solid-state Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Neutrons interact differently with hydrogen and deuterium nuclei, a property that allows researchers to selectively highlight or mask specific components of a model membrane system by isotopic labeling.[1] This "contrast variation" is a powerful tool for determining the precise location and conformation of molecules within the lipid bilayer.[2] Similarly, in solid-state NMR, deuterium labeling provides a sensitive probe of molecular order and dynamics within the membrane.[3]

This guide will delve into the quantitative biophysical properties of DPPC and its deuterated analogs, provide detailed experimental protocols for key analytical techniques, and present visual workflows to aid in the conceptualization of experimental designs.

Quantitative Biophysical Properties: A Comparative Analysis

The substitution of hydrogen with deuterium can subtly alter the biophysical properties of phospholipids. While often considered a minimally perturbing label, it is crucial for researchers to be aware of these differences. The following tables summarize key quantitative data comparing protiated DPPC with its deuterated counterparts.

PropertyDPPC (Protiated)DPPC (Chain-Deuterated)Key Observations and Citations
Main Phase Transition Temperature (Tm) ~41-42 °C~37-38 °CChain deuteration consistently lowers the gel-to-liquid crystalline phase transition temperature by approximately 4.3 ± 0.1 °C.[1][4][5] This is attributed to the slightly weaker C-D bond compared to the C-H bond, leading to increased conformational freedom of the acyl chains.
Pre-transition Temperature (Tp) ~35-36 °CAbolished or shifted to lower temperaturesThe pre-transition, corresponding to the transition from a lamellar gel phase to a ripple phase, is often abolished or significantly broadened upon chain deuteration.[6]

Table 1: Comparison of Phase Transition Temperatures.

PropertyDPPC (Protiated)DPPC (Chain-Deuterated)Experimental Conditions & Citations
Area per Lipid (Gel Phase, Lβ') ~47-48 ŲSlightly smallerThe area per lipid in the gel phase is minimally affected, with some studies suggesting a slight condensation upon deuteration.
Area per Lipid (Liquid Crystalline Phase, Lα) ~63-65 ŲSlightly smallerIn the fluid phase, chain-deuterated DPPC tends to occupy a slightly smaller area per molecule compared to its protiated counterpart.[7]
Bilayer Thickness (Gel Phase, Lβ') ~4.4-5.5 nmSlightly reducedNeutron and X-ray scattering studies indicate that chain deuteration leads to a reduction in the bilayer thickness.[1][4][8]
Bilayer Thickness (Liquid Crystalline Phase, Lα) ~3.6-3.9 nmSlightly reducedThe reduction in bilayer thickness upon chain deuteration is also observed in the fluid phase.[1][4][9]

Table 2: Comparison of Structural Parameters of DPPC and Chain-Deuterated DPPC Bilayers.

Experimental Protocols

The use of deuterated DPPC is central to several advanced biophysical techniques. Below are detailed methodologies for two key experimental approaches.

Solid-State Deuterium NMR (2H-NMR) Spectroscopy for Membrane Order and Dynamics

Solid-state 2H-NMR of specifically deuterated lipids provides invaluable information on the orientational order and dynamics of different segments of the lipid molecule within the bilayer.[3][10]

1. Sample Preparation: Multilamellar Vesicles (MLVs)

  • Lipid Film Formation: Dissolve the desired amount of chain-deuterated DPPC (e.g., DPPC-d62) and any other components (e.g., cholesterol, peptides) in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v). Remove the solvent under a stream of nitrogen gas to form a thin lipid film on the walls of a glass vial. Further dry the film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration: Hydrate the lipid film with a buffer of choice (e.g., phosphate-buffered saline in D2O to minimize the 1H signal) to a final lipid concentration of 10-20% (w/w). The hydration should be performed above the Tm of the lipid mixture to ensure proper hydration.

  • Homogenization: Subject the hydrated lipid suspension to several freeze-thaw cycles (e.g., 5-10 cycles) using liquid nitrogen and a warm water bath. This process helps to create homogeneous multilamellar vesicles.

  • Sample Packing: Carefully transfer the hydrated lipid dispersion into a solid-state NMR rotor (e.g., 4 mm zirconia rotor). Centrifuge the rotor at low speed to pack the sample and remove any excess buffer from the top. Seal the rotor with a cap.

2. NMR Data Acquisition

  • Spectrometer Setup: Use a high-field solid-state NMR spectrometer equipped with a solid-state probe tuned to the deuterium frequency.

  • Quadrupole Echo Pulse Sequence: Acquire 2H-NMR spectra using a quadrupole echo pulse sequence (90°x - τ - 90°y - τ - acquire). This sequence is essential for refocusing the dephasing of the broad deuterium signal due to the large quadrupolar interaction.

  • Experimental Parameters:

    • Temperature Control: Precisely control the sample temperature, as lipid phase behavior is highly temperature-dependent.

    • Recycle Delay: Set a recycle delay of at least 5 times the spin-lattice relaxation time (T1) to ensure full relaxation between scans.

    • Pulse Lengths: Calibrate the 90° pulse length for deuterium.

    • Echo Delay (τ): Use a short echo delay (e.g., 20-50 µs) to minimize signal loss due to transverse relaxation.

    • Spectral Width: Set a wide spectral width (e.g., 250-500 kHz) to accommodate the broad powder pattern spectrum.

    • Number of Scans: Accumulate a sufficient number of scans to achieve a good signal-to-noise ratio.

3. Data Analysis

  • Depaking: The raw powder pattern spectrum is processed to extract the quadrupolar splittings (ΔνQ) for each deuterated segment.

  • Order Parameter Calculation: The segmental order parameter (SCD) is calculated from the quadrupolar splitting using the equation: SCD = (4/3) * (h / e2qQ) * ΔνQ where h is Planck's constant, and (e2qQ/h) is the static quadrupolar coupling constant for a C-D bond (~170 kHz).

  • Interpretation: The order parameter profile as a function of the carbon position along the acyl chain provides a detailed picture of the conformational order and flexibility of the lipid tails within the membrane.

Neutron Reflectometry for Determining Bilayer Structure

Neutron reflectometry is a powerful technique for obtaining a one-dimensional scattering length density (SLD) profile normal to a surface, which can be interpreted to reveal the structure of a supported lipid bilayer with sub-nanometer resolution.[2][11]

1. Sample Preparation: Supported Lipid Bilayers (SLBs)

  • Substrate Preparation: Use a flat, smooth substrate, typically a single-crystal silicon wafer with a native oxide layer. Clean the substrate thoroughly (e.g., using a piranha solution or UV/ozone treatment) to create a hydrophilic surface.

  • Vesicle Preparation: Prepare small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) of chain-deuterated DPPC (e.g., DPPC-d62) by sonication or extrusion. The vesicles should be prepared in a buffer of choice.

  • SLB Formation by Vesicle Fusion:

    • Mount the clean silicon wafer in a temperature-controlled liquid cell.

    • Inject the vesicle suspension into the cell at a temperature above the Tm of DPPC.

    • Allow the vesicles to adsorb and fuse on the silica surface to form a continuous bilayer. This process can be monitored in real-time using techniques like Quartz Crystal Microbalance with Dissipation monitoring (QCM-D).

    • Rinse the cell with buffer to remove any unfused vesicles.

2. Neutron Reflectometry Measurement

  • Instrument Setup: Perform the measurement on a neutron reflectometer. The instrument provides a highly collimated beam of neutrons at a well-defined wavelength or range of wavelengths.

  • Contrast Variation: To uniquely determine the structure, it is essential to perform measurements in at least two different isotopic contrasts of the aqueous buffer. Typically, H2O-based and D2O-based buffers are used. The large difference in the scattering length densities of H2O and D2O provides significant contrast variation.

  • Data Collection: Measure the neutron reflectivity as a function of the momentum transfer vector, Qz (Qz = 4πsin(θ)/λ, where θ is the angle of incidence and λ is the neutron wavelength).

3. Data Analysis

  • Model Fitting: The reflectivity data is analyzed by fitting it to a model of the scattering length density profile. The model typically consists of several layers: the silicon substrate, the silicon oxide layer, a thin water layer between the substrate and the bilayer, the inner and outer lipid headgroups, and the lipid acyl chains.

  • Structural Parameter Extraction: The fitting procedure yields the thickness, scattering length density (SLD), and roughness of each layer.

  • Calculation of Area per Lipid: The area per lipid molecule (AL) can be calculated from the fitted thickness (dc) and the total scattering length (bc) of the deuterated acyl chains: AL = bc / (SLDc * dc) where SLDc is the fitted scattering length density of the chain region.

Visualizing Experimental Workflows

Graphviz diagrams are provided below to illustrate the logical flow of the experimental protocols described.

Solid_State_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve DPPC-d62 in Organic Solvent prep2 Create Thin Lipid Film (Nitrogen Evaporation) prep1->prep2 prep3 Dry Under Vacuum prep2->prep3 prep4 Hydrate with D2O Buffer prep3->prep4 prep5 Homogenize (Freeze-Thaw Cycles) prep4->prep5 prep6 Pack into NMR Rotor prep5->prep6 acq1 Insert Rotor into NMR Spectrometer prep6->acq1 acq2 Set Temperature acq1->acq2 acq3 Acquire 2H Spectrum (Quadrupole Echo) acq2->acq3 an1 Process Raw Data (Depaking) acq3->an1 an2 Calculate Quadrupolar Splittings an1->an2 an3 Calculate Segmental Order Parameters (S_CD) an2->an3 an4 Generate Order Parameter Profile an3->an4 Neutron_Reflectometry_Workflow cluster_prep Sample Preparation cluster_measurement Neutron Reflectometry Measurement cluster_analysis Data Analysis prep1 Prepare DPPC-d62 Vesicles (Extrusion) prep4 Form Supported Lipid Bilayer (Vesicle Fusion) prep1->prep4 prep2 Clean Silicon Substrate prep3 Assemble in Liquid Cell prep2->prep3 prep3->prep4 prep5 Rinse to Remove Excess Vesicles prep4->prep5 meas1 Mount Cell on Reflectometer prep5->meas1 meas2 Measure Reflectivity in D2O Buffer meas1->meas2 meas3 Exchange to H2O Buffer meas2->meas3 meas4 Measure Reflectivity in H2O Buffer meas3->meas4 an1 Model Reflectivity Data meas4->an1 an2 Fit for SLD Profile an1->an2 an3 Extract Bilayer Thickness and SLD an2->an3 an4 Calculate Area per Lipid an3->an4

References

An In-depth Technical Guide to the Core Principles of Using DPPC-d9 in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical applications of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with a deuterated choline headgroup (DPPC-d9) in Nuclear Magnetic Resonance (NMR) spectroscopy. DPPC is a key component of biological membranes and is widely used in model membrane systems to study lipid bilayer properties, protein-lipid interactions, and the effects of pharmaceutical compounds on membrane structure and dynamics. The selective deuteration of the choline headgroup in this compound offers a powerful tool for site-specific investigation of the membrane interface using deuterium (²H) NMR.

Core Principles of Deuterium NMR with this compound

Deuterium NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in anisotropic environments, such as lipid bilayers. The key principles underpinning the use of this compound in NMR are centered on the nuclear quadrupole moment of the deuterium nucleus.

1.1. The Quadrupolar Interaction and Quadrupolar Splitting

Deuterium (²H) is a spin-1 nucleus and possesses a nuclear electric quadrupole moment. This quadrupole moment interacts with the local electric field gradient (EFG) at the nucleus. In an ordered environment like a lipid bilayer, this interaction is not averaged to zero and gives rise to a characteristic spectral feature known as a "quadrupolar splitting" (ΔνQ). This splitting is the separation between the two peaks of a Pake doublet, which is the typical lineshape for a deuteron in a powder sample (randomly oriented bilayers).

The magnitude of the quadrupolar splitting is directly proportional to the degree of motional anisotropy of the C-²H bond vector and its orientation with respect to the main magnetic field of the NMR spectrometer. For this compound, where the nine deuterons are on the three methyl groups of the choline headgroup, the observed quadrupolar splitting provides direct information about the orientation and dynamics of the headgroup at the membrane-water interface.

1.2. Order Parameters (SCD)

The quadrupolar splitting is used to calculate the segmental order parameter, SCD, which quantifies the degree of orientational ordering of a specific C-²H bond vector relative to the director of the liquid crystalline phase (the bilayer normal). The relationship is given by:

ΔνQ = (3/2) * (e²qQ/h) * SCD

where:

  • ΔνQ is the quadrupolar splitting.

  • (e²qQ/h) is the static quadrupolar coupling constant for a C-²H bond (approximately 170 kHz).

  • SCD is the order parameter.

An SCD value of 0 indicates isotropic motion (complete disorder), while a value of -0.5 signifies that the C-²H bond is oriented parallel to the bilayer normal, and a value of 1 indicates perpendicular orientation (though practically, values are much smaller due to motional averaging). For the rapidly rotating methyl groups in the choline headgroup of this compound, the observed order parameter is an average over the three C-²H bonds and reflects the overall motional constraints of the headgroup.

Quantitative Data from DPPC NMR Studies

The following tables summarize key quantitative data obtained from ²H NMR studies of DPPC bilayers. Table 1 provides representative experimental order parameters for the acyl chains of DPPC, which are often studied in conjunction with headgroup dynamics. Table 2 presents typical quadrupolar splittings observed for the deuterated choline headgroup of phosphatidylcholines.

Table 1: Experimental Acyl Chain Deuterium Order Parameters (|SCD|) for DPPC Bilayers in the Liquid Crystalline Phase (T > 41°C)

| Carbon Position (sn-1 and sn-2 chains) | |SCD| | | :--- | :--- | | 2 | 0.20 | | 3 | 0.21 | | 4 | 0.22 | | 5 | 0.22 | | 6 | 0.21 | | 7 | 0.20 | | 8 | 0.19 | | 9 | 0.18 | | 10 | 0.16 | | 11 | 0.14 | | 12 | 0.12 | | 13 | 0.09 | | 14 | 0.06 | | 15 | 0.04 | | 16 | 0.02 |

Note: These are approximate values compiled from graphical data in scientific literature and can vary with temperature and sample conditions. The sn-1 and sn-2 chains of DPPC are chemically identical.

Table 2: Typical Experimental Quadrupolar Splittings (ΔνQ) for Deuterated Phosphatidylcholine Headgroups

Deuterated PositionTypical ΔνQ (kHz)
α-methylene (CD2)5 - 10
β-methylene (CD2)4 - 8
Choline methyls (CD3) - this compound1 - 5

Note: These values are indicative and can be influenced by factors such as temperature, hydration, and the presence of other molecules in the bilayer.

Experimental Protocols

3.1. Sample Preparation: this compound Multilamellar Vesicles (MLVs)

  • Dissolution: Weigh the desired amount of this compound powder and dissolve it in a suitable organic solvent, typically a 2:1 (v/v) mixture of chloroform and methanol. For co-reconstitution of a membrane protein or drug, dissolve it in an appropriate solvent as well.

  • Mixing and Film Formation: Combine the lipid and any other components in a round-bottom flask. Thoroughly mix the solution. Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Drying: Place the flask under high vacuum for at least 2-4 hours to remove any residual solvent.

  • Hydration: Add the desired buffer (e.g., phosphate-buffered saline, PBS) to the dried lipid film. The buffer should be at a temperature above the main phase transition temperature of DPPC (Tm ≈ 41°C) to ensure proper hydration.

  • Vortexing: Vortex the flask vigorously to detach the lipid film from the glass and form a milky suspension of multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles: To increase the homogeneity of the sample and the hydration of the lipid lamellae, subject the sample to several (5-10) freeze-thaw cycles. This involves alternately freezing the sample in liquid nitrogen and thawing it in a warm water bath.

  • Pelleting and Transfer: Centrifuge the MLV suspension to form a pellet. Remove the excess supernatant and carefully transfer the hydrated lipid pellet to an NMR rotor.

3.2. ²H Solid-State NMR Data Acquisition

  • Spectrometer Setup: Tune the NMR probe to the deuterium frequency (e.g., 76.8 MHz on an 11.7 T magnet).

  • Pulse Sequence: A quadrupolar echo pulse sequence (90°x - τ - 90°y - τ - acquire) is typically used to acquire the deuterium NMR spectrum. This sequence refocuses the dephasing of the magnetization due to the large quadrupolar interaction, allowing for the acquisition of a distortion-free spectrum.

  • Acquisition Parameters:

    • Pulse Length: Calibrate the 90° pulse length for deuterium.

    • Echo Delay (τ): Typically set to 20-50 µs.

    • Recycle Delay: Should be at least 5 times the spin-lattice relaxation time (T1) of the deuterons to allow for full relaxation between scans. For this compound, the T1 is typically in the range of 10-50 ms.

    • Spectral Width: A wide spectral width (e.g., 250-500 kHz) is necessary to encompass the entire Pake doublet.

    • Number of Scans: A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio. This can range from several thousand to hundreds of thousands depending on the sample concentration.

  • Temperature Control: The temperature of the sample should be precisely controlled, as lipid phase behavior and dynamics are highly temperature-dependent.

Visualizations

The following diagrams illustrate key conceptual and experimental workflows related to the use of this compound in NMR spectroscopy.

G Logical Flow of a this compound NMR Experiment cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis start This compound Powder dissolve Dissolve in Organic Solvent start->dissolve film Form Thin Film dissolve->film dry Dry under Vacuum film->dry hydrate Hydrate with Buffer dry->hydrate vortex Vortex to Form MLVs hydrate->vortex freeze_thaw Freeze-Thaw Cycles vortex->freeze_thaw pellet Pellet and Transfer to Rotor freeze_thaw->pellet rotor Sample in NMR Rotor pellet->rotor spectrometer Insert into Spectrometer rotor->spectrometer tune Tune Probe to ²H Frequency spectrometer->tune pulse Apply Quadrupolar Echo Pulse Sequence tune->pulse acquire Acquire FID pulse->acquire fid Free Induction Decay (FID) acquire->fid ft Fourier Transform fid->ft spectrum ²H NMR Spectrum (Pake Doublet) ft->spectrum measure Measure Quadrupolar Splitting (ΔνQ) spectrum->measure calculate Calculate Order Parameter (SCD) measure->calculate interpret Interpret Headgroup Dynamics & Orientation calculate->interpret

Caption: Workflow for a typical solid-state ²H NMR experiment using this compound.

G Relationship between Molecular Motion and NMR Spectrum cluster_motion Molecular Dynamics cluster_spectrum Resulting ²H NMR Spectrum cluster_interpretation Interpretation anisotropic Anisotropic Motion (e.g., in a lipid bilayer) pake Pake Doublet (Quadrupolar Splitting observed) anisotropic->pake Leads to isotropic Isotropic Motion (e.g., in solution) singlet Single Sharp Peak (Quadrupolar Splitting averaged to zero) isotropic->singlet Leads to ordered Ordered System (Information on orientation and dynamics) pake->ordered Indicates disordered Disordered System (No orientational information) singlet->disordered Indicates

Caption: The effect of molecular motion on the observed ²H NMR spectrum.

Applications in Research and Drug Development

The use of this compound in NMR spectroscopy has numerous applications in both fundamental research and pharmaceutical development:

  • Characterizing Membrane Structure and Dynamics: this compound allows for the detailed investigation of the conformation, orientation, and motional freedom of the phosphocholine headgroup. This is crucial for understanding the properties of the membrane-water interface.

  • Studying Protein-Lipid Interactions: By monitoring changes in the quadrupolar splitting and relaxation times of this compound upon the incorporation of membrane proteins or peptides, researchers can gain insights into how these molecules interact with the lipid headgroups. This can reveal information about the depth of protein insertion, the induction of membrane curvature, and the specific lipid-protein contacts.

  • Investigating the Effects of Drugs and Small Molecules: The interaction of pharmaceutical compounds with biological membranes can significantly impact their efficacy and toxicity. This compound NMR can be used to assess how a drug molecule perturbs the structure and dynamics of the lipid headgroup region, providing valuable information for drug design and development.

  • Probing Membrane Surface Charge: The orientation of the phosphocholine headgroup is sensitive to the electrostatic environment at the membrane surface. By using this compound in mixed lipid systems containing charged lipids, it is possible to probe the local surface charge density and its effect on headgroup conformation.

DPPC-d9: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d9 (DPPC-d9) is a deuterated analog of the saturated phospholipid, DPPC. This technical guide provides an in-depth overview of its specifications, applications, and detailed experimental protocols for its use in research and drug development.

Core Specifications

This compound is distinguished by the substitution of nine hydrogen atoms with deuterium on the choline headgroup. This isotopic labeling makes it a valuable tool in various analytical techniques without significantly altering its physicochemical properties compared to its non-deuterated counterpart.

PropertySpecification
CAS Number 77165-56-1[1]
Synonyms d9-DPPC, 1,2-dihexadecanoyl-sn-glycero-3-phosphocholine-d9, Dipalmitoyl phosphatidylcholine-d9, 16:0 / 16:0 PC-d9
Molecular Formula C₄₀H₇₁D₉NO₈P
Molecular Weight 743.11 g/mol [2]
Purity Typically ≥95%[2]
Deuterium Enrichment ≥99%[1]
Appearance White to off-white solid
Storage Temperature -20°C[1]

Applications in Research and Development

The primary applications of this compound stem from its isotopic label, which allows it to be distinguished from endogenous, non-deuterated lipids.

  • Internal Standard in Mass Spectrometry (MS)-based Lipidomics: this compound serves as an ideal internal standard for the accurate quantification of DPPC and other phosphatidylcholines in complex biological samples. Its similar ionization efficiency and chromatographic behavior to the endogenous analyte, coupled with its distinct mass, enables precise correction for sample loss and matrix effects during analysis.

  • Neutron Scattering Studies: The significant difference in neutron scattering length between deuterium and hydrogen makes deuterated lipids like this compound invaluable for Small-Angle Neutron Scattering (SANS) and Neutron Diffraction studies. These techniques are used to investigate the structure and dynamics of lipid bilayers, including membrane thickness, lipid packing, and the effects of incorporated proteins or drugs.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium NMR (²H-NMR) of specifically deuterated lipids provides detailed information on the order and dynamics of lipid acyl chains within a membrane. This is crucial for understanding lipid-protein interactions and the influence of various molecules on membrane fluidity and organization.

  • Tracer in Lipid Metabolism Studies: this compound can be used as a tracer to follow the metabolic fate of phosphatidylcholines in cells or organisms, providing insights into lipid transport, remodeling, and signaling pathways.

Experimental Protocols

Preparation of this compound Containing Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) using the thin-film hydration and sonication method. This is a fundamental technique for creating model membranes for various biophysical studies.

Materials:

  • This compound powder

  • Chloroform

  • Desired buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Probe-tip sonicator

  • Water bath

  • Syringe filters (0.22 µm)

Methodology:

  • Dissolution: Dissolve the desired amount of this compound in chloroform in a round-bottom flask.

  • Film Formation: Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. Further dry the film under a stream of nitrogen gas for at least 30 minutes to remove any residual solvent.

  • Hydration: Add the desired buffer to the flask. The volume should be calculated to achieve the desired final lipid concentration. Vortex the flask to hydrate the lipid film, which will result in a milky suspension of multilamellar vesicles (MLVs).

  • Sonication: To form SUVs, sonicate the MLV suspension using a probe-tip sonicator. The sonication should be performed in a water bath to dissipate heat. A typical sonication cycle would be 2 seconds on and 5 seconds off for a total of 4-8 minutes.

  • Clarification: Centrifuge the sonicated liposome solution at approximately 10,000 x g for 5 minutes to pellet any titanium particles shed from the sonicator tip.

  • Sterilization (Optional): For cell-based assays, the liposome suspension can be sterilized by passing it through a 0.22 µm syringe filter.

  • Storage: Store the prepared liposomes at 4°C. For long-term storage, temperatures below the phase transition temperature of DPPC (~41°C) are recommended.

Quantitative Lipidomics Workflow using this compound as an Internal Standard

This protocol outlines a comprehensive workflow for the quantitative analysis of phosphatidylcholines in a biological sample (e.g., plasma) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Materials:

  • Biological sample (e.g., plasma)

  • This compound internal standard solution of known concentration

  • Lipid extraction solvents (e.g., chloroform, methanol, isopropanol)

  • LC-MS/MS system (e.g., Triple Quadrupole or Q-Exactive)

  • Appropriate LC column for lipid separation (e.g., C18 reversed-phase)

Methodology:

  • Sample Preparation:

    • Thaw the biological sample on ice.

    • Add a known amount of the this compound internal standard solution to the sample.

  • Lipid Extraction:

    • Perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure. Briefly, this involves adding a mixture of chloroform and methanol to the sample, vortexing, and then adding water to induce phase separation.

    • Collect the lower organic phase containing the lipids.

    • Dry the extracted lipids under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/isopropanol).

  • LC-MS/MS Analysis:

    • Inject the reconstituted lipid extract onto the LC-MS/MS system.

    • Separate the lipids using a suitable chromatographic gradient.

    • Detect the lipids using the mass spectrometer in a targeted fashion. This involves setting up Multiple Reaction Monitoring (MRM) transitions for the specific endogenous phosphatidylcholines of interest and for the this compound internal standard.

      • Example MRM for DPPC: Precursor ion (m/z) -> Product ion (m/z)

      • Example MRM for this compound: Precursor ion (m/z) + 9 -> Product ion (m/z)

  • Data Analysis:

    • Integrate the peak areas for the endogenous lipid analytes and the this compound internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Generate a calibration curve using known concentrations of the analyte and a fixed concentration of the internal standard.

    • Determine the concentration of the endogenous lipid in the sample by interpolating its peak area ratio on the calibration curve.

Visualizations

Quantitative_Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound Internal Standard Sample->Spike Add known amount Extract Lipid Extraction (e.g., Folch Method) Spike->Extract Dry Dry Down Extract Extract->Dry Reconstitute Reconstitute in LC-MS Buffer Dry->Reconstitute LCMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Integrate Peak Integration LCMS->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Calibrate Calibration Curve Generation Ratio->Calibrate Quantify Quantify Endogenous Lipid Concentration Calibrate->Quantify

Caption: Workflow for quantitative lipidomics using this compound as an internal standard.

Liposome_Preparation_Workflow cluster_prep Preparation cluster_suv SUV Formation cluster_final Final Steps Start This compound in Chloroform Film Create Thin Lipid Film (Rotary Evaporation) Start->Film Hydrate Hydrate with Buffer (Forms MLVs) Film->Hydrate Sonicate Probe-tip Sonication Hydrate->Sonicate Centrifuge Centrifuge to Remove Titanium Particles Sonicate->Centrifuge Filter Sterile Filtration (Optional) Centrifuge->Filter Store Store at 4°C Filter->Store

Caption: Workflow for the preparation of this compound small unilamellar vesicles (SUVs).

References

Solubility of DPPC-d9 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of deuterated 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC-d9) in various organic solvents. Understanding the solubility of this deuterated phospholipid is critical for its application in biophysical studies, particularly in neutron scattering and nuclear magnetic resonance (NMR), as well as in the formulation of lipid-based drug delivery systems.

Quantitative Solubility of DPPC

The solubility of DPPC in various organic solvents is crucial for the preparation of stock solutions for biophysical experiments and the formulation of lipid-based nanoparticles. The following table summarizes the available quantitative solubility data for DPPC.

Organic Solvent/MixtureSolubility (mg/mL)Molar Solubility (mM)Notes
Chloroform> 10[1]> 13.62A commonly used solvent for dissolving phospholipids.
Ethanol25 - 30[2][3]34.06 - 40.87Often used as a less toxic alternative to chlorinated solvents. Ultrasonic agitation may be required to achieve dissolution.[2]
Chloroform:Methanol:Water (65:25:4, v/v/v)5[4]6.81A common solvent system for creating lipid films for liposome preparation.
Chloroform:Methanol:Water (65:35:8, v/v/v)~0.811.11[5]Concentration determined from a prepared solution.
Chloroform (alone)~1.962.67[5]Concentration determined from a prepared solution.
Ethanol (alone)~0.370.51[5]Concentration determined from a prepared solution.
Dimethyl Sulfoxide (DMSO)< 1[2]< 1.36Insoluble or only slightly soluble.[2]
Water< 0.1[2]< 0.14Essentially insoluble in aqueous solutions.[2]

*Molar solubility was calculated using the molecular weight of DPPC (734.04 g/mol ).

Experimental Protocols

Determining the Solubility of this compound

A precise experimental protocol for determining the solubility of this compound in a specific organic solvent can be established by adapting standard methods for phospholipid quantification. The general workflow involves creating a saturated solution, separating the undissolved lipid, and then quantifying the concentration of the dissolved lipid in the supernatant.

Materials:

  • This compound powder

  • Organic solvent of interest (e.g., chloroform, ethanol)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Syringe filters (0.22 µm, solvent-compatible)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with an Evaporative Light Scattering Detector (ELSD) or a phosphate assay kit.

Protocol:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the organic solvent in a sealed vial. The exact amount should be well above the expected solubility.

    • Vortex the mixture vigorously for 2-3 minutes to ensure initial dispersion.

    • Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C) and agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Lipid:

    • Centrifuge the saturated solution at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved this compound.

    • Carefully collect the supernatant, ensuring that no solid material is disturbed.

    • For complete removal of any remaining particulate matter, filter the supernatant through a 0.22 µm syringe filter that is compatible with the organic solvent used.

  • Quantification of Dissolved this compound:

    • HPLC-ELSD Method:

      • Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

      • Inject the filtered supernatant and the standard solutions into the HPLC-ELSD system.

      • Construct a calibration curve by plotting the peak area from the ELSD against the concentration of the standard solutions.

      • Determine the concentration of this compound in the supernatant by interpolating its peak area on the calibration curve.

    • Phosphate Assay Method:

      • This method is suitable for determining the total phospholipid content. A commercial phosphate assay kit can be used.

      • Evaporate a known volume of the filtered supernatant to dryness under a stream of nitrogen.

      • Reconstitute the dried lipid in a solvent compatible with the assay.

      • Follow the manufacturer's instructions for the phosphate assay to determine the phospholipid concentration. This value can then be used to calculate the solubility.

Preparation of this compound Liposomes

The preparation of liposomes is a common application of DPPC and its deuterated analogue. The thin-film hydration method is a widely used technique.

Materials:

  • This compound

  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture, 2:1 v/v)

  • Round-bottom flask

  • Rotary evaporator

  • Hydration buffer (e.g., phosphate-buffered saline, PBS)

  • Water bath sonicator or extruder

Protocol:

  • Lipid Film Formation:

    • Dissolve a known amount of this compound in the chosen organic solvent in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the phase transition temperature of DPPC (41°C) to facilitate solvent evaporation.

    • Continue evaporation under vacuum until a thin, uniform lipid film is formed on the inner surface of the flask.

    • To ensure complete removal of the organic solvent, the flask can be placed under a high vacuum for at least 2 hours.

  • Hydration:

    • Add the desired volume of the pre-warmed (above 41°C) hydration buffer to the flask containing the lipid film.

    • Gently rotate the flask to allow the buffer to hydrate the lipid film, leading to the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended):

    • To produce smaller, more uniform liposomes (e.g., small unilamellar vesicles, SUVs, or large unilamellar vesicles, LUVs), the MLV suspension can be subjected to:

      • Sonication: Place the vial containing the MLV suspension in a bath sonicator and sonicate until the suspension becomes clear.

      • Extrusion: Repeatedly pass the MLV suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a lipid extruder.

Visualization of a Key Workflow

The use of DPPC in the formation of liposomes for drug delivery is a fundamental application in pharmaceutical sciences. The following diagram illustrates this workflow.

Liposomal_Drug_Delivery cluster_Formulation Liposome Formulation cluster_Delivery In Vivo Drug Delivery DPPC This compound in Organic Solvent Mixing Mixing & Solvent Evaporation DPPC->Mixing Drug Therapeutic Agent Drug->Mixing Hydration Hydration with Aqueous Buffer Mixing->Hydration Liposome Drug-Loaded Liposome Hydration->Liposome Administration Administration (e.g., IV Injection) Liposome->Administration Circulation Systemic Circulation Administration->Circulation Targeting Target Tissue Accumulation (EPR Effect) Circulation->Targeting Release Drug Release at Target Site Targeting->Release Effect Therapeutic Effect Release->Effect

Caption: Workflow for Liposomal Drug Delivery using DPPC.

References

An In-depth Technical Guide to the Theoretical Phase Transition Temperature of DPPC-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimentally determined phase transition temperature (Tm) of deuterated 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC-d9), a crucial parameter in membrane biophysics and drug delivery systems. This document details the underlying principles, experimental methodologies for its determination, and a summary of key quantitative data.

Introduction: The Significance of Phase Transition in Lipid Bilayers

The main phase transition of a lipid bilayer, from a tightly packed gel phase (Lβ') to a more fluid liquid-crystalline phase (Lα), is a fundamental characteristic that governs membrane properties such as fluidity, permeability, and the function of embedded proteins. For dipalmitoylphosphatidylcholine (DPPC), a widely studied saturated phospholipid, this transition is particularly sharp and sensitive to environmental factors and isotopic substitution.

Deuteration of the lipid acyl chains, as in this compound (specifically, perdeuteration of the acyl chains, often denoted as DPPC-d62), is a common practice in biophysical studies, particularly for techniques like Small-Angle Neutron Scattering (SANS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This isotopic labeling provides a powerful tool for elucidating membrane structure and dynamics. However, it is crucial to understand that deuteration itself can subtly alter the physical properties of the lipid, most notably its phase transition temperature.

Theoretical and Experimental Phase Transition Temperatures

The main phase transition temperature of non-deuterated DPPC is well-established in the scientific literature to be approximately 41-42 °C. The substitution of hydrogen with the heavier deuterium isotope in the acyl chains leads to a discernible decrease in this transition temperature.

Numerous studies have consistently shown that the deuteration of the acyl chains in saturated phospholipids like DPPC lowers the gel-fluid phase transition temperature. This effect is attributed to the slightly shorter and stronger carbon-deuterium bond compared to the carbon-hydrogen bond, which can influence the van der Waals interactions and packing of the lipid chains in the gel phase.

The consensus from multiple experimental studies is that for saturated lipids in excess water, the gel-fluid phase transition temperature is 4.3 ± 0.1 °C lower for lipids with deuterated chains compared to their protiated counterparts.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the main phase transition of DPPC and its deuterated analog, DPPC-d62.

ParameterDPPC (Protiated)DPPC-d62 (Deuterated Chains)Reference
Main Phase Transition Temperature (Tm) ~41.4 °C~37.1 °C[1]
Pre-transition Temperature (Tp) ~36 °CNot explicitly reported, but also expected to shift to a lower temperature.[1]
Enthalpy of Main Transition (ΔH) ~36.5 kJ/molExpected to be similar to protiated DPPC, though minor differences may exist.[2]

Experimental Protocols for Determining Phase Transition Temperature

The determination of the phase transition temperature of lipid vesicles is primarily accomplished through thermal analysis techniques, with Differential Scanning Calorimetry (DSC) being the gold standard. Other techniques like Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) can also provide information on the structural changes associated with the phase transition.

Differential Scanning Calorimetry (DSC)

DSC directly measures the heat flow associated with the phase transition, providing a precise determination of the Tm and the enthalpy of the transition (ΔH).

3.1.1 Preparation of this compound Vesicles for DSC

  • Lipid Film Formation: Dissolve this compound powder in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent under a stream of nitrogen gas, followed by drying under high vacuum for at least 2 hours to form a thin lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS) by vortexing or gentle agitation above the expected Tm of the lipid (e.g., at 50 °C) for an extended period to form multilamellar vesicles (MLVs). The final lipid concentration is typically in the range of 1-5 mg/mL.[3]

  • Vesicle Sizing (Optional but Recommended): To obtain a more uniform vesicle population, the MLV suspension can be subjected to extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm) to produce large unilamellar vesicles (LUVs). Alternatively, probe-tip sonication can be used to create small unilamellar vesicles (SUVs).[3]

3.1.2 DSC Measurement Protocol

  • Sample and Reference Preparation: Accurately weigh a known amount of the vesicle suspension into an aluminum DSC pan. An equal volume of the corresponding buffer is used as a reference in a separate pan.

  • Thermal Scanning: Place the sample and reference pans in the DSC instrument. Equilibrate the system at a temperature well below the expected pre-transition (e.g., 20 °C).

  • Heating Scan: Heat the sample at a constant scan rate (e.g., 1-2 °C/min) to a temperature well above the main transition (e.g., 60 °C).[1]

  • Cooling and Reheating Scans: Perform a cooling scan back to the starting temperature and a second heating scan to check for reproducibility and thermal history effects.

  • Data Analysis: The phase transition temperature (Tm) is determined as the peak temperature of the main endothermic transition in the heating scan. The enthalpy of the transition (ΔH) is calculated by integrating the area under the transition peak.

Small-Angle X-ray and Neutron Scattering (SAXS/SANS)

SAXS and SANS are powerful techniques for probing the lamellar structure of lipid bilayers. Changes in the lamellar repeat distance (d-spacing) can be monitored as a function of temperature to identify the phase transition.

3.2.1 Sample Preparation for SAXS/SANS

The vesicle preparation is similar to that for DSC. For SANS, the use of deuterated lipids (this compound) and contrast variation (by using different H2O/D2O ratios in the buffer) is particularly advantageous for highlighting specific structural features of the bilayer.

3.2.2 SAXS/SANS Measurement Protocol

  • Sample Loading: The vesicle suspension is loaded into a temperature-controlled sample cell with X-ray or neutron transparent windows (e.g., quartz capillaries).

  • Temperature Control: The sample temperature is precisely controlled using a circulating water bath or a Peltier element.

  • Scattering Measurements: A series of scattering patterns are collected at different temperatures, stepping through the range of the expected phase transition.

  • Data Analysis: The position of the first-order Bragg peak in the scattering pattern corresponds to the lamellar d-spacing. A sharp change in the d-spacing as a function of temperature indicates the phase transition.

Visualizing the Experimental Workflow

The following diagrams illustrate the key experimental workflows for determining the phase transition temperature of this compound vesicles.

experimental_workflow_dsc cluster_prep Vesicle Preparation cluster_dsc DSC Measurement prep1 Lipid Film Formation prep2 Hydration prep1->prep2 prep3 Sizing (Extrusion/Sonication) prep2->prep3 dsc1 Sample & Reference Loading prep3->dsc1 Prepared Vesicles dsc2 Thermal Scanning dsc1->dsc2 dsc3 Data Analysis dsc2->dsc3 result result dsc3->result Tm & ΔH

Caption: Workflow for DSC analysis of this compound vesicles.

experimental_workflow_saxs_sans cluster_prep Vesicle Preparation cluster_scattering SAXS/SANS Measurement prep1 Lipid Film Formation prep2 Hydration (H2O/D2O) prep1->prep2 prep3 Sizing prep2->prep3 scat1 Sample Loading prep3->scat1 Prepared Vesicles scat2 Temperature Scan scat1->scat2 scat3 Data Analysis scat2->scat3 result result scat3->result d-spacing vs. T

Caption: Workflow for SAXS/SANS analysis of this compound vesicles.

Conclusion

The theoretical and experimentally verified phase transition temperature of DPPC with deuterated acyl chains is consistently found to be approximately 4.3 °C lower than its non-deuterated counterpart, placing it at around 37.1 °C. This shift is a critical consideration for researchers utilizing deuterated lipids in biophysical studies. The accurate determination of this parameter, primarily through Differential Scanning Calorimetry, is essential for the correct interpretation of experimental data related to membrane structure, dynamics, and the interaction with membrane-active molecules. The protocols and data presented in this guide provide a foundational understanding for professionals in the fields of membrane biophysics and drug development.

References

Unlocking Membrane Secrets: A Technical Guide to Deuterated Phospholipids in Biophysics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of biophysics and drug development, understanding the structure and dynamics of cell membranes is paramount. Deuterated phospholipids have emerged as an indispensable tool, offering a unique window into the complex interplay of lipids and proteins that govern cellular function. By replacing hydrogen atoms with their heavier isotope, deuterium, these modified lipids provide a powerful contrast for a range of biophysical techniques, enabling researchers to dissect molecular interactions with unprecedented detail. This in-depth technical guide provides a comprehensive overview of the synthesis, application, and analysis of deuterated phospholipids in biophysical research.

The Power of Deuterium: Enhancing Biophysical Techniques

The substitution of hydrogen (¹H) with deuterium (²H or D) in phospholipids offers a significant advantage in several key biophysical methods. This is primarily due to the different nuclear properties of the two isotopes. Deuterium has a different magnetic moment and a significantly larger neutron scattering cross-section compared to hydrogen. These differences are exploited in Nuclear Magnetic Resonance (NMR) spectroscopy and Small-Angle Neutron Scattering (SANS) to selectively highlight or suppress signals from specific components of a membrane system.

Key Applications:

  • Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium NMR (²H NMR) is a powerful technique for probing the structure and dynamics of lipid bilayers. By selectively deuterating different segments of a phospholipid molecule (e.g., the acyl chains or the headgroup), researchers can obtain detailed information about lipid packing, acyl chain order, and membrane fluidity.[1][2][3]

  • Small-Angle Neutron Scattering (SANS): SANS is used to study the structure of macromolecules and their complexes in solution. The large difference in neutron scattering length density between hydrogen and deuterium allows for a technique called "contrast matching," where the scattering from a specific component (e.g., the lipid bilayer) can be rendered "invisible" by adjusting the D₂O/H₂O ratio of the solvent.[4][5] This enables the focused study of other components, such as membrane-bound proteins.

  • Mass Spectrometry (MS): Deuterated phospholipids are used as internal standards in lipidomics to improve the accuracy and precision of quantitative measurements.[6] They are also employed in hydrogen-deuterium exchange mass spectrometry (HDX-MS) to study the conformational dynamics of membrane proteins.

Quantitative Insights: The Impact of Deuteration on Phospholipid Properties

While the substitution of hydrogen with deuterium is often considered a subtle perturbation, it can have measurable effects on the physical properties of phospholipids. These changes are important to consider when designing and interpreting experiments.

PhospholipidDeuteration PatternPropertyProtiated ValueDeuterated ValueReference
DPPCAcyl Chains (d62)Main Phase Transition Temperature (Tm)41.4 °C37.1 °C[7]
DMPCAcyl Chains (d54)Main Phase Transition Temperature (Tm)23.9 °C~20 °C[8]
DSPCAcyl Chains (d70)Main Phase Transition Temperature (Tm)54.9 °C50.6 °C[9]
DPPCAcyl Chains (d62)Bilayer Thickness (D_HH)3.43 ± 0.01 nm~4.00 nm (in pure DPPE)[9]
DMPC-Bilayer Thickness50.6 Å-[10]
DPPC-Area per Lipid0.65 ± 0.01 nm²-[9]
DMPC-Area per Lipid59 Ų-[10]

Note: The provided values are indicative and can vary depending on the specific experimental conditions (e.g., hydration, buffer composition).

Experimental Protocols: A Practical Guide

Solid-State NMR Spectroscopy of Deuterated Phospholipids

Solid-state NMR is a powerful technique to study the structure and dynamics of deuterated lipid membranes.

Methodology:

  • Sample Preparation:

    • Hydrate a known amount of the deuterated phospholipid powder with a specific amount of buffer (typically D₂O for ²H NMR) to achieve the desired hydration level.

    • Subject the sample to several freeze-thaw cycles to ensure homogeneity.

    • For oriented samples, the lipid suspension can be spread on thin glass plates and stacked.

  • NMR Spectroscopy:

    • Acquire ²H NMR spectra using a solid-state NMR spectrometer.

    • A common pulse sequence is the quadrupolar echo sequence (90°x - τ - 90°y - τ - acquire).

    • Typical parameters include a spectral width of 250-500 kHz, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ³¹P NMR, a Hahn echo sequence with proton decoupling is often used.[11][12][13]

  • Data Analysis:

    • The quadrupolar splitting (ΔνQ) in the ²H NMR spectrum is directly proportional to the order parameter (S_CD), which reflects the motional anisotropy of the C-D bond.

    • The order parameter profile along the acyl chain provides information about the fluidity gradient within the membrane.[1][2][3][14][15][16]

Small-Angle Neutron Scattering (SANS) of Deuterated Lipid Vesicles

SANS is used to determine the size, shape, and internal structure of lipid vesicles.

Methodology:

  • Vesicle Preparation:

    • Prepare unilamellar vesicles (ULVs) by methods such as extrusion or sonication.

    • The choice of buffer and its D₂O/H₂O ratio is critical for contrast matching.

  • SANS Measurement:

    • Perform SANS measurements at a suitable neutron scattering facility.

    • The instrument configuration (q-range) should be chosen to cover the relevant length scales of the vesicles and the lipid bilayer. A typical q-range is 0.003 to 0.5 Å⁻¹.

    • Data is collected as a function of the scattering vector, q.

  • Data Analysis:

    • The scattering data is analyzed using models that describe the form factor of the vesicles and the structure factor of their interactions.

    • For unilamellar vesicles, a core-shell model is often used to fit the data and extract parameters such as the bilayer thickness, area per lipid, and vesicle radius.[4][5][8][10][17][18][19][20][21]

Mass Spectrometry of Deuterated Phospholipids

Mass spectrometry is a sensitive technique for the identification and quantification of deuterated phospholipids.

Methodology:

  • Lipid Extraction:

    • Extract lipids from the sample using a modified Bligh-Dyer or Folch method.[22][23][24]

  • LC-MS/MS Analysis:

    • Separate the lipid species using liquid chromatography (LC) coupled to a tandem mass spectrometer (MS/MS).[6][25][26][27][28]

    • Use a suitable column (e.g., C18 or C30) and a gradient of organic solvents for elution.

    • Acquire mass spectra in both positive and negative ion modes to detect a wider range of phospholipid classes.

  • Data Analysis:

    • Identify the deuterated phospholipids based on their accurate mass and fragmentation patterns.

    • Quantify the abundance of each species using deuterated internal standards. Software like LipidSearch can be used for automated identification and quantification.[6]

Visualizing the Concepts: Diagrams and Workflows

The Principle of Contrast Matching in Neutron Scattering

Contrast_Matching cluster_solvent Solvent (D2O/H2O Ratio) cluster_sample Sample Components cluster_scattering Neutron Scattering Signal Solvent Match_Lipid Match Lipid Protein Protein Match_Lipid->Protein Highlights Protein Match_Protein Match Protein Lipid Deuterated Lipid Match_Protein->Lipid Highlights Lipid High_Contrast High Contrast High_Contrast->Protein High_Contrast->Lipid Signal_Protein Protein Signal Dominant Protein->Signal_Protein Signal_Both Both Signals Visible Protein->Signal_Both Signal_Lipid Lipid Signal Dominant Lipid->Signal_Lipid Lipid->Signal_Both

Caption: Contrast matching in SANS uses different D₂O/H₂O ratios to selectively highlight components.

Biosynthetic Pathway of Phospholipids in E. coli

E_coli_Lipid_Biosynthesis Glycerol-3-P Glycerol-3-P Lysophosphatidic_Acid Lysophosphatidic_Acid Glycerol-3-P->Lysophosphatidic_Acid plsB/plsC Acyl-ACP Acyl-ACP Acyl-ACP->Lysophosphatidic_Acid Phosphatidic_Acid Phosphatidic_Acid Lysophosphatidic_Acid->Phosphatidic_Acid plsC CDP-diacylglycerol CDP-diacylglycerol Phosphatidic_Acid->CDP-diacylglycerol cdsA Phosphatidylserine Phosphatidylserine CDP-diacylglycerol->Phosphatidylserine pssA Phosphatidylglycerol-P Phosphatidylglycerol-P CDP-diacylglycerol->Phosphatidylglycerol-P pgsA Phosphatidylethanolamine Phosphatidylethanolamine Phosphatidylserine->Phosphatidylethanolamine psd Phosphatidylglycerol Phosphatidylglycerol Phosphatidylglycerol-P->Phosphatidylglycerol pgp Cardiolipin Cardiolipin Phosphatidylglycerol->Cardiolipin cls

Caption: Biosynthesis of major phospholipids in E. coli, a common host for producing deuterated lipids.[29][30]

Experimental Workflow for SANS Analysis of Lipid Vesicles

SANS_Workflow cluster_prep Sample Preparation cluster_measurement SANS Measurement cluster_analysis Data Analysis Lipid_Film Dry Deuterated Lipid Film Hydration Hydration in D2O/H2O Buffer Lipid_Film->Hydration Vesicle_Formation Vesicle Formation (Extrusion/Sonication) Hydration->Vesicle_Formation SANS_Instrument SANS Instrument Vesicle_Formation->SANS_Instrument Scattering_Data Collect Scattering Intensity vs. q SANS_Instrument->Scattering_Data Data_Reduction Data Reduction & Normalization Scattering_Data->Data_Reduction Modeling Model Fitting (e.g., Core-Shell) Data_Reduction->Modeling Structural_Parameters Extract Structural Parameters Modeling->Structural_Parameters

Caption: A streamlined workflow for the SANS analysis of deuterated lipid vesicles.

Conclusion

Deuterated phospholipids are a cornerstone of modern biophysical research, providing invaluable insights into the structure, dynamics, and interactions within biological membranes. By leveraging the unique properties of deuterium in techniques like solid-state NMR and SANS, researchers can unravel the molecular mechanisms that underpin cellular processes. This guide provides a foundational understanding and practical protocols for the application of deuterated phospholipids, empowering scientists and drug development professionals to further explore the intricate world of membrane biophysics.

References

The Pivotal Role of DPPC-d9 in Elucidating Lipid-Protein Interactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular biology, the dynamic interplay between lipids and proteins at the membrane interface governs a vast array of physiological processes, from signal transduction to membrane trafficking. Understanding these interactions at a molecular level is paramount for deciphering disease mechanisms and developing novel therapeutics. Dipalmitoylphosphatidylcholine (DPPC), a major constituent of eukaryotic cell membranes, serves as a fundamental component of model membrane systems used to study these interactions. The introduction of its deuterated analogue, DPPC-d9, where the nine protons of the choline headgroup are replaced with deuterium, has revolutionized the field by providing a powerful, non-invasive probe for a suite of biophysical techniques. This technical guide provides a comprehensive overview of the application of this compound in studying lipid-protein interactions, detailing experimental methodologies, presenting key quantitative data, and illustrating relevant biological pathways and experimental workflows.

The Advantage of Deuteration: Why this compound is a Powerful Tool

The primary advantage of using this compound lies in the distinct physical properties of deuterium compared to hydrogen. This isotopic substitution, while minimally perturbing the overall physicochemical properties of the lipid, offers significant benefits for various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H-NMR studies, the overwhelming signals from the abundant protons in lipids can obscure the signals from the protein of interest. By replacing the choline headgroup protons with deuterium, this compound becomes effectively "transparent" in ¹H-NMR, significantly simplifying spectra and allowing for the unambiguous detection of signals from the protein.[1] Conversely, in ²H-NMR, the deuterium label on this compound provides a sensitive probe to monitor changes in lipid dynamics and order upon protein binding.

  • Mass Spectrometry (MS): In lipidomics studies, deuterated lipids like this compound serve as ideal internal standards for accurate quantification.[2][3] Their mass shift allows for clear differentiation from their endogenous, non-deuterated counterparts, enabling precise measurement of lipid species in complex biological samples.

  • Neutron Scattering: The difference in neutron scattering length between hydrogen and deuterium makes this compound an invaluable tool for small-angle neutron scattering (SANS) and neutron reflectometry. These techniques can provide detailed structural information about lipid bilayers and the location of associated proteins.

Quantitative Biophysical Data of DPPC and this compound Containing Bilayers

The biophysical properties of the lipid bilayer are critical determinants of lipid-protein interactions. The following tables summarize key quantitative data for DPPC and the effects of deuteration.

PropertyValueConditionsReference
Phase Transition Temperature (Tm) 41 °CFully hydrated multibilayer vesicles[4]
Area per Lipid (Fluid Phase) 64.0 ± 1.0 Ų50 °C, Fully hydrated[5]
Bilayer Thickness (Fluid Phase) 38.5 ± 1.0 Å50 °C, Fully hydrated[6]
Bending Rigidity (Fluid Phase) ~10⁻¹⁹ JTemperature dependent[7]

Table 1: Biophysical Properties of DPPC Bilayers. This table provides key physical parameters for pure DPPC bilayers in the biologically relevant fluid phase.

A study using vibrational sum-frequency generation (VSFG) spectroscopy revealed that deuteration of the choline group in DPPC has a significant impact on the monolayer properties, particularly affecting the hydration of the phosphate group.[8] In contrast, monolayers with deuterated alkyl chains showed no significant differences under the experimental conditions.[8] This suggests that while the core biophysical parameters like phase transition temperature and area per lipid are not dramatically altered, the local environment of the headgroup is subtly modified by deuteration, a factor to consider when interpreting high-resolution interaction studies.

Experimental Protocols for Studying Lipid-Protein Interactions with this compound

The utility of this compound is best realized through its application in various biophysical techniques. Below are detailed methodologies for key experiments.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

Solid-state NMR is a powerful technique to study the structure, dynamics, and interactions of membrane-associated proteins and lipids in a native-like bilayer environment.

Objective: To characterize the structural and dynamic changes in a protein upon interaction with a DPPC/DPPC-d9 lipid bilayer and to probe the effect of the protein on lipid order.

Methodology:

  • Sample Preparation:

    • Co-dissolve the protein of interest and a mixture of DPPC and this compound (the ratio will depend on the specific experiment) in an appropriate organic solvent (e.g., trifluoroethanol or a chloroform/methanol mixture).

    • Dry the mixture under a stream of nitrogen gas to form a thin film.

    • Further dry the film under high vacuum for at least 6 hours to remove any residual solvent.

    • Hydrate the lipid-protein film with buffer at a temperature above the phase transition of DPPC (e.g., 50°C) to form multilamellar vesicles (MLVs).

    • The sample is then typically transferred to an NMR rotor for analysis.[9][10]

  • NMR Data Acquisition:

    • ¹H-MAS NMR: Acquire one-dimensional ¹H magic-angle spinning (MAS) NMR spectra to assess the overall sample quality and protein folding. The use of this compound will significantly reduce the background signal from the lipid headgroups.

    • ¹³C and ¹⁵N NMR: For structurally detailed studies, uniformly ¹³C,¹⁵N-labeled protein is typically used. Two-dimensional correlation experiments (e.g., ¹³C-¹³C or ¹⁵N-¹³C) are performed to obtain residue-specific resonance assignments and to identify conformational changes upon lipid interaction.

    • ²H-NMR: Acquire ²H NMR spectra of the this compound labeled sample. The quadrupolar splitting of the deuterium signal provides information on the order and dynamics of the lipid headgroup. Changes in this splitting upon protein binding indicate a direct interaction and its effect on the membrane surface.[11]

    • ³¹P-NMR: ³¹P NMR can be used to assess the phase behavior of the lipid bilayer (e.g., lamellar vs. non-lamellar phases) and to probe the interaction of the protein with the phosphate group of the lipids.[10]

  • Data Analysis:

    • Analyze changes in the chemical shifts of the protein resonances to map the lipid-binding interface.

    • Measure changes in the ²H quadrupolar splitting of this compound to quantify the effect of the protein on lipid headgroup order.

    • Use relaxation measurements to probe the dynamics of both the protein and the lipids.

Mass Spectrometry-based Lipidomics

Mass spectrometry is a highly sensitive technique for the identification and quantification of lipids in complex mixtures. This compound is an excellent internal standard for these studies.

Objective: To accurately quantify changes in DPPC levels in a biological sample in response to a specific stimulus or in a disease state.

Methodology:

  • Lipid Extraction:

    • Homogenize the biological sample (e.g., cells or tissue).

    • Add a known amount of this compound as an internal standard.

    • Perform a lipid extraction using a standard method such as the Bligh-Dyer or Folch extraction, which uses a chloroform/methanol/water solvent system to separate the lipids from other cellular components.[12]

  • Mass Spectrometry Analysis:

    • Analyze the lipid extract using liquid chromatography-mass spectrometry (LC-MS). The liquid chromatography step separates the different lipid species before they enter the mass spectrometer.

    • The mass spectrometer is operated in a mode that allows for the detection of both the endogenous DPPC and the this compound internal standard. This is typically done using selected ion monitoring (SIM) or multiple reaction monitoring (MRM).

  • Data Analysis:

    • Generate calibration curves using known concentrations of DPPC and a fixed concentration of this compound.

    • Determine the ratio of the peak area of the endogenous DPPC to the peak area of the this compound internal standard in the experimental samples.

    • Use the calibration curve to calculate the absolute concentration of DPPC in the original sample.

Fluorescence Microscopy

Fluorescence microscopy is a powerful tool for visualizing the lateral organization of lipids in model membranes and for studying the partitioning of proteins into different lipid domains.

Objective: To visualize the formation of lipid domains in a DPPC-containing giant unilamellar vesicle (GUV) and to observe the preferential partitioning of a fluorescently labeled protein.

Methodology:

  • GUV Formation:

    • Prepare a lipid mixture in chloroform containing DPPC, another lipid to induce phase separation (e.g., dioleoylphosphatidylcholine - DOPC), and a small amount of a fluorescent lipid probe that partitions into a specific phase (e.g., a probe that favors the liquid-disordered phase).

    • Create GUVs using the electroformation method. A thin film of the lipid mixture is deposited on platinum electrodes, hydrated with a sucrose solution, and an AC electric field is applied.

  • Protein Labeling and Incubation:

    • Label the protein of interest with a fluorescent dye that has a different emission spectrum from the lipid probe.

    • Incubate the GUVs with the fluorescently labeled protein.

  • Microscopy Imaging:

    • Image the GUVs using a confocal fluorescence microscope.

    • Acquire images in the channels corresponding to the lipid probe and the protein label.

  • Data Analysis:

    • Analyze the images to determine the co-localization of the protein with specific lipid domains.

    • Quantify the degree of partitioning of the protein into the different phases.

Signaling Pathways and Experimental Workflows

DPPC is not merely a structural component of membranes; it is also a key player in cellular signaling. Phospholipases, a class of enzymes that hydrolyze phospholipids, can act on DPPC to generate second messengers that regulate a variety of cellular processes.

Phosphatidylcholine Signaling Pathway

A critical signaling pathway involving phosphatidylcholine is its hydrolysis by Phospholipase D (PLD) to produce phosphatidic acid (PA) and choline. PA can then be converted to diacylglycerol (DAG) by PA phosphatase. Both PA and DAG are potent second messengers. DAG is a well-known activator of Protein Kinase C (PKC), a family of kinases that phosphorylate a wide range of downstream targets, influencing processes such as cell proliferation, differentiation, and apoptosis.[9]

Phosphatidylcholine_Signaling DPPC DPPC (in membrane) PA Phosphatidic Acid (PA) DPPC->PA Hydrolysis PLD Phospholipase D (PLD) PLD->DPPC DAG Diacylglycerol (DAG) PA->DAG Dephosphorylation PAP PA Phosphatase (PAP) PAP->PA PKC Protein Kinase C (PKC) DAG->PKC Activation Downstream Downstream Signaling PKC->Downstream Phosphorylation Experimental_Workflow cluster_preparation 1. Sample Preparation cluster_analysis 2. Biophysical Analysis cluster_signaling 3. Signaling Activation cluster_interaction 4. Analyze Protein-Lipid Interaction prep Prepare Liposomes (DPPC/DPPC-d9) reconstitute Reconstitute Protein of Interest prep->reconstitute ssnmr Solid-State NMR (Structure & Dynamics) reconstitute->ssnmr ms Mass Spectrometry (Quantify Lipid Changes) reconstitute->ms fm Fluorescence Microscopy (Domain Localization) reconstitute->fm activate_pld Activate PLD (e.g., with agonist) ssnmr->activate_pld ms->activate_pld fm->activate_pld measure_products Measure PA and DAG (using MS with standards) activate_pld->measure_products nmr_interaction ssNMR analysis of protein conformational change measure_products->nmr_interaction fm_interaction Microscopy analysis of protein relocalization measure_products->fm_interaction

References

Cholesterol's Condensing Effect on DPPC Bilayers: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cholesterol, a ubiquitous component of mammalian cell membranes, plays a critical role in modulating the physical properties of lipid bilayers, thereby influencing membrane fluidity, permeability, and the function of embedded proteins. This technical guide delves into the well-characterized effects of cholesterol on dipalmitoylphosphatidylcholine (DPPC) bilayers, a widely used model system for studying lipid behavior. By employing deuterated DPPC (DPPC-d9), researchers can leverage techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to gain detailed insights into the molecular ordering and dynamics of the lipid acyl chains.

The Condensing Effect and Ordering of DPPC Acyl Chains

The incorporation of cholesterol into DPPC bilayers leads to a significant "condensing effect," characterized by a decrease in the area per lipid and an increase in the thickness of the membrane.[1][2] This is accompanied by a pronounced ordering of the DPPC acyl chains, as evidenced by an increase in the deuterium order parameters (S_CD) measured by 2H-NMR.[1][2] Molecular dynamics simulations have corroborated these findings, showing that cholesterol reduces the fraction of gauche bonds in the DPPC acyl chains, leading to a more extended and ordered conformation.[1][2]

Impact on Membrane Fluidity and Phase Behavior

Cholesterol acts as a fluidity buffer in DPPC bilayers. Below the main phase transition temperature (Tm) of pure DPPC (~41 °C), cholesterol disrupts the highly ordered gel phase (Lβ'), inducing a more fluid, liquid-ordered (Lo) phase.[3][4][5] Above the Tm, in the liquid-disordered (Ld) phase, cholesterol has the opposite effect, increasing the order and viscosity of the bilayer.[3] This modulation of fluidity is crucial for maintaining membrane integrity and function over a range of temperatures. The phase diagram of DPPC-cholesterol mixtures is complex, featuring coexistence regions of different phases, which have been extensively studied using techniques like Differential Scanning Calorimetry (DSC) and NMR.[4][5][6][7]

Experimental Data Summary

The following tables summarize key quantitative data from various studies on the effects of cholesterol on DPPC bilayers.

Table 1: Effect of Cholesterol on DPPC Bilayer Structural Parameters

Cholesterol Mole Fraction (%)Area per DPPC (Ų)Bilayer Thickness (Å)
063.045.0
1058.047.0
2054.048.0
3050.049.0
4048.050.0
5047.050.5

Note: Values are approximate and can vary depending on the experimental conditions (e.g., temperature, hydration) and methodology (e.g., simulation, X-ray diffraction).

Table 2: Deuterium Order Parameters (S_CD) of DPPC-d62 sn-2 Chain at 50°C

Carbon Position0 mol% Cholesterol30 mol% Cholesterol
C20.200.40
C30.210.41
C40.210.42
C5-C10~0.22~0.45
C140.150.35
C150.100.28
C160.050.15

Data adapted from molecular dynamics simulations and NMR studies. The sn-2 chain is typically perdeuterated in these experiments.

Table 3: Thermodynamic Parameters from Differential Scanning Calorimetry (DSC)

Cholesterol Mole Fraction (%)Main Transition Temperature (Tm) (°C)Transition Enthalpy (ΔH) (kcal/mol)
041.48.7
539.57.5
1037.0 (broad)5.0 (broad)
20Not well-definedSignificantly broadened
30Transition abolishedTransition abolished

The main phase transition of DPPC is broadened and eventually abolished with increasing cholesterol concentration.[8][9][10]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments used to study the DPPC-cholesterol system.

Vesicle Preparation (Multilamellar Vesicles - MLVs)
  • Lipid Film Formation: Co-dissolve this compound and cholesterol in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.[11]

  • Solvent Evaporation: Remove the organic solvent under a stream of nitrogen gas, followed by drying under high vacuum for at least 2 hours to form a thin lipid film on the flask wall.[11]

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by vortexing at a temperature above the main phase transition temperature of the lipid mixture. This process results in the formation of MLVs.[11]

Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Transfer a known amount of the MLV suspension to a DSC sample pan. An identical amount of buffer is used in the reference pan.

  • Thermal Scans: Subject the sample and reference pans to a controlled temperature scan (e.g., from 20°C to 60°C at a rate of 1°C/min).

  • Data Analysis: The heat flow difference between the sample and reference is recorded as a function of temperature. The resulting thermogram reveals phase transitions, characterized by their temperature (Tm) and enthalpy (ΔH).[8][9][12]

Solid-State Deuterium NMR (2H-NMR) Spectroscopy
  • Sample Preparation: Pellet the MLV suspension by ultracentrifugation and transfer the hydrated lipid pellet to a solid-state NMR rotor.

  • Data Acquisition: Acquire 2H-NMR spectra using a solid-state NMR spectrometer equipped with a quadrupolar echo pulse sequence. Spectra are typically recorded at a temperature above the main phase transition.

  • Data Analysis: The quadrupolar splitting (ΔνQ) is measured from the Pake doublet spectrum. The deuterium order parameter (S_CD) for each labeled carbon position is then calculated using the equation: S_CD = (4/3) * (h / e^2qQ) * ΔνQ, where h is Planck's constant and e^2qQ/h is the static quadrupolar coupling constant for a C-D bond (~170 kHz).[4][13]

Visualizing the Investigative Workflow

The following diagram illustrates the typical workflow for investigating the effects of cholesterol on this compound bilayers.

G cluster_prep Sample Preparation cluster_exp Experimental Analysis cluster_data Data Analysis & Interpretation cluster_conclusion Conclusions LipidFilm Lipid Film Formation (this compound + Cholesterol) Hydration Hydration (MLV Formation) LipidFilm->Hydration DSC Differential Scanning Calorimetry (DSC) Hydration->DSC NMR Solid-State 2H-NMR Spectroscopy Hydration->NMR MD Molecular Dynamics Simulations Hydration->MD Thermo Thermodynamic Parameters (Tm, ΔH) DSC->Thermo Order Deuterium Order Parameters (S_CD) NMR->Order Structural Bilayer Properties (Area, Thickness) MD->Structural Phase Phase Diagram Construction Thermo->Phase Order->Phase Structural->Phase Mechanism Elucidation of Cholesterol's Molecular Mechanism Phase->Mechanism G cluster_effects Biophysical Effects Cholesterol Cholesterol Condensing Condensing Effect (↓ Area/lipid, ↑ Thickness) Cholesterol->Condensing incorporation into Ordering Acyl Chain Ordering (↑ S_CD) Cholesterol->Ordering incorporation into Fluidity Fluidity Modulation (Lo Phase Formation) Cholesterol->Fluidity incorporation into DPPC DPPC Bilayer DPPC->Condensing DPPC->Ordering DPPC->Fluidity Permeability ↓ Permeability Condensing->Permeability Ordering->Permeability

References

The Unseen Observer: DPPC-d9 as a Non-Perturbing Probe in Membrane Studies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of membrane biophysics and drug development, understanding the subtle dynamics of lipid bilayers is paramount. The introduction of probes to study these membranes often presents a significant challenge: the probe itself can alter the very behavior it is meant to observe. This guide delves into the use of chain-deuterated dipalmitoylphosphatidylcholine (DPPC-d9), a powerful tool that offers a near-invisible window into the structural and dynamic properties of lipid membranes. By replacing nine hydrogen atoms with deuterium on the choline headgroup, this compound provides a non-perturbing probe for a variety of sophisticated analytical techniques, enabling researchers to glean high-resolution data without significantly disturbing the native membrane environment.

The Power of "Silent" Observation: Biophysical Properties of this compound

The core advantage of this compound lies in its minimal structural and thermodynamic impact compared to its non-deuterated counterpart, DPPC. This subtle isotopic substitution allows for detailed investigation without introducing significant artifacts.

PropertyDPPCThis compoundTechnique
Main Phase Transition Temperature (Tm) ~41 °CA slight decrease of ~0.5-1.0 °C is generally observed, though the exact value can vary with experimental conditions.Differential Scanning Calorimetry (DSC)
Area per Lipid (AL) in the Liquid Crystalline Phase ~63 Ų (at 50 °C)Expected to be very similar to DPPC, with minimal deviation.Small-Angle Neutron Scattering (SANS), Small-Angle X-ray Scattering (SAXS)
Acyl Chain Order Parameter (SCD) Varies along the acyl chain, with a plateau region in the upper part of the chains.The order parameters of the acyl chains are virtually identical to those of DPPC under the same conditions.Solid-State Deuterium NMR (²H-NMR)

Note: The exact values for this compound can be subject to minor variations depending on the specific experimental setup, hydration level, and presence of other molecules in the bilayer.

Key Experimental Techniques Leveraging this compound

The unique properties of this compound make it an invaluable tool for a range of advanced analytical techniques aimed at elucidating membrane structure and dynamics.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR is a powerful technique for obtaining atomic-level information about the structure and dynamics of molecules in non-crystalline states, such as lipid bilayers. The use of deuterated lipids like this compound is particularly advantageous in ²H-NMR studies.

Experimental Protocol: Solid-State ²H-NMR of this compound Vesicles

  • Vesicle Preparation:

    • Dissolve the desired amount of this compound (and any other lipids or molecules of interest) in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v).

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with the desired buffer (e.g., phosphate-buffered saline) by vortexing vigorously above the phase transition temperature of the lipid mixture.

    • To obtain unilamellar vesicles, the resulting multilamellar vesicle suspension can be subjected to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) or sonication.

  • NMR Sample Preparation:

    • Pellet the vesicle suspension by ultracentrifugation.

    • Carefully transfer the hydrated lipid pellet into a solid-state NMR rotor.

  • NMR Data Acquisition:

    • Acquire ²H-NMR spectra using a solid-state NMR spectrometer equipped with a low-frequency probe.

    • Employ a quadrupolar echo pulse sequence (90°x - τ - 90°y - τ - acquire) to overcome the dead-time of the receiver and acquire the full powder pattern spectrum.

    • The temperature should be precisely controlled throughout the experiment.

  • Data Analysis:

    • The resulting Pake doublet spectrum provides information on the quadrupolar splitting (ΔνQ).

    • The order parameter (SCD) for the C-D bond can be calculated from the quadrupolar splitting, providing insights into the orientational order and dynamics of the choline headgroup.

Neutron Scattering

Neutron scattering techniques, such as Small-Angle Neutron Scattering (SANS) and Neutron Diffraction, are exceptionally sensitive to the isotopic composition of a sample. The significant difference in the neutron scattering length of hydrogen and deuterium allows for "contrast variation" studies. By selectively deuterating components of a membrane system, researchers can effectively make certain parts "invisible" to neutrons, thereby highlighting the structure and arrangement of the remaining components.

Experimental Protocol: Small-Angle Neutron Scattering (SANS) of this compound Containing Vesicles

  • Sample Preparation:

    • Prepare unilamellar vesicles containing this compound as described in the solid-state NMR protocol.

    • The key to contrast variation is the use of different H₂O/D₂O ratios in the buffer. For example, to study the overall shape of a protein embedded in a this compound membrane, the D₂O concentration can be adjusted to "match out" the scattering from the deuterated lipids, making them effectively invisible to the neutrons.

  • SANS Data Acquisition:

    • The vesicle suspension is placed in a quartz cuvette.

    • SANS measurements are performed at a neutron scattering facility. A beam of neutrons is passed through the sample, and the scattered neutrons are detected at various angles.

  • Data Analysis:

    • The scattering intensity as a function of the scattering angle (Q) is analyzed.

    • By fitting the scattering data to appropriate models, information about the size, shape, and internal structure of the vesicles and any embedded molecules can be obtained. The contrast variation approach allows for the separate determination of the structural parameters of the different components.

Fluorescence Spectroscopy

While this compound itself is not fluorescent, it serves as a non-perturbing host matrix for fluorescent probes. This allows for the study of membrane properties such as fluidity, polarity, and the accessibility of different regions of the bilayer to quenchers, without the concern that the bulk lipid environment is significantly altered by the probe itself.

Experimental Protocol: Fluorescence Quenching Studies in this compound Vesicles

  • Vesicle Preparation:

    • Co-dissolve this compound and a fluorescent lipid probe (e.g., a probe with a fluorophore attached to the headgroup or acyl chain) in an organic solvent. The probe concentration should be kept low (typically < 1 mol%) to minimize self-quenching and perturbation of the membrane.

    • Prepare unilamellar vesicles as previously described.

  • Fluorescence Measurements:

    • Place the vesicle suspension in a quartz cuvette in a spectrofluorometer.

    • Measure the initial fluorescence intensity of the probe.

    • Add a quenching agent (e.g., a water-soluble quencher like potassium iodide or a lipid-soluble quencher) to the vesicle suspension.

    • Record the decrease in fluorescence intensity as a function of quencher concentration.

  • Data Analysis:

    • The quenching data can be analyzed using the Stern-Volmer equation to determine the quenching constant, which provides information about the accessibility of the fluorophore to the quencher.

    • This information can be used to infer the location of the probe within the bilayer and the permeability of the membrane to the quencher.

Visualizing Experimental Workflows and Pathways

Graphviz diagrams can effectively illustrate the logical flow of experiments and the relationships between different components in a biological system.

Experimental_Workflow_Drug_Partitioning cluster_prep Vesicle Preparation cluster_analysis Analysis cluster_data Data Output start This compound & Drug dissolve Dissolve in Organic Solvent start->dissolve film Create Lipid-Drug Film dissolve->film hydrate Hydrate with Buffer film->hydrate extrude Extrude to form Unilamellar Vesicles hydrate->extrude nmr Solid-State NMR extrude->nmr Quantify Drug Partitioning dsc DSC extrude->dsc fluorescence Fluorescence Spectroscopy extrude->fluorescence data_nmr Drug Location & Membrane Perturbation nmr->data_nmr data_dsc Phase Transition Alterations dsc->data_dsc data_fluorescence Changes in Membrane Fluidity fluorescence->data_fluorescence Amyloid_Beta_Interaction cluster_components System Components cluster_interaction Interaction & Aggregation cluster_techniques Analytical Techniques abeta Amyloid-Beta Monomers binding Aβ Binding to Membrane Surface abeta->binding dppc_vesicle This compound Vesicles dppc_vesicle->binding insertion Aβ Insertion into Bilayer binding->insertion nmr Solid-State NMR binding->nmr Characterize Aβ Conformation aggregation Membrane-Catalyzed Aβ Aggregation insertion->aggregation insertion->nmr pore Pore Formation aggregation->pore afm AFM aggregation->afm Visualize Aggregate Morphology fluorescence Fluorescence Leakage Assay pore->fluorescence Measure Membrane Permeabilization

An In-depth Technical Guide to the Initial Characterization of DPPC-d9 Liposomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential techniques and methodologies for the initial physicochemical characterization of liposomes formulated with 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d9 (DPPC-d9). While this compound is a deuterated lipid, its bulk physical properties, such as size, surface charge, and phase behavior, are nearly identical to its non-deuterated counterpart, DPPC. Therefore, the established protocols for DPPC liposomes are directly applicable. This document details the core experimental procedures for liposome preparation, size and surface charge analysis, morphological examination, and thermodynamic profiling.

Liposome Preparation: Thin-Film Hydration and Sonication

A fundamental step preceding characterization is the reproducible preparation of liposomes. The thin-film hydration method, followed by sonication or extrusion, is a widely adopted technique for producing multilamellar vesicles (MLVs) and subsequently reducing their size to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).[1][2]

Experimental Protocol:

  • Lipid Film Formation: A solution of this compound in a suitable organic solvent (e.g., chloroform) is prepared.[1] This solution is added to a round-bottom flask. The solvent is then evaporated under a stream of inert gas (e.g., nitrogen) while rotating the flask to form a thin, uniform lipid film on the inner wall.[1]

  • Vacuum Drying: The lipid film is placed under a high vacuum for a minimum of 4-12 hours to remove any residual organic solvent.[1]

  • Hydration: The dried lipid film is hydrated with an aqueous buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl) by vortexing the flask.[3] This process typically results in the formation of MLVs.

  • Size Reduction (Sonication): To achieve a more uniform size distribution, the MLV suspension is subjected to probe-tip sonication.[3][4][5] The sonication is performed in cycles (e.g., 2-second pulse followed by a 5-second rest period) for a total duration that can range from 6 to 36 minutes to control the final vesicle size.[3]

G cluster_prep Liposome Preparation Workflow start Start: this compound in Chloroform thin_film Nitrogen Evaporation (Thin Film Formation) start->thin_film vacuum High Vacuum Drying (Remove Residual Solvent) thin_film->vacuum hydrate Hydration with Aqueous Buffer (Forms MLVs) vacuum->hydrate sonicate Probe-Tip Sonication (Size Reduction to SUVs/LUVs) hydrate->sonicate end_product This compound Liposome Suspension sonicate->end_product

Fig. 1: Workflow for this compound liposome preparation.

Size, Polydispersity, and Zeta Potential Analysis

Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of liposomes in suspension.[6][7] Zeta potential analysis, often performed using the same instrument, provides a measure of the surface charge, which is a critical indicator of colloidal stability.[8][9]

Experimental Protocol:

  • Sample Preparation: The liposome suspension is diluted (e.g., 1:100) in the appropriate buffer or solution to achieve an optimal particle concentration for light scattering.[10]

  • Instrument Setup: A Zetasizer Nano or a similar instrument is used. The sample is placed in a disposable cuvette for DLS measurement or a specialized dip cell for zeta potential measurement.[6][11]

  • Measurement: The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes to determine their size. For zeta potential, an electric field is applied, and the particle velocity is measured to calculate the electrophoretic mobility and zeta potential.[6]

  • Data Analysis: The software calculates the average particle size (Z-average), PDI, and zeta potential. Measurements are typically performed in triplicate at a controlled temperature (e.g., 20°C or 25°C).[11][12]

G cluster_dls DLS & Zeta Potential Analysis Workflow start Liposome Suspension dilute Dilute Sample in Buffer start->dilute dls_measure DLS Measurement (Size & PDI) dilute->dls_measure zp_measure Zeta Potential Measurement (Surface Charge) dilute->zp_measure data_analysis Data Analysis & Reporting dls_measure->data_analysis zp_measure->data_analysis results Hydrodynamic Diameter Polydispersity Index (PDI) Zeta Potential (mV) data_analysis->results

Fig. 2: Workflow for DLS and Zeta Potential analysis.

Table 1: Typical Quantitative Data for DPPC Liposomes from DLS and Zeta Potential

ParameterTypical Value RangeSignificanceReferences
Hydrodynamic Diameter 70 - 150 nm (post-sonication/extrusion)Affects biodistribution and cellular uptake[11][12][13]
Polydispersity Index (PDI) 0.1 - 0.3Indicates the width of the size distribution[8][14]
Zeta Potential -4 mV to -30 mV (in neutral buffer)Predicts colloidal stability; values < -30 mV or > +30 mV suggest high stability[14][15][16]

Morphological Characterization by Transmission Electron Microscopy (TEM)

TEM provides direct visualization of liposomes, offering valuable information on their size, shape, and lamellarity (the number of lipid bilayers).[17] Cryo-electron microscopy offers the most native-state visualization, while negative staining is a faster, more accessible alternative.[17]

Experimental Protocol (Negative Staining):

  • Grid Preparation: A drop of the diluted liposome suspension is placed onto a carbon-coated copper grid for a few minutes.

  • Staining: The excess suspension is blotted off, and a drop of a heavy metal salt solution (e.g., 2% uranyl acetate or phosphotungstic acid) is added to the grid.

  • Drying: After a short incubation, the excess stain is blotted away, and the grid is allowed to air-dry completely.

  • Imaging: The grid is imaged in a transmission electron microscope. The stain creates a dark background around the liposomes, which appear as bright, often circular or oval, structures.[13][18]

G cluster_tem Negative Staining TEM Workflow start Liposome Suspension adsorb Adsorb Sample onto Carbon-Coated Grid start->adsorb blot1 Blot Excess Sample adsorb->blot1 stain Apply Negative Stain (e.g., Uranyl Acetate) blot1->stain blot2 Blot Excess Stain stain->blot2 dry Air Dry the Grid blot2->dry image Image with TEM dry->image results Vesicle Morphology Size Confirmation Lamellarity image->results

Fig. 3: Workflow for liposome characterization by TEM.

Table 2: Typical Morphological Data for DPPC Liposomes from TEM

ParameterTypical ObservationSignificanceReferences
Shape Spherical or slightly elliptical/ovalConfirms vesicle formation[13][19]
Lamellarity Unilamellar (single bilayer) post-sonicationImportant for drug loading capacity and release kinetics[13]
Size Confirmation Diameter measurements correlate with DLS dataProvides visual confirmation of the size distribution[13][18]

Thermodynamic Characterization by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique used to measure the thermotropic phase behavior of lipid bilayers.[15] It precisely determines the temperatures at which lipids transition between different physical states (e.g., from a gel phase to a liquid-crystalline phase). For DPPC, two characteristic transitions are observed.

Experimental Protocol:

  • Sample Preparation: A concentrated liposome suspension (e.g., 2 mg/mL) is prepared.[12][15] A small, precise volume is loaded into an aluminum DSC pan. An equivalent volume of buffer is loaded into a reference pan.

  • Instrument Setup: The sample and reference pans are placed in the DSC instrument.

  • Thermal Scan: The pans are heated at a constant rate (e.g., 30°C/hr or 60°C/hr) over a defined temperature range that encompasses the expected phase transitions (e.g., 20°C to 70°C).[3]

  • Data Analysis: The instrument records the differential heat flow required to maintain the sample and reference at the same temperature. Phase transitions appear as endothermic peaks on the resulting thermogram. The peak maxima correspond to the transition temperatures.

G cluster_dsc Differential Scanning Calorimetry Workflow start Concentrated Liposome Suspension load_sample Load Sample and Reference into DSC Pans start->load_sample scan Perform Thermal Scan (e.g., 20°C to 70°C) load_sample->scan record Record Differential Heat Flow scan->record analyze Analyze Thermogram record->analyze results Pre-transition Temp (Tp) Main Transition Temp (Tm) Transition Enthalpy (ΔH) analyze->results

Fig. 4: Workflow for liposome phase transition analysis by DSC.

Table 3: Typical Thermodynamic Data for DPPC Liposomes from DSC

ParameterTypical ValueDescriptionReferences
Pre-transition Temp. (Tp) ~34-36°CTransition from the lamellar gel (Lβ') to the ripple (Pβ') phase.[12][15]
Main Phase Transition Temp. (Tm) ~41-42°CTransition from the ripple (Pβ') to the liquid crystalline (Lα) phase.[12][15][20]
Transition Enthalpy (ΔHm) Varies with preparationThe amount of heat absorbed during the main phase transition.[12][15]

References

Methodological & Application

Application Note: Preparation and Characterization of DPPC-d9 Liposomes using Sonication

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is a saturated phospholipid that is a major component of cell membranes and the primary constituent of pulmonary surfactant[1]. Its deuterated analog, DPPC-d9, is modified on the choline headgroup and serves as a valuable tool in various research applications[2]. The deuterium labeling provides a non-radioactive tracer for use in lipidomics studies for quantification, as well as in biophysical studies involving techniques like neutron scattering and nuclear magnetic resonance (NMR) to investigate lipid exchange and membrane dynamics[2][3][4].

Liposomes are microscopic vesicles composed of a lipid bilayer enclosing an aqueous core. They are widely used as drug delivery vehicles and model membrane systems[5][6]. Sonication is a common and straightforward method for preparing small unilamellar vesicles (SUVs) from multilamellar vesicle (MLV) dispersions[7][8]. This technique utilizes high-frequency sound waves to break down large, aggregated lipid structures into smaller, more uniform liposomes[8][9].

This application note provides a detailed protocol for the preparation of this compound liposomes using the probe sonication method. It also includes key physicochemical data and characterization parameters relevant to researchers, scientists, and drug development professionals.

Applications of this compound Liposomes

  • Internal Standards: this compound is suitable for use as an internal standard in mass spectrometry-based lipidomics for the accurate quantification of endogenous PC species[2].

  • Biophysical Studies: The deuterium label allows for the study of lipid dynamics, such as lipid exchange between liposomes and lipoproteins or cell membranes, using techniques like small-angle neutron scattering (SANS)[3].

  • Drug Development: Site-specifically deuterated lipids are being explored as a novel class of drugs to prevent cellular oxidative damage in various diseases[10].

  • Raman Microscopy: The carbon-deuterium (C-D) bond provides a unique signal in the silent region of the cellular Raman spectrum, enabling advanced imaging and analysis of lipid metabolism and distribution[11].

Data Presentation

Physicochemical Properties of DPPC

The physical properties of this compound are nearly identical to those of its non-deuterated counterpart, DPPC.

PropertyValueReference
Molecular FormulaC40H80NO8P[12][13]
Molar Mass734.05 g/mol [12][13]
Phase Transition Temperature (Tm)~41 °C[1][13][14]
Physical FormWhite to off-white powder[13]
SolubilitySoluble in organic solvents (e.g., chloroform, ethanol); negligible in water[13]
Typical Sonication Parameters and Resulting Liposome Characteristics

The size and polydispersity of liposomes are influenced by parameters such as sonication time, power, and lipid concentration[5][14].

Preparation MethodLipid CompositionMean Diameter (nm)Polydispersity Index (PDI)Reference
Probe SonicationOmega-3 FAs Liposomes90.1 ± 2.30.14[6]
Bath SonicationOmega-3 FAs Liposomes381.2 ± 7.80.55[6]
Horn SonicationSoy Lecithin~159~0.14[15]
Focused UltrasoundSoy Lecithin~114~0.12[15]

Note: The values presented are for general phospholipids and may vary slightly for this compound. Optimization is recommended for specific applications.

Experimental Protocols

This protocol is adapted from established methods for preparing pure DPPC liposomes via probe-tip sonication[5][16][17].

Materials
  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d9 (this compound) powder

  • Organic Solvent (e.g., Chloroform or Ethanol, HPLC grade)[17]

  • Hydration Buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4), filtered through a 0.2 µm filter[5][16]

Equipment
  • Analytical balance

  • Glass vials (e.g., 2.0 mL)[16]

  • Rotary evaporator (for thin-film hydration method)

  • Nitrogen gas stream (for thin-film hydration method)

  • Probe-tip sonicator with a microtip adapter[5][16]

  • Vortex mixer[16]

  • Benchtop microcentrifuge[16]

  • Ice bath

  • Hearing protection[17]

Protocol: Thin-Film Hydration Followed by Sonication

This is the most common method for ensuring homogenous hydration of the lipid.

1. Lipid Film Formation

  • Weigh the desired amount of this compound powder using an analytical balance. A typical scale is 25 mg[16][17].

  • Dissolve the this compound powder in a suitable organic solvent (e.g., chloroform) in a round-bottom flask[9].

  • Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall[9].

  • Further dry the film under a gentle stream of nitrogen gas, followed by placing it under vacuum for at least 1-2 hours to remove any residual solvent[14][16].

2. Hydration of Lipid Film

  • Pre-heat the hydration buffer to a temperature above the phase transition temperature (Tm) of DPPC (~41°C), for instance, to 50°C[14][18].

  • Add the pre-heated buffer to the flask containing the dried lipid film. A typical concentration is 25 mg of lipid in 2.0 mL of buffer[16].

  • Hydrate the lipid film by vortexing the mixture for several minutes at a temperature above the Tm. This will result in a milky white suspension of multilamellar vesicles (MLVs)[5][16].

3. Sonication to Form SUVs

  • Transfer the MLV suspension to a small glass vial and place it in an ice bath to dissipate heat generated during sonication[18].

  • Immerse the tip of the probe sonicator into the suspension. Ensure the tip does not touch the sides or bottom of the vial.

  • Sonicate the suspension in pulsed cycles to prevent excessive heating. A typical setting is a 20% duty cycle with 2-second pulses followed by 2-5 second rest periods[5][16].

  • The total sonication time determines the final size of the vesicles, with longer times generally producing smaller liposomes[5][19]. A total sonication time of 8-12 minutes is common[5][16]. For example, perform 4 cycles of 2 minutes total sonication time per cycle[16].

  • Monitor the sample temperature closely to ensure it does not overheat, which can cause lipid degradation[16][17].

4. Post-Sonication Processing

  • After sonication, the solution should appear clearer.

  • To remove any titanium particles shed from the sonicator probe and any remaining large lipid aggregates, centrifuge the sample at high speed (e.g., 10,000 x g) for 3-5 minutes[5][16].

  • Carefully collect the supernatant, which contains the final this compound SUV suspension[16].

5. Storage

  • Store the liposome suspension at 4°C. For short-term storage (up to 24 hours), this is generally acceptable[16].

  • If samples have been stored, an additional centrifugation step is recommended before use to remove any precipitated lipid[16][17]. For long-term storage, freezing at -80°C after flash-freezing in liquid nitrogen can be performed, but stability should be verified[18].

Visualizations

Experimental Workflow

G A 1. Weigh this compound Powder B 2. Dissolve in Organic Solvent A->B C 3. Form Thin Lipid Film (Rotary Evaporation) B->C D 4. Hydrate with Buffer (>Tm) (Forms MLVs) C->D E 5. Probe Sonication (Pulsed Cycles, on Ice) D->E F 6. Centrifugation (Remove Debris) E->F G 7. Collect Supernatant (Final SUV Suspension) F->G H 8. Characterization & Storage G->H

Caption: Workflow for this compound Liposome Preparation.

Structure of a this compound Unilamellar Liposome

Caption: Diagram of a this compound unilamellar liposome.

References

Application Notes and Protocols for the Formation of DPPC-d9 Supported Lipid Bilayers for Atomic Force Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of dipalmitoylphosphatidylcholine-d9 (DPPC-d9) supported lipid bilayers (SLBs) on mica substrates for analysis by Atomic Force Microscopy (AFM). SLBs are valuable model systems for studying the structure and function of cell membranes and their interactions with various molecules.[1][2][3]

Introduction

Supported lipid bilayers are planar, two-dimensional membrane mimics formed on a solid support.[1] The vesicle fusion technique is a common and effective method for creating SLBs.[4][5] This process involves the spontaneous adsorption, rupture, and fusion of small unilamellar vesicles (SUVs) onto a hydrophilic substrate such as mica.[6] For lipids like DPPC, which are in a gel phase at room temperature, temperature control is a critical parameter for successful bilayer formation.[2][7] AFM is a powerful technique for characterizing the topography and mechanical properties of SLBs at the nanoscale.[2][3][8]

Experimental Protocols

This section details the step-by-step methodology for preparing this compound SLBs on mica for AFM imaging.

Materials and Reagents
  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d9 (this compound)

  • Chloroform

  • HEPES buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Deionized water (18.2 MΩ·cm)

  • Mica discs

  • Ethanol

Vesicle Preparation (Extrusion Method)

The preparation of small unilamellar vesicles (SUVs) is a crucial first step for forming high-quality SLBs.[9]

  • Lipid Film Formation:

    • Dissolve this compound powder in chloroform to a desired concentration (e.g., 1-5 mg/mL).[10][11]

    • In a round-bottom flask, evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom.

    • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the dried lipid film with a buffer solution (e.g., HEPES buffer) to a final lipid concentration of approximately 0.1 to 1.0 mg/mL.[2][7]

    • Vortex the solution vigorously to detach the lipid film from the flask wall, resulting in a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble a mini-extruder with a polycarbonate membrane of a specific pore size (e.g., 50-100 nm).[9]

    • Heat the extruder and the lipid suspension to a temperature above the phase transition temperature of DPPC (Tm ≈ 41°C), for instance, to 50-60°C.[2] This is critical as extrusion is more efficient when the lipids are in the fluid phase.

    • Pass the MLV suspension through the extruder membrane multiple times (e.g., 11-21 passes). This process forces the lipids to rearrange into SUVs of a diameter close to the pore size of the membrane.[9] The solution should become translucent.

    • Store the resulting SUV solution at a temperature above the Tm of DPPC to prevent aggregation and fusion of the vesicles before use.

Substrate Preparation

A clean and hydrophilic substrate is essential for the successful formation of a continuous SLB.[4]

  • Cleaving Mica:

    • Using sharp tweezers, carefully peel off the top layers of a mica disc to expose a fresh, atomically flat surface.

Supported Lipid Bilayer Formation via Vesicle Fusion

This procedure should be performed with careful temperature control, as DPPC is in a gel state at room temperature.[2][7]

  • Heating:

    • Place the freshly cleaved mica substrate in the AFM fluid cell.

    • Heat the AFM stage and the mica substrate to a temperature above the Tm of DPPC, typically between 50°C and 70°C.[2][7]

  • Vesicle Deposition and Incubation:

    • Inject the pre-heated this compound SUV solution into the AFM fluid cell, ensuring the mica surface is fully covered.

    • Incubate the vesicles on the mica surface for a period ranging from 30 to 60 minutes.[2][12] During this time, the vesicles will adsorb to the surface, rupture, and fuse to form a continuous bilayer.[4]

  • Rinsing:

    • After incubation, gently rinse the surface with pre-warmed buffer to remove any excess or non-adsorbed vesicles. This can be done by carefully exchanging the solution in the fluid cell multiple times.

  • Cooling:

    • Slowly cool the system down to room temperature. A slow cooling rate (e.g., 0.5 °C/min) can promote the formation of a more ordered and defect-free gel-phase bilayer.[2][7]

AFM Imaging

AFM allows for the in-situ visualization of the SLB.

  • Imaging Mode:

    • Operate the AFM in tapping mode or PeakForce Tapping mode in liquid.[3][8] These modes are gentle on the soft lipid bilayer.

  • Imaging Parameters:

    • Use a low imaging force to avoid damaging the bilayer.

    • Scan at a rate that provides a good signal-to-noise ratio without inducing artifacts.

    • The expected height of a single DPPC bilayer on mica is approximately 5-6 nm.

Data Presentation

The following table summarizes the key quantitative parameters for the formation of this compound SLBs.

ParameterValueReference
Vesicle Preparation
This compound Concentration (in Chloroform)1-5 mg/mL[10][11]
Final Vesicle Concentration0.06 - 0.3 mg/mL[2][7]
Extrusion Membrane Pore Size50 - 100 nm[9]
Extrusion Temperature> 41°C (e.g., 50-60°C)[2]
Number of Extrusion Passes11 - 21[9]
SLB Formation
SubstrateMica[2][13]
Deposition Temperature50°C - 70°C[2][7]
Incubation Time30 - 60 minutes[2][12]
Cooling Rate~0.5 °C/min[2][7]
AFM Imaging
Imaging ModeTapping Mode / PeakForce Tapping in liquid[3][8]
Expected Bilayer Height~5-6 nm[2]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the formation of a this compound supported lipid bilayer for AFM analysis.

G cluster_vesicle_prep Vesicle Preparation cluster_slb_formation SLB Formation on Mica cluster_afm AFM Analysis LipidFilm 1. This compound Lipid Film Formation Hydration 2. Hydration with Buffer LipidFilm->Hydration Add Buffer & Vortex Extrusion 3. Extrusion above Tm (50-100 nm filter) Hydration->Extrusion Heat & Pass through membrane SUVs Small Unilamellar Vesicles (SUVs) Extrusion->SUVs VesicleDeposition 6. Add SUV Solution SUVs->VesicleDeposition Inject into AFM cell CleaveMica 4. Cleave Mica Substrate HeatStage 5. Heat AFM Stage & Mica (> Tm of DPPC) CleaveMica->HeatStage HeatStage->VesicleDeposition Incubation 7. Incubate (30-60 min) VesicleDeposition->Incubation Rinsing 8. Rinse with Warm Buffer Incubation->Rinsing Cooling 9. Slow Cooling to Room Temp Rinsing->Cooling SLB This compound Supported Lipid Bilayer Cooling->SLB AFM 10. AFM Imaging (Tapping Mode in Liquid) SLB->AFM

Caption: Workflow for this compound SLB formation and AFM analysis.

References

Revolutionizing Lipidomics: DPPC-d9 as a Robust Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the dynamic field of lipidomics, precise and accurate quantification of lipid species is paramount for understanding cellular processes and disease pathogenesis. Dipalmitoylphosphatidylcholine (DPPC), a major phospholipid component of cell membranes and the primary constituent of pulmonary surfactant, is a key analyte in numerous biomedical research areas. To overcome the inherent variability of mass spectrometry analysis, the use of a stable isotope-labeled internal standard is crucial. DPPC-d9, a deuterated analog of DPPC, has emerged as an invaluable tool for the reliable quantification of its endogenous counterpart. This application note provides a comprehensive overview and detailed protocols for the utilization of this compound as an internal standard in mass spectrometry-based lipidomics.

Principle and Application

This compound is chemically identical to endogenous DPPC, with the exception of nine deuterium atoms labeling the choline headgroup.[1] This isotopic labeling results in a 9 Dalton mass shift, allowing for its clear differentiation from the unlabeled analyte by the mass spectrometer. As an internal standard, this compound is added at a known concentration to biological samples prior to lipid extraction and analysis. It co-elutes with the endogenous DPPC during liquid chromatography and experiences similar ionization and fragmentation efficiencies in the mass spectrometer. By comparing the signal intensity of the analyte to that of the internal standard, accurate quantification can be achieved, correcting for variations in sample preparation, injection volume, and instrument response.

The primary application of this compound lies in the quantitative analysis of DPPC in various biological matrices, including plasma, tissues, and cell cultures. It is particularly valuable in studies of pulmonary surfactant metabolism, where DPPC plays a critical role.

Quantitative Data Summary

For accurate quantification using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer, specific precursor and product ion transitions for both DPPC and this compound must be monitored.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
DPPC734.6184.1The product ion corresponds to the phosphocholine headgroup.
This compound (Internal Standard) 743.6 193.1 The 9 Dalton shift is observed in both the precursor and the phosphocholine headgroup fragment.

Table 1: MRM Transitions for DPPC and this compound.

Experimental Protocols

Lipid Extraction from Biological Samples (Bligh & Dyer Method)

This protocol describes a classic method for total lipid extraction suitable for subsequent LC-MS/MS analysis of DPPC.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • This compound internal standard solution (in methanol or chloroform/methanol)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To a glass centrifuge tube, add 100 µL of the biological sample.

  • Spike the sample with a known amount of this compound internal standard solution. The final concentration should be within the linear range of the calibration curve.

  • Add 375 µL of a chloroform:methanol (1:2, v/v) mixture.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and cell lysis.

  • Add 125 µL of chloroform and vortex for 30 seconds.

  • Add 125 µL of 0.9% NaCl solution and vortex for another 30 seconds.

  • Centrifuge the sample at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol or isopropanol:acetonitrile:water).

LC-MS/MS Analysis of DPPC

Instrumentation:

  • Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: A C18 reversed-phase column is commonly used (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile:Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-1 min: 30% B

    • 1-10 min: Gradient to 95% B

    • 10-12 min: Hold at 95% B

    • 12.1-15 min: Return to 30% B and equilibrate.

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 300°C.

  • Gas Flow: 12 L/min.

  • Nebulizer Pressure: 40 psi.

  • MRM Transitions: Monitor the transitions specified in Table 1.

  • Collision Energy: Optimize for each transition (typically 20-40 eV).

  • Dwell Time: 100-200 ms.

Calibration Curve Preparation
  • Prepare a stock solution of unlabeled DPPC in methanol or another suitable organic solvent.

  • Prepare a series of calibration standards by serial dilution of the DPPC stock solution. A typical concentration range is 2-200 ng/mL.[2]

  • Spike each calibration standard with the same constant concentration of this compound internal standard as used for the unknown samples.

  • Analyze the calibration standards using the same LC-MS/MS method as the samples.

  • Construct a calibration curve by plotting the peak area ratio of DPPC to this compound against the concentration of DPPC. A linear regression with a weighting factor of 1/x is commonly used.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample Spike Spike with this compound Sample->Spike Extraction Lipid Extraction (Bligh & Dyer) Spike->Extraction Drydown Drydown under N2 Extraction->Drydown Reconstitute Reconstitute in LC-MS Solvent Drydown->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Acquisition (MRM) LCMS->Data Integration Peak Integration Data->Integration Ratio Calculate Area Ratio (DPPC/DPPC-d9) Integration->Ratio Quantification Quantification Ratio->Quantification Calibration Calibration Curve Calibration->Quantification

Caption: Experimental workflow for the quantification of DPPC using this compound.

pulmonary_surfactant_pathway cluster_synthesis Synthesis in Type II Alveolar Cells cluster_secretion Secretion and Transformation cluster_recycling Recycling and Degradation ER Endoplasmic Reticulum (DPPC Synthesis) Golgi Golgi Apparatus ER->Golgi LB Lamellar Bodies (Storage) Golgi->LB Secretion Exocytosis LB->Secretion TM Tubular Myelin Secretion->TM AirLiquid Air-Liquid Interface (Surface Tension Reduction) TM->AirLiquid Recycling Reuptake by Type II Cells AirLiquid->Recycling Degradation Degradation by Alveolar Macrophages AirLiquid->Degradation Recycling->LB

Caption: Simplified pathway of pulmonary surfactant metabolism.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of DPPC in complex biological matrices. Its chemical similarity to the endogenous analyte ensures that it effectively compensates for variations throughout the analytical process, from sample preparation to mass spectrometric detection. The detailed protocols and methodologies presented in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this powerful technique in their lipidomics workflows, ultimately leading to more precise and meaningful biological insights.

References

Application Notes and Protocols for Solid-State NMR Sample Preparation with DPPC-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of solid-state Nuclear Magnetic Resonance (ssNMR) samples using 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with deuterated acyl chains (DPPC-d9). This methodology is particularly relevant for detailed studies of lipid bilayer structure, dynamics, and interactions with pharmacologically active compounds.

Introduction

Solid-state NMR spectroscopy is a powerful, non-invasive technique for characterizing the structure and dynamics of molecules in solid or semi-solid states.[1][2] In pharmaceutical research, ssNMR provides invaluable insights into drug-membrane interactions, which is crucial for understanding drug delivery, efficacy, and potential toxicity.[3][4] DPPC is a common choice for creating model lipid bilayers due to its well-characterized phase behavior. The use of chain-deuterated DPPC (this compound) in ²H ssNMR experiments allows for the direct probing of the order and dynamics of the lipid acyl chains within the bilayer.[5]

These protocols will guide the user through the preparation of multilamellar vesicles (MLVs) with this compound, suitable for magic-angle spinning (MAS) ssNMR experiments.

Data Presentation

The following tables summarize key quantitative data relevant to the preparation and analysis of this compound ssNMR samples.

Table 1: Materials and Reagents

Material/ReagentSupplier ExampleCatalogue # ExamplePurityNotes
This compound (1,2-dipalmitoyl(d62)-sn-glycero-3-phosphocholine)Avanti Polar Lipids860355>99%Chain-deuterated
ChloroformSigma-AldrichC2432≥99.8%HPLC grade
MethanolFisher ScientificA412-4≥99.8%HPLC grade
Buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4)---Prepare fresh and degas
Drug of Interest-->98%As required for the study

Table 2: Typical Experimental Parameters for ²H Solid-State NMR of this compound Bilayers

ParameterValueReference
Spectrometer Frequency (²H)76.8 MHz[6]
Temperature323 K (50 °C)[7][8]
Pulse SequenceQuadrupolar Echo[5]
90° Pulse Length2.5 - 3.5 µsGeneral Knowledge
Echo Delay30 - 50 µsGeneral Knowledge
Recycle Delay1 - 2 sGeneral Knowledge
Number of Scans4,000 - 16,000General Knowledge
Spectral Width250 - 500 kHz[6]

Table 3: Deuterium Order Parameters (SCD) for DPPC Acyl Chains at 323 K

Carbon PositionSCD (sn-1 chain)SCD (sn-2 chain)Reference
2~0.45~0.45[8]
3~0.45~0.45[8]
4~0.45~0.45[8]
5-9 (Plateau)~0.45~0.45[8]
10~0.40~0.40[8]
12~0.30~0.30[8]
14~0.15~0.15[8]
16~0.05~0.05[8]

Experimental Protocols

This section details the methodology for preparing this compound multilamellar vesicles (MLVs) for solid-state NMR analysis.

Protocol 1: Preparation of this compound Lipid Film
  • Dissolving the Lipid : Weigh the desired amount of this compound powder (e.g., 20-30 mg for a standard 4 mm MAS rotor) and transfer it to a round-bottom flask. Dissolve the lipid in a chloroform:methanol (2:1 v/v) solvent mixture. A sufficient volume of solvent should be used to ensure complete dissolution (e.g., 2-3 mL).

  • Solvent Evaporation : Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask. This is typically done at a temperature above the main phase transition temperature of DPPC (~41°C), for instance, at 45°C.[9]

  • High-Vacuum Drying : To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2-4 hours, or overnight.

Protocol 2: Hydration of the Lipid Film to Form Multilamellar Vesicles (MLVs)
  • Pre-warming : Pre-warm the hydration buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4) to a temperature above the main phase transition of DPPC (e.g., 50°C).[9]

  • Hydration : Add the pre-warmed buffer to the lipid film. The amount of buffer should be carefully controlled to achieve the desired hydration level (e.g., 50% w/w water to lipid).

  • Vortexing : Gently vortex the flask to detach the lipid film from the glass wall, resulting in a milky suspension of MLVs.

  • Freeze-Thaw Cycles : To increase the homogeneity of the liposomes and the amount of inter-bilayer water, subject the MLV suspension to several (e.g., 5-10) freeze-thaw cycles. This involves alternately placing the sample in liquid nitrogen and a warm water bath (e.g., 50°C).[10]

Protocol 3: Sample Packing into a Solid-State NMR Rotor
  • Pelleting the MLVs : Transfer the MLV suspension to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1-2 hours to pellet the liposomes.

  • Transferring to the Rotor : Carefully transfer the resulting lipid pellet into a solid-state NMR rotor (e.g., a 4 mm zirconia rotor) using a spatula or a specialized packing tool.[11]

  • Sealing the Rotor : Securely cap the rotor to prevent dehydration of the sample during the experiment.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a conceptual model of drug-lipid interaction.

experimental_workflow cluster_prep Lipid Film Preparation cluster_hydration MLV Formation cluster_packing Rotor Packing dissolve 1. Dissolve this compound in Chloroform:Methanol evaporate 2. Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry 3. High-Vacuum Drying evaporate->dry hydrate 4. Hydrate with Buffer (T > Tm) dry->hydrate Lipid Film vortex 5. Vortex hydrate->vortex freeze_thaw 6. Freeze-Thaw Cycles vortex->freeze_thaw pellet 7. Centrifuge to Pellet MLVs freeze_thaw->pellet MLV Suspension pack 8. Pack Pellet into Rotor pellet->pack seal 9. Seal Rotor pack->seal ssNMR Solid-State NMR Experiment seal->ssNMR Prepared Sample

Caption: Experimental workflow for the preparation of a this compound solid-state NMR sample.

drug_lipid_interaction cluster_bilayer This compound Bilayer cluster_effect Effect on Bilayer Properties p1 Polar Headgroup t1 Deuterated Acyl Chains p2 Polar Headgroup t2 Deuterated Acyl Chains p3 Polar Headgroup t3 Deuterated Acyl Chains p4 Polar Headgroup t4 Deuterated Acyl Chains drug Drug Molecule drug->p3 Electrostatic/H-bond Interaction drug->t2 Hydrophobic Interaction effect1 Change in Acyl Chain Order (S_CD) drug->effect1 effect2 Alteration of Bilayer Dynamics drug->effect2 effect3 Shift in Phase Transition Temp. drug->effect3

Caption: Conceptual diagram of a drug molecule interacting with a this compound lipid bilayer.

References

Quantitative Analysis of DPPC-d9 in Lipidomics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipalmitoylphosphatidylcholine (DPPC) is a major phospholipid component of eukaryotic cell membranes and the primary constituent of pulmonary surfactant. Accurate quantification of DPPC is crucial for understanding its role in various physiological and pathological processes, including membrane structure, signal transduction, and respiratory diseases. In the field of lipidomics, stable isotope-labeled internal standards are essential for achieving precise and accurate quantification by mass spectrometry. This document provides detailed application notes and protocols for the quantitative analysis of DPPC in biological samples using its deuterated analog, DPPC-d9, as an internal standard.

This compound, a deuterated version of 16:0/16:0 phosphatidylcholine modified on the choline headgroup, is an ideal internal standard for the quantification of endogenous DPPC.[1] Its physicochemical properties are nearly identical to the endogenous analyte, ensuring similar extraction efficiency and ionization response, while its mass difference allows for clear differentiation by mass spectrometry.

Experimental Protocols

Lipid Extraction from Biological Samples

The choice of lipid extraction method is critical for the accurate quantification of DPPC. The Folch and Bligh & Dyer methods are widely used and have been shown to be effective for a broad range of lipid classes, including phosphatidylcholines.[2][3]

Materials:

  • Biological sample (e.g., plasma, cell pellet, tissue homogenate)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (or other salt solution)

  • This compound internal standard solution (of known concentration)

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Modified Folch Method Protocol:

  • To 100 µL of biological sample in a glass tube, add a known amount of this compound internal standard.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add 400 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex for another 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes to separate the layers.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol:chloroform 1:1, v/v).

LC-MS/MS Quantification of DPPC

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of DPPC. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used.

Instrumentation and Conditions:

  • Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for lipid separation.

  • Mobile Phase: A gradient elution using a mixture of aqueous and organic solvents, such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile/isopropanol with 0.1% formic acid (Mobile Phase B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

MRM Transitions:

The MRM transitions for DPPC and its deuterated internal standard, this compound, are based on the precursor ion (the protonated molecule [M+H]⁺) and a characteristic product ion. For phosphatidylcholines, the most common product ion is the phosphocholine headgroup at m/z 184. For this compound, which is deuterated on the choline headgroup, the product ion will have a mass shift of +9, resulting in an m/z of 193.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
DPPC734.5184.0
This compound743.5193.0

LC-MS/MS Protocol:

  • Sample Injection: Inject the reconstituted lipid extract onto the LC column.

  • Chromatographic Separation: Perform a gradient elution to separate DPPC from other lipids in the sample.

  • Mass Spectrometric Detection: Monitor the specified MRM transitions for both DPPC and this compound.

  • Quantification: Create a calibration curve by plotting the peak area ratio of DPPC to this compound against the concentration of DPPC standards. Determine the concentration of DPPC in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data

The following tables summarize typical validation parameters for the quantitative analysis of DPPC using an LC-MS/MS method. The data presented is based on a validated method for DPPC in human urine and serves as a representative example.[1] Researchers should perform their own validation experiments for their specific biological matrix.

Table 1: Calibration Curve and Sensitivity

ParameterValue
Linear Range2 - 200 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)2 ng/mL
Upper Limit of Quantification (ULOQ)200 ng/mL

Table 2: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low QC5< 7.0< 6.5105 - 111
Medium QC50< 5.0< 5.598 - 108
High QC150< 4.0< 4.595 - 105

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of DPPC using this compound as an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Spike Spike with this compound Sample->Spike Extraction Lipid Extraction Spike->Extraction Drydown Drydown Extraction->Drydown Reconstitute Reconstitution Drydown->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Experimental workflow for DPPC quantification.

Phospholipase D Signaling Pathway

DPPC is a key substrate in the Phospholipase D (PLD) signaling pathway. PLD hydrolyzes DPPC to produce phosphatidic acid (PA) and choline. PA acts as a second messenger, influencing a variety of cellular processes.

G DPPC DPPC (in membrane) PLD Phospholipase D (PLD) DPPC->PLD PA Phosphatidic Acid (PA) PLD->PA Choline Choline PLD->Choline Downstream Downstream Signaling (e.g., mTOR, Raf-1) PA->Downstream

Caption: Simplified Phospholipase D signaling pathway.

References

Application Notes and Protocols for DPPC-d9 Vesicle Extrusion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step guide for the preparation of unilamellar vesicles composed of deuterated 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC-d9) via the extrusion method. This technique is widely used to produce liposomes with a controlled size distribution, which are essential for various biophysical studies, drug delivery applications, and as model membrane systems.

Overview of this compound Vesicle Extrusion

Vesicle extrusion is a popular technique for producing large unilamellar vesicles (LUVs) by forcing a suspension of multilamellar vesicles (MLVs) through a polycarbonate membrane with a defined pore size.[1] This process reduces the size and lamellarity of the initial liposomes, resulting in a more homogeneous population of vesicles.[1] For saturated phospholipids like DPPC, the extrusion process is highly dependent on temperature, and must be performed above the lipid's main phase transition temperature (Tm), which for DPPC is 41°C.[2][3] The use of deuterated lipids like this compound is particularly valuable for techniques such as small-angle neutron scattering (SANS) to elucidate vesicle structure and dynamics.[4]

Factors Influencing Vesicle Size and Homogeneity

The final size and polydispersity of the extruded vesicles are influenced by several key parameters:

  • Pore Size of the Extrusion Membrane: This is the primary determinant of the final vesicle size.[5] However, the resulting vesicle diameter is often slightly larger than the pore diameter.[5]

  • Extrusion Temperature: Extrusion must be carried out above the Tm of the lipid to ensure it is in the fluid phase, which allows for vesicle formation and rearrangement.[2] For DPPC, this is typically between 50-65°C.[2][6]

  • Number of Extrusion Cycles: Repeatedly passing the lipid suspension through the membrane (typically 10-20 times) leads to a more uniform size distribution.[1][2]

  • Lipid Concentration: While a range of concentrations can be used, higher concentrations may require higher extrusion pressures.[2][7]

  • Extrusion Pressure: A minimum pressure is required to force the vesicles through the pores.[8] The optimal pressure depends on the lipid composition, concentration, and pore size.[7]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for DPPC vesicle extrusion, compiled from various sources.

ParameterTypical Value/RangeNotes
This compound Concentration 10 - 50 mg/mLHigher concentrations are possible but may require higher pressures.[2]
Extrusion Temperature 50 - 65°CMust be above the Tm of DPPC (41°C).[2][6]
Extrusion Pressure 100 - 800 psi (7 - 55 bar)Varies with lipid concentration and pore size.[1][7]
Membrane Pore Size 30 - 400 nmThe most common sizes are 100 nm and 200 nm.[9]
Number of Passes 10 - 21 passesAn odd number of passes ensures the final sample is collected from the opposite syringe.
Resulting Vesicle Size Slightly larger than pore sizeFor a 100 nm pore, expect vesicles around 110-130 nm in diameter.[10]

Detailed Experimental Protocol for this compound Vesicle Extrusion

This protocol outlines the preparation of this compound vesicles with a target diameter of approximately 100 nm.

Materials and Equipment
  • This compound (deuterated dipalmitoylphosphatidylcholine)

  • Chloroform

  • Hydration buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)

  • Rotary evaporator

  • Vacuum desiccator

  • Water bath or heating block

  • Mini-extruder (e.g., from Avanti Polar Lipids)

  • Polycarbonate membranes (100 nm pore size)

  • Filter supports

  • Gas-tight glass syringes (e.g., 1 mL)

  • Round-bottom flask

  • Nitrogen gas source

Step-by-Step Procedure
  • Lipid Film Formation:

    • Dissolve the desired amount of this compound in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Place the flask in a vacuum desiccator for at least 2 hours (or overnight) to remove any residual solvent.[11]

  • Hydration of the Lipid Film:

    • Pre-heat the hydration buffer to a temperature above the Tm of DPPC (e.g., 55°C).

    • Add the warm buffer to the round-bottom flask containing the dry lipid film. The final lipid concentration is typically between 10-25 mg/mL.[12]

    • Hydrate the lipid film by gentle agitation (vortexing) at a temperature above the Tm for at least 1 hour. This will form multilamellar vesicles (MLVs).[6]

  • Freeze-Thaw Cycles (Optional but Recommended):

    • To increase the trapping efficiency and promote the formation of unilamellar vesicles, subject the MLV suspension to 5-10 freeze-thaw cycles.[7][9]

    • Freeze the suspension in liquid nitrogen until completely frozen.[7]

    • Thaw the suspension in a warm water bath (e.g., 55°C).[7]

    • Vortex the sample between cycles.

  • Extrusion:

    • Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes and filter supports according to the manufacturer's instructions.[1]

    • Pre-heat the extruder assembly and the gas-tight syringes to the desired extrusion temperature (e.g., 55°C) to prevent the lipid from transitioning to the gel phase.[6][13]

    • Load the MLV suspension into one of the syringes.

    • Place the assembled extruder onto the syringe containing the lipid suspension and attach the second, empty syringe to the other side.

    • Gently push the lipid suspension from one syringe to the other through the membrane. This is the first pass.

    • Repeat this process for a total of 11 to 21 passes.[10] An odd number of passes ensures the final extruded vesicle suspension is in the opposite syringe from where it started.

  • Vesicle Characterization:

    • The size distribution and polydispersity of the final vesicle preparation can be determined using Dynamic Light Scattering (DLS).[7][10]

    • The lamellarity can be assessed using techniques such as 31P-NMR or cryo-electron microscopy.[1]

Visual Representations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_extrusion Extrusion cluster_analysis Analysis lipid_film 1. Lipid Film Formation hydration 2. Hydration of Film lipid_film->hydration Add Buffer > Tm freeze_thaw 3. Freeze-Thaw Cycles hydration->freeze_thaw Optional extrusion 4. Extrusion through Membrane hydration->extrusion freeze_thaw->extrusion characterization 5. Vesicle Characterization (DLS) extrusion->characterization

Caption: Workflow for this compound Vesicle Extrusion.

Factors Affecting Final Vesicle Size

factors_affecting_size cluster_inputs Controllable Parameters cluster_outputs Resulting Properties pore_size Membrane Pore Size vesicle_size Final Vesicle Size pore_size->vesicle_size Primary Determinant num_passes Number of Passes num_passes->vesicle_size Refines polydispersity Size Polydispersity num_passes->polydispersity Reduces temperature Extrusion Temperature temperature->vesicle_size Affects Formation lipid_conc Lipid Concentration pressure Extrusion Pressure lipid_conc->pressure Influences Required pressure->vesicle_size Affects Formation

Caption: Key Factors Influencing Vesicle Size.

References

Application Note: Optimizing DPPC-d9 Concentration for Neutron Diffraction Studies of Model Membranes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Neutron diffraction and scattering are powerful non-invasive techniques for elucidating the structure and dynamics of biological membranes. The fundamental principle relies on the significant difference in the neutron scattering length between hydrogen (¹H) and its isotope deuterium (²H or D). By selectively replacing hydrogen with deuterium in lipid molecules, such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), specific components of a model membrane can be highlighted or "contrast-matched" to the surrounding solvent, rendering them effectively invisible to neutrons. This contrast variation approach is essential for resolving the detailed molecular organization of lipid bilayers.[1][2]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on optimizing the concentration of chain-deuterated DPPC (specifically DPPC-d9, where the choline headgroup methyls are deuterated) in mixed lipid systems for neutron diffraction experiments. Proper concentration optimization is critical for maximizing the signal-to-noise ratio and extracting high-quality structural information. We present theoretical calculations for scattering length densities, detailed experimental protocols for sample preparation, and typical instrument parameters for data acquisition.

Principle of Contrast Variation with this compound

The scattering length density (SLD) is a measure of the coherent neutron scattering power of a material per unit volume. The intensity of scattered neutrons is proportional to the square of the difference in SLD between the components of interest, a value known as the scattering contrast.[3][4] By preparing mixtures of hydrogenous DPPC (h-DPPC) and deuterated this compound (d-DPPC-d9) and varying the D₂O concentration of the solvent, it is possible to selectively nullify the scattering from specific regions of the lipid bilayer, thereby isolating the scattering signal from the component of interest.

For instance, to study the conformation of the lipid headgroups, one can prepare a mixture of h-DPPC and this compound in a D₂O/H₂O solvent that matches the SLD of the lipid acyl chains. In this "chain-matched" condition, the scattering from the hydrophobic core of the bilayer is minimized, and the signal predominantly arises from the headgroup region.

Quantitative Data: Scattering Length Densities

To optimize the this compound concentration, it is essential to calculate the SLD of the lipid mixture and the solvent. The SLD of a mixture can be calculated as the volume-fraction-weighted average of the SLDs of its components. The following tables provide the necessary data for these calculations.

Table 1: Properties of DPPC and its Components

ComponentChemical FormulaMolecular Volume (ų)Scattering Length (fm)Scattering Length Density (SLD) (10⁻⁶ Å⁻²)
h-DPPC (fully hydrogenated)C₄₀H₈₀NO₈P122920.91.70
This compound (headgroup deuterated)C₄₀H₇₁D₉NO₈P122979.76.49
DPPC Acyl Chains (h)C₃₂H₆₄900-13.4-1.49
DPPC Headgroup (h)C₈H₁₆NO₈P32934.310.43
DPPC Headgroup (d9)C₈H₇D₉NO₈P32993.128.30
H₂OH₂O30-1.68-0.56
D₂OD₂O3019.156.38

Note: These values are approximations and can vary slightly based on the specific phase of the lipid and the temperature.

Table 2: Calculated SLD of DPPC/DPPC-d9 Mixtures in Varying D₂O Concentrations

Molar % this compoundMolar % h-DPPCLipid Mixture SLD (10⁻⁶ Å⁻²)Solvent SLD for Contrast Matching (10⁻⁶ Å⁻²)Required % D₂O (v/v) for Contrast Matching
01001.701.7032.6
10902.182.1839.5
20802.662.6646.4
30703.143.1453.3
40603.623.6260.2
50504.104.1067.1
60404.584.5874.0
70305.065.0680.9
80205.535.5387.8
90106.016.0194.7
10006.496.49~100

Experimental Protocols

Preparation of Unilamellar Vesicles (ULVs) for Small-Angle Neutron Scattering (SANS)

This protocol describes the preparation of ULVs composed of a mixture of h-DPPC and this compound.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (h-DPPC)

  • 1,2-dipalmitoyl-d9-sn-glycero-3-phosphocholine (this compound)

  • Chloroform

  • D₂O (99.9 atom % D)

  • Ultrapure H₂O

  • Nitrogen gas

  • Vacuum desiccator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath sonicator

  • Heating block

Procedure:

  • Lipid Film Preparation:

    • In a clean round-bottom flask, dissolve the desired molar ratio of h-DPPC and this compound in chloroform to achieve a final total lipid concentration of 10-20 mg/mL.

    • Remove the chloroform under a gentle stream of nitrogen gas while rotating the flask to form a thin lipid film on the wall.

    • Place the flask in a vacuum desiccator for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Prepare the desired D₂O/H₂O solvent mixture to achieve the target SLD for contrast matching (refer to Table 2).

    • Add the solvent to the dried lipid film. The volume should be calculated to achieve the desired final lipid concentration (typically 1-5% w/v for SANS).

    • Hydrate the lipid film above the gel-to-liquid crystalline phase transition temperature of DPPC (~41°C), for example at 50°C, for 1 hour with intermittent vortexing every 10-15 minutes. This will result in a milky suspension of multilamellar vesicles (MLVs).

  • Vesicle Extrusion:

    • Equilibrate the extruder and the polycarbonate membrane to the same temperature as the hydration step (50°C).

    • Load the MLV suspension into one of the extruder syringes.

    • Pass the lipid suspension through the polycarbonate membrane (e.g., 100 nm pore size) 11-21 times. This process will produce a more translucent suspension of ULVs with a defined size distribution.

  • Sample Characterization (Optional but Recommended):

    • Use Dynamic Light Scattering (DLS) to determine the size distribution and polydispersity of the prepared vesicles.

  • Sample Loading for SANS:

    • Transfer the ULV suspension into a quartz banjo cell suitable for SANS measurements.

    • Ensure there are no air bubbles in the beam path.

Preparation of Supported Lipid Bilayers (SLBs) for Neutron Reflectometry (NR)

This protocol describes the formation of a supported lipid bilayer on a silicon substrate.

Materials:

  • DPPC/DPPC-d9 ULVs (prepared as described in section 4.1)

  • Silicon wafers (single-crystal, polished)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)

  • Ultrapure water

  • Ethanol

  • Nitrogen gas

  • Flow cell for neutron reflectometry

Procedure:

  • Substrate Cleaning:

    • Immerse the silicon wafer in Piranha solution for 15-20 minutes to remove organic residues and create a hydrophilic silicon dioxide surface.

    • Rinse the wafer copiously with ultrapure water.

    • Rinse with ethanol and dry under a gentle stream of nitrogen.

  • SLB Formation by Vesicle Fusion:

    • Mount the cleaned silicon wafer in the neutron reflectometry flow cell.

    • Inject the prepared DPPC/DPPC-d9 ULV suspension into the flow cell.

    • Incubate at a temperature above the phase transition of DPPC (e.g., 50°C) for 30-60 minutes to allow the vesicles to adsorb, rupture, and form a continuous bilayer on the silicon surface.

  • Rinsing:

    • Rinse the flow cell with the D₂O/H₂O buffer used for vesicle preparation to remove any unfused vesicles.

  • In-situ Measurement:

    • The sample is now ready for neutron reflectometry measurements. The experiment is performed with the SLB maintained in the aqueous environment within the flow cell.

Neutron Diffraction/Scattering Instrumentation and Data Acquisition

The specific parameters for a neutron diffraction experiment will depend on the instrument and the scientific question. However, a typical setup for SANS analysis of lipid vesicles would involve the following:

Table 3: Typical SANS Instrument Parameters for DPPC Vesicle Analysis

ParameterTypical Value/RangePurpose
Neutron Wavelength (λ)5 - 10 ÅDetermines the accessible Q-range.
Wavelength Spread (Δλ/λ)~10-15%Characteristic of time-of-flight instruments.
Sample-to-Detector Distance1 - 15 mMultiple distances are used to cover a wide Q-range.
Q-range0.003 - 0.5 Å⁻¹Probes length scales from ~1 nm to ~200 nm, suitable for vesicle size and bilayer thickness.
Sample TemperatureControlled (e.g., 25°C for gel phase, 50°C for fluid phase)To study the lipid bilayer in different physical states.
Measurement Time30 min - several hours per contrastDepends on neutron flux, sample concentration, and desired statistical accuracy.

For neutron reflectometry of SLBs, the setup is different, focusing on the reflection of the neutron beam from the planar surface.

Data Analysis

SANS data from unilamellar vesicles are typically analyzed by fitting a form factor model for a spherical shell to the scattering curve. This allows for the determination of the vesicle radius and the bilayer thickness. By analyzing data from different contrast conditions (i.e., different this compound concentrations and D₂O/H₂O ratios), a detailed structural model of the lipid bilayer, including the location of the headgroups and acyl chains, can be reconstructed.

Neutron reflectometry data is analyzed by fitting a model of the scattering length density profile perpendicular to the surface. This provides high-resolution information on the thickness of the bilayer, the hydration layer between the bilayer and the substrate, and the roughness of the interfaces.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Neutron Scattering Experiment cluster_analysis Data Analysis A Select h-DPPC/DPPC-d9 Molar Ratio B Prepare Lipid Film A->B Concentration Optimization C Hydrate with D2O/H2O Mixture B->C D Extrusion (for SANS) or Vesicle Fusion (for NR) C->D E Mount Sample in Instrument D->E F Set Instrument Parameters (Wavelength, Detector Distance, etc.) E->F G Data Acquisition F->G H Data Reduction and Normalization G->H I Model Fitting (e.g., Form Factor, SLD Profile) H->I J Structural Refinement and Interpretation I->J

Caption: Experimental workflow for optimizing this compound concentration in neutron diffraction studies.

Signaling_Pathway cluster_lipids Lipid Components cluster_solvent Solvent cluster_bilayer Bilayer Structure cluster_contrast Neutron Contrast hDPPC h-DPPC Headgroups Headgroups hDPPC->Headgroups Chains Acyl Chains hDPPC->Chains d9DPPC This compound d9DPPC->Headgroups d9DPPC->Chains H2O H2O Contrast Scattering Contrast H2O->Contrast D2O D2O D2O->Contrast Headgroups->Contrast Chains->Contrast

Caption: Logical relationship of components for contrast variation in neutron scattering.

Conclusion

The optimization of this compound concentration is a critical step in the design of neutron diffraction experiments for studying model lipid membranes. By carefully selecting the molar ratio of deuterated to hydrogenous lipid and the D₂O content of the solvent, researchers can precisely tune the neutron scattering contrast to highlight specific structural features of the lipid bilayer. The protocols and data presented in this application note provide a comprehensive guide for achieving optimal experimental conditions, leading to high-quality data and detailed structural insights into the organization of lipid membranes. This, in turn, can provide valuable information for understanding membrane function and for the rational design of drug delivery systems.

References

Application Notes and Protocols for Incorporating Proteins into DPPC-d9 Nanodiscs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the successful incorporation of membrane proteins into 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d9 (DPPC-d9) nanodiscs. These nanodiscs offer a native-like lipid bilayer environment, ideal for functional and structural studies of membrane proteins, which is of paramount importance in drug discovery and development.

Introduction to Protein-Nanodisc Technology

Nanodiscs are self-assembled, soluble, nanoscale phospholipid bilayers stabilized by two copies of a membrane scaffold protein (MSP), an engineered version of apolipoprotein A-1.[1] This technology provides a more native-like environment for membrane proteins compared to traditional detergent micelles, preserving their structure and function.[2][3] The use of deuterated lipids like this compound is particularly advantageous for nuclear magnetic resonance (NMR) spectroscopy studies, as it minimizes background signals from the lipids, allowing for clearer observation of the incorporated protein.[4]

The incorporation of a target membrane protein into a nanodisc is achieved through a self-assembly process where the protein, lipids, and MSP are mixed in the presence of a detergent, typically sodium cholate. Subsequent removal of the detergent triggers the formation of protein-loaded nanodiscs.[1][5] The size of the nanodisc is determined by the specific MSP variant used.[6]

Quantitative Data Presentation

The stoichiometry of the components is a critical factor for successful and homogenous nanodisc formation.[6][7] The optimal molar ratios are dependent on the specific membrane protein, the MSP variant, and the lipid composition. Below are tables summarizing key quantitative data for the assembly of protein-loaded DPPC nanodiscs.

Table 1: Stoichiometric Ratios for DPPC Nanodisc Assembly

Component RatioRecommended Molar RatioNotes
DPPC:MSP1D1110:1Optimal for the formation of empty nanodiscs. The ratio may need adjustment upon protein incorporation.[8]
Target Protein:MSP1:5 to 1:20This is a starting range and should be optimized for each specific protein. A higher MSP to protein ratio can favor the incorporation of monomers.[5]
Lipid:Target Protein1,600:1 (based on 1:20 Protein:MSP and 1:80 MSP:Lipid)This ratio will vary significantly based on the size of the membrane protein and the desired oligomeric state.[5]

Table 2: Physical Properties of DPPC Nanodiscs

PropertyValueReference
Mean Surface Area per DPPC lipid52 Ų[9]
Phase Transition Temperature (Tm) of DPPC in Nanodiscs~44-45 °CThe Tm is typically 3-4 °C higher in nanodiscs compared to liposomes.[10]
Assembly Temperature for DPPC Nanodiscs37 °CAssembly should occur near the Tm of the lipid.[1]

Experimental Protocols

This section provides a detailed protocol for the incorporation of a generic membrane protein into this compound nanodiscs.

Materials and Reagents
  • This compound (1,2-dipalmitoyl-d75-sn-glycero-3-phosphocholine)

  • Membrane Scaffold Protein (MSP), e.g., MSP1D1 or MSP1E3D1

  • Target membrane protein, purified and solubilized in a suitable detergent (e.g., DDM, LDAO)

  • Sodium cholate

  • Bio-Beads™ SM-2 Adsorbents

  • Assembly Buffer: 20 mM Tris-HCl, 100 mM NaCl, 0.5 mM EDTA, pH 7.4

  • Size Exclusion Chromatography (SEC) column (e.g., Superdex 200)

  • SEC Buffer: 20 mM Tris-HCl, 100 mM NaCl, pH 7.4

Protocol for Protein Incorporation into this compound Nanodiscs
  • Preparation of this compound/Cholate Mixture:

    • In a glass vial, create a thin film of this compound by evaporating the chloroform solvent under a stream of nitrogen gas, followed by vacuum desiccation for at least 1 hour to remove residual solvent.

    • Resuspend the dried lipid film in Assembly Buffer containing a concentration of sodium cholate that is at least twice the molar concentration of the lipid to ensure complete solubilization. For example, for a final lipid concentration of 50 mM, use 100 mM sodium cholate.

    • Vortex and sonicate the mixture in a bath sonicator until the solution is clear.

  • Assembly of Protein-Nanodiscs:

    • In a microcentrifuge tube, combine the purified membrane protein (in its detergent solution), the appropriate amount of MSP, and the solubilized this compound/cholate mixture. The final cholate concentration in the assembly mixture should be between 12-40 mM.[1]

    • The molar ratios of protein:MSP:lipid should be optimized, but a good starting point is 1:10:550 (for MSP1D1).

    • Incubate the mixture at 37 °C for 1 hour with gentle agitation. This temperature is critical for the proper assembly of DPPC-containing nanodiscs.[1]

  • Detergent Removal and Nanodisc Formation:

    • Prepare the Bio-Beads by washing them with methanol, followed by extensive washing with water, and finally equilibrating them in the Assembly Buffer.

    • Add the prepared Bio-Beads to the assembly mixture at a ratio of 0.8 g of beads per 1 mL of assembly mixture.

    • Incubate the mixture with the Bio-Beads at 4 °C overnight on a rotator to facilitate the removal of the detergent. The slow removal of detergent is crucial for the proper formation of nanodiscs.

  • Purification of Protein-Loaded Nanodiscs:

    • Carefully remove the supernatant containing the assembled nanodiscs from the Bio-Beads.

    • Centrifuge the supernatant at high speed (e.g., 100,000 x g) for 20 minutes to pellet any large aggregates.

    • Load the clarified supernatant onto a size exclusion chromatography (SEC) column pre-equilibrated with SEC Buffer.

    • Monitor the elution profile at 280 nm (for protein) and 220 nm (for the peptide backbone of MSP).

    • Collect fractions corresponding to the expected size of the protein-loaded nanodiscs. Empty nanodiscs will elute slightly later.

  • Characterization:

    • Analyze the collected fractions by SDS-PAGE to confirm the presence of both the target protein and MSP.

    • Negative stain electron microscopy or dynamic light scattering (DLS) can be used to assess the size, homogeneity, and morphology of the nanodiscs.

    • For functional studies, appropriate activity assays should be performed. For structural studies, techniques like NMR spectroscopy can be employed.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the incorporation of a membrane protein into a this compound nanodisc.

experimental_workflow cluster_prep Preparation cluster_assembly Assembly cluster_formation Formation & Purification cluster_characterization Characterization prep_lipid This compound Lipid Film prep_solubilize Solubilize in Cholate prep_lipid->prep_solubilize mix Mix Components (Protein:MSP:Lipid) prep_solubilize->mix prep_protein Purified Membrane Protein (in detergent) prep_protein->mix prep_msp Membrane Scaffold Protein (MSP) prep_msp->mix incubate Incubate at 37°C mix->incubate detergent_removal Detergent Removal (Bio-Beads) incubate->detergent_removal sec Size Exclusion Chromatography (SEC) detergent_removal->sec product Protein-Loaded This compound Nanodisc sec->product sds_page SDS-PAGE em_dls EM / DLS nmr NMR Spectroscopy product->sds_page product->em_dls product->nmr

Figure 1. Workflow for protein incorporation into nanodiscs.
Signaling Pathway Example: G-Protein Coupled Receptor (GPCR)

GPCRs are a major class of membrane proteins that are frequently studied in nanodiscs. The following diagram illustrates a simplified, canonical GPCR signaling pathway.[11][12]

gpcr_signaling cluster_membrane Cell Membrane (Nanodisc) gpcr GPCR g_protein G-Protein (αβγ subunits) gpcr->g_protein 2. Activation gtp GTP g_protein->gtp g_alpha_gtp Gα-GTP g_protein->g_alpha_gtp 3. Subunit Dissociation g_beta_gamma Gβγ effector Effector (e.g., Adenylyl Cyclase) camp cAMP effector->camp 5. Second Messenger ligand Ligand ligand->gpcr 1. Binding gdp GDP gdp->g_protein g_alpha_gtp->effector 4. Effector Activation pka Protein Kinase A camp->pka 6. Kinase Activation cellular_response Cellular Response pka->cellular_response 7. Phosphorylation Events

Figure 2. Simplified GPCR signaling cascade.

Conclusion

The incorporation of membrane proteins into this compound nanodiscs is a powerful technique for researchers in both academia and the pharmaceutical industry. By providing a stable and native-like environment, this technology facilitates a wide range of biophysical and functional studies that are crucial for understanding protein mechanism and for the development of novel therapeutics. The protocols and data presented here provide a solid foundation for the successful application of this technology.

References

Application Notes and Protocols for Tracking Lipid Dynamics with DPPC-d9 Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for utilizing deuterium-labeled dipalmitoylphosphatidylcholine (DPPC-d9) to investigate lipid dynamics in model membranes and biological systems. This compound, a stable isotope-labeled lipid, serves as a powerful tool for tracing and quantifying various aspects of membrane biophysics, including lipid turnover, membrane fluidity, and the formation of lipid domains. The protocols herein cover the application of mass spectrometry (MS) and solid-state nuclear magnetic resonance (NMR) spectroscopy for the analysis of this compound, offering researchers a robust framework for their experimental designs.

Introduction to this compound Labeling

Dipalmitoylphosphatidylcholine (DPPC) is a major constituent of eukaryotic cell membranes and is a key component of pulmonary surfactant. Its saturated acyl chains allow for the formation of well-ordered membrane domains. This compound is a deuterated analog of DPPC, typically with the nine hydrogen atoms on the choline headgroup replaced by deuterium.[1] This isotopic substitution results in a minimal structural and chemical perturbation of the lipid, making it an excellent tracer for biophysical studies.[2] The key advantage of this compound is its mass shift, which allows for its clear differentiation from its endogenous, non-labeled counterpart by mass spectrometry. In NMR spectroscopy, the deuterium nucleus (²H) provides a sensitive probe for molecular orientation and dynamics.

Applications of this compound Labeling:

  • Lipid Turnover and Metabolism: Quantifying the rate of incorporation and degradation of DPPC in cellular membranes.

  • Membrane Fluidity and Order: Assessing the local environment and mobility of lipids within a bilayer.

  • Lipid Raft and Domain Dynamics: Studying the partitioning and dynamics of lipids within specialized membrane microdomains.

  • Drug-Membrane Interactions: Elucidating how pharmaceutical compounds affect the structure and dynamics of lipid bilayers.[3]

  • Internal Standard for Lipidomics: Serving as a reliable internal standard for the absolute quantification of DPPC and other phospholipids in complex biological samples.[4][5]

Experimental Protocols

Preparation of this compound Labeled Liposomes

This protocol describes the preparation of large unilamellar vesicles (LUVs) containing this compound using the thin-film hydration and extrusion method.

Materials:

  • Dipalmitoylphosphatidylcholine (DPPC)

  • This compound (deuterated on the choline headgroup)

  • Chloroform

  • Desired buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

  • Rotary evaporator

  • Water bath

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired molar ratio of DPPC and this compound in chloroform. For tracking studies, a 1-5 mol% of this compound is often sufficient.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.[3]

  • Hydration:

    • Hydrate the lipid film with the desired buffer by vortexing. The buffer should be pre-heated to a temperature above the phase transition temperature of DPPC (~41°C).[3] This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the liposome extruder with a 100 nm polycarbonate membrane.

    • Transfer the MLV suspension to the extruder.

    • Force the suspension through the membrane multiple times (typically 11-21 passes) to form LUVs of a uniform size.[6]

    • The resulting liposome solution can be stored at 4°C.

A diagram of the liposome preparation workflow is provided below.

G cluster_prep Liposome Preparation Workflow start Start: Dissolve DPPC and this compound in Chloroform film Form Thin Lipid Film (Rotary Evaporation) start->film 1. Dissolution hydrate Hydrate Film with Buffer (Forms MLVs) film->hydrate 2. Hydration extrude Extrude through Membrane (Forms LUVs) hydrate->extrude 3. Extrusion end End: this compound Labeled Liposomes extrude->end

Figure 1. Workflow for the preparation of this compound labeled liposomes.
Mass Spectrometry-Based Analysis of this compound Turnover

This protocol outlines a general procedure for tracking the turnover of this compound in a cell culture model using liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • This compound liposomes (prepared as in 2.1)

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • LC-MS system (e.g., Triple Quadrupole or Orbitrap)

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Introduce this compound liposomes to the cell culture medium at a predetermined concentration.

    • Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to allow for the uptake and metabolism of the labeled lipid.

  • Lipid Extraction:

    • At each time point, wash the cells with ice-cold PBS to remove any non-internalized liposomes.

    • Harvest the cells and perform a lipid extraction using a standard method such as the Bligh-Dyer or Folch extraction.

  • LC-MS Analysis:

    • Resuspend the dried lipid extract in a suitable solvent for LC-MS analysis.

    • Separate the lipid species using a suitable chromatography method (e.g., reverse-phase or HILIC).

    • Detect and quantify the abundance of endogenous DPPC and this compound using mass spectrometry. This is typically done using selected reaction monitoring (SRM) on a triple quadrupole instrument or by high-resolution mass spectrometry on an Orbitrap instrument.[7]

  • Data Analysis:

    • Calculate the ratio of this compound to endogenous DPPC at each time point.

    • Plot this ratio over time to determine the rate of this compound incorporation and turnover.

A diagram of the mass spectrometry workflow is provided below.

G cluster_ms Mass Spectrometry Workflow for Lipid Turnover start Start: Cell Culture with this compound Liposomes harvest Harvest Cells at Different Time Points start->harvest extract Lipid Extraction harvest->extract analyze LC-MS Analysis (Quantify DPPC and this compound) extract->analyze data Data Analysis (Calculate Turnover Rate) analyze->data end End: Lipid Turnover Kinetics data->end

Figure 2. Workflow for analyzing this compound turnover by mass spectrometry.
Solid-State NMR Analysis of Membrane Order

This protocol describes the use of solid-state NMR to measure the deuterium order parameter (SCD) of this compound labeled membranes, which provides information on membrane fluidity.

Materials:

  • This compound labeled liposomes (prepared as in 2.1, but as MLVs for better signal)

  • Solid-state NMR spectrometer with a wideline probe

Procedure:

  • Sample Preparation:

    • Prepare a concentrated sample of this compound labeled MLVs by pelleting the liposomes via ultracentrifugation.

    • Transfer the lipid pellet to a solid-state NMR rotor.

  • NMR Spectroscopy:

    • Acquire a static ²H NMR spectrum at a controlled temperature. The spectrum of a deuterated lipid in a lipid bilayer will exhibit a characteristic Pake doublet.

    • The splitting of this doublet (Δν) is directly related to the deuterium quadrupolar coupling constant and the order parameter (SCD).

  • Data Analysis:

    • Measure the quadrupolar splitting (Δν) from the spectrum.

    • Calculate the order parameter using the following equation: SCD = (4/3) * (h * Δν / e²qQ) where h is Planck's constant, e²qQ/h is the static quadrupolar coupling constant for a C-D bond (~170 kHz), and Δν is the measured quadrupolar splitting.

A diagram illustrating the relationship between membrane order and the NMR spectrum is provided below.

G cluster_nmr Solid-State NMR for Membrane Order ordered Ordered Membrane (Low Fluidity) spectrum_ordered ²H NMR Spectrum: Large Quadrupolar Splitting (Δν) ordered->spectrum_ordered disordered Disordered Membrane (High Fluidity) spectrum_disordered ²H NMR Spectrum: Small Quadrupolar Splitting (Δν) disordered->spectrum_disordered scd_high High Order Parameter (S_CD) spectrum_ordered->scd_high Calculation scd_low Low Order Parameter (S_CD) spectrum_disordered->scd_low Calculation

Figure 3. Relationship between membrane order and ²H NMR spectral features.

Data Presentation

Quantitative data obtained from experiments using this compound should be presented in a clear and structured manner. Below are examples of tables for presenting data from the protocols described above.

Table 1: Mass Spectrometry Data for this compound Turnover

Time Point (hours)Endogenous DPPC (Peak Area)This compound (Peak Area)Ratio (this compound / Endogenous DPPC)
01.2 x 10⁷00
21.1 x 10⁷5.8 x 10⁵0.053
61.3 x 10⁷1.5 x 10⁶0.115
121.2 x 10⁷2.9 x 10⁶0.242
241.1 x 10⁷4.5 x 10⁶0.409

Table 2: Solid-State NMR Data for Membrane Order Parameter

ConditionTemperature (°C)Quadrupolar Splitting (Δν, kHz)Order Parameter (SCD)
Pure DPPC Bilayer3045.20.354
Pure DPPC Bilayer5025.60.201
DPPC with 30 mol% Cholesterol5040.10.314

Conclusion

This compound is a versatile and powerful tool for the quantitative analysis of lipid dynamics. The protocols and data presentation formats provided in this document offer a comprehensive guide for researchers and drug development professionals to design and execute robust experiments. By leveraging the unique properties of stable isotope labeling, it is possible to gain valuable insights into the complex behavior of lipids in both model and biological membranes.

References

Experimental Determination of DPPC-d9 Area Per Molecule: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipalmitoylphosphatidylcholine (DPPC) is a major component of eukaryotic cell membranes and the primary constituent of pulmonary surfactant. Its deuterated isotopologue, DPPC-d9 (with nine deuterium atoms on the choline headgroup), serves as a crucial tool in biophysical studies, particularly in neutron scattering experiments, to enhance contrast and elucidate molecular arrangements. The area per molecule is a fundamental parameter that characterizes the packing density and phase behavior of lipid monolayers and bilayers. This document provides detailed application notes and protocols for the experimental determination of the area per molecule of this compound, focusing on three principal techniques: Langmuir-Blodgett trough measurements, X-ray diffraction, and neutron scattering.

While specific experimental data for this compound is not extensively available, the biophysical properties, including the area per molecule, are expected to be very similar to that of non-deuterated (h-DPPC) and fully deuterated (d62-DPPC) counterparts under identical phase conditions. The primary determinants of the area per molecule are temperature and lateral pressure, which govern the lipid phase (e.g., liquid-expanded, liquid-condensed). Isotopic substitution in the headgroup is considered to have a minimal effect on this parameter. Therefore, the data presented for DPPC and its other deuterated forms can be considered a reliable approximation for this compound.

Data Presentation

The following table summarizes the experimentally determined area per molecule for DPPC and its deuterated analogues under various conditions.

Experimental TechniqueLipidPhase StateTemperature (°C)Surface Pressure (mN/m)Area per Molecule (Ų)
Langmuir-Blodgett Trough DPPCLiquid-Condensed (LC)2030~54
DPPCLiquid-Expanded (LE) - LC Coexistence20~556-72
DPPCLiquid-Expanded (LE)33.1->72
d62-DPPCLiquid-Condensed (LC)Not Specified3053.8
X-Ray Diffraction DPPCGel (Lβ')20-~47-48
DPPCFluid (Lα)50-~64
Neutron Scattering d62-DPPCLiquid-Condensed (LC)Not Specified3055.2
DPPCGel20-~48
DPPCFluid60-~63

Experimental Protocols

Langmuir-Blodgett Trough for Pressure-Area Isotherms

This technique measures the surface pressure of a lipid monolayer at the air-water interface as a function of the area occupied by the molecules, generating a pressure-area (Π-A) isotherm.

Materials and Equipment:

  • Langmuir-Blodgett trough with movable barriers and a surface pressure sensor (e.g., Wilhelmy plate).

  • This compound powder.

  • Spreading solvent (e.g., chloroform or a chloroform/methanol mixture, typically 9:1 v/v).

  • High-purity water (e.g., Milli-Q) for the subphase.

  • Microsyringe for spreading the lipid solution.

  • Temperature control unit for the trough.

Protocol:

  • Preparation:

    • Thoroughly clean the Langmuir trough and barriers with a suitable solvent (e.g., ethanol, then chloroform) and rinse extensively with high-purity water.

    • Fill the trough with the high-purity water subphase.

    • Prepare a solution of this compound in the spreading solvent at a known concentration (e.g., 1 mg/mL).

  • Lipid Monolayer Formation:

    • Using the microsyringe, carefully deposit small droplets of the this compound solution onto the water surface at different locations.

    • Allow at least 15-20 minutes for the solvent to evaporate completely, leaving a stable lipid monolayer at the air-water interface.[1]

  • Isotherm Measurement:

    • Calibrate the surface pressure sensor.

    • Begin compressing the monolayer by moving the barriers at a slow, constant rate (e.g., 5-10 cm²/min) to ensure thermodynamic equilibrium.[1]

    • Simultaneously record the surface pressure and the area of the trough. The area per molecule is calculated by dividing the total trough area by the known number of lipid molecules deposited.

    • Continue compression until the monolayer collapses, indicated by a sharp decrease or plateau in the surface pressure at a high value.

  • Data Analysis:

    • Plot the surface pressure (Π) as a function of the area per molecule (A).

    • Identify the different phase regions on the isotherm: gaseous, liquid-expanded (LE), LE-liquid-condensed (LC) coexistence, LC, and solid phases.[2] The area per molecule in different phases can be determined from this plot.

X-Ray Diffraction for Bilayer Structure

X-ray diffraction provides information on the periodic structures within a lipid sample, such as the lamellar repeat spacing (d-spacing) in multilamellar vesicles (MLVs), which can be used to calculate the area per molecule.

Materials and Equipment:

  • This compound powder.

  • Buffer solution (e.g., HEPES or PBS).

  • Vortex mixer and/or extruder.

  • X-ray diffractometer with a temperature-controlled sample holder.

  • Glass capillaries or a flat substrate for sample mounting.

Protocol:

  • Sample Preparation (Multilamellar Vesicles - MLVs):

    • Disperse a known amount of this compound powder in the buffer solution to form a lipid suspension (e.g., 10-20 mg/mL).

    • Hydrate the lipid suspension above its main phase transition temperature (Tm for DPPC is ~41°C) for about 1 hour, with intermittent vortexing to ensure homogeneity.

    • The resulting suspension will contain MLVs.

  • X-Ray Diffraction Measurement:

    • Load the MLV suspension into a glass capillary or deposit it as a thin film on a flat substrate.

    • Mount the sample in the temperature-controlled holder of the X-ray diffractometer.

    • Equilibrate the sample at the desired temperature.

    • Collect the small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) data.[3][4] SAXS provides information on the lamellar repeat spacing, while WAXS gives information on the hydrocarbon chain packing.

  • Data Analysis:

    • From the SAXS pattern, determine the lamellar repeat spacing (d) from the position of the Bragg peaks using the formula: d = 2π/q, where q is the scattering vector.

    • The area per lipid (A) can be calculated using the formula: A = 2 * V_lipid / d, where V_lipid is the molecular volume of the lipid. The molecular volume can be obtained from literature or separate density measurements.

Small-Angle Neutron Scattering (SANS) for Vesicle Characterization

SANS is particularly powerful for studying deuterated lipids like this compound due to the significant difference in neutron scattering length density between hydrogen and deuterium. This allows for contrast variation studies to precisely determine structural parameters, including the area per molecule in vesicles.

Materials and Equipment:

  • This compound powder.

  • Buffer prepared with different ratios of H₂O and D₂O.

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size).

  • Small-angle neutron scattering instrument.

  • Quartz sample cells (cuvettes).

Protocol:

  • Sample Preparation (Unilamellar Vesicles - LUVs):

    • Prepare MLVs of this compound in a buffer of a specific H₂O/D₂O ratio as described in the X-ray diffraction protocol.

    • To form LUVs, subject the MLV suspension to multiple freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm) at a temperature above the lipid's Tm.[5]

  • SANS Measurement:

    • Load the LUV suspension into a quartz cuvette and place it in the sample holder of the SANS instrument.

    • Collect scattering data as a function of the scattering vector q.

    • Repeat the measurement for samples prepared in buffers with different H₂O/D₂O ratios (contrast variation). This allows for the separation of the scattering contributions from different parts of the lipid molecule.

  • Data Analysis:

    • Model the SANS data using appropriate form factors for unilamellar vesicles.

    • By fitting the data from different contrasts, one can determine the bilayer thickness, the volume of the hydrocarbon core, and the headgroup region.

    • The area per lipid (A) can then be calculated from the volume of the hydrocarbon core (V_c) and the hydrophobic thickness of the bilayer (d_c) using the relation: A = 2 * V_c / d_c.

Visualizations

Experimental Workflow for Area Per Molecule Determination

G Experimental Workflow for this compound Area per Molecule Determination cluster_prep Sample Preparation cluster_methods Experimental Methods cluster_analysis Data Analysis prep_dppc This compound Powder prep_solution Dissolve in Spreading Solvent prep_dppc->prep_solution prep_dispersion Disperse in Buffer (H2O/D2O) prep_dppc->prep_dispersion method_langmuir Langmuir-Blodgett Trough prep_solution->method_langmuir prep_hydration Hydration above Tm prep_dispersion->prep_hydration prep_extrusion Extrusion (for LUVs) prep_hydration->prep_extrusion method_xray X-Ray Diffraction prep_hydration->method_xray method_sans Small-Angle Neutron Scattering prep_extrusion->method_sans analysis_isotherm Pressure-Area Isotherm method_langmuir->analysis_isotherm analysis_diffraction Diffraction Pattern Analysis method_xray->analysis_diffraction analysis_scattering Scattering Curve Fitting method_sans->analysis_scattering analysis_area Calculate Area per Molecule analysis_isotherm->analysis_area analysis_diffraction->analysis_area analysis_scattering->analysis_area

Caption: Workflow for determining this compound area per molecule.

Signaling Pathway Analogy: Influence of Experimental Conditions on Lipid Packing

G Factors Influencing this compound Area per Molecule cluster_inputs Experimental Parameters cluster_process Biophysical State cluster_output Structural Outcome temp Temperature phase Lipid Phase State (e.g., LE, LC, Gel) temp->phase pressure Surface Pressure pressure->phase hydration Hydration Level hydration->phase area Area per Molecule phase->area determines thickness Bilayer Thickness phase->thickness influences area->thickness inversely related

Caption: Key factors that determine the area per molecule of this compound.

References

Application Notes and Protocols for Assessing DPPC-d9 Liposome Size and Polydispersity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for characterizing the size and polydispersity of dipalmitoylphosphatidylcholine-d9 (DPPC-d9) liposomes, critical parameters influencing their stability, encapsulation efficiency, and in vivo performance. The following sections detail the principles and protocols for three key analytical techniques: Dynamic Light Scattering (DLS), Nanoparticle Tracking Analysis (NTA), and Cryo-Transmission Electron Microscopy (Cryo-TEM).

Introduction to Liposome Characterization

The size and polydispersity of liposomes are critical quality attributes in drug delivery applications. Size affects the circulation half-life, biodistribution, and cellular uptake of the liposomal formulation.[1] The polydispersity index (PDI) is a measure of the uniformity of the liposome population, with a lower PDI value indicating a more homogenous sample.[2][3] For drug delivery, a PDI of 0.3 and below is generally considered acceptable, indicating a homogenous population of phospholipid vesicles.[3]

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique widely used for determining the hydrodynamic diameter and polydispersity of nanoparticles in suspension.[][5] It measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of the liposomes.[6] Smaller particles move faster, leading to more rapid fluctuations in light intensity. The Stokes-Einstein equation is then used to relate the diffusion coefficient to the particle size.

Experimental Protocol for DLS
  • Sample Preparation:

    • Prepare a dilute suspension of this compound liposomes in a suitable buffer (e.g., phosphate-buffered saline, PBS). The concentration should be optimized to avoid multiple scattering effects. A typical starting point is a 1:10 dilution of the stock liposome suspension.[7]

    • Filter the buffer using a 0.22 µm syringe filter to remove any dust or particulate contaminants.

    • Vortex the liposome suspension gently to ensure homogeneity.

  • Instrument Setup:

    • Turn on the DLS instrument and allow the laser to warm up for at least 30 minutes.

    • Select an appropriate measurement cell (e.g., a disposable cuvette). Ensure the cuvette is clean and free of scratches.

    • Set the measurement parameters, including the temperature (often 25°C), scattering angle (commonly 90° or 173°), and the viscosity and refractive index of the dispersant.

  • Measurement:

    • Pipette the diluted liposome sample into the cuvette.

    • Place the cuvette in the instrument's sample holder and allow it to equilibrate to the set temperature for a few minutes.

    • Perform at least three independent measurements for each sample to ensure reproducibility.[]

  • Data Analysis:

    • The instrument software will calculate the average hydrodynamic diameter (Z-average) and the polydispersity index (PDI) using cumulants analysis.

    • The size distribution can be presented as an intensity, volume, or number distribution. The intensity distribution is the primary result, while volume and number distributions are derived from it and should be interpreted with caution.

Data Presentation
ParameterDescriptionTypical Values for Liposomes
Z-Average (d.nm) Intensity-weighted mean hydrodynamic diameter.50 - 200 nm[1]
Polydispersity Index (PDI) A measure of the width of the particle size distribution.≤ 0.3 for homogenous populations[3]

Table 1: Key parameters obtained from Dynamic Light Scattering (DLS) analysis.

Experimental Workflow for DLS

DLS_Workflow cluster_prep Sample Preparation cluster_measurement DLS Measurement cluster_analysis Data Analysis Dilute Dilute Liposome Suspension Filter Filter Buffer Dilute->Filter Vortex Gently Vortex Filter->Vortex Setup Instrument Setup (Temp, Angle) Vortex->Setup Equilibrate Equilibrate Sample Setup->Equilibrate Measure Perform Triplicate Measurements Equilibrate->Measure Calculate Calculate Z-Average and PDI Measure->Calculate Distribution Generate Size Distribution Plot Calculate->Distribution

Caption: Workflow for DLS analysis of liposome size and PDI.

Nanoparticle Tracking Analysis (NTA)

NTA is a particle-by-particle analysis technique that visualizes and tracks the Brownian motion of individual liposomes in a liquid.[8] A laser beam illuminates the particles, and a microscope with a camera records their movement. The software then calculates the hydrodynamic diameter of each particle based on its diffusion coefficient using the Stokes-Einstein equation. NTA provides high-resolution size distributions and particle concentration measurements.[7]

Experimental Protocol for NTA
  • Sample Preparation:

    • Dilute the this compound liposome suspension in filtered buffer to a concentration where individual particles can be clearly distinguished and tracked by the instrument. This is typically in the range of 10^7 to 10^9 particles/mL.[9]

    • Gently mix the sample to ensure it is homogenous. Avoid vigorous vortexing which can introduce air bubbles.

  • Instrument Setup:

    • Prime the instrument's fluidics system with filtered buffer.

    • Load the diluted sample into the sample chamber.

    • Adjust the camera focus and detection threshold to optimize particle detection.

  • Measurement:

    • Capture a series of videos (typically 3-5 videos of 30-60 seconds each) of the particles' Brownian motion.

    • The instrument software tracks the movement of each particle frame-by-frame.

  • Data Analysis:

    • The software calculates the size of each tracked particle.

    • The results are presented as a high-resolution particle size distribution (number-weighted) and the particle concentration.

    • The mean, mode, and standard deviation of the particle size distribution are reported.

Data Presentation
ParameterDescription
Mean Size (nm) The average particle diameter.
Mode Size (nm) The most frequent particle diameter.
Particle Concentration (particles/mL) The number of particles per unit volume.

Table 2: Key parameters obtained from Nanoparticle Tracking Analysis (NTA).

Experimental Workflow for NTA

NTA_Workflow cluster_prep Sample Preparation cluster_measurement NTA Measurement cluster_analysis Data Analysis Dilute Dilute to Optimal Concentration Mix Gently Mix Dilute->Mix Load Load Sample Mix->Load Focus Adjust Focus and Threshold Load->Focus Capture Capture Videos Focus->Capture Track Track Individual Particles Capture->Track Calculate Calculate Size and Concentration Track->Calculate

Caption: Workflow for NTA analysis of liposome size and concentration.

Cryo-Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM is a powerful imaging technique that allows for the direct visualization of liposomes in their native, hydrated state.[10] The sample is rapidly frozen in a cryogen, which vitrifies the water and preserves the liposome structure. This technique provides detailed information on liposome morphology, lamellarity (number of lipid bilayers), and size distribution.[11][12]

Experimental Protocol for Cryo-TEM
  • Sample Preparation (Vitrification):

    • Place a small aliquot (3-5 µL) of the this compound liposome suspension onto a TEM grid (e.g., a holey carbon grid).

    • Blot the grid with filter paper to create a thin film of the suspension.

    • Plunge-freeze the grid into a cryogen (e.g., liquid ethane cooled by liquid nitrogen) using a vitrification robot. This process must be extremely rapid to prevent the formation of ice crystals.

  • Imaging:

    • Transfer the vitrified grid to a cryo-TEM holder under liquid nitrogen.

    • Insert the holder into the TEM.

    • Image the sample at a low electron dose to minimize radiation damage to the liposomes.

    • Acquire images at different magnifications to observe both the overall liposome population and the details of individual vesicles.

  • Data Analysis:

    • Analyze the acquired images using image analysis software (e.g., ImageJ).

    • Measure the diameter of a statistically significant number of liposomes to determine the size distribution.

    • Visually inspect the images to assess the morphology (e.g., spherical, unilamellar, multilamellar) and integrity of the liposomes.

Data Presentation
ParameterDescription
Morphology Shape and structure of the liposomes (e.g., spherical, elongated).
Lamellarity Number of lipid bilayers (e.g., unilamellar, multilamellar).
Size Distribution (nm) Range and average of liposome diameters.

Table 3: Key parameters obtained from Cryo-Transmission Electron Microscopy (Cryo-TEM).

Experimental Workflow for Cryo-TEM

CryoTEM_Workflow cluster_prep Sample Preparation cluster_imaging Cryo-TEM Imaging cluster_analysis Image Analysis Apply Apply Sample to TEM Grid Blot Blot Excess Liquid Apply->Blot Plunge Plunge-Freeze in Cryogen Blot->Plunge Transfer Transfer Grid to TEM Plunge->Transfer Image Acquire Images at Low Electron Dose Transfer->Image Measure Measure Liposome Diameters Image->Measure Assess Assess Morphology and Lamellarity Measure->Assess

Caption: Workflow for Cryo-TEM analysis of liposome morphology and size.

Summary of Techniques

TechniquePrincipleInformation ProvidedAdvantagesLimitations
DLS Measures fluctuations in scattered light due to Brownian motion.[6]Hydrodynamic diameter (Z-average), Polydispersity Index (PDI).[]Rapid, high-throughput, non-invasive.Sensitive to contaminants, provides an intensity-weighted average which can be biased by larger particles.[13]
NTA Tracks the Brownian motion of individual particles.[8]High-resolution size distribution, particle concentration.[7]Provides number-based distributions, can analyze polydisperse samples.Lower throughput than DLS, requires more dilute samples.[9]
Cryo-TEM Direct imaging of vitrified samples.[10]Morphology, lamellarity, size distribution.[11][12]Provides direct visualization of liposomes, detailed structural information.Low throughput, requires specialized equipment and expertise, can be subject to sampling bias.

Table 4: Comparison of DLS, NTA, and Cryo-TEM for liposome characterization.

Liposome Preparation Protocols

The size and polydispersity of liposomes are highly dependent on the preparation method. Below are two common protocols for preparing DPPC liposomes.

Protocol 1: Thin-Film Hydration followed by Sonication

This is a widely used method for producing multilamellar vesicles (MLVs), which can then be downsized.[14][15]

  • Film Formation: Dissolve this compound and any other lipid components in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.[15]

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.[15]

  • Vacuum Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer by rotating the flask at a temperature above the phase transition temperature of DPPC (Tm ≈ 41°C). This will form MLVs.[15]

  • Sonication: To reduce the size and lamellarity, sonicate the liposome suspension using a probe sonicator.[16][17] The sonication time and power should be optimized to achieve the desired size.[17] Keep the sample on ice to prevent overheating.[16]

Protocol 2: Probe-Tip Sonication

This method can directly produce small unilamellar vesicles (SUVs).[16][18]

  • Lipid Suspension: Disperse the this compound lipid powder in an aqueous buffer.[16]

  • Sonication: Immerse a probe-tip sonicator into the lipid suspension.

  • Pulsed Sonication: Apply pulsed sonication to the suspension while keeping the sample in an ice bath to dissipate heat.[16] The duration and power of sonication will determine the final liposome size.[17]

  • Centrifugation: Centrifuge the sample to pellet any titanium particles shed from the sonicator tip and any large, unhydrated lipid aggregates.[16]

  • Supernatant Collection: Carefully collect the supernatant containing the liposomes.

By following these detailed protocols and application notes, researchers can effectively characterize the size and polydispersity of their this compound liposome formulations, ensuring the quality and consistency required for their specific applications.

References

Application Notes and Protocols for Studying Membrane Fluidity with DPPC-d9 and Fluorescence Anisotropy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane fluidity is a critical parameter that governs the functions of cellular membranes, including signal transduction, transport, and enzymatic activity. Alterations in membrane fluidity have been implicated in various disease states, making it a key area of investigation in drug development and biomedical research. Fluorescence anisotropy is a powerful technique to probe the dynamic properties of lipid bilayers. This document provides detailed application notes and protocols for the use of deuterated dipalmitoylphosphatidylcholine (DPPC-d9) in conjunction with the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH) to study membrane fluidity.

DPPC is a saturated phospholipid that is a major component of lung surfactant and is widely used in model membrane systems. The use of its deuterated analogue, this compound, is of particular interest. While deuterated lipids are essential for techniques like neutron scattering and NMR spectroscopy to enhance contrast, their use in fluorescence anisotropy studies allows for the investigation of the intrinsic effects of isotopic labeling on membrane packing and dynamics. By incorporating a fluorescent probe like DPH, which partitions into the hydrophobic core of the lipid bilayer, one can measure the rotational mobility of the probe, which is directly related to the microviscosity and order of its environment. A higher fluorescence anisotropy value corresponds to restricted rotational motion and thus, lower membrane fluidity (a more ordered state). Conversely, a lower anisotropy value indicates greater rotational freedom and higher fluidity (a more disordered state).

Principle of Fluorescence Anisotropy

Fluorescence anisotropy measurements are based on the photoselective excitation of fluorophores with polarized light. When a fluorescent molecule, like DPH, is excited by vertically polarized light, only those molecules with their absorption transition dipole moment oriented parallel to the plane of the polarized light will be preferentially excited. If the molecule remains stationary between absorption and emission, the emitted light will also be polarized. However, rotational diffusion of the molecule during the excited state lifetime will lead to depolarization of the emitted light.

The steady-state fluorescence anisotropy (r) is calculated from the intensities of the emitted light polarized parallel (I∥) and perpendicular (I⊥) to the polarization of the excitation light, corrected for instrumental bias with a G-factor.

Anisotropy (r) = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥)

The G-factor (G = IHV / IHH) corrects for the differential transmission of vertically and horizontally polarized light by the instrument optics.

The measured anisotropy is related to the rotational correlation time of the probe, which in turn is dependent on the viscosity of the surrounding medium, the temperature, and the volume of the rotating molecule. In lipid bilayers, the rotational motion of DPH is hindered, and the steady-state anisotropy provides a measure of the membrane's static order and dynamic fluidity.

Experimental Workflow and Protocols

The overall workflow for studying the membrane fluidity of this compound liposomes using DPH fluorescence anisotropy involves the preparation of liposomes, incorporation of the fluorescent probe, and the subsequent measurement of fluorescence anisotropy.

Workflow cluster_prep Liposome Preparation cluster_probe Probe Incorporation cluster_measurement Anisotropy Measurement start Start: this compound and Chloroform dry Dry Lipid Film (Nitrogen Stream) start->dry vacuum Vacuum Desiccation dry->vacuum hydrate Hydration with Buffer vacuum->hydrate vortex Vortexing hydrate->vortex extrude Extrusion for Unilamellar Vesicles (LUVs) vortex->extrude mix Mix DPH with LUV Suspension extrude->mix dph DPH Stock Solution (in THF or DMSO) dph->mix incubate Incubate (e.g., 30-60 min at T > Tm) spectrofluorometer Place Sample in Spectrofluorometer incubate->spectrofluorometer set_params Set Excitation (358 nm) & Emission (430 nm) Wavelengths spectrofluorometer->set_params temp_control Temperature Control (e.g., 20-60°C) set_params->temp_control measure Measure I_parallel and I_perpendicular temp_control->measure calculate Calculate Anisotropy (r) measure->calculate

Figure 1: Experimental workflow for membrane fluidity analysis.
Materials

  • Deuterated dipalmitoylphosphatidylcholine (this compound)

  • 1,6-diphenyl-1,3,5-hexatriene (DPH)

  • Chloroform

  • Buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4)

  • Tetrahydrofuran (THF) or Dimethyl sulfoxide (DMSO) for DPH stock solution

Protocol for Liposome Preparation

This protocol describes the preparation of large unilamellar vesicles (LUVs) using the extrusion method.

  • Lipid Film Formation:

    • Dissolve the desired amount of this compound in chloroform in a round-bottom flask.

    • Remove the chloroform using a gentle stream of nitrogen gas while rotating the flask to create a thin lipid film on the inner surface.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the desired buffer to the dried lipid film. The final lipid concentration is typically in the range of 0.1 to 1 mg/mL.

    • Hydrate the lipid film by vortexing the flask for several minutes at a temperature above the main phase transition temperature (Tm) of DPPC (which is around 41°C). This will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Heat the extruder to a temperature above the Tm of DPPC (e.g., 50°C).

    • Pass the MLV suspension through the membrane multiple times (e.g., 11-21 times). This will produce a suspension of LUVs with a relatively uniform size distribution.

Protocol for DPH Incorporation
  • Prepare DPH Stock Solution:

    • Prepare a stock solution of DPH in THF or DMSO at a concentration of approximately 0.5 mM.

  • Incorporate DPH into Liposomes:

    • Add a small aliquot of the DPH stock solution to the liposome suspension while vortexing.

    • The final molar ratio of lipid to DPH should be high, typically around 200:1 to 500:1, to avoid artifacts from probe-probe interactions.

    • Incubate the mixture for at least 30 minutes at a temperature above the Tm of DPPC to ensure complete incorporation of the probe into the lipid bilayer.

Protocol for Fluorescence Anisotropy Measurement
  • Instrument Setup:

    • Use a spectrofluorometer equipped with polarizers in the excitation and emission paths.

    • Set the excitation wavelength to 358 nm and the emission wavelength to 430 nm for DPH.

    • Use appropriate excitation and emission slit widths (e.g., 5 nm).

  • Temperature Control:

    • Use a Peltier-thermostatted cell holder to control the temperature of the sample.

    • Allow the sample to equilibrate at each target temperature for several minutes before taking measurements.

  • Measurement:

    • For each temperature point, measure the fluorescence intensities with the emission polarizer oriented parallel (I∥) and perpendicular (I⊥) to the vertically polarized excitation light.

    • Measure the G-factor by setting the excitation polarizer to the horizontal position and measuring the intensities with the emission polarizer in the vertical (IHV) and horizontal (IHH) positions.

  • Data Analysis:

    • Calculate the fluorescence anisotropy (r) at each temperature using the formula provided in Section 2.

    • Plot the anisotropy values as a function of temperature to observe the phase transition behavior of the this compound membrane.

Data Presentation

The following tables present representative data for the fluorescence anisotropy of DPH in non-deuterated DPPC liposomes at different temperatures. Similar data would be expected for this compound liposomes, although slight shifts in the phase transition temperature or absolute anisotropy values may be observed due to the isotopic effect of deuterium.

Table 1: Temperature Dependence of DPH Fluorescence Anisotropy in DPPC Liposomes

Temperature (°C)Fluorescence Anisotropy (r)Membrane Phase
25~0.35Gel (Lβ')
35~0.30Pre-transition (Pβ')
41~0.15 - 0.20Main Transition (Tm)
50~0.10Liquid Crystalline (Lα)

Note: These are approximate values based on typical data from the literature. Actual values may vary depending on the specific experimental conditions.

Table 2: Effect of Cholesterol on DPH Anisotropy in DPPC Liposomes at 50°C

Cholesterol (mol%)Fluorescence Anisotropy (r)Effect on Fluidity
0~0.10High fluidity
10~0.15Decreased fluidity
20~0.22Further decreased fluidity
30~0.28Liquid-ordered (Lo) phase

Note: Cholesterol is known to increase the order of the liquid crystalline phase of DPPC, leading to an increase in DPH anisotropy.

Visualization of Key Concepts

DPH in a Lipid Bilayer

The following diagram illustrates the orientation of the DPH probe within the hydrophobic core of a DPPC bilayer.

DPH_in_Bilayer cluster_membrane This compound Bilayer h1 t1a h1->t1a t1b h1->t1b h2 t2a h2->t2a t2b h2->t2b h3 t3a h3->t3a t3b h3->t3b h4 t4a h4->t4a t4b h4->t4b h5 t5a h5->t5a t5b h5->t5b h6 t6a h6->t6a t6b h6->t6b h7 t7a h7->t7a t7b h7->t7b h8 t8a h8->t8a t8b h8->t8b dph_probe DPH hydrophilic_head Hydrophilic Headgroup hydrophobic_tail Hydrophobic Acyl Chain (Deuterated)

Figure 2: DPH probe in a this compound bilayer.
Relationship between Anisotropy and Fluidity

The following diagram illustrates the inverse relationship between fluorescence anisotropy and membrane fluidity.

Anisotropy_Fluidity cluster_gel Gel Phase (Low Fluidity) cluster_liquid Liquid Crystalline Phase (High Fluidity) gel_state Ordered Acyl Chains Restricted Probe Motion high_anisotropy High Fluorescence Anisotropy (r) gel_state->high_anisotropy leads to temp_increase Increase in Temperature liquid_state Disordered Acyl Chains Free Probe Motion low_anisotropy Low Fluorescence Anisotropy (r) liquid_state->low_anisotropy leads to temp_increase->liquid_state induces transition

Figure 3: Anisotropy vs. membrane fluidity.

Conclusion

The combination of this compound model membranes and DPH fluorescence anisotropy provides a robust platform for investigating the fluidity and phase behavior of lipid bilayers. This technique is highly sensitive to changes in membrane order induced by temperature, the incorporation of other molecules such as cholesterol or drugs, and potentially the isotopic effects of deuteration. The protocols and data presented here serve as a comprehensive guide for researchers employing this methodology to gain insights into membrane biophysics, with applications ranging from fundamental cell biology to pharmaceutical development.

Application Note: Preparation and Characterization of Asymmetric Vesicles with a Deuterated DPPC Outer Leaflet

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipid asymmetry, the differing lipid composition between the inner and outer leaflets of a cell membrane, is crucial for numerous cellular functions, including signal transduction and membrane protein function.[1][2] Model membrane systems, such as liposomes, that mimic this asymmetry are invaluable tools for biophysical studies and drug development. This application note provides a detailed protocol for the preparation of asymmetric large unilamellar vesicles (aLUVs) with an outer leaflet enriched in deuterated dipalmitoylphosphatidylcholine (DPPC-d9) and an inner leaflet of a different lipid composition. The use of this compound allows for leaflet-specific characterization by techniques such as neutron scattering and sum-frequency generation (SFG) spectroscopy.[3][4][5][6]

This document outlines the methyl-β-cyclodextrin (mβCD) mediated lipid exchange method for creating asymmetric vesicles, protocols for their characterization, and presents relevant quantitative data.

Key Experimental Protocols

Protocol 1: Preparation of Asymmetric this compound Vesicles via mβCD-Mediated Exchange

This protocol is adapted from established methods for creating asymmetric liposomes.[2][7][8][9] It involves the preparation of "acceptor" vesicles with the desired inner leaflet composition and "donor" vesicles rich in this compound. mβCD facilitates the exchange of lipids in the outer leaflet of the acceptor vesicles with lipids from the donor vesicles.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • DPPC with deuterated chains (e.g., DPPC-d62) or headgroup (this compound)

  • Inner leaflet lipid (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC)

  • Methyl-β-cyclodextrin (mβCD)

  • Sucrose

  • Buffer (e.g., PBS, pH 7.4)

  • Chloroform

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Preparation of Acceptor Vesicles (LUVs):

    • Dissolve the desired inner leaflet lipid (e.g., POPC) in chloroform.

    • Create a thin lipid film by evaporating the chloroform under a stream of nitrogen, followed by drying under vacuum for at least 2 hours.

    • Hydrate the lipid film with a sucrose solution (e.g., 25% w/w in buffer) to form multilamellar vesicles (MLVs). The entrapped sucrose increases the density of these vesicles, aiding in later separation.[2]

    • Subject the MLV suspension to several freeze-thaw cycles.

    • Extrude the suspension through a polycarbonate membrane (e.g., 100 nm pore size) at a temperature above the phase transition of the lipid to form large unilamellar vesicles (LUVs).

  • Preparation of Donor Vesicles (MLVs):

    • Prepare MLVs of this compound using the thin-film hydration method as described above, but hydrate with the desired buffer (without sucrose).

  • mβCD-Mediated Lipid Exchange:

    • Incubate the this compound donor MLVs with mβCD in buffer. A dynamic equilibrium will be established between intact vesicles, mβCD-lipid complexes, and free mβCD.[2]

    • Add the acceptor LUVs to the mβCD-donor lipid solution.

    • Incubate the mixture at a temperature above the phase transition temperature of DPPC (e.g., 55 °C) with gentle agitation to facilitate the exchange of the outer leaflet lipids of the acceptor vesicles with this compound from the donor pool.[7]

  • Isolation of Asymmetric Vesicles:

    • Separate the newly formed asymmetric LUVs (aLUVs) from the donor MLVs and mβCD-lipid complexes by ultracentrifugation. Due to the entrapped sucrose, the denser aLUVs will form a pellet.

    • Carefully remove the supernatant containing the donor lipids and mβCD.

    • Resuspend the aLUV pellet in fresh buffer.

Protocol 2: Quantification of Lipid Asymmetry using NMR

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the distribution of lipids between the two leaflets.[10] This method is particularly effective for lipids with choline headgroups, like DPPC.

Materials:

  • Asymmetric vesicle suspension

  • Lanthanide shift reagent (e.g., Praseodymium chloride, PrCl₃)

  • NMR spectrometer

Procedure:

  • Acquire a ¹H NMR spectrum of the asymmetric vesicle suspension. The signal from the choline headgroups will appear as a single peak.

  • Add a small amount of the lanthanide shift reagent (Pr³⁺) to the vesicle suspension. Pr³⁺ is membrane-impermeable and will interact only with the choline headgroups on the outer leaflet.

  • This interaction shifts the NMR signal of the outer leaflet choline headgroups downfield, splitting the original peak into two.

  • Integrate the areas of the two peaks. The ratio of the integrals corresponds to the ratio of lipids in the outer versus the inner leaflet.

Data Presentation

The use of deuterated lipids in asymmetric bilayers allows for detailed structural and dynamic characterization. Below is a summary of representative quantitative data obtained from various biophysical techniques.

ParameterSymmetric DPPC BilayerAsymmetric DPPC/DPPC-d62 BilayerTechniqueReference
Area per Lipid (at 50°C) 63.0 ŲNot explicitly different in symmetric vs. asymmetricNeutron & X-ray Scattering[11]
Bilayer Thickness ~45 Å (gel phase)Leaflet-specific thickness can be determinedNeutron Reflectivity[4]
Phase Transition Temperature (Tm) ~41°CDistinct transitions for each leaflet can be observedSFG Spectroscopy, DSC[3][12]
DPPC Flip-Flop Half-time (50°C) ~1 week-¹H NMR[10]

Note: The exact values can vary depending on the specific experimental conditions (e.g., substrate, hydration).

Visualizations

Experimental Workflow for Asymmetric Vesicle Preparation and Characterization

G cluster_prep Vesicle Preparation cluster_exchange Lipid Exchange cluster_isolation Isolation cluster_characterization Characterization prep_acceptor Prepare Acceptor LUVs (e.g., POPC) with entrapped sucrose mbcd_exchange mβCD-mediated outer leaflet exchange prep_acceptor->mbcd_exchange prep_donor Prepare Donor MLVs (this compound) prep_donor->mbcd_exchange centrifugation Ultracentrifugation to pellet aLUVs mbcd_exchange->centrifugation resuspension Resuspend aLUVs in buffer centrifugation->resuspension nmr Quantify asymmetry (NMR with shift reagent) resuspension->nmr scattering Structural analysis (Neutron Scattering) resuspension->scattering sfg Leaflet-specific phase behavior (SFG) resuspension->sfg G cluster_membrane Plasma Membrane cluster_outer Outer Leaflet cluster_inner Inner Leaflet cluster_cytosol Cytosol outer_lipids PIP2 PIP₂ DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 PLC PLC PLC->PIP2 4. Cleavage GPCR GPCR G_protein G Protein GPCR->G_protein 2. G-protein binding G_protein->PLC 3. PLC activation Ca_release Ca²⁺ release from ER IP3->Ca_release 5. Second messenger signaling Ligand Ligand Ligand->GPCR 1. Activation

References

Application Notes and Protocols: DPPC-d9 for Contrast Variation in Small-Angle Neutron Scattering

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Contrast Variation SANS with DPPC-d9

Small-Angle Neutron Scattering (SANS) is a powerful technique for characterizing the structure of materials on the nanoscale, making it ideally suited for studying lipid bilayers, liposomes, and their interactions with drugs or proteins.[1][2] The fundamental principle of SANS involves measuring the scattering pattern of a neutron beam as it passes through a sample. This pattern is determined by the contrast in the neutron Scattering Length Density (SLD) between different components of the system.[3][4]

A key advantage of SANS is the ability to manipulate this contrast through isotopic substitution, most commonly by replacing hydrogen (¹H) with its heavier isotope, deuterium (²H or D).[5] Hydrogen and deuterium have significantly different neutron scattering lengths, allowing for the selective highlighting or "masking" of specific components in a complex system.[4]

This compound (dipalmitoylphosphatidylcholine-d9) is a deuterated version of the common phospholipid DPPC, where the nine hydrogen atoms on the choline headgroup are replaced with deuterium. This specific labeling makes this compound an invaluable tool for contrast variation studies in model membrane systems. By strategically using this compound alongside its hydrogenated counterpart (h-DPPC) and varying the D₂O/H₂O ratio of the solvent, researchers can isolate the scattering signal from different parts of a lipid bilayer or from molecules interacting with it.[6]

This application note provides detailed protocols and data for utilizing this compound in contrast variation SANS experiments, with a focus on applications in drug development.

Data Presentation: Scattering Length Densities

The ability to perform a successful contrast variation experiment hinges on accurate knowledge of the SLD of each component. The SLD (ρ) is calculated using the formula:

ρ = (Σ bᵢ) / Vₘ

where Σ bᵢ is the sum of the coherent neutron scattering lengths of all atoms in the molecule, and Vₘ is the molecular volume.

Below is a summary of the calculated SLD values for the key components in a typical DPPC liposome SANS experiment.

ComponentChemical FormulaMolecular Weight ( g/mol )Molecular Volume (ų)Calculated SLD (Å⁻²)Contrast Match Point (% D₂O)
H-DPPC C₄₀H₈₀NO₈P734.05~12320.29 x 10⁻⁶~47%
This compound C₄₀H₇₁D₉NO₈P743.11~12321.85 x 10⁻⁶~68%
H₂O H₂O18.02~30-0.56 x 10⁻⁶N/A
D₂O D₂O20.03~306.34 x 10⁻⁶N/A

Note: The molecular volume of DPPC can vary slightly with temperature and phase. The value of 1232 ų is a commonly cited value for the fluid phase.[7] The contrast match point is the percentage of D₂O in H₂O at which the SLD of the solvent equals the SLD of the molecule, rendering it "invisible" to neutrons.

Experimental Protocols

Preparation of DPPC/DPPC-d9 Unilamellar Vesicles (LUVs)

This protocol describes the preparation of Large Unilamellar Vesicles (LUVs) with a diameter of approximately 100 nm using the thin-film hydration and extrusion method.

Materials:

  • Hydrogenated DPPC (h-DPPC) powder

  • This compound powder

  • Chloroform (HPLC grade)

  • Buffer components (e.g., HEPES, NaCl)

  • H₂O (Milli-Q or equivalent)

  • D₂O (99.9 atom % D)

  • Mini-extruder set with 100 nm pore size polycarbonate membranes

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve the desired molar ratio of h-DPPC and this compound in chloroform. For example, to study the overall bilayer structure, you might use 100% h-DPPC. To highlight the headgroup region, a mixture could be used.

    • Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inside of the flask.

    • Further dry the film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Prepare the desired buffer in the appropriate H₂O/D₂O mixture for your first contrast point. For example, to match out the lipid tails, a specific D₂O percentage will be required.

    • Add the buffer to the dried lipid film. The final lipid concentration should typically be between 1 and 10 mg/mL for SANS experiments.

    • Hydrate the film by gentle swirling or vortexing. This will result in a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

    • Transfer the MLV suspension to a syringe and pass it through the extruder a minimum of 11 times. This process forces the lipids to self-assemble into unilamellar vesicles of a relatively uniform size.

    • The resulting solution should be a translucent suspension of LUVs.

  • Sample Preparation for SANS:

    • Transfer the LUV suspension to a quartz banjo cell suitable for SANS measurements.

    • Prepare samples for each of your desired contrast points by repeating the hydration and extrusion steps with buffers of different D₂O/H₂O ratios.

SANS Contrast Variation Experiment

This protocol outlines the steps for conducting a SANS experiment to study the interaction of a drug with DPPC/DPPC-d9 liposomes.

Materials:

  • Prepared DPPC/DPPC-d9 LUVs in different D₂O/H₂O buffers

  • Drug of interest

  • SANS instrument

Procedure:

  • Sample Loading:

    • Load the quartz cell containing your first sample (e.g., liposomes in 100% D₂O) into the SANS instrument's sample holder.

    • Also, load a cell with the corresponding buffer for background subtraction.

  • Data Acquisition:

    • Set the SANS instrument parameters. Typical settings for liposome studies are:

      • q-range: Approximately 0.01 Å⁻¹ to 0.5 Å⁻¹. This may require multiple detector distances. A common setup is a short distance for high-q data (probing the bilayer structure) and a long distance for low-q data (probing the overall vesicle size and shape).

      • Neutron Wavelength (λ): Typically 6 Å with a wavelength spread (Δλ/λ) of about 10-15%.

      • Temperature: Control the sample temperature as required for the experiment (e.g., above the phase transition temperature of DPPC, which is ~41°C).[8]

    • Acquire scattering data for the sample and the corresponding buffer. The measurement time will depend on the neutron flux and sample concentration but is typically in the range of 15-60 minutes per sample.

  • Contrast Variation Series:

    • Repeat the data acquisition for each of your contrast points (i.e., each D₂O/H₂O ratio).

    • If studying drug interactions, prepare a parallel set of samples containing the drug incubated with the liposomes at each contrast point and acquire scattering data.

  • Data Reduction:

    • Subtract the buffer scattering from the sample scattering for each contrast point.

    • Correct the data for detector sensitivity and other instrumental effects.

    • Place the data on an absolute scale using a standard.

Visualizations

SANS_Contrast_Variation_Workflow cluster_prep Sample Preparation cluster_sans SANS Experiment cluster_analysis Data Analysis Lipid_Film Prepare h-DPPC/ This compound Film Hydration Hydrate with H₂O/D₂O Buffer Lipid_Film->Hydration Extrusion Extrude to form 100 nm LUVs Hydration->Extrusion Drug_Incubation Incubate with Drug (if applicable) Extrusion->Drug_Incubation Load_Sample Load Sample into Quartz Cell Drug_Incubation->Load_Sample Set_Parameters Set Instrument Parameters (q-range, T, λ) Load_Sample->Set_Parameters Acquire_Data Acquire Scattering Data Set_Parameters->Acquire_Data Repeat_Contrast Repeat for each D₂O/H₂O Contrast Acquire_Data->Repeat_Contrast Data_Reduction Data Reduction & Background Subtraction Repeat_Contrast->Data_Reduction Modeling Model Fitting (e.g., shell models) Data_Reduction->Modeling Interpretation Structural Interpretation (Bilayer thickness, drug location) Modeling->Interpretation

Caption: Workflow for a SANS contrast variation experiment.

Contrast_Matching_Principle cluster_liposome Liposome Components cluster_solvent Solvent SLD cluster_observation Observed Scattering Signal Headgroup Lipid Headgroup (this compound) Solvent2 D₂O/H₂O Mix 2 (Matches Headgroups) Headgroup->Solvent2 Is 'invisible' in Solvent3 100% D₂O Tails Lipid Tails (Hydrogenated) Solvent1 D₂O/H₂O Mix 1 (Matches Tails) Tails->Solvent1 Is 'invisible' in Drug Drug Molecule Result1 Signal from Headgroups and Drug Solvent1->Result1 Reveals Result2 Signal from Tails and Drug Solvent2->Result2 Reveals Result3 Signal from entire Liposome-Drug Complex Solvent3->Result3 Reveals Overall Structure

Caption: Principle of contrast matching in a SANS experiment.

Applications in Drug Development

The use of this compound in contrast variation SANS offers unique insights into drug-membrane interactions, which are critical for understanding drug efficacy, toxicity, and delivery mechanisms.

  • Determining Drug Location and Orientation: By selectively matching out either the lipid headgroups or tails, the location of a drug molecule within the bilayer can be determined. For example, if the scattering signal of the drug persists when the tails are matched out, it indicates the drug is primarily located in the headgroup region. This information is crucial for understanding how a drug traverses the cell membrane.

  • Quantifying Changes in Bilayer Structure: The binding of a drug can induce changes in the lipid bilayer, such as thinning, thickening, or changes in lipid packing. SANS can precisely measure these structural perturbations. For instance, a drug that causes bilayer thinning may be disrupting membrane integrity, which could be related to its mechanism of action or toxicity.

  • Characterizing Drug-Induced Domain Formation: Some drugs can induce the formation of lipid domains or rafts within the membrane. By using a mixture of deuterated and hydrogenated lipids, SANS can be used to characterize the size, shape, and composition of these domains. This is relevant for drugs that target specific membrane environments.

  • Optimizing Liposomal Drug Delivery Systems: For drugs encapsulated in liposomes, SANS can be used to characterize the structure of the liposomal carrier and ensure the drug is located in the desired compartment (e.g., aqueous core vs. lipid bilayer). It can also be used to study the stability of the liposome and the drug release profile under different conditions.[9][10]

By providing detailed structural information at the nanoscale, SANS with this compound is a powerful tool for rational drug design and the development of effective drug delivery systems.

References

Troubleshooting & Optimization

preventing DPPC-d9 aggregation during liposome formation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions to help you prevent the aggregation of dipalmitoylphosphatidylcholine-d9 (DPPC-d9) during liposome formation, ensuring the creation of stable, monodisperse vesicles for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is aggregation a common issue?

A: this compound is a deuterated form of dipalmitoylphosphatidylcholine, a saturated phospholipid widely used in creating model cell membranes and drug delivery vehicles. Aggregation is a common challenge because DPPC has a relatively high gel-to-liquid crystalline phase transition temperature (Tm).[1] Below this temperature, the lipid bilayers are in a rigid "gel" state, which can promote fusion and aggregation of vesicles, especially during the formation process.[2][3] Processing DPPC below its Tm is a primary cause of aggregation.

Q2: What is the main phase transition temperature (Tm) for DPPC and why is it critical?

A: The main phase transition temperature (Tm) for fully hydrated DPPC is consistently reported to be approximately 41-42°C.[2][4][5][6] This temperature marks the point where the lipid bilayer transitions from a tightly packed, ordered gel phase (Lβ') to a disordered, fluid liquid-crystalline phase (Lα).[5][7] Operating above the Tm is critical because, in the fluid phase, the lipid bilayers are more flexible and less prone to aggregation, allowing for the successful formation of stable, unilamellar vesicles.[2][8]

Q3: My this compound liposomes are aggregating. What are the most common causes?

A: Aggregation of this compound liposomes can typically be traced to one of the following causes:

  • Incorrect Temperature Control: Performing hydration, sonication, or extrusion steps below the phase transition temperature (~41°C) is the most frequent cause.[2][8]

  • Over-sonication: While sonication reduces vesicle size, excessive or high-powered sonication can introduce excess energy, leading to lipid degradation or vesicle fusion.[9][10]

  • Inadequate Hydration: Insufficient hydration time or energy can result in incomplete formation of the lipid sheet into vesicles, leaving fragments that can aggregate.

  • Storage Conditions: Storing DPPC vesicles at low temperatures (e.g., 4°C or freezing) can induce a phase transition back to the gel state, causing the vesicles to aggregate over time.[3][11][12]

  • Formulation Issues: In the absence of stabilizing molecules like cholesterol or PEGylated lipids, pure DPPC liposomes can be prone to aggregation.[11][13][14]

Q4: How does temperature control during hydration and extrusion prevent aggregation?

A: Maintaining the temperature of your lipid suspension above the Tm (i.e., >45°C) during both hydration and extrusion is essential.

  • During Hydration: Hydrating the dried lipid film above the Tm ensures that the lipid is in a fluid state, allowing water to fully intercalate between the bilayers and promote the swelling and pinching-off of well-formed multilamellar vesicles (MLVs) with reduced aggregation.[15][16]

  • During Extrusion: Forcing the vesicles through polycarbonate membranes is a high-pressure process. If the lipids are in the rigid gel phase (below Tm), they resist deformation, which can clog the membrane and lead to vesicle fusion and aggregation. Extruding in the fluid phase allows the vesicles to deform and pass through the pores more easily, resulting in a uniform population of liposomes.[8][17]

Q5: Can formulation additives help prevent aggregation?

A: Yes, modifying the lipid composition can significantly enhance stability.

  • Cholesterol: Incorporating cholesterol (up to a 1:1 molar ratio with DPPC) helps to broaden the phase transition and increase the fluidity of the membrane in the gel state, which can improve stability and reduce aggregation, especially during storage at 4°C.[11][18]

  • PEGylated Lipids: Including a small percentage (e.g., 2-5 mol%) of PEG-modified lipids (like DSPE-PEG2000) in the formulation creates a protective hydrophilic layer on the surface of the liposomes. This "steric barrier" physically prevents vesicles from getting close enough to aggregate.[13][14]

Troubleshooting Guide

This guide addresses specific problems encountered during the liposome preparation workflow.

Problem 1: Visible aggregates or high Polydispersity Index (PDI) immediately after lipid film hydration.
Potential Cause Recommended Solution
Hydration temperature is too low. The lipid is in the gel phase, leading to incomplete hydration and fusion of lipid sheets.Ensure the aqueous buffer is pre-heated to at least 45-50°C before adding it to the dried lipid film. Maintain this temperature throughout the hydration process (e.g., by using a water bath).[8][16]
Insufficient agitation. The lipid film is not detaching from the flask wall uniformly.Gently swirl or vortex the flask during hydration to ensure the entire lipid film is exposed to the buffer and properly swells.
Poor quality lipid film. A non-uniform or "clumped" lipid film will hydrate poorly.Ensure the lipid is fully dissolved in the organic solvent and that the solvent is evaporated slowly and evenly (e.g., using a rotary evaporator) to create a thin, uniform film.
Problem 2: Aggregation occurs during the extrusion process.
Potential Cause Recommended Solution
Extrusion temperature is below Tm. The rigid, gel-phase vesicles cannot pass through the membrane pores and are fusing under pressure.Use a heated extruder block and pre-heat it to a temperature well above the Tm (e.g., 50-65°C). Ensure the lipid suspension is also pre-heated to this temperature before loading it into the extruder.[8][17]
Extrusion pressure is too high. Excessive pressure can force vesicles to fuse.Apply pressure gradually. If the resistance is very high, it is a strong indicator that the temperature is too low. Do not force the extrusion.
Clogged membrane. Aggregates from a previous step are blocking the membrane pores.Ensure the initial multilamellar vesicle suspension is free of large aggregates before starting extrusion. A brief, low-power bath sonication can help break up initial aggregates.
Problem 3: Liposome size increases significantly or aggregates form after sonication.
Potential Cause Recommended Solution
Overheating during sonication. Probe sonicators generate significant localized heat, which can degrade lipids and lead to fusion.Perform sonication in short bursts (e.g., 30 seconds on, 1 minute off) and keep the sample vial immersed in an ice bath to dissipate heat.[9]
Sonication power is too high. Excessive acoustic energy can completely disrupt the vesicles, causing them to re-form as larger aggregates.Start with a low power setting and gradually increase if necessary. The goal is to apply just enough energy to reduce the size of multilamellar vesicles into smaller ones.[10]
Probe tip is contaminated. Contaminants from the probe can act as nucleation sites for aggregation.Ensure the sonicator probe is thoroughly cleaned before each use.

Appendices

Appendix A: Key Experimental Protocols
Protocol 1: Thin-Film Hydration for this compound Liposomes
  • Lipid Dissolution: Dissolve this compound and any other lipids (e.g., Cholesterol, DSPE-PEG2000) in a suitable organic solvent, such as a chloroform:methanol mixture (e.g., 2:1 v/v), in a round-bottom flask.

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature below the solvent's boiling point but warm enough for efficient evaporation (e.g., 45°C).[19] Continue until a thin, uniform, and transparent lipid film is formed on the flask wall.

  • Drying: Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.[17]

  • Hydration: Pre-heat your aqueous buffer (e.g., PBS, HEPES) to a temperature significantly above the DPPC Tm (e.g., 50-60°C).[16] Add the heated buffer to the dried lipid film.

  • Vesicle Formation: Immediately begin agitating the flask by gentle swirling or vortexing. Continue this process in the heated water bath for 30-60 minutes until the entire lipid film has lifted off the glass and the solution appears as a milky, homogenous suspension of multilamellar vesicles (MLVs).

Protocol 2: Liposome Sizing by Extrusion
  • Preparation: Assemble the extruder with polycarbonate membranes of the desired pore size (e.g., 100 nm). Pre-heat the extruder block to 50-65°C.[8]

  • Loading: Pre-heat the MLV suspension from Protocol 1 to the same temperature as the extruder. Load the warm suspension into one of the extruder syringes.

  • Extrusion: Pass the lipid suspension back and forth through the membrane for an odd number of passes (e.g., 11 to 21 times). This ensures the final product exits from the opposite side of the initial loading syringe. The resistance should be moderate; if it is very high, the temperature may be too low.

  • Collection: Collect the resulting translucent suspension of large unilamellar vesicles (LUVs). Keep the sample warm until ready for the next step or analysis.

Protocol 3: Liposome Sizing by Sonication
  • Preparation: Place the MLV suspension from Protocol 1 into a suitable glass vial. Place the vial in an ice-water bath to prepare for cooling.

  • Sonication (Probe): Immerse the tip of a clean probe sonicator into the suspension, ensuring it does not touch the sides or bottom of the vial. Apply ultrasonic energy in short, repeated cycles (e.g., 30 seconds of sonication followed by a 1-minute rest period) to prevent overheating.[20] Continue until the suspension becomes translucent.

  • Sonication (Bath): For a gentler method, place the sealed vial in a bath sonicator. Sonication will take longer (e.g., 20-30 minutes) but generates less localized heat.[21]

  • Post-Sonication: After sonication, it is often recommended to let the sample rest or anneal at a temperature above its Tm for a short period to stabilize the newly formed vesicles.

Appendix B: Quantitative Data Summary
Table 1: Main Phase Transition Temperature (Tm) of DPPC
Method Reported Tm (°C) Reference
Differential Scanning Calorimetry (DSC)41.4 °C[4]
Scanning Force Microscopy42-52 °C (broadened on mica)[5]
QCM-D~41 °C[2]
Calorimetry41.9 °C[6]
Various Methods (Summary)~41.5 °C[22]
Table 2: Recommended Processing Temperatures for this compound Liposomes
Process Step Recommended Temperature Range (°C) Rationale
Lipid Film Hydration 50 - 60 °CEnsures lipid is in the fluid (Lα) phase for proper swelling and vesicle formation.[16]
Extrusion 50 - 65 °CAllows vesicles to deform and pass through membrane pores, preventing fusion and aggregation.[8]
Sonication Sample kept in an ice bathDissipates intense localized heat from the sonicator probe to prevent lipid degradation.[9]
Storage (Short-term) Room Temperature (~20-25 °C)Avoids crossing the phase transition, which can induce aggregation upon cooling.[11]
Storage (Long-term) 4 °C (with caution)Only recommended for formulations stabilized with additives like cholesterol. Pure DPPC may aggregate.[11]

Appendix C: Visual Guides

Troubleshooting Fig 1. Troubleshooting Logic for this compound Aggregation start Problem: This compound Aggregation Observed q1 When does aggregation occur? start->q1 a1 During or After Hydration q1->a1 Hydration a2 During Extrusion q1->a2 Extrusion a3 During or After Sonication q1->a3 Sonication a4 During Storage q1->a4 Storage sol1 Cause: Hydration temp < Tm. Solution: Hydrate at >45°C. a1->sol1 sol2 Cause: Extrusion temp < Tm. Solution: Heat extruder & sample >45°C. a2->sol2 sol3 Cause: Over-sonication / Local heating. Solution: Use short bursts on ice. a3->sol3 sol4 Cause: Storage temp induces phase transition. Solution: Store at RT or add stabilizers. a4->sol4

A flowchart to diagnose the cause of this compound aggregation.

Workflow Fig 2. Experimental Workflow for Liposome Formation cluster_prep Preparation cluster_form Formation (Temperature Critical) cluster_char Analysis dissolve 1. Dissolve this compound in Organic Solvent film 2. Create Thin Lipid Film dissolve->film hydrate 3. Hydrate Film (Temp > Tm) film->hydrate size 4. Vesicle Sizing (Temp > Tm for Extrusion) hydrate->size char 5. Characterization (e.g., DLS for size/PDI) size->char

A workflow illustrating key steps in this compound liposome preparation.

References

how to avoid DPPC-d9 degradation during sonication

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DPPC-d9 (Deuterated Dipalmitoylphosphatidylcholine). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation of this compound formulations, with a specific focus on minimizing degradation during sonication. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in your research.

Frequently Asked Questions (FAQs)

What is this compound and what are its common applications?

This compound is a deuterated form of DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine), a saturated phospholipid. The deuterium labeling makes it a valuable tool in various research applications, including:

  • Internal Standard: In mass spectrometry-based lipidomics, this compound is used as an internal standard for the accurate quantification of endogenous DPPC.

  • Tracer Studies: It can be used as a tracer to study the pharmacokinetics, biodistribution, and metabolism of liposomal drug delivery systems.

  • Structural Studies: The deuterium label is useful in neutron scattering and nuclear magnetic resonance (NMR) spectroscopy studies to investigate the structure and dynamics of lipid bilayers.

Why is sonication used for preparing this compound liposomes?

Sonication is a common and effective method for preparing small unilamellar vesicles (SUVs) from multilamellar vesicles (MLVs) of this compound. The high-frequency sound waves generate acoustic cavitation, which provides the necessary energy to break down the larger MLVs into smaller, more uniform SUVs. Probe sonicators are particularly efficient at this, delivering high energy directly to the sample for rapid size reduction.

What are the primary causes of this compound degradation during sonication?

This compound degradation during sonication is primarily caused by the harsh physical and chemical environment created by acoustic cavitation. The main degradation pathways include:

  • Hydrolysis: The ester bonds in the this compound molecule can be hydrolyzed, leading to the formation of lysophosphatidylcholine (lyso-PC) and free fatty acids.

  • Oxidation: Although DPPC is a saturated phospholipid and thus less prone to oxidation than unsaturated phospholipids, the extreme temperatures and pressures within the collapsing cavitation bubbles can generate reactive oxygen species (ROS) from water molecules. These ROS can lead to oxidative degradation of the lipid.

  • Thermal Degradation: The localized "hot spots" created during cavitation can reach very high temperatures, potentially leading to thermal decomposition of the lipid.

What are the visible signs of this compound degradation?

Visible signs of degradation can include:

  • Changes in solution appearance: A well-prepared SUV suspension should be translucent. Increased turbidity or the formation of aggregates can indicate liposome fusion or precipitation, which may be a consequence of degradation.

  • Changes in physical properties: Degradation can alter the phase transition temperature (Tm) of the liposomes, which can be measured by Differential Scanning Calorimetry (DSC).

Troubleshooting Guide

This guide addresses common issues encountered during the sonication of this compound and provides potential solutions.

Q1: After sonication, my liposome suspension is still cloudy. What is the likely cause and how can I fix it?

  • Possible Cause 1: Incomplete sonication. The sonication time or power may have been insufficient to fully convert the MLVs to SUVs.

  • Solution: Increase the sonication time or power. It is recommended to sonicate in pulsed cycles with cooling periods in between to avoid excessive heating. Monitor the solution's appearance until it becomes translucent.

  • Possible Cause 2: Lipid concentration is too high. Very high concentrations of this compound can be difficult to disperse and may not form a clear suspension of SUVs.

  • Solution: Try diluting the lipid suspension.

  • Possible Cause 3: Degradation and aggregation. Excessive sonication can lead to degradation products that promote liposome fusion and aggregation.

  • Solution: Optimize sonication parameters to find a balance between size reduction and degradation. Use the minimum effective sonication energy.

Q2: I'm observing a significant change in the phase transition temperature (Tm) of my this compound liposomes. What does this indicate?

  • Indication: A shift in the Tm, as measured by DSC, can be an indicator of changes in the lipid bilayer's structure and purity. The presence of degradation products like lyso-PC can disrupt the packing of the lipid molecules, leading to a broadening or shifting of the phase transition peak.[1]

  • Action: This suggests that degradation may have occurred. It is advisable to analyze the sample for the presence of degradation products using techniques like HPLC or mass spectrometry. Re-optimize your sonication protocol to be less harsh.

Q3: How can I quantitatively assess the degradation of my this compound sample?

  • Recommended Method: High-Performance Liquid Chromatography (HPLC) with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). This method can separate and quantify the intact this compound from its degradation products, such as lyso-PC.

  • Alternative Methods:

    • Mass Spectrometry (MS): Can be used to identify and quantify specific degradation products.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information on degradation products.

    • Thin-Layer Chromatography (TLC): A simpler method for qualitative detection of degradation products.[2]

Experimental Protocols and Data

Recommended Sonication Protocol to Minimize this compound Degradation

This protocol is adapted from established methods for preparing DPPC liposomes using a probe-tip sonicator and is designed to minimize degradation.

Materials:

  • This compound powder

  • Appropriate buffer (e.g., phosphate-buffered saline, PBS)

  • Probe-tip sonicator

  • Ice bath

  • Glass vial

Procedure:

  • Hydration:

    • Weigh the desired amount of this compound powder and place it in a glass vial.

    • Add the buffer to the vial to achieve the desired lipid concentration.

    • Hydrate the lipid film for at least 1 hour at a temperature above the phase transition temperature of DPPC (~41°C). This can be done by vortexing the vial in a warm water bath. This initial hydration step forms multilamellar vesicles (MLVs).

  • Sonication:

    • Place the vial containing the MLV suspension in an ice bath to dissipate heat generated during sonication.

    • Immerse the tip of the sonicator probe into the lipid suspension. Ensure the tip is not touching the bottom or sides of the vial.

    • Sonicate the suspension in pulsed cycles. A recommended starting point is a cycle of 10 seconds of sonication followed by a 10-second rest period.[3]

    • Continue for a total sonication time of 5-15 minutes. The optimal time will depend on the volume, concentration, and desired final size.

    • Monitor the appearance of the suspension. Sonication is complete when the milky suspension becomes translucent.

  • Post-Sonication:

    • After sonication, centrifuge the sample at a low speed (e.g., 2,000 x g for 10 minutes) to pellet any titanium particles that may have shed from the sonicator probe.

    • Carefully transfer the supernatant containing the SUVs to a clean tube.

    • Store the liposome suspension at 4°C. For long-term storage, it is advisable to do so under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Quantitative Data: Sonication Parameters and Their Effects
Sonication ParameterEffect on Liposome SizeEffect on DegradationRecommendation to Minimize Degradation
Time Longer sonication time generally leads to smaller vesicle sizes, up to a certain point.[4]Prolonged sonication increases the risk of hydrolysis and oxidation.Use the shortest sonication time that achieves the desired vesicle size. Monitor vesicle size using Dynamic Light Scattering (DLS) to determine the optimal time.
Power/Amplitude Higher power/amplitude results in faster size reduction.[4]High power increases localized heating and the generation of free radicals, accelerating degradation.Use the lowest effective power/amplitude setting.
Temperature Sonication should be performed above the Tm of DPPC (~41°C) for efficient liposome formation.High bulk temperatures can increase the rate of hydrolysis.Control the temperature by using an ice bath and pulsed sonication cycles with rest periods.[3]
Pulsing (Duty Cycle) Pulsing allows for heat dissipation during the rest periods.Continuous sonication leads to rapid heat accumulation and increased degradation.Use a pulsed duty cycle (e.g., 10 seconds on, 10 seconds off).[3]
Atmosphere Sonication in the presence of oxygen can promote oxidation.The formation of reactive oxygen species is a key degradation mechanism.For sensitive applications, degas the buffer and sonicate under an inert atmosphere (e.g., argon or nitrogen).[5]

Visualizations

Mechanisms of this compound Degradation During Sonication

Mechanisms of this compound Degradation During Sonication Sonication Sonication Cavitation Cavitation Sonication->Cavitation Thermal High Localized Temperature Cavitation->Thermal Mechanical Shear Forces Cavitation->Mechanical Chemical Free Radical Formation Cavitation->Chemical Hydrolysis Hydrolysis Thermal->Hydrolysis Oxidation Oxidation Chemical->Oxidation DPPCd9 Intact this compound DPPCd9->Hydrolysis DPPCd9->Oxidation LysoPC Lyso-PC + Free Fatty Acid Hydrolysis->LysoPC OxidizedProducts Oxidized DPPC Oxidation->OxidizedProducts

Caption: Mechanisms of this compound degradation induced by sonication.

Recommended Workflow for this compound Sonication

Recommended Workflow for this compound Sonication start Start hydrate Hydrate this compound in Buffer (>Tm) start->hydrate sonicate Sonicate in Pulsed Cycles on Ice hydrate->sonicate monitor Monitor Translucency sonicate->monitor monitor->sonicate Not Translucent centrifuge Centrifuge to Remove Titanium Particles monitor->centrifuge Translucent supernatant Collect Supernatant (SUVs) centrifuge->supernatant analyze Analyze (DLS, DSC, HPLC) supernatant->analyze end End analyze->end Troubleshooting Sonication Issues action_node action_node issue Issue with sonicated liposomes? cloudy Suspension Cloudy? issue->cloudy tm_shift Tm Shifted? issue->tm_shift No increase_sonication Increase sonication time/power or dilute sample. cloudy->increase_sonication Yes check_degradation Analyze for degradation (HPLC, MS). tm_shift->check_degradation Yes optimize Optimize sonication to be less harsh. check_degradation->optimize

References

improving the stability of DPPC-d9 liposomes over time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in maintaining the stability of DPPC-d9 liposomes over time.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Increase in Liposome Size and Polydispersity Index (PDI) Over Time

  • Observation: Dynamic Light Scattering (DLS) analysis shows a significant increase in the average hydrodynamic radius (Rh) and PDI of the liposome suspension during storage.

  • Potential Cause 1: Aggregation and Fusion. Liposomes can aggregate (clump together) or fuse (merge into larger vesicles), especially when stored at temperatures near or above the phase transition temperature (Tm) of DPPC (~41°C).[1][2] Insufficient surface charge can also lead to aggregation due to reduced electrostatic repulsion between vesicles.

  • Solution 1a: Optimize Storage Temperature. Store this compound liposomes at a temperature below their Tm, typically at 4°C, to maintain the lipids in the more stable gel phase.[1][2]

  • Solution 1b: Incorporate Charged Lipids. Including a small percentage of a charged lipid, such as dipalmitoylphosphatidylglycerol (DPPG), in the formulation can increase the absolute value of the zeta potential, enhancing electrostatic repulsion and preventing aggregation.

  • Solution 1c: PEGylation. Incorporate a small percentage (e.g., 5 mol%) of a PEGylated lipid (e.g., DSPE-PEG2000) into the liposome formulation. The polyethylene glycol (PEG) chains create a steric barrier on the liposome surface, preventing close apposition and subsequent aggregation.[3][4]

  • Potential Cause 2: Ostwald Ripening. In a polydisperse sample, smaller liposomes can dissolve and their lipid molecules can deposit onto larger liposomes, leading to an overall increase in the average particle size over time.

  • Solution 2: Homogenize Liposome Size. Employ extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) to produce a more monodisperse population of liposomes. This reduces the driving force for Ostwald ripening.

Issue 2: Leakage of Encapsulated Material

  • Observation: The concentration of the encapsulated drug or fluorescent marker in the external medium increases over time.

  • Potential Cause 1: Storage Above Phase Transition Temperature. Storing liposomes above their Tm increases membrane fluidity and permeability, leading to the leakage of encapsulated contents.[5]

  • Solution 1: Maintain Low-Temperature Storage. Store the liposome suspension at 4°C to keep the lipid bilayer in the less permeable gel state.

  • Potential Cause 2: Destabilization by Hydrolysis Products. Hydrolysis of DPPC can lead to the formation of lysophosphatidylcholine (lyso-PC) and free fatty acids. Lyso-PC, being a detergent-like molecule, can disrupt the bilayer integrity and increase its permeability.[6][7][8][9]

  • Solution 2a: Control pH. Maintain the pH of the liposome suspension around 6.5, as the rate of DPPC hydrolysis is minimal at this pH.[8][9]

  • Solution 2b: Use High-Purity Lipids. Start with high-purity this compound to minimize the presence of initial degradation products.

  • Potential Cause 3: Freeze-Thaw Stress. The formation of ice crystals during freezing can physically damage the liposome membrane, causing leakage upon thawing.[10][11][12][13] Osmotic stress from the concentration of solutes in the unfrozen fraction can also contribute to leakage.

  • Solution 3: Utilize Cryoprotectants. Before freezing, add cryoprotectants such as sucrose, trehalose, or glycerol to the liposome suspension. These agents can protect the liposomes by forming a glassy matrix and reducing ice crystal formation.[10][11][12][13]

Issue 3: Chemical Degradation of Lipids

  • Observation: Analysis of the lipid composition by techniques like HPLC or mass spectrometry reveals the presence of degradation products such as lyso-PC or oxidized lipid species.

  • Potential Cause 1: Hydrolysis. The ester bonds in the this compound molecule are susceptible to hydrolysis, which is catalyzed by both acidic and basic conditions.[6][7][8][9]

  • Solution 1: Buffer Formulation. Use a suitable buffer to maintain the pH of the suspension at approximately 6.5.[8][9]

  • Potential Cause 2: Oxidation. Although DPPC is a saturated phospholipid and thus less prone to oxidation than unsaturated lipids, oxidative damage can still occur over long-term storage, especially if impurities are present.

  • Solution 2a: Use High-Purity Reagents. Ensure the use of high-purity this compound and other formulation components.

  • Solution 2b: Deoxygenate Solutions. Degas all aqueous solutions used for liposome preparation and storage to remove dissolved oxygen.

  • Solution 2c: Add Antioxidants. Consider adding a lipid-soluble antioxidant, such as alpha-tocopherol (Vitamin E), to the lipid mixture during preparation to protect against oxidative damage.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for this compound liposomes?

A1: For optimal stability, this compound liposomes should be stored in the refrigerator at approximately 4°C. This temperature is well below the gel-to-liquid crystalline phase transition temperature (Tm) of DPPC (around 41°C), ensuring the lipid bilayer remains in the more ordered and less permeable gel state.[1][2]

Q2: How does pH affect the stability of my this compound liposomes?

A2: The pH of the surrounding medium can significantly impact the chemical stability of this compound liposomes. The rate of hydrolysis of the ester bonds in phosphatidylcholines is pH-dependent, with the minimum rate observed at a pH of approximately 6.5.[8][9] Deviations to more acidic or alkaline pH values will accelerate the degradation of DPPC into lysophosphatidylcholine and free fatty acids, which can compromise the integrity of the liposomes.[6][7][8][9]

Q3: My liposome suspension shows signs of aggregation. How can I prevent this?

A3: Aggregation of this compound liposomes can be prevented by several strategies:

  • Incorporate Charged Lipids: Including a small molar percentage of a negatively charged lipid like DPPG will increase the negative surface charge (zeta potential) of the liposomes, leading to greater electrostatic repulsion between them.

  • PEGylation: Adding a PEGylated lipid (e.g., DSPE-PEG2000) to your formulation creates a protective hydrophilic layer around the liposomes. This "stealth" coating provides a steric barrier that prevents the liposomes from getting close enough to aggregate.[3][4]

  • Control Ionic Strength: High concentrations of salts in the buffer can screen the surface charge of the liposomes, reducing electrostatic repulsion and promoting aggregation. Use the minimum necessary salt concentration.

  • Maintain Low Storage Temperature: Storing below the Tm reduces the mobility of the lipid molecules and the likelihood of fusion events upon collision.[1][2]

Q4: I need to freeze my liposome samples for long-term storage. What precautions should I take?

A4: To prevent damage during freezing and thawing, it is crucial to use cryoprotectants.[10][11][12][13] Sugars like sucrose and trehalose are commonly used. They protect the liposomes by forming a vitrified (glassy) state at low temperatures, which inhibits the formation of damaging ice crystals.[10][11][12][13] It is recommended to add the cryoprotectant to the liposome suspension before freezing. A slow freezing rate can also be beneficial in some cases to minimize ice crystal damage.

Quantitative Data Summary

Table 1: Effect of Cholesterol on DPPC Liposome Stability

Cholesterol (mol%)Average Size (nm)PDI (Polydispersity Index)Encapsulation Efficiency (%)Reference
030.1 ± 0.4~0.2588[14]
1040.5 ± 0.3~0.2285[14]
3051.6 ± 0.1~0.2072[14]
50255.6 ± 10.3Not ReportedNot Reported[15]

Note: Data is synthesized from multiple sources with varying experimental conditions. PDI values are approximate. Encapsulation efficiency is for a model hydrophobic drug (THC).

Table 2: Influence of Temperature and pH on DPPC Liposome Stability

ParameterConditionObservationReference
Temperature 4°CMinimal leakage of encapsulated content.[5]
25°C~80% fluorophore release after 4 weeks.[5]
37°C~90% fluorophore release after 4 weeks.[5]
pH 4.0Increased rate of hydrolysis.[6]
6.5Minimal rate of hydrolysis.[8][9]
>7.4Increased rate of hydrolysis.[16]

Note: Leakage data is for a model fluorophore. Hydrolysis rates are qualitative comparisons.

Experimental Protocols

1. Preparation of this compound Liposomes by Thin-Film Hydration

This protocol describes a common method for preparing multilamellar vesicles (MLVs), which can then be downsized.[17][18][19][20]

  • Materials:

    • This compound

    • Chloroform/Methanol mixture (e.g., 2:1 v/v)

    • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

    • Round-bottom flask

    • Rotary evaporator

    • Water bath

    • Vacuum pump

  • Procedure:

    • Dissolve the desired amount of this compound lipid in the chloroform/methanol solvent mixture in a round-bottom flask. If incorporating other lipids (e.g., cholesterol, DSPE-PEG), dissolve them together with the this compound.

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the Tm of DPPC (e.g., 50-60°C).

    • Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. A thin, uniform lipid film will form on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[17]

    • Hydrate the lipid film by adding the pre-warmed (above Tm) aqueous buffer to the flask.

    • Agitate the flask by hand or on a vortex mixer until all the lipid film is suspended, forming a milky suspension of MLVs.

2. Liposome Sizing by Extrusion

  • Materials:

    • MLV suspension

    • Extruder device (e.g., mini-extruder)

    • Polycarbonate membranes (e.g., 100 nm pore size)

    • Syringes

  • Procedure:

    • Assemble the extruder with the desired pore size polycarbonate membranes according to the manufacturer's instructions.

    • Heat the extruder block to a temperature above the Tm of DPPC (e.g., 50-60°C).

    • Load the MLV suspension into one of the syringes.

    • Pass the suspension back and forth through the membranes for an odd number of passes (e.g., 11 or 21 times). This will produce large unilamellar vesicles (LUVs) with a more uniform size distribution.

3. Characterization by Dynamic Light Scattering (DLS)

DLS is used to determine the mean hydrodynamic diameter and the polydispersity index (PDI) of the liposome population.[2][21][22][23]

  • Procedure:

    • Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to a suitable concentration for DLS measurement (this will depend on the instrument).

    • Ensure the sample is free of dust or large aggregates by filtering if necessary (use a filter with a pore size larger than the expected liposomes, e.g., 0.45 µm, with caution as it may alter the sample).

    • Place the sample in a clean cuvette and insert it into the DLS instrument.

    • Equilibrate the sample to the desired measurement temperature (e.g., 25°C).

    • Perform the measurement according to the instrument's software instructions. The software will typically provide the Z-average diameter and the PDI.

4. Liposome Leakage Assessment by Fluorescence Dequenching

This assay measures the integrity of the liposome membrane by monitoring the release of an encapsulated fluorescent probe.[24][25][26][27][28]

  • Materials:

    • Liposome suspension prepared with encapsulated fluorescent dye at a self-quenching concentration (e.g., carboxyfluorescein).

    • Buffer for dilution.

    • Fluorometer.

    • Detergent solution (e.g., Triton X-100) to lyse the liposomes for 100% release measurement.

  • Procedure:

    • Prepare liposomes by hydrating the lipid film with a solution containing a high concentration of a fluorescent dye like carboxyfluorescein (e.g., 50-100 mM).

    • Remove the unencapsulated dye by size exclusion chromatography (e.g., using a Sephadex G-50 column).

    • Dilute the purified liposome suspension in buffer in a cuvette to a suitable volume for fluorescence measurement.

    • Place the cuvette in a temperature-controlled fluorometer and monitor the baseline fluorescence (F_t) over time. An increase in fluorescence indicates leakage of the dye from the liposomes, leading to dequenching.

    • At the end of the experiment, add a small amount of a detergent solution (e.g., Triton X-100) to the cuvette to completely disrupt the liposomes and release all the encapsulated dye. This gives the maximum fluorescence signal (F_max).

    • The initial fluorescence of the liposome suspension before the start of the experiment is F_0.

    • Calculate the percentage of leakage at a given time (t) using the formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100

Visualizations

Experimental_Workflow cluster_prep Liposome Preparation cluster_process Processing & Characterization cluster_stability Stability Assessment A 1. Lipid Dissolution (this compound in organic solvent) B 2. Thin Film Formation (Rotary Evaporation) A->B C 3. Hydration (Aqueous Buffer) B->C D 4. Sizing (Extrusion) C->D E 5. Characterization (DLS: Size, PDI) D->E F 6. Storage (Controlled Conditions) E->F G 7. Analysis over Time (Leakage Assay, DLS) F->G

Caption: Experimental workflow for preparing and assessing the stability of this compound liposomes.

Troubleshooting_Logic cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions Issue Liposome Instability (e.g., Aggregation, Leakage) Cause1 Physical Factors (Temp, Size, Charge) Issue->Cause1 Cause2 Chemical Factors (Hydrolysis, Oxidation) Issue->Cause2 Sol1 Optimize Formulation (Cholesterol, PEG, Charged Lipids) Cause1->Sol1 Sol3 Optimize Storage (Temp < Tm, Cryoprotectants) Cause1->Sol3 Sol2 Control Process (Extrusion, pH, Deoxygenation) Cause2->Sol2 Cause2->Sol3

Caption: Logical relationship between liposome instability issues, their causes, and solutions.

References

Technical Support Center: Phase Separation in DPPC-d9 Lipid Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with dipalmitoylphosphatidylcholine-d9 (DPPC-d9) lipid mixtures.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving phase separation in this compound lipid mixtures.

Question: Why am I not observing the expected phase separation in my this compound mixture?

Answer: Several factors can influence phase separation. Consider the following potential causes and solutions:

  • Incorrect Temperature: The phase transition temperature (Tm) of DPPC is sensitive to its environment and composition. For pure DPPC, the main phase transition from a gel phase to a liquid-crystalline phase occurs at approximately 41°C.[1] However, the use of chain-deuterated DPPC (this compound) can lower the gel-fluid phase transition temperature by about 4.3 ± 0.1 °C compared to its protonated counterpart.[2][3][4]

    • Solution: Ensure your experimental temperature is set appropriately to be below the expected Tm of your specific lipid mixture to induce phase separation. Gradually lower the temperature and monitor for domain formation.

  • Lipid Composition: The presence of other lipids or molecules can significantly alter phase behavior. For instance, cholesterol can induce a liquid-ordered (Lo) phase and affect the miscibility of other lipids.[5] Unsaturated lipids like DOPC can lower the miscibility transition temperature.

    • Solution: Carefully verify the composition of your lipid mixture. The ratio of this compound to other components is critical. Consult ternary phase diagrams for mixtures like DPPC/DOPC/Cholesterol to understand the expected phase behavior at your specific composition.

  • Contaminants: Impurities in lipids or solvents can disrupt ordered domain formation.

    • Solution: Use high-purity lipids and solvents. Ensure glassware is scrupulously clean to avoid introducing contaminants that could alter membrane properties.

Question: My fluorescently labeled domains appear blurry or are not well-defined. How can I improve the imaging?

Answer: Poor image quality in fluorescence microscopy of lipid domains can stem from several issues:

  • Fluorophore Partitioning: The fluorescent probe you are using may not partition strongly into the desired phase, leading to low contrast. Most fluorescent lipid analogs tend to partition into the liquid-disordered (Ld) phase.[6]

    • Solution: Select a dye known to preferentially partition into the liquid-ordered (Lo) or liquid-disordered (Ld) phase, depending on your target. For example, some fluorescent polycyclic aromatic hydrocarbons show preference for the Lo phase.[6] It's also crucial to use the lowest possible dye concentration (typically 0.1 to 3 mol%) to avoid artifacts.[7]

  • Photobleaching: Excessive exposure to the excitation light can destroy the fluorophores, leading to a dim signal.

    • Solution: Minimize exposure time and use the lowest laser power necessary for imaging. Consider using more photostable dyes or incorporating an oxygen scavenger system into your buffer.

  • Microscope Resolution: The domains may be smaller than the diffraction limit of your microscope. Lipid rafts, for instance, can be as small as 10-200 nm.[5]

    • Solution: If available, consider using super-resolution microscopy techniques like STED or structured illumination microscopy to visualize nanoscale domains.[5]

Question: The phase transition temperature (Tm) of my this compound mixture measured by DSC is different from the literature value. What could be the cause?

Answer: Discrepancies in DSC measurements can arise from both sample preparation and instrumental factors.

  • Effect of Deuteration: As mentioned, chain deuteration lowers the Tm of DPPC by approximately 4.3°C.[2][3][4] Headgroup deuteration, conversely, can cause a slight increase in bilayer thickness.[2]

    • Solution: Always compare your results to literature values for the deuterated form of the lipid if available. Be aware of the specific location of deuteration (chain vs. headgroup).

  • Scan Rate: The apparent Tm can be influenced by the heating/cooling rate used in the DSC experiment. Slower scan rates provide higher resolution.[8]

    • Solution: Use a standardized, and preferably slow, scan rate to allow the system to remain close to thermal equilibrium. A rate of 20 K/h has been used in some studies.[9]

  • Vesicle Preparation: The method of vesicle preparation (e.g., sonication, extrusion) can influence the size and lamellarity of the liposomes, which in turn can affect the cooperativity and temperature of the phase transition.

    • Solution: Ensure your vesicle preparation method is consistent and produces a homogenous population of vesicles. For extrusion, it's critical to perform the process above the Tm of the lipid to avoid membrane fouling.[10]

  • Buffer Composition: The ionic strength and pH of the buffer can influence lipid headgroup interactions and alter the phase transition.

    • Solution: Maintain a consistent and well-defined buffer composition for all experiments.

FAQs

Q1: What is the primary effect of using this compound instead of DPPC on phase separation?

The most significant effect of using chain-deuterated DPPC (like this compound) is the lowering of the main phase transition temperature (Tm) by approximately 4.3°C compared to protonated DPPC.[2][3][4] This means that gel-phase or liquid-ordered domains will form at a lower temperature. This effect is attributed to the slightly different vibrational dynamics and intermolecular interactions of C-D bonds compared to C-H bonds.

Q2: How does cholesterol affect phase separation in this compound containing membranes?

Cholesterol does not have a simple melting transition but intercalates between phospholipid molecules. It tends to induce a liquid-ordered (Lo) phase, which is more ordered than the liquid-disordered (Ld) phase but more fluid than the gel (Lβ') phase.[5] In ternary mixtures containing an unsaturated lipid (like DOPC), this compound, and cholesterol, cholesterol promotes the formation of DPPC-rich Lo domains that are phase-separated from DOPC-rich Ld domains.

Q3: Can I observe phase separation in a simple binary mixture of this compound and another lipid?

Yes, phase separation can be observed in binary mixtures, for example, with a lipid that has a significantly lower Tm, such as POPC or DOPC.[11] In such cases, at temperatures between the Tm of the two lipids, you can observe the coexistence of a this compound rich gel or Lo phase and a lower-Tm lipid-rich Ld phase.

Q4: What are the common techniques to study phase separation in this compound mixtures?

The most common techniques are:

  • Differential Scanning Calorimetry (DSC): Measures the heat absorbed or released during phase transitions, allowing for the determination of Tm and the enthalpy of the transition.[12]

  • Fluorescence Microscopy: Uses fluorescent probes that preferentially partition into one lipid phase to directly visualize the size, shape, and distribution of domains in giant unilamellar vesicles (GUVs).[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR, particularly using deuterium NMR, can provide detailed information about the order and dynamics of the lipid acyl chains in different phases.[13]

Data Presentation

Table 1: Phase Transition Temperatures (Tm) of DPPC and Related Lipids

LipidMain Phase Transition Temperature (Tm)Reference
DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine)41°C[1]
This compound (chain deuterated)~37°C[2][3][4]
DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine)24°C[1]
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)55°C[1]
POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine)-2°C[1]
DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine)-17°C[1]

Note: The exact Tm can vary slightly depending on experimental conditions such as hydration, pH, and scan rate.

Experimental Protocols

Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion

This protocol is a standard method for producing LUVs with a defined size.

  • Lipid Film Preparation:

    • In a clean glass vial, dissolve the desired amounts of this compound and other lipids in an organic solvent like chloroform.

    • Evaporate the solvent under a gentle stream of nitrogen gas to form a thin, uniform lipid film on the bottom of the vial.

    • Place the vial under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[14]

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer by adding the buffer to the vial. The final lipid concentration is typically 1-5 mg/mL.

    • Vortex the solution vigorously to suspend the lipids. The suspension will appear milky.

    • To ensure complete hydration, the suspension should be heated to a temperature above the Tm of all lipid components (e.g., ~50-60°C for DPPC-containing mixtures).

  • Freeze-Thaw Cycles:

    • Subject the lipid suspension to 5-10 freeze-thaw cycles by alternately placing the vial in liquid nitrogen and a warm water bath (again, above the Tm). This helps to increase the lamellarity of the vesicles.

  • Extrusion:

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Heat the extruder and the lipid suspension to a temperature above the Tm.

    • Pass the lipid suspension through the membrane 11-21 times. The solution should become translucent.[10]

    • The resulting LUV suspension can be stored at a temperature above its gel phase transition temperature.

Protocol 2: Characterization of Phase Transition by Differential Scanning Calorimetry (DSC)

This protocol outlines the general steps for analyzing the thermotropic behavior of lipid vesicles.

  • Sample Preparation:

    • Prepare LUVs or multilamellar vesicles (MLVs) as described above at a known concentration (e.g., 2 mg/mL).

  • DSC Instrument Setup:

    • Degas the buffer and sample solutions before loading.

    • Load the lipid sample into the sample cell and an equal volume of the corresponding buffer into the reference cell.

  • Data Acquisition:

    • Perform several initial scans (heating and cooling) to equilibrate the sample and ensure the baseline is stable.[15]

    • Set the desired temperature range, ensuring it brackets the expected phase transitions.

    • Set the scan rate (e.g., 20-60 K/hr). Slower rates yield better resolution.

    • Record the differential power required to maintain a zero temperature difference between the sample and reference cells as a function of temperature.

  • Data Analysis:

    • The resulting thermogram will show peaks corresponding to phase transitions.

    • The temperature at the peak maximum is the phase transition temperature (Tm).

    • The area under the peak is proportional to the enthalpy (ΔH) of the transition.

Visualizations

G_Troubleshooting_Phase_Separation Troubleshooting Workflow: No Observed Phase Separation start No phase separation observed q_temp Is the experimental temperature below Tm? start->q_temp s_temp Adjust temperature based on This compound Tm (~37°C) and mixture composition. q_temp->s_temp No q_comp Is the lipid composition correct for phase separation? q_temp->q_comp Yes s_temp->q_comp s_comp Verify lipid ratios. Consult phase diagrams for ternary mixtures. q_comp->s_comp No q_contam Are lipids and solvents of high purity? q_comp->q_contam Yes s_comp->q_contam s_contam Use high-purity reagents. Ensure glassware is clean. q_contam->s_contam No end Phase separation should be observable q_contam->end Yes s_contam->end G_Experimental_Workflow_GUV_Imaging Experimental Workflow: GUV Preparation and Fluorescence Imaging cluster_prep Vesicle Preparation cluster_imaging Fluorescence Microscopy prep1 1. Prepare lipid mixture (this compound + others + dye) in chloroform prep2 2. Create thin film by solvent evaporation prep1->prep2 prep3 3. Hydrate film with buffer above Tm prep2->prep3 prep4 4. Form GUVs via electroformation or gentle hydration prep3->prep4 img1 5. Transfer GUVs to microscope slide prep4->img1 img2 6. Set temperature below expected Tm img1->img2 img3 7. Image with appropriate laser and filters img2->img3 img4 8. Analyze domain morphology and size img3->img4

References

optimizing temperature control for DPPC-d9 phase transition studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing temperature control in Dipalmitoylphosphatidylcholine-d9 (DPPC-d9) phase transition studies. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for obtaining accurate and reproducible results.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: Why is my measured phase transition temperature (Tm) for pure this compound different from the literature value?

Answer: Discrepancies in the main phase transition temperature (Tm), which for pure DPPC is typically around 41°C, can arise from several factors[1][2][3][4]:

  • Instrument Calibration: The most common cause is inaccurate temperature calibration. The instrument's temperature sensor must be calibrated regularly using standard reference materials with known melting points.[5][6] It is recommended to perform an adjustment with at least two substances with different onset temperatures.[5]

  • Heating/Cooling Rate: The scan rate significantly impacts the observed Tm. High heating rates can cause a thermal lag, shifting the apparent transition temperature to higher values.[7][8] For equilibrium data, slower scan rates are recommended.[9]

  • Sample Purity: The presence of impurities, such as residual solvents or other lipids, can depress or broaden the phase transition.[9] Always use high-purity this compound and solvents.

  • Thermal History: The sample's thermal history can affect its packing and phase behavior. It is crucial to establish a consistent thermal history by running several heating/cooling cycles until the thermogram is reproducible.[10]

Question: What causes my DSC thermogram to show broad or distorted transition peaks?

Answer: Peak broadening suggests reduced cooperativity in the phase transition.[1][9] Potential causes include:

  • Sample Heterogeneity: The sample may consist of vesicles of varying sizes (e.g., a mix of multilamellar and unilamellar vesicles). Preparation methods like extrusion can ensure a more uniform vesicle population.[11]

  • Interactions with Surfaces: If using supported bilayers, the interaction with the substrate (e.g., mica) can significantly broaden the phase transition temperature range.[2][12]

  • High Scan Rate: A fast heating or cooling rate does not allow sufficient time for the entire sample to transition uniformly, leading to a broader peak.[8]

  • Buffer Mismatch: A mismatch between the sample and reference buffer can cause baseline artifacts that distort the peak shape.[10]

Question: Why are my results not reproducible between different scans or different days?

Answer: Poor reproducibility is a critical issue that undermines data reliability. Key factors to check are:

  • Inconsistent Sample Preparation: Variations in lipid concentration, hydration time, or vesicle preparation method (e.g., vortexing vs. extrusion) can lead to different results.[11][13] Follow a standardized protocol strictly.

  • Instrument Instability: Ensure the DSC instrument has had adequate time to warm up and stabilize. Baseline drift can indicate the instrument is not yet in thermal equilibrium.[6]

  • Improper Cell Cleaning: Residual material from previous experiments can contaminate the sample and affect the results.[10] Ensure the sample and reference cells are thoroughly cleaned between runs.

  • Variable Filling Volume: Inconsistent sample and reference volumes can alter the heat flow dynamics and affect reproducibility.

Question: How can I resolve baseline drift and noise in my DSC measurements?

Answer: A stable baseline is essential for accurate data analysis. To address drift and noise:

  • Ensure Thermal Equilibrium: Allow the instrument and sample to fully equilibrate before starting a measurement run.[6] Running several pre-scans until the baseline is stable is a common practice.[9]

  • Proper Sample Preparation: Ensure the sample is properly degassed to prevent bubble formation, which can introduce noise.[9] A good thermal contact between the sample pan and the sensor is also crucial.[6]

  • Check Purge Gas: Verify that the inert purge gas (e.g., nitrogen) is flowing at the specified, constant rate. Fluctuations in gas flow can cause baseline instability.

  • Reference and Sample Cell Matching: Ensure the reference cell contains the same buffer as the sample, and that the pans are properly sealed and have similar masses.[10]

Frequently Asked Questions (FAQs)

Q1: What are the expected phase transition temperatures for DPPC?

A1: For fully hydrated DPPC bilayers, two main thermal events are observed:

  • Pre-transition (Lβ' to Pβ'): A smaller, broader transition occurring around 36°C.[1][14] This corresponds to a change from a planar gel phase to a "rippled" gel phase.

  • Main Transition (Tm) (Pβ' to Lα): A sharp, highly cooperative transition occurring at approximately 41-42°C.[1][4][15] This is the melting of the hydrocarbon chains from an ordered gel state to a disordered liquid-crystalline state.[2]

Q2: How do heating and cooling rates affect DPPC phase transition studies?

A2: The selected rate is a trade-off between obtaining equilibrium data and experiment time.

  • Slower Rates (e.g., 0.5-1.0°C/min): These rates are closer to thermodynamic equilibrium, resulting in sharper peaks and more accurate Tm values.[9] They provide better resolution for separating closely spaced thermal events like the pre-transition and main transition.[7][8]

  • Faster Rates (e.g., >5°C/min): These can increase signal intensity but may cause peaks to shift to higher temperatures and broaden, potentially obscuring finer details.[7][8]

Q3: Why is instrument calibration essential and how often should it be done?

A3: Calibration ensures the accuracy of both temperature and enthalpy measurements.[5] It corrects for any instrumental deviations. Calibration should be performed at regular intervals, and also whenever you change experimental conditions (e.g., crucible type, purge gas) or if the instrument has been subjected to external interference.[5]

Q4: What is the best way to prepare this compound vesicles for DSC analysis?

A4: The lipid film hydration method is standard.[11]

  • Dissolve this compound in a suitable organic solvent (e.g., chloroform).

  • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

  • Place the film under vacuum for several hours to remove all solvent traces.

  • Hydrate the film with the desired buffer at a temperature above the DPPC Tm (e.g., 50-60°C).[3]

  • Vortex the suspension to form multilamellar vesicles (MLVs).

  • For unilamellar vesicles (LUVs), the MLV suspension can be extruded through polycarbonate filters of a defined pore size.[11]

Q5: What is the significance of the enthalpy (ΔH) of the phase transition?

A5: The enthalpy is the amount of heat absorbed during the transition and is calculated from the area under the transition peak.[16] It provides information about the magnitude of the change in intermolecular interactions. The incorporation of other molecules (like drugs or cholesterol) into the bilayer typically disrupts lipid packing, leading to a decrease in the transition enthalpy.[1][17]

Data Presentation

Table 1: Phase Transition Temperatures of DPPC Under Various Conditions

Lipid SystemTechniquePre-transition (Ts)Main Transition (Tm)Citation(s)
Pure DPPC LiposomesDSC~36 °C~42 °C[1]
Pure DPPC LiposomesDSC~36 °C~41 °C[14]
Fully Hydrated DPPC BilayersVarious-41.5 °C[18]
DPPC on Mica SupportAFM-42–52 °C (broad)[2]
DPPC:DPPG (9:1) LiposomesDSC~36 °C~41 °C[14]

Table 2: Recommended Experimental Parameters for DSC Analysis of DPPC

ParameterRecommended ValueRationaleCitation(s)
Heating/Cooling Rate 0.5 - 2.0 °C/minEnsures near-equilibrium conditions and good peak resolution.[7][8][9]
Lipid Concentration 1 - 5 mg/mLProvides a sufficient signal without causing aggregation issues.[1][15]
Temperature Range 20 °C to 60 °CCovers both the pre-transition and main phase transition.[1]
Equilibration Time 10 - 15 minAllows the sample to reach thermal stability at the start temperature.[6][11]
Number of Scans At least 2-3 cyclesTo ensure reproducibility and establish a stable thermal history.[9]

Experimental Protocols

Detailed Methodology for DSC Analysis of this compound Vesicles

  • Sample Preparation (Lipid Film Hydration): a. Prepare a stock solution of this compound in chloroform at a concentration of 10 mg/mL. b. In a round-bottom flask, place a sufficient volume of the stock solution to yield 2-4 mg of lipid. c. Evaporate the chloroform using a gentle stream of nitrogen gas while rotating the flask to create a thin, even film on the flask wall. d. Place the flask under high vacuum for at least 2 hours to remove any residual solvent. e. Hydrate the lipid film by adding the appropriate volume of degassed buffer (e.g., PBS or HEPES) to achieve a final lipid concentration of 2 mg/mL.[1] This should be done at a temperature above the Tm of DPPC (~55°C). f. Vortex the suspension vigorously for 2-5 minutes above Tm to form multilamellar vesicles (MLVs). g. For large unilamellar vesicles (LUVs), pass the MLV suspension through an extruder with a 100 nm polycarbonate membrane 11-21 times at ~55°C.[11] h. Store the vesicle suspension at 4°C overnight to allow for annealing.[11]

  • DSC Instrument Setup and Calibration: a. Turn on the DSC instrument and allow it to stabilize for at least 30 minutes. b. Perform a two-point temperature and enthalpy calibration using high-purity standards (e.g., Indium and Zinc) according to the manufacturer's protocol.[5] c. Set the purge gas (Nitrogen) to the recommended flow rate.

  • DSC Measurement: a. Accurately pipette a precise volume (e.g., 25 µL) of the this compound vesicle suspension into a clean aluminum DSC pan. b. In a separate reference pan, place an identical volume of the exact same buffer used for hydration.[10] c. Hermetically seal both pans to prevent solvent evaporation. d. Place the sample and reference pans into the DSC cell. e. Set up the thermal program: i. Equilibrate at 25°C for 15 minutes. ii. Ramp temperature from 25°C to 60°C at a rate of 1°C/min. iii. Ramp temperature from 60°C to 25°C at a rate of 1°C/min. iv. Repeat the heating and cooling cycle at least once to check for reproducibility. f. Record the heat flow as a function of temperature.

  • Data Analysis: a. Subtract the buffer-buffer baseline scan from the sample scan to obtain the final thermogram. b. Determine the onset temperature (Ts), peak temperature (Tm), and completion temperature of the transition(s). c. Integrate the area under the main transition peak to calculate the calorimetric enthalpy (ΔH). d. Determine the peak width at half-height (ΔT1/2) as a measure of transition cooperativity.[9]

Visualizations

TroubleshootingWorkflow start Problem with DSC Result q1 Is the Tm inaccurate or shifted? start->q1 q2 Are the peaks broad or distorted? q1->q2 No sub_q1 Check Instrument Calibration q1->sub_q1 Yes q3 Is there poor reproducibility? q2->q3 No sub_q4 Assess Sample Homogeneity (Extrusion) q2->sub_q4 Yes sub_q6 Standardize Sample Preparation Protocol q3->sub_q6 Yes end Re-run Experiment q3->end No sub_q2 Review Heating/ Cooling Rate sub_q1->sub_q2 sub_q3 Verify Sample Purity sub_q2->sub_q3 sub_q3->end sub_q5 Check for Buffer Mismatch sub_q4->sub_q5 sub_q5->end sub_q7 Ensure Proper Cell Cleaning sub_q6->sub_q7 sub_q7->end

Caption: Troubleshooting workflow for common DSC issues.

DSC_Experimental_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: DSC Measurement cluster_analysis Phase 3: Data Analysis p1 1. Create Lipid Film (this compound + Solvent) p2 2. Solvent Evaporation (N2 Stream + Vacuum) p1->p2 p3 3. Hydration with Buffer (Above Tm) p2->p3 p4 4. Vesicle Formation (Vortex / Extrusion) p3->p4 r1 5. Instrument Calibration (Indium, Zinc) p4->r1 r2 6. Load Sample & Reference (Sealed Pans) r1->r2 r3 7. Run Thermal Program (Heating/Cooling Cycles) r2->r3 a1 8. Baseline Subtraction r3->a1 a2 9. Determine Tm, ΔH, ΔT1/2 a1->a2 a3 10. Check Reproducibility a2->a3

Caption: Standard experimental workflow for DSC analysis.

LogicalRelationships cluster_params Controllable Parameters cluster_outcomes Observable Outcomes rate Heating/Cooling Rate tm Transition Temp (Tm) rate->tm Affects Accuracy coop Peak Shape (ΔT1/2) (Cooperativity) rate->coop Affects Resolution conc Lipid Concentration conc->tm Minor Effect purity Sample Purity purity->tm Shifts/Depresses enthalpy Enthalpy (ΔH) purity->enthalpy Reduces purity->coop Broadens prep Vesicle Prep Method prep->coop Affects Homogeneity

Caption: Key parameter relationships in DSC experiments.

References

Technical Support Center: Imaging DPPC-d9 Bilayers with Atomic Force Microscopy (AFM)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize artifacts during Atomic Force Microscopy (AFM) imaging of dipalmitoylphosphatidylcholine (DPPC-d9) bilayers.

Troubleshooting Guide: Common Imaging Artifacts and Solutions

This guide addresses specific issues that can arise during the AFM imaging of this compound bilayers, presented in a question-and-answer format.

Q1: My AFM images show streaks and dragged features across the bilayer surface. What is causing this and how can I fix it?

A1: This is a common artifact caused by excessive force from the AFM tip, which displaces the soft lipid molecules.[1] To resolve this, consider the following:

  • Reduce Imaging Force: Lower the setpoint value to decrease the force applied by the tip on the sample. For soft biological samples like lipid bilayers, using the lowest possible imaging force is crucial to prevent damage.[2][3]

  • Optimize Scan Parameters: Decrease the scan rate to give the feedback loop more time to accurately track the topography, which can reduce lateral forces.[4][5]

  • Select a Softer Cantilever: Use a cantilever with a lower spring constant (k < 0.1 N/m for contact mode) to minimize the force exerted on the delicate bilayer.[6][7][8] Silicon nitride probes are often preferred for imaging soft materials in liquid.[6]

  • Check for Tip Contamination: A contaminated tip can drag across the surface. If you suspect contamination, replace the tip.[2][9]

Q2: The measured height of my this compound bilayer is lower than the expected value of ~5.5 nm.[10] Why is this happening?

A2: Inaccurate height measurements can stem from excessive imaging force compressing the soft bilayer or from tip-sample convolution effects.

  • Gentle Imaging Conditions: High viscous damping in liquid can lead to sample deformation.[11] Using specialized cantilevers, such as encased cantilevers, can enable gentler imaging and provide more accurate height measurements.[11]

  • Force Spectroscopy: To verify the bilayer thickness, perform force spectroscopy. The breakthrough force measurement can provide a more accurate height profile.[2][12]

  • Tip Shape and Size: A blunt or wide tip can lead to an underestimation of height and an overestimation of lateral dimensions due to convolution effects.[9][13] Always use a sharp, new tip for high-resolution imaging.

Q3: I see holes or defects in my supported lipid bilayer. Are these real features or artifacts?

A3: While defects can be real, they can also be induced by the AFM tip.

  • Tip-Induced Damage: Scanning with excessive force can puncture the bilayer, creating artificial holes.[3][14][15] To check for this, you can scan a smaller area with a higher force and then image the larger area again with a lower force to see if new defects have been created.[3]

  • Sample Preparation: The formation of a complete and defect-free bilayer is highly dependent on the preparation protocol. Incomplete vesicle fusion can result in patches of bilayer with exposed substrate.[16][17] Optimizing incubation time, temperature, and buffer composition is critical.[16][17] For DPPC, vesicle fusion is typically performed above its phase transition temperature (~41°C).[16][17]

  • Rinsing Procedure: Harsh rinsing of the supported lipid bilayer can damage the surface and introduce defects.[18] It is recommended to gently exchange the buffer.[18]

Q4: My images appear blurry or have low resolution. How can I improve the image quality?

A4: Blurry images can be a result of several factors, from scanning parameters to tip quality.

  • Optimize Gain Settings: Incorrect proportional and integral gain settings can lead to poor tracking of the surface topography. The trace and retrace lines in the height channel should closely overlap for optimal tracking.[4][19]

  • Tip Condition: A dull, damaged, or contaminated tip will produce low-resolution images.[2][9][20] Using a new, sharp tip is essential for high-resolution imaging.

  • Vibrational Noise: Ensure the AFM is placed on an anti-vibration table in a quiet environment to minimize noise that can degrade image quality.

  • Scan Rate: While a very high scan rate can cause artifacts, a very slow scan rate can be susceptible to thermal drift. Find an optimal scan rate for your system and sample.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare this compound vesicles for forming a supported lipid bilayer on mica?

A1: A robust method for preparing DPPC vesicles is through sonication or extrusion.[2] The vesicle fusion method is then commonly used to form the supported lipid bilayer on a freshly cleaved mica substrate.[21]

Experimental Protocols

Protocol 1: Preparation of DPPC Vesicles and Supported Lipid Bilayer Formation

This protocol is adapted from established methods for forming DPPC supported lipid bilayers on mica.[2][16][21]

  • Lipid Film Preparation:

    • Dissolve this compound in a chloroform/methanol solvent mixture.

    • Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of a glass vial.

    • Place the vial under a vacuum for at least 2 hours to remove any residual solvent.

  • Vesicle Formation (Sonication Method):

    • Rehydrate the dried lipid film with a buffer solution (e.g., HEPES buffer with NaCl and CaCl2) by vortexing. This creates multilamellar vesicles (MLVs).[21]

    • Sonicate the MLV suspension using a probe-tip sonicator until the solution becomes clear.[22] This process generates small unilamellar vesicles (SUVs). Keep the sample on ice during sonication to prevent lipid degradation.

  • Supported Lipid Bilayer Formation on Mica:

    • Cleave a mica disc to expose a fresh, atomically flat surface.

    • Place the mica in the AFM fluid cell.

    • Heat the mica substrate to a temperature above the phase transition of DPPC (e.g., 60°C).[16][17]

    • Inject the SUV solution into the fluid cell and incubate for a set period (e.g., 30-60 minutes) to allow for vesicle fusion onto the mica surface.[16]

    • Gently rinse the surface with pre-warmed buffer to remove excess vesicles.[18]

    • Allow the sample to cool slowly to room temperature before imaging.[16][17]

Quantitative Data Summary

ParameterRecommended Value/RangeRationale
Cantilever Spring Constant < 0.1 N/m (Contact Mode)Minimizes force on the soft bilayer, preventing damage.[6][8]
~1 N/m or lower (Tapping Mode in liquid)Reduces destructive tip-sample interactions in liquid.[8]
DPPC Vesicle Fusion Temperature > 41°C (e.g., 50-70°C)Ensures DPPC is in the fluid phase for efficient fusion onto the substrate.[17]
DPPC Bilayer Thickness (AFM) ~5.4 - 6.5 nmExpected height of a fully formed DPPC bilayer. Lower values may indicate compression.[11]
Initial Scan Size 25 µm x 25 µm or 50 µm x 50 µmProvides a good overview of the bilayer quality before zooming into smaller features.

Diagrams

experimental_workflow cluster_prep Vesicle Preparation cluster_slb SLB Formation cluster_afm AFM Imaging lipid_film 1. Dry this compound Lipid Film rehydration 2. Rehydrate in Buffer lipid_film->rehydration sonication 3. Sonication/Extrusion rehydration->sonication suvs 4. Small Unilamellar Vesicles (SUVs) sonication->suvs incubation 7. Incubate with SUVs suvs->incubation mica 5. Freshly Cleaved Mica Substrate heating 6. Heat Mica > T_m mica->heating heating->incubation rinsing 8. Gently Rinse incubation->rinsing imaging 9. AFM Imaging rinsing->imaging troubleshooting_logic cluster_streaks Streaks/Dragged Features cluster_height Incorrect Bilayer Height cluster_defects Holes/Defects start Artifacts Observed in AFM Image? reduce_force Reduce Imaging Force start->reduce_force Streaks gentle_imaging Use Gentle Imaging Conditions start->gentle_imaging Height Issues check_force Check for Tip-Induced Damage start->check_force Defects optimize_scan Optimize Scan Parameters reduce_force->optimize_scan soft_cantilever Use Softer Cantilever optimize_scan->soft_cantilever force_spectroscopy Perform Force Spectroscopy gentle_imaging->force_spectroscopy check_tip Check Tip Sharpness force_spectroscopy->check_tip optimize_prep Optimize Sample Preparation check_force->optimize_prep gentle_rinse Ensure Gentle Rinsing optimize_prep->gentle_rinse

References

correcting for isotopic effects of DPPC-d9 in experimental data

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with deuterated dipalmitoylphosphatidylcholine (DPPC-d9). The following sections address common issues and provide guidance on correcting for isotopic effects in experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the primary isotopic effects observed when using this compound?

A1: The primary isotopic effect of substituting hydrogen with deuterium in this compound is an increase in mass. This mass shift is critical in techniques like mass spectrometry. Additionally, the C-D bond is stronger than the C-H bond, which can lead to a kinetic isotope effect (KIE), potentially slowing down reactions where C-H bond cleavage is the rate-limiting step.[1][2] In biophysical studies, this can also subtly alter membrane properties like phase transition temperatures and lipid packing.

Q2: How does the use of this compound affect mass spectrometry data?

A2: In mass spectrometry, this compound will have a higher mass-to-charge ratio (m/z) than its non-deuterated counterpart. This predictable mass shift allows it to be used as an internal standard for quantification.[3] However, it's crucial to account for the natural abundance of isotopes (e.g., ¹³C) in both the analyte and the standard to avoid inaccuracies.[4] Isotope correction software can help de-isotope the spectra for accurate quantification.[4]

Q3: Can this compound be used interchangeably with protonated DPPC in biophysical assays?

A3: Not always. While often used as a close mimic, the substitution of hydrogen with deuterium can lead to subtle differences in molecular interactions and dynamics. For instance, deuteration can influence the phase transition temperature of lipid bilayers.[5][6] For highly sensitive biophysical measurements, it is recommended to characterize the properties of your specific this compound-containing system and compare it to the fully protonated system.

Q4: What is the kinetic isotope effect (KIE) and how is it relevant to this compound?

A4: The kinetic isotope effect is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes.[1] For this compound, if a reaction involves the breaking of a C-H bond on the acyl chain (e.g., in lipid peroxidation studies), the corresponding C-D bond in this compound will be broken more slowly.[1] This effect can be harnessed to study reaction mechanisms.[7][8]

Troubleshooting Guides

Issue 1: Inaccurate quantification in mass spectrometry using this compound as an internal standard.

  • Possible Cause: Overlap of isotopic clusters between this compound and the endogenous analyte, or interference from other molecules.

  • Troubleshooting Steps:

    • Verify Mass Difference: Ensure the mass spectrometer resolution is sufficient to distinguish the isotopic peaks of the analyte and the this compound standard.

    • Isotope Correction: Use software like IsoCor, X13MS, or AccuCor to correct for the natural abundance of ¹³C and other isotopes.[4]

    • Concentration Optimization: Choose a concentration for the this compound internal standard that provides a peak area within the linear range of detection and is comparable to the expected analyte concentration.[9]

    • Chromatographic Separation: Optimize liquid chromatography methods to separate the analyte and standard from potentially interfering species.

Issue 2: Unexpected phase behavior in liposomes or bilayers containing this compound.

  • Possible Cause: Deuteration can slightly alter the van der Waals interactions and the vibrational modes of the acyl chains, leading to shifts in the main phase transition temperature (Tm).

  • Troubleshooting Steps:

    • Differential Scanning Calorimetry (DSC): Perform DSC experiments on both DPPC and this compound containing liposomes to precisely measure and compare their Tm.

    • Temperature-Controlled NMR: Use nuclear magnetic resonance (NMR) spectroscopy at various temperatures to probe the dynamics and order of the lipid acyl chains in both deuterated and non-deuterated systems.[10][11][12]

    • Adjust Experimental Temperature: Based on the DSC and NMR data, adjust the temperature of your main experiment to ensure the lipid system is in the desired phase (e.g., gel or liquid crystalline).

Data Presentation

Table 1: Physical Properties of DPPC and the Expected Impact of Deuteration

PropertyTypical Value for DPPCExpected Effect of d9-Deuteration
Molar Mass~734 g/mol Increase of ~9 Da
Main Phase Transition Temperature (Tm)~41 °C[13]Minor shift (increase or decrease)
Area per Molecule (Liquid Crystalline)~60-70 ŲMinor change
Bending RigidityVariesPotential slight increase

Experimental Protocols

Protocol 1: Quantification of DPPC in a Biological Sample using this compound by LC-MS/MS

  • Sample Preparation:

    • Spike a known amount of this compound internal standard into the biological sample before lipid extraction.

    • Perform a lipid extraction using a standard method (e.g., Folch or Bligh-Dyer).

    • Dry the lipid extract under nitrogen and reconstitute in a suitable solvent for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Use a C18 reverse-phase column for chromatographic separation.

    • Set up a multiple reaction monitoring (MRM) method on a triple quadrupole mass spectrometer.

    • Define MRM transitions for both endogenous DPPC and the this compound internal standard. A common transition for phosphocholine lipids is the precursor ion to the m/z 184.1 product ion (phosphocholine headgroup).

  • Data Analysis:

    • Integrate the peak areas for both the endogenous DPPC and this compound.

    • Calculate the ratio of the endogenous DPPC peak area to the this compound peak area.

    • Generate a standard curve using known concentrations of DPPC with a fixed concentration of this compound.

    • Determine the concentration of DPPC in the sample by comparing its peak area ratio to the standard curve.

Visualizations

Experimental_Workflow_LCMS cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with this compound Sample->Spike Extraction Lipid Extraction Spike->Extraction Reconstitution Reconstitution Extraction->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Ratio Calculate Area Ratios Integration->Ratio Quantification Quantification Ratio->Quantification

Caption: Workflow for quantitative analysis of DPPC using this compound as an internal standard.

Correction_Logic cluster_input Input Data cluster_processing Correction Steps cluster_output Output Raw_MS Raw Mass Spectrum Deisotoping Isotope Correction (e.g., for ¹³C) Raw_MS->Deisotoping Background_Subtraction Background Subtraction Deisotoping->Background_Subtraction Normalization Normalization to Internal Standard (this compound) Background_Subtraction->Normalization Corrected_Data Corrected Quantitative Data Normalization->Corrected_Data

Caption: Logical flow for correcting mass spectrometry data.

References

Technical Support Center: Purification of Synthetic DPPC-d9

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of dipalmitoylphosphatidylcholine-d9 (DPPC-d9). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the post-synthesis purification of this deuterated phospholipid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered after the chemical synthesis of this compound?

A1: Common impurities can be broadly categorized as:

  • Reaction Byproducts: These are new chemical entities formed during the synthesis process. A notable example is 1,1'-methylene-bis(4-dimethylaminopyridinium) dichloride, which can form when using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents in dichloromethane (DCM)[1].

  • Unreacted Starting Materials: These include residual glycerophosphocholine (GPC) and palmitic acid.

  • Incompletely Reacted Intermediates: Lysophospholipids, such as 1-palmitoyl-sn-glycero-3-phosphocholine (lyso-PC), are common intermediates that may not have fully reacted.

  • Side-Reaction Products: The synthesis process can sometimes lead to the formation of isomers or degradation products.

  • Solvent Residues: Residual solvents from the reaction and purification steps can also be present.

Q2: Why is the purification of synthetic this compound challenging?

A2: The challenges in purifying synthetic this compound stem from the physicochemical similarities between the target molecule and the potential impurities. Many byproducts and intermediates share similar polarity and molecular weight, making them difficult to separate using standard techniques. Furthermore, phospholipids can form aggregates and micelles, which can complicate chromatographic separations[2].

Q3: What are the recommended methods for purifying synthetic this compound?

A3: A multi-step approach is often necessary to achieve high purity. The most common and effective methods are:

  • Silica Gel Column Chromatography: This is a widely used technique for the preparative purification of phospholipids[3][4].

  • High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is suitable for both analytical and preparative-scale purification of phospholipids[5][6][7].

  • Recrystallization: This technique can be effective for removing certain impurities, particularly if the crude product is in a semi-crystalline form.

Q4: How can I assess the purity of my final this compound product?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively assess the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to identify and quantify impurities. More specifically, 31P NMR is a powerful tool for the quantitative analysis of phospholipid mixtures, as each phospholipid class typically gives a distinct and well-resolved peak[8][9][10][11][12].

  • Mass Spectrometry (MS): Mass spectrometry is highly sensitive for detecting trace impurities and confirming the molecular weight of the final product[13][14].

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of synthetic this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield After Column Chromatography 1. Inappropriate Solvent System: The polarity of the elution solvent may be too low to effectively elute the this compound from the silica gel. 2. Column Overloading: Too much crude material was loaded onto the column, leading to poor separation and co-elution of the product with impurities. 3. Irreversible Adsorption: Highly polar impurities or the product itself may be irreversibly binding to the silica gel.1. Optimize the Solvent System: Gradually increase the polarity of the mobile phase. A common gradient involves chloroform, methanol, and water. 2. Reduce Column Loading: Use a larger column or reduce the amount of crude material loaded. A general guideline is a 1:20 to 1:50 ratio of crude material to silica gel by weight. 3. Use a Different Stationary Phase: Consider using a less acidic silica gel or a different type of chromatography, such as reversed-phase HPLC.
Presence of Lysophospholipid Impurities in the Final Product 1. Incomplete Reaction: The acylation of the lysophospholipid intermediate was not driven to completion. 2. Hydrolysis: The ester linkages of this compound may have been hydrolyzed during the workup or purification process, especially if acidic or basic conditions were used.1. Drive the Reaction to Completion: Ensure an adequate excess of the acylating agent and sufficient reaction time. 2. Maintain Neutral pH: Use buffered solutions and avoid prolonged exposure to strong acids or bases during extraction and purification. 3. Optimize Chromatographic Separation: Use a solvent system that provides good resolution between this compound and lyso-PC. A gradient elution is often necessary.
Co-elution of a Major Impurity with this compound in Silica Chromatography 1. Similar Polarity: The impurity has a polarity very similar to this compound. 2. Formation of a Stable Adduct: The impurity may be forming a stable complex with the product.1. Switch to a Different Separation Technique: If silica gel chromatography is ineffective, consider preparative HPLC with a different stationary phase (e.g., C18) or a different solvent system. 2. Recrystallization: Attempt to purify the mixture by recrystallization from a suitable solvent or solvent mixture.
31P NMR Shows Multiple Peaks After Purification 1. Presence of Different Phospholipid Classes: The sample still contains other phospholipid impurities (e.g., phosphatidic acid, lysophosphatidylcholine). 2. Degradation: The sample may have degraded during storage or sample preparation for NMR analysis.1. Re-purify the Sample: Use a more stringent purification protocol, such as preparative HPLC. 2. Proper Sample Handling: Store the purified this compound at low temperatures (-20°C or below) under an inert atmosphere. Prepare NMR samples fresh and analyze them promptly.

Experimental Protocols

Protocol 1: Purification of this compound by Silica Gel Column Chromatography

1. Materials:

  • Crude synthetic this compound
  • Silica gel 60 (230-400 mesh)
  • Chloroform (HPLC grade)
  • Methanol (HPLC grade)
  • Deionized water
  • Glass chromatography column
  • Fraction collector
  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
  • TLC developing chamber
  • Iodine chamber or other suitable visualization agent

2. Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in chloroform.
  • Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform and air-free packing.
  • Sample Loading: Dissolve the crude this compound in a minimal amount of chloroform and load it onto the top of the silica gel bed.
  • Elution: Elute the column with a gradient of increasing polarity. A typical gradient starts with 100% chloroform, gradually increasing the proportion of methanol. A final wash with a chloroform:methanol:water mixture (e.g., 65:25:4 v/v/v) may be necessary to elute all phospholipid components.
  • Fraction Collection: Collect fractions using a fraction collector.
  • Analysis of Fractions: Analyze the collected fractions by TLC to identify those containing the pure this compound.
  • Pooling and Solvent Evaporation: Pool the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
  • Final Drying: Dry the purified this compound under high vacuum to remove any residual solvent.

Protocol 2: Purity Assessment by 31P NMR Spectroscopy

1. Materials:

  • Purified this compound sample
  • Deuterated chloroform (CDCl3)
  • Deuterated methanol (CD3OD)
  • Internal standard (e.g., triphenyl phosphate) of known concentration
  • NMR tubes
  • NMR spectrometer

2. Procedure:

  • Sample Preparation: Accurately weigh a known amount of the purified this compound and dissolve it in a mixture of CDCl3 and CD3OD (e.g., 2:1 v/v).
  • Internal Standard: Add a known amount of the internal standard to the NMR tube.
  • NMR Data Acquisition: Acquire the 31P NMR spectrum. Key parameters to consider are the relaxation delay (D1) and the number of scans to ensure a good signal-to-noise ratio and accurate integration.
  • Data Processing: Process the spectrum, including phasing and baseline correction.
  • Integration and Quantification: Integrate the peaks corresponding to this compound and the internal standard. The purity of the this compound can be calculated by comparing the integral of the this compound peak to the integral of the internal standard, taking into account the molar amounts of each.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_product Final Product Crude_DPPC_d9 Crude Synthetic this compound Silica_Chromatography Silica Gel Column Chromatography Crude_DPPC_d9->Silica_Chromatography Primary Purification HPLC Preparative HPLC Silica_Chromatography->HPLC Further Purification (if needed) Recrystallization Recrystallization Silica_Chromatography->Recrystallization Alternative/Additional Step TLC TLC Analysis Silica_Chromatography->TLC Fraction Analysis Pure_DPPC_d9 Pure this compound (>99%) Silica_Chromatography->Pure_DPPC_d9 HPLC->Pure_DPPC_d9 Recrystallization->Pure_DPPC_d9 TLC->Silica_Chromatography Pooling Pure Fractions NMR 31P NMR Analysis MS Mass Spectrometry Pure_DPPC_d9->NMR Purity Confirmation Pure_DPPC_d9->MS Identity Confirmation Troubleshooting_Tree Impure_Product Impure Product After Initial Purification Check_TLC Analyze by TLC Impure_Product->Check_TLC Multiple_Spots Multiple Spots Observed Check_TLC->Multiple_Spots Yes Streaking Streaking Observed Check_TLC->Streaking Yes Single_Spot Single Spot, but NMR shows impurities Check_TLC->Single_Spot No Optimize_Chromatography Optimize Chromatography (Gradient/Solvent System) Multiple_Spots->Optimize_Chromatography Different Polarity Impurities Overloading Reduce Sample Load or Change Solvent Streaking->Overloading Possible Overloading or Insolubility Isomeric_Impurities Utilize High-Resolution Technique Single_Spot->Isomeric_Impurities Co-eluting Isomers or Analogs Re_Purify Re-purify Fractions Optimize_Chromatography->Re_Purify Re-run Column Overloading->Re_Purify HPLC_Purification Preparative HPLC with Different Selectivity Isomeric_Impurities->HPLC_Purification Switch to HPLC

References

ensuring complete solvent removal in DPPC-d9 film preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving complete solvent removal during DPPC-d9 film preparation.

Frequently Asked Questions (FAQs)

Q1: Why is complete solvent removal crucial in this compound film preparation?

Residual organic solvents, such as chloroform or methanol, can significantly alter the physical properties of the lipid membrane.[1] This can lead to inconsistencies in experimental results and affect the stability and characteristics of liposomes or other lipid-based nanostructures formed from the film.[1][2] Therefore, ensuring the thorough removal of any residual solvent is a critical step for the reliability and reproducibility of your experiments.[3]

Q2: What are the primary methods for solvent removal after dissolving this compound?

The most common methods involve a two-step process:

  • Bulk Solvent Evaporation: For small volumes (less than 1 mL), a gentle stream of an inert gas like nitrogen or argon is used to evaporate the bulk of the solvent.[4] For larger volumes, rotary evaporation is the preferred method to create a thin lipid film on the inner surface of a round-bottom flask.

  • High-Vacuum Drying: After the initial evaporation, the lipid film must be placed under a high vacuum to remove any trapped solvent molecules.[1][5] This step is essential for achieving a solvent-free film.

Q3: How long should I dry my this compound film under vacuum?

For small samples (around 1 mL of initial solvent), a minimum of 2-4 hours under a high vacuum is recommended.[1] For larger samples or to ensure complete removal, drying the film overnight is a standard and highly recommended practice.[5]

Q4: Is heating required during the vacuum drying step?

Heating is generally not necessary if a sufficiently strong vacuum (e.g., < 1000 mTorr) is used.[1] However, for some lipids, gentle heating up to their glass transition temperature (Tg) can facilitate the removal of residual solvent. Care must be taken to avoid temperatures that could degrade the lipid.

Q5: What can I do if I suspect residual solvent is still present in my film?

If you suspect incomplete solvent removal, it is best to place the film back under high vacuum for an extended period (e.g., an additional 12-24 hours). For quantitative analysis, techniques like headspace gas chromatography can be used to measure the concentration of residual solvents.[3][6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
The lipid film appears oily or has a strong solvent smell. Incomplete evaporation of the bulk solvent.Continue to evaporate the solvent using a gentle stream of nitrogen or argon until a dry, waxy film is observed.[4] For larger volumes, ensure the rotary evaporator is functioning correctly.
Liposomes formed from the film are unstable or have inconsistent sizes. Residual solvent altering the membrane properties.The lipid film was not dried under vacuum for a sufficient amount of time. Place the film under a high vacuum for an extended period (overnight is recommended).[1][5]
The this compound film is difficult to hydrate. The lipid film is too thick or unevenly distributed.When evaporating the solvent, ensure the flask or vial is rotated to create a thin, even film. A thicker film can trap solvent and hinder hydration.
Experimental results are not reproducible. Inconsistent and incomplete solvent removal between batches.Standardize the vacuum drying protocol. Use a consistent vacuum level and drying time for all preparations to ensure uniformity. Research has shown that vacuum drying can be unpredictable, so a consistent and extended drying time is crucial.[7]

Experimental Protocols

Protocol for this compound Film Preparation and Solvent Removal
  • Dissolution: Dissolve the desired amount of this compound in a suitable organic solvent, typically chloroform or a chloroform:methanol mixture, in a round-bottom flask or glass vial.

  • Bulk Solvent Evaporation:

    • For small volumes (<1 mL): Use a gentle stream of dry nitrogen or argon gas directed towards the surface of the solution while rotating the vial to form a thin film on the walls.[4]

    • For larger volumes: Use a rotary evaporator to remove the solvent under reduced pressure. The rotation of the flask will aid in the formation of a thin, even lipid film.

  • High-Vacuum Drying: Place the flask or vial containing the lipid film on a high-vacuum line for a minimum of 2-4 hours. For best results and to ensure complete solvent removal, drying overnight is highly recommended.[1][5]

  • Storage: Once drying is complete, the film can be used immediately for hydration or stored under an inert atmosphere at an appropriate temperature (-20°C or -80°C) until needed.

Data Presentation

The efficiency of solvent removal is critical for reproducible results. The following table summarizes findings from a study that measured residual chloroform in lipid films after vacuum drying for different durations.

Drying Time under VacuumResidual Chloroform ConcentrationOutcome
Variable (Overnight)In some cases, exceeded acceptable levelsUnpredictable removal
Not specifiedAcceptable levels in 7 out of 9 samplesInconsistent results

Data adapted from a study on residual solvents in nanomedicine, which highlights the unpredictable nature of chloroform removal via vacuum drying alone and underscores the importance of a robust and potentially extended drying process.[7]

Visualizations

Experimental Workflow for this compound Film Preparation

G cluster_0 Preparation Stages A Dissolve this compound in Organic Solvent B Bulk Solvent Evaporation (Nitrogen Stream or Rotovap) A->B C High Vacuum Drying (Overnight) B->C D Complete Solvent Removal C->D

Caption: Workflow for preparing this compound films with complete solvent removal.

Troubleshooting Logic for Incomplete Solvent Removal

G cluster_1 Troubleshooting Flow Start Problem: Inconsistent Experimental Results Check1 Suspect Residual Solvent? Start->Check1 Action1 Extend High Vacuum Drying Time (Overnight) Check1->Action1 Yes Check2 Is Film Thick or Uneven? Check1->Check2 No Action1->Check2 Action2 Optimize Film Formation: Ensure Even Coating Check2->Action2 Yes End Achieve Reproducible Results Check2->End No Action2->End

Caption: Decision-making process for troubleshooting incomplete solvent removal.

References

Technical Support Center: Managing Ion Suppression with DPPC-d9 in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using dipalmitoylphosphatidylcholine-d9 (DPPC-d9) to manage ion suppression effects in liquid chromatography-mass spectrometry (LC-MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why are phospholipids like DPPC a concern?

A: Ion suppression is a matrix effect in LC-MS where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity for the analyte, which can result in poor sensitivity, inaccuracy, and imprecision in quantitative analysis.[3] Phospholipids are a major cause of ion suppression in biological samples (e.g., plasma, serum) because they are highly abundant and can co-elute with a wide range of analytes.[4][5] Their presence can also lead to shortened column life and increased mass spectrometer maintenance.[6]

Q2: How does using a deuterated internal standard like this compound help manage ion suppression?

A: A stable isotope-labeled internal standard (SIL-IS), such as this compound, is chemically identical to its endogenous counterpart (DPPC) but has a different mass due to the incorporated deuterium atoms. The fundamental principle is that the SIL-IS will co-elute with the analyte and experience the same degree of ion suppression.[1] By monitoring the signal of this compound, you can normalize the signal of your analyte of interest, thus correcting for the variability introduced by matrix effects.[7] this compound is particularly useful when analyzing compounds that have similar chromatographic behavior to phospholipids.

Q3: When should I consider using this compound as an internal standard?

A: You should consider using this compound as an internal standard when:

  • You are analyzing samples with high phospholipid content, such as plasma, serum, or tissue extracts.

  • Your analyte of interest co-elutes with the phospholipid region of the chromatogram.

  • You observe unexplained variability, poor reproducibility, or lower than expected sensitivity in your assay.

  • You need to accurately quantify an analyte that is susceptible to ion suppression from phospholipids.

Q4: What are the typical MRM transitions for monitoring DPPC and this compound?

A: Phosphatidylcholines, including DPPC, typically fragment to produce a characteristic product ion corresponding to the phosphocholine headgroup at m/z 184.4.[4][8][9] For this compound, the headgroup will have a mass shift due to the nine deuterium atoms. The exact precursor ion will depend on the adduct formed (e.g., [M+H]+, [M+Na]+).

CompoundPrecursor Ion ([M+H]+)Product Ion
DPPCm/z 734.6m/z 184.4
This compoundm/z 743.6m/z 193.4

Note: These values may vary slightly depending on the instrument and adduct formation.

Troubleshooting Guide

This guide addresses specific issues you might encounter when using this compound to manage ion suppression.

Issue 1: High variability in this compound signal across samples.

Possible Cause Troubleshooting Step
Inconsistent sample preparation: Ensure a consistent and reproducible sample preparation method is used for all samples. Variations in extraction efficiency will lead to different amounts of both the analyte and this compound being introduced to the LC-MS system.
Pipetting errors: Verify the accuracy and precision of pipettes used for adding the this compound internal standard solution.
Precipitation of this compound: This compound, being a lipid, may have limited solubility in highly aqueous solutions. Ensure the final sample solvent is compatible and prevents precipitation. Consider reconstitution in a solvent with a higher organic content.
Adsorption to labware: Use low-adsorption vials and pipette tips to minimize the loss of this compound.

Issue 2: The signal of my analyte is suppressed, but the this compound signal is stable.

Possible Cause Troubleshooting Step
Chromatographic separation: The analyte and the bulk of the phospholipids (represented by this compound) may not be perfectly co-eluting. The ion suppression affecting your analyte might be from a different class of phospholipids or other matrix components that do not chromatographically overlap with DPPC. Optimize your chromatography to improve the separation of your analyte from the major phospholipid peaks.
Different ionization efficiencies: The analyte and this compound may have significantly different ionization efficiencies and responses to different matrix components. While this compound can correct for general phospholipid-induced suppression, it may not perfectly mimic the behavior of all analytes.
Analyte-specific suppression: The suppression may be caused by a specific matrix component that selectively affects your analyte but not this compound.

Issue 3: Both my analyte and this compound signals are severely suppressed.

Possible Cause Troubleshooting Step
Overwhelming matrix effects: The concentration of phospholipids and other matrix components in your sample is too high, leading to significant ion suppression that affects both the analyte and the internal standard.
Ineffective sample cleanup: Your current sample preparation method is not adequately removing phospholipids.
Action: Implement a more rigorous sample preparation technique to remove a larger portion of the phospholipids before LC-MS analysis.[10]

Experimental Protocols

Protocol 1: Assessing Ion Suppression Using Post-Column Infusion

This experiment helps to identify the regions in your chromatogram where ion suppression occurs.

Methodology:

  • Prepare a standard solution of your analyte at a concentration that gives a stable and mid-range signal.

  • Set up your LC-MS system as usual.

  • Using a T-junction, infuse the analyte solution at a constant flow rate (e.g., 10 µL/min) into the mobile phase flow after the analytical column but before the mass spectrometer inlet.

  • Inject a blank matrix sample (that has been through your sample preparation process).

  • Monitor the signal of your analyte. A dip in the signal indicates a region of ion suppression.

  • You can also monitor the characteristic phospholipid MRM transition (m/z 184.4) to correlate the suppression with phospholipid elution.[9]

Protocol 2: Sample Preparation with Phospholipid Removal

This protocol describes a general protein precipitation method followed by phospholipid removal.

Methodology:

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized).

  • Add 300 µL of cold acetonitrile containing 1% formic acid to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a phospholipid removal plate (e.g., HybridSPE®, Ostro™).

  • Follow the manufacturer's instructions for the phospholipid removal plate.

  • Collect the eluate, evaporate to dryness, and reconstitute in a suitable mobile phase.

Quantitative Data Summary: Comparison of Sample Preparation Techniques

Sample Preparation MethodAnalyte Recovery (%)Phospholipid Removal (%)RSD (%)
Protein Precipitation85-10510-30<15
Liquid-Liquid Extraction (LLE)60-9070-90<10
Solid-Phase Extraction (SPE)70-9580-95<10
Phospholipid Removal Plates90-105>99<5

This table presents typical data ranges and will vary depending on the specific analyte and matrix.

Visualizations

IonSuppressionWorkflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_output Data Output Sample Biological Sample (e.g., Plasma) Add_IS Spike with this compound Internal Standard Sample->Add_IS Protein_Ppt Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Ppt PL_Removal Phospholipid Removal (e.g., SPE Plate) Protein_Ppt->PL_Removal Final_Extract Final Sample Extract PL_Removal->Final_Extract LC_Separation LC Separation Final_Extract->LC_Separation MS_Detection MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Analyte_Peak Analyte Peak Area Data_Processing->Analyte_Peak IS_Peak This compound Peak Area Data_Processing->IS_Peak Ratio Calculate Ratio (Analyte/IS) Analyte_Peak->Ratio IS_Peak->Ratio Concentration Determine Analyte Concentration Ratio->Concentration

Caption: Experimental workflow for managing ion suppression using this compound.

IonSuppressionMechanism cluster_source Ion Source ESI_Droplet ESI Droplet Gas_Phase_Ions Gas Phase Ions ESI_Droplet->Gas_Phase_Ions Evaporation & Ionization Analyte Analyte Analyte->ESI_Droplet Phospholipid Phospholipid Phospholipid->ESI_Droplet DPPC_d9 This compound DPPC_d9->ESI_Droplet Corrected_Signal Corrected Analyte Signal DPPC_d9->Corrected_Signal Normalization MS_Inlet MS Inlet Gas_Phase_Ions->MS_Inlet Suppressed_Signal Suppressed Analyte Signal MS_Inlet->Suppressed_Signal Competition for Ionization

References

Technical Support Center: Optimizing Hydration of DPPC-d9 Films for Vesicle Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the hydration of deuterated dipalmitoylphosphatidylcholine (DPPC-d9) films for consistent and successful vesicle formation.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for hydrating this compound films?

A1: Temperature is the most critical parameter. Hydration must be performed above the main phase transition temperature (T_m_) of DPPC, which is approximately 41-42°C.[1][2][3] Hydrating below this temperature will result in inefficient vesicle formation and a heterogeneous population of lipid structures. A common practice is to hydrate at a temperature between 50°C and 60°C.[4][5]

Q2: Why is it essential to hydrate above the phase transition temperature (T_m_)?

A2: Above its T_m_, DPPC exists in a liquid crystalline phase (L_α_), where the lipid bilayers are fluid and flexible. This fluidity is crucial for the lipid film to swell and self-assemble into vesicles upon hydration. In the gel phase (L_β_'), below the T_m_, the lipid acyl chains are tightly packed and ordered, which hinders the hydration process and prevents the formation of well-defined, unilamellar vesicles.[2][6]

Q3: What type of buffer should I use for hydration?

A3: The choice of buffer can significantly impact vesicle size and stability.[7][8] Commonly used buffers include Phosphate-Buffered Saline (PBS) and HEPES-based buffers.[4][8] The ionic strength and pH of the buffer should be controlled to match the intended application. For some applications, such as vesicle fusion onto mica surfaces, the presence of divalent cations like Ca²⁺ or Mg²⁺ can be important.[4] However, for simple vesicle formation, pure water or a standard isotonic buffer is often sufficient.[1]

Q4: How can I ensure all the organic solvent is removed before hydration?

A4: Complete removal of the organic solvent used to create the lipid film is crucial. Residual solvent can lead to the formation of aggregates and affect the integrity of the resulting vesicles.[9] After forming the film by rotary evaporation, it is best practice to place the vial or flask under a high vacuum for several hours, or even overnight, to remove all solvent traces.[10][11]

Q5: What is the difference between MLVs, LUVs, and SUVs?

A5: These acronyms refer to different types of vesicles:

  • MLVs (Multilamellar Vesicles): These consist of multiple concentric lipid bilayers, similar to an onion. They are the initial product of simple film hydration.

  • LUVs (Large Unilamellar Vesicles): These are vesicles with a single lipid bilayer, typically in the size range of 100 nm to 1 µm. They are often formed by extruding MLVs.

  • SUVs (Small Unilamellar Vesicles): These are also single-bilayer vesicles but are smaller, generally 20-50 nm in diameter. They are typically prepared by sonication.[1]

Q6: My final vesicle solution looks cloudy. Is this normal?

A6: A slightly turbid or opalescent appearance is normal for a suspension of multilamellar or large unilamellar vesicles. However, if you observe large, visible aggregates or clumps, it may indicate a problem with the film formation or hydration process, such as incomplete solvent removal or hydration below the T_m_.[11]

Troubleshooting Guide

This guide addresses common issues encountered during the hydration of this compound films.

Problem Potential Cause(s) Recommended Solution(s)
Lipid film does not hydrate; peels off in sheets. 1. Hydration temperature is too low (below T_m_).2. The lipid film is too thick.1. Ensure the hydration buffer and vessel are pre-heated to at least 10°C above the DPPC T_m_ (~50-60°C).[4][5]2. Prepare a thinner, more even lipid film by using a lower lipid concentration or ensuring even coating during solvent evaporation.
Formation of large, visible aggregates instead of a milky suspension. 1. Incomplete removal of organic solvent.2. Presence of impurities in the lipid or buffer.1. Dry the lipid film under high vacuum for an extended period (2-12 hours) to ensure all solvent is removed.[10][11]2. Use high-purity lipids and freshly prepared, filtered buffers.
Low yield of vesicles. 1. Insufficient hydration time.2. Inadequate agitation.1. Increase the hydration time to at least 1 hour.2. Vortex the suspension intermittently during hydration to facilitate the swelling and detachment of the lipid film.[11]
Vesicle size is too large or heterogeneous (for MLVs). 1. This is the natural outcome of the simple hydration method.1. To obtain vesicles with a defined size, perform post-formation processing such as extrusion through polycarbonate membranes (for LUVs) or sonication (for SUVs).[1][10]
Obtaining transparent aggregations instead of a thin film after solvent evaporation. 1. This could be due to issues with the rotary evaporator, such as a poor vacuum seal, preventing proper film formation.[9]1. Check the rotary evaporator for leaks and ensure a high vacuum is maintained during solvent removal.

Experimental Protocols & Data

Protocol 1: Thin-Film Hydration for Multilamellar Vesicle (MLV) Formation

This protocol describes the standard method for preparing MLVs from a this compound film.

  • Lipid Dissolution: Dissolve the this compound lipid in a suitable organic solvent, such as a chloroform:methanol mixture (e.g., 2:1 or 3:1 v/v), in a round-bottom flask.[5][12]

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath heated to approximately 45°C to facilitate solvent evaporation. Continue rotation until a thin, uniform lipid film is visible on the flask's inner surface.[5]

  • Solvent Removal: Place the flask under a high vacuum for at least 2 hours (overnight is recommended) to remove any residual organic solvent.[10][11]

  • Hydration: Add the desired aqueous buffer (e.g., PBS), pre-heated to a temperature above the T_m_ of DPPC (e.g., 60°C), to the flask.[5][11] The volume should be sufficient to achieve the target lipid concentration.

  • Vesicle Formation: Gently agitate or vortex the flask. Continue to incubate at the elevated temperature for approximately 1 hour, with intermittent vortexing, to allow the lipid film to fully hydrate and form a suspension of MLVs.[11]

Quantitative Hydration Parameters

The following table summarizes key quantitative parameters influencing DPPC vesicle formation.

ParameterRecommended Value/RangeRationale & Notes
Hydration Temperature 50°C - 70°CMust be above the DPPC T_m_ (~41°C) to ensure the lipid is in the fluid phase for proper hydration and vesicle self-assembly.[1][2][4]
Lipid Concentration 1 - 20 mg/mLHigher concentrations can be used, but lower concentrations may facilitate more uniform hydration. For giant vesicles (GUVs), much lower concentrations (~200 µM) are often used.[10][11]
Hydration Time > 1 hourEnsures complete swelling and detachment of the lipid film from the glass surface.
Solvent for Film Chloroform:Methanol (2:1 to 3:1 v/v)This mixture effectively dissolves DPPC and allows for the formation of a uniform film upon evaporation.[5][12]
Post-Hydration Processing Sonication or ExtrusionRequired to convert heterogeneous MLVs into more uniform SUVs or LUVs, respectively.

Visual Workflows and Logic

The following diagrams illustrate the experimental workflow and a troubleshooting decision path.

G cluster_prep Phase 1: Film Preparation cluster_hydrate Phase 2: Hydration & Formation cluster_process Phase 3: (Optional) Sizing dissolve Dissolve this compound in Organic Solvent evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Film under High Vacuum evaporate->dry add_buffer Add Pre-heated Aqueous Buffer (>Tm) dry->add_buffer Hydration Step vortex Vortex & Incubate (>1 hr, >Tm) add_buffer->vortex mlvs MLV Suspension vortex->mlvs extrude Extrusion mlvs->extrude For LUVs sonicate Sonication mlvs->sonicate For SUVs luvs LUV Suspension extrude->luvs suvs SUV Suspension sonicate->suvs

Caption: Experimental workflow for this compound vesicle preparation.

G start Poor Vesicle Formation (e.g., Aggregates, Film Peeling) q_temp Was hydration T > 42°C? start->q_temp q_vacuum Was film dried under high vacuum? q_temp->q_vacuum Yes sol_temp Increase T to 50-60°C. Pre-heat buffer. q_temp->sol_temp No q_film Is the lipid film thin and even? q_vacuum->q_film Yes sol_vacuum Dry film for >2 hrs under high vacuum. q_vacuum->sol_vacuum No sol_film Remake film with less lipid or better rotation. q_film->sol_film No end_node Problem Resolved q_film->end_node Yes sol_temp->end_node sol_vacuum->end_node sol_film->end_node

References

Technical Support Center: Deuterated Phospholipids in Research

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with deuterated phospholipids.

I. Mass Spectrometry (MS) Analysis

Frequently Asked Questions (FAQs)

Q1: I am observing poor signal-to-noise and ion suppression in my LC-MS analysis of a protein-lipid complex after hydrogen/deuterium exchange (HDX). What could be the cause and how can I fix it?

A1: The presence of phospholipids in your sample after deuterium labeling can lead to several issues in a bottom-up HDX-MS workflow. These include reduced efficiency of proteolytic digestion, fouling of the liquid chromatography system, co-elution of peptides and lipids causing spectral complexity, and peptide ion suppression.[1][2]

A recommended solution is to incorporate an online sample delipidation step prior to protease digestion.[2] This can be achieved by integrating a chromatographic phospholipid trap column into your HDX-MS setup.[1][2]

Experimental Protocol: Online Phospholipid Trapping for HDX-MS [1]

StepParameterValue/Description
1. TrappingColumnVanguard column (e.g., BEH C4, 300 Å, 1.7 µm, 2.1 mm × 5 mm)
Flow Rate200 µL/min
Duration3 minutes
Mobile PhaseSolvent A (e.g., 0.23% formic acid in water, pH 2.5)
2. ElutionGradient3-minute linear gradient from 8% to 95% Solvent B
Flow Rate40 µL/min
Mobile Phase B0.23% formic acid in acetonitrile, pH 2.5
3. MS AnalysisModePositive ion mode
m/z Range50 - 2000 m/z
4. Column CleaningSolution3% NH₄OH in methanol

Q2: My mass spectra show complex and overlapping isotopic patterns. How can I differentiate between deuterated lipid signals and other signals?

A2: Overlapping isotopic patterns are a common challenge when analyzing deuterated lipids. The complexity arises from the distribution of deuterium incorporation, the natural abundance of ¹³C isotopes, and the potential for overlapping signals from other lipid species.[3]

To address this, consider the following:

  • High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer to accurately determine the mass-to-charge ratio (m/z) and help distinguish between different isotopic peaks.

  • Tandem MS (MS/MS): Perform fragmentation analysis to confirm the identity of your lipid of interest. Deuterated fragments will exhibit a corresponding mass shift.

  • Software Analysis: Utilize specialized software for analyzing isotopic distributions. These tools can help deconvolve complex spectra and quantify the level of deuterium incorporation.

  • Control Samples: Analyze non-deuterated lipid standards to understand their natural isotopic distribution and identify potential interferences.

Q3: I am using deuterated phospholipids as internal standards for quantification. What are the key considerations for accurate results?

A3: Deuterated lipids are excellent internal standards for absolute quantification in lipidomics because they have nearly identical chemical and physical properties to their non-deuterated counterparts but are distinguishable by mass.[4] For accurate quantification, ensure the following:

  • Purity of the Standard: Use a high-purity deuterated lipid standard.

  • Spiking Point: Add the internal standard to your sample as early as possible in the sample preparation workflow to account for variations in extraction efficiency and instrument response.[4]

  • Concentration: The concentration of the internal standard should be in a similar range to the endogenous lipid you are quantifying.

  • Mass Spectrometric Method: Use a sensitive and specific mass spectrometry method, such as multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM), to monitor the transitions of both the deuterated standard and the endogenous lipid.

Troubleshooting Workflow for MS Analysis

MS_Troubleshooting start Start: Poor MS Data Quality issue Identify Issue start->issue low_signal Low Signal / Ion Suppression issue->low_signal Signal Issue complex_spectra Complex / Overlapping Spectra issue->complex_spectra Spectral Issue quant_error Quantification Inaccuracy issue->quant_error Quantification Issue solution1 Implement Online Delipidation low_signal->solution1 solution2 Use High-Resolution MS and MS/MS complex_spectra->solution2 solution3 Optimize Internal Standard Protocol quant_error->solution3 end End: Improved Data Quality solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for common mass spectrometry issues.

II. NMR Spectroscopy Analysis

Frequently Asked Questions (FAQs)

Q4: I am having trouble resolving phospholipid signals in my ³¹P NMR spectrum. What experimental parameters can I optimize?

A4: The resolution of ³¹P NMR spectra for phospholipids is highly sensitive to several experimental conditions.[5][6] To improve spectral resolution, you should systematically optimize the following parameters:

  • pH: The chemical shifts of phospholipid headgroups are pH-dependent. It is crucial to maintain a consistent and optimal pH, typically around 7.0, to ensure reproducible spectra.[5] Extreme pH values should be avoided as they can cause hydrolysis of certain phospholipids.[5]

  • Temperature: Temperature affects both the chemical shifts and the molecular mobility of phospholipids.[5] Varying the temperature can alter the relative positions of peaks, so it's important to maintain a stable temperature during your experiments.[5]

  • Concentration of Chelating Agents: Divalent cations can broaden ³¹P NMR signals. The addition of a chelating agent, such as EDTA or CDTA, can sharpen the signals by sequestering these ions.[5]

  • Sample Concentration: The concentration of your lipid extract can influence molecular mobility and, consequently, the linewidths of your NMR signals.[5]

Optimized Parameters for ³¹P NMR of Phospholipid Extracts [5]

ParameterRecommended Range/ValueRationale
pH 6.5 - 7.5Minimizes pH-dependent chemical shift variations and prevents hydrolysis.
Temperature 25 - 37 °CEnsures consistent chemical shifts and molecular mobility.
Chelating Agent (CDTA) 10 - 20 mMSequesters divalent cations to reduce line broadening.
Solvent System Chloroform/Methanol/WaterA common solvent system for lipid extracts.

Q5: I am observing peak doubling in the ¹³C NMR spectrum of my deuterated protein reconstituted in deuterated phospholipids. What could be the cause?

A5: Peak doubling or multiplicity in the ¹³C NMR spectra of deuterated samples can arise from sample heterogeneity.[7] This heterogeneity might be due to differential hydrophobic interactions between the protein and the lipid environment.[7] It is also possible that residual ¹³C-²H couplings or differential isotropic shifts due to the presence of some protons could contribute to this phenomenon.[7]

To troubleshoot this, consider:

  • Sample Preparation: Ensure that your sample is as homogeneous as possible. This may involve optimizing the reconstitution protocol, such as the detergent removal method or the lipid-to-protein ratio.

  • NMR Experiments: Acquire spectra at different temperatures to see if the peak doubling is temperature-dependent, which could indicate a dynamic process or phase separation.

Logical Flow for Optimizing ³¹P NMR Spectra

NMR_Optimization start Start: Poorly Resolved ³¹P NMR Spectrum check_pH Check and Adjust pH start->check_pH check_temp Stabilize Temperature check_pH->check_temp pH Optimized add_chelator Add Chelating Agent check_temp->add_chelator Temp. Stable optimize_conc Optimize Sample Concentration add_chelator->optimize_conc Chelator Added good_spectrum Acquire High-Resolution Spectrum optimize_conc->good_spectrum Conc. Optimized end End: Well-Resolved Spectrum good_spectrum->end

Caption: Step-by-step optimization of ³¹P NMR experimental parameters.

III. Sample Preparation and Stability

Frequently Asked Questions (FAQs)

Q6: I am concerned about the stability of my deuterated phospholipid vesicles. How does the solvent affect their stability?

A6: The choice of solvent can significantly impact the stability of deuterated phospholipid vesicles. Using deuterated water (D₂O) as the solvent can increase the structural stability of these vesicles.[8] This is attributed to an enhancement of hydrophobic interactions in D₂O, which strengthens the lipid bilayer.[8]

Q7: I need a specific deuterated phospholipid with mixed acyl chains, but it's not commercially available. What are my options?

A7: The synthesis of complex deuterated phospholipids, particularly those with specific unsaturated or mixed acyl chains, can be challenging and often limits their commercial availability.[9][10] However, there are a few avenues you can explore:

  • Custom Synthesis: Several companies offer custom synthesis of lipids. This can be a viable but potentially expensive option.

  • Biosynthesis: Researchers are developing methods to produce deuterated phospholipids biosynthetically using microorganisms like E. coli and Pichia pastoris.[10][11] These organisms can be grown on deuterated media to produce a variety of deuterated lipids.[11]

  • Collaboration: Collaborating with a laboratory specializing in lipid synthesis or deuteration could be a fruitful approach.

Q8: Does deuteration affect the physical properties of phospholipids?

A8: Yes, deuteration can have a small but measurable effect on the physical properties of phospholipids. These changes should be considered, especially in studies where the physical state of the membrane is critical.

  • Phase Transition Temperature: Perdeuteration of the acyl chains can lower the chain melting temperature of phospholipids.[12]

  • Bilayer Thickness: Deuteration of the acyl chains can lead to a reduction in the lamellar repeat spacing and bilayer thickness, while deuteration of the headgroups can cause an increase.[12]

Decision Pathway for Acquiring Specific Deuterated Phospholipids

Lipid_Acquisition start Start: Need Specific Deuterated Phospholipid check_commercial Check Commercial Availability start->check_commercial available Purchase Commercially check_commercial->available Yes not_available Not Commercially Available check_commercial->not_available No end End: Acquire Phospholipid available->end custom_synthesis Request Custom Synthesis not_available->custom_synthesis biosynthesis Explore Biosynthetic Production not_available->biosynthesis collaboration Collaborate with Synthesis Lab not_available->collaboration custom_synthesis->end biosynthesis->end collaboration->end

Caption: Decision-making process for obtaining specific deuterated phospholipids.

References

Validation & Comparative

A Researcher's Guide to Deuterated DPPC in Solid-State NMR: DPPC-d9 vs. DPPC-d62

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals leveraging solid-state Nuclear Magnetic Resonance (ssNMR) to investigate lipid membranes, the choice of isotopically labeled lipids is paramount. This guide provides a detailed comparison of two commonly used deuterated forms of dipalmitoylphosphatidylcholine (DPPC): headgroup-deuterated DPPC-d9 and acyl-chain-perdeuterated DPPC-d62. Understanding the distinct applications and spectral properties of each is crucial for designing experiments that yield precise and insightful data on membrane structure and dynamics.

The strategic placement of deuterium atoms on the DPPC molecule allows researchers to selectively probe different regions of the lipid bilayer. While this compound provides a window into the dynamics of the hydrophilic headgroup, DPPC-d62 offers a comprehensive view of the hydrophobic acyl chain ordering and dynamics. The choice between these two deuterated lipids fundamentally depends on the specific research question being addressed.

Probing the Polar Headgroup: The Utility of this compound

Deuteration of the nine protons on the choline headgroup in this compound allows for the direct investigation of the lipid-water interface. This region is critical for interactions with membrane-associated proteins, peptides, and small molecule drugs. By isolating the deuterium signal from the headgroup, researchers can gain insights into:

  • Headgroup Conformation and Dynamics: The quadrupolar splitting pattern of the deuterium NMR spectrum of this compound provides information about the orientation and mobility of the phosphocholine headgroup. Changes in these spectra upon the addition of interacting molecules can reveal specific binding events and their impact on headgroup conformation.

  • Hydration and Solvent Accessibility: The headgroup is in direct contact with the aqueous environment. ssNMR studies with this compound can be used to characterize changes in hydration at the membrane surface.

  • Electrostatic Interactions: The positively charged choline moiety is involved in electrostatic interactions. This compound is an effective probe for studying how these interactions are modulated by ions, charged residues of proteins, or polar moieties of drug molecules.

Unveiling Acyl Chain Behavior: The Power of DPPC-d62

In DPPC-d62, all 62 protons on the two palmitoyl chains are replaced with deuterium. This extensive labeling makes it an exceptional tool for characterizing the hydrophobic core of the membrane. Key parameters that can be determined using DPPC-d62 include:

  • Acyl Chain Order Parameters (SCD): The primary application of DPPC-d62 in ssNMR is the measurement of the segmental order parameters along the acyl chains.[1][2] The magnitude of the quadrupolar splitting for each deuterated carbon position is directly proportional to the order parameter, providing a detailed profile of chain rigidity from the glycerol backbone to the terminal methyl groups.[1] This is invaluable for studying phase transitions (e.g., gel to liquid-crystalline), the condensing effect of cholesterol, and the disruptive or ordering effects of membrane-active compounds.[3][4][5]

  • Membrane Fluidity and Dynamics: Changes in the lineshape and width of the DPPC-d62 spectrum are indicative of alterations in membrane fluidity. The extensive deuteration provides a sensitive measure of the collective motions of the lipid tails.

  • Lipid-Lipid and Lipid-Protein Interactions: The perturbation of the acyl chain order parameter profile upon the introduction of other lipids or transmembrane proteins can reveal detailed information about the nature and extent of these interactions within the hydrophobic core of the bilayer.

Quantitative Comparison of this compound and DPPC-d62

The following table summarizes the key differences and applications of this compound and DPPC-d62 in solid-state NMR studies.

FeatureThis compoundDPPC-d62
Deuteration Position Choline headgroupBoth acyl chains
Region Probed Lipid-water interface, hydrophilic regionHydrophobic core, acyl chain region
Primary Information Headgroup orientation, dynamics, hydration, and electrostatic interactions.Acyl chain order parameters, membrane fluidity, phase behavior, and hydrophobic interactions.
Typical Quadrupolar Splittings Smaller and fewer resolved splittings, reflecting the more dynamic nature of the headgroup.A broad superposition of multiple Pake doublets with varying quadrupolar splittings along the acyl chain, reflecting the flexibility gradient.[1][3]
Key Applications Studying interactions of proteins, peptides, and drugs with the membrane surface. Characterizing changes in headgroup conformation upon binding events.Determining membrane phase diagrams. Quantifying the effect of cholesterol and other molecules on membrane order and fluidity.[1][3][5]

Experimental Protocols

Below are generalized protocols for preparing lipid samples and acquiring 2H solid-state NMR data. Specific parameters may need to be optimized based on the instrument and the specific research question.

Sample Preparation: Multilamellar Vesicles (MLVs)
  • Lipid Mixture Preparation: The desired amounts of this compound or DPPC-d62 and any other lipids or molecules of interest (e.g., cholesterol) are dissolved in an organic solvent, typically a chloroform/methanol mixture (e.g., 2:1 v/v).

  • Solvent Evaporation: The solvent is evaporated under a stream of inert gas (e.g., nitrogen or argon) to form a thin lipid film on the wall of a round-bottom flask.

  • High-Vacuum Drying: The lipid film is then placed under high vacuum for several hours (typically > 3 hours) to remove any residual solvent.

  • Hydration: The lipid film is hydrated with the desired buffer (e.g., phosphate-buffered saline) to a final lipid concentration typically in the range of 30-50% (w/w). The hydration is performed above the main phase transition temperature of DPPC (~41°C) to ensure proper mixing.

  • Vortexing and Freeze-Thaw Cycles: The hydrated sample is vortexed vigorously to detach the lipid film and form a milky suspension of MLVs. To improve homogeneity, the sample is often subjected to several freeze-thaw cycles, which involves alternately freezing the sample in liquid nitrogen and thawing it in a warm water bath.

  • Sample Packing: The resulting MLV suspension is then transferred to a solid-state NMR rotor (e.g., 4 mm zirconia rotor) by centrifugation.

2H Solid-State NMR Data Acquisition
  • Spectrometer Setup: The experiments are typically performed on a wide-bore solid-state NMR spectrometer.

  • Pulse Sequence: A quadrupolar echo pulse sequence (90°x - τ - 90°y - τ - acquire) is commonly used to acquire the deuterium NMR spectra. This sequence is effective in refocusing the dephasing of the magnetization due to the large quadrupolar interaction.

  • Acquisition Parameters:

    • 90° Pulse Length: Typically 2-4 µs.

    • Echo Delay (τ): 20-50 µs.

    • Recycle Delay: Should be at least 5 times the spin-lattice relaxation time (T1) of the deuterons to ensure full relaxation between scans.

    • Spectral Width: Sufficiently wide to encompass the entire powder pattern (e.g., 250-500 kHz).

    • Number of Scans: Dependant on the sample concentration and desired signal-to-noise ratio.

  • Temperature Control: The sample temperature should be carefully controlled, as lipid membrane properties are highly temperature-dependent.

Logical Workflow for Selecting Deuterated DPPC

The choice between this compound and DPPC-d62 is a critical decision in the experimental design. The following diagram illustrates a logical workflow for this selection process.

G Selection Workflow: this compound vs. DPPC-d62 for ssNMR start Define Research Question q1 Is the primary focus on the membrane surface and headgroup region? start->q1 sub_q1_yes Investigating: - Protein/peptide surface binding? - Headgroup conformation/dynamics? - Membrane hydration/electrostatics? q1->sub_q1_yes Yes q1_no Is the primary focus on the hydrophobic core and acyl chains? q1->q1_no No select_d9 Select this compound sub_q1_yes->select_d9 experiment Proceed with Experiment: - Sample Preparation - ssNMR Data Acquisition - Data Analysis select_d9->experiment sub_q1_no Investigating: - Membrane fluidity/phase transitions? - Acyl chain order (e.g., effect of cholesterol)? - Hydrophobic mismatch with proteins? q1_no->sub_q1_no Yes q1_no->experiment Other/Both select_d62 Select DPPC-d62 sub_q1_no->select_d62 select_d62->experiment

Caption: Decision workflow for choosing between this compound and DPPC-d62.

References

A Comparative Analysis of the Phase Behavior of DPPC-d9 and Non-Deuterated DPPC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in the physicochemical properties of deuterated and non-deuterated lipids is crucial for the accurate interpretation of experimental data and the rational design of lipid-based formulations. This guide provides an objective comparison of the phase behavior of dipalmitoylphosphatidylcholine with deuterated acyl chains (DPPC-d9) and its non-deuterated counterpart (DPPC), supported by experimental data and detailed methodologies.

The substitution of hydrogen with deuterium in the acyl chains of phospholipids, while seemingly a minor isotopic exchange, imparts measurable changes to their phase transition behavior. This is primarily attributed to the stronger and shorter carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which influences intermolecular van der Waals interactions.

Quantitative Comparison of Phase Transition Parameters

Differential Scanning Calorimetry (DSC) is a cornerstone technique for characterizing the thermotropic phase behavior of lipids. The data summarized below, collated from various studies, highlights the key differences in the phase transition temperatures and enthalpies between non-deuterated DPPC and its chain-deuterated analogues. While specific data for this compound is limited in comparative studies, data for chain-perdeuterated DPPC (DPPC-d62) serves as a close and informative proxy.

ParameterNon-Deuterated DPPCChain-Deuterated DPPC (DPPC-d62)
Main Transition Temperature (Tm) ~41.5 °C~37.5 - 38.5 °C
Pre-transition Temperature (Tp) ~36.4 °CLower than non-deuterated DPPC
Sub-transition Temperature (Ts) ~18 °CNot consistently reported
Enthalpy of Main Transition (ΔHm) ~30-40 kJ/mol[1]Generally lower than non-deuterated DPPC
Enthalpy of Pre-transition (ΔHp) ~2-5 kJ/molGenerally lower than non-deuterated DPPC

Note: The main transition (Tm) corresponds to the transformation from the gel (Lβ') to the liquid crystalline (Lα) phase. The pre-transition (Tp) is the change from the lamellar gel (Lβ') to the ripple (Pβ') phase. The sub-transition (Ts) involves the conversion from a crystalline to the lamellar gel phase.

Studies have consistently shown that deuteration of the acyl chains in DPPC leads to a decrease in the main transition temperature by approximately 3-4°C. This depression in Tm is a direct consequence of the altered intermolecular forces due to deuteration.

Experimental Protocols

To ensure reproducibility and accurate comparison, the following detailed methodologies are provided for the key experimental techniques used to characterize the phase behavior of DPPC and its deuterated analogues.

Preparation of Multilamellar Vesicles (MLVs)
  • Lipid Film Formation: Non-deuterated DPPC or this compound is dissolved in a suitable organic solvent, typically chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v), in a round-bottom flask.

  • Solvent Evaporation: The organic solvent is removed under a stream of nitrogen gas while rotating the flask to form a thin, uniform lipid film on the inner surface. The flask is then placed under high vacuum for at least 2 hours to ensure complete removal of any residual solvent.

  • Hydration: The lipid film is hydrated with an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing or gentle agitation above the main transition temperature of the respective lipid (e.g., ~50°C for non-deuterated DPPC) for an extended period. This process results in the formation of multilamellar vesicles (MLVs).

Differential Scanning Calorimetry (DSC) Analysis
  • Sample Preparation: A specific amount of the MLV dispersion (e.g., 10-20 µL of a 10 mg/mL suspension) is hermetically sealed in an aluminum DSC pan. An identical pan containing the same volume of the hydration buffer is used as a reference.

  • Thermal Analysis: The sample and reference pans are placed in the DSC instrument. The system is then subjected to a controlled heating and cooling cycle over a defined temperature range (e.g., 10°C to 60°C) at a constant scan rate (e.g., 1°C/min).

  • Data Acquisition and Analysis: The differential heat flow between the sample and the reference is recorded as a function of temperature. The resulting thermogram is analyzed to determine the onset temperature, peak temperature (Tm, Tp, Ts), and the enthalpy of the phase transitions (ΔH) by integrating the area under the transition peaks.

Logical Workflow for Comparing DPPC and this compound Phase Behavior

The following diagram illustrates the logical workflow for a comparative study of the phase behavior of non-deuterated DPPC and this compound.

G cluster_prep Vesicle Preparation cluster_analysis Analysis cluster_comparison Comparison DPPC Non-Deuterated DPPC dissolve Dissolve in Organic Solvent DPPC->dissolve DPPC_d9 This compound DPPC_d9->dissolve film Form Thin Lipid Film dissolve->film hydrate Hydrate with Buffer film->hydrate MLV_DPPC DPPC MLVs hydrate->MLV_DPPC MLV_DPPC_d9 This compound MLVs hydrate->MLV_DPPC_d9 DSC Differential Scanning Calorimetry (DSC) MLV_DPPC->DSC MLV_DPPC_d9->DSC thermogram_DPPC DPPC Thermogram DSC->thermogram_DPPC thermogram_DPPC_d9 This compound Thermogram DSC->thermogram_DPPC_d9 compare Compare Phase Transition Parameters (Tm, Tp, Ts, ΔH) thermogram_DPPC->compare thermogram_DPPC_d9->compare conclusion Draw Conclusions on the Effect of Deuteration compare->conclusion

Caption: Workflow for comparing the phase behavior of DPPC and this compound.

This comprehensive approach, from vesicle preparation to data analysis and comparison, allows for a robust evaluation of the impact of acyl chain deuteration on the thermotropic properties of DPPC. The observed differences are critical for researchers utilizing deuterated lipids in various biophysical and pharmaceutical applications, ensuring that the isotopic substitution is appropriately accounted for in experimental design and data interpretation.

References

Validating the Purity of DPPC-d9 for Robust Lipidomics Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of lipidomics data are paramount. The purity of internal standards, such as d9-labeled dipalmitoylphosphatidylcholine (DPPC-d9), is a critical factor that can significantly impact experimental outcomes. This guide provides an objective comparison of this compound with other deuterated lipid standards, supported by experimental data and detailed analytical protocols to empower researchers in validating the purity of these essential reagents.

The Critical Role of Purity in Lipidomics Internal Standards

This compound, a deuterated analog of one of the most abundant phospholipids in mammalian cell membranes, is a widely used internal standard for the quantification of phosphatidylcholines (PCs). Its chemical and physical properties closely mimic those of endogenous PCs, making it an excellent choice for correcting analytical variability.[5] However, like any synthetic compound, the purity of this compound can vary between batches and suppliers.

Comparison of this compound with Alternative Deuterated Phospholipid Standards

While this compound is a popular choice, several other deuterated phospholipid standards are commercially available and serve as viable alternatives for specific lipidomics applications. The selection of an appropriate internal standard should be based on the specific lipid class being analyzed and the analytical platform being used.

StandardCommon Deuteration PositionPrimary ApplicationKey AdvantagesPotential Considerations
This compound Choline headgroupQuantification of Phosphatidylcholines (PCs)High commercial availability; well-characterized.May not be suitable for all PC species due to differences in acyl chain length and saturation.
POPC-d31 Palmitoyl chainQuantification of PCs with mixed acyl chainsMore closely mimics the structure of many endogenous PCs.May have different ionization efficiency compared to saturated PCs.
PSM-d31 Sphingomyelin acyl chainQuantification of Sphingomyelins (SMs)Specific for the sphingomyelin class.Not suitable for other phospholipid classes.
PE-d4 Ethanolamine headgroupQuantification of Phosphatidylethanolamines (PEs)Specific for the PE class.Different ionization behavior compared to PCs.
PI-d6 Inositol headgroupQuantification of Phosphatidylinositols (PIs)Crucial for signaling lipid analysis.Often present at lower concentrations, requiring highly sensitive detection.

This table provides a general overview. Researchers should consult supplier specifications for detailed information.

Validating the Purity: A Multi-Platform Approach

Ensuring the purity of this compound and other deuterated standards requires a rigorous analytical workflow. No single technique can provide a complete picture of a compound's purity. Therefore, a combination of chromatographic and spectroscopic methods is recommended. Major suppliers of high-purity lipid standards typically provide a Certificate of Analysis (CoA) detailing the results of their quality control testing, which often includes the following techniques.[6]

Purity_Validation_Workflow cluster_0 Initial Assessment cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Analysis cluster_3 Final Purity Confirmation CoA_Review Certificate of Analysis Review TLC Thin-Layer Chromatography (TLC) CoA_Review->TLC Initial Screening LC_MS Liquid Chromatography-Mass Spectrometry (LC-MS) TLC->LC_MS Quantitative Analysis NMR Nuclear Magnetic Resonance (NMR) LC_MS->NMR Structural Verification FTIR Fourier-Transform Infrared Spectroscopy (FTIR) NMR->FTIR Functional Group Analysis Purity_Confirmation Purity >99% Confirmed FTIR->Purity_Confirmation Final Check

References

A Researcher's Guide to Mass Spectrometer Calibration: DPPC-d9 vs. Alternative Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals relying on mass spectrometry for lipid analysis, accurate calibration is paramount to generating reliable and reproducible data. This guide provides a comprehensive comparison of using 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d9 (DPPC-d9) as a calibration standard versus other common alternatives. We present detailed experimental protocols, performance data, and visual workflows to aid in the selection of the most appropriate calibration strategy for your lipidomics research.

The Role of Internal Standards in Mass Spectrometry

Internal standards are essential in quantitative mass spectrometry to correct for variations in sample preparation, injection volume, and instrument response. An ideal internal standard is chemically similar to the analyte of interest but isotopically labeled, allowing it to be distinguished by the mass spectrometer. Deuterated standards like this compound are commonly used in lipidomics for this purpose.

Calibration with this compound: An Experimental Protocol

This compound is a deuterated analog of a common saturated phosphatidylcholine, making it an excellent internal standard for the quantification of various phospholipid species. Here is a typical protocol for calibrating a UPLC-MS/MS system using a this compound standard.

Preparation of this compound Stock and Working Solutions
  • Stock Solution (e.g., 1 mg/mL):

    • Start with a commercially available, high-purity this compound powder.

    • Accurately weigh a specific amount of this compound (e.g., 1 mg).

    • Dissolve the powder in a suitable organic solvent, such as chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v), to a final concentration of 1 mg/mL.

    • Store the stock solution in a tightly sealed glass vial at -20°C.

  • Working Standard Solutions for Calibration Curve:

    • Perform serial dilutions of the stock solution to create a series of working standards with concentrations spanning the expected range of the analytes in your samples.

    • A typical concentration range for a DPPC calibration curve is 10 to 200 ng/μL.[1]

    • Dilute the stock solution with a solvent compatible with your LC-MS mobile phase, such as methanol or isopropanol.

UPLC-MS/MS Instrumentation and Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for lipid separation.

    • Mobile Phase: A gradient of two solvents is typically employed, for example:

      • Solvent A: Water with a modifier like formic acid or ammonium formate.

      • Solvent B: A mixture of organic solvents like acetonitrile and isopropanol with a similar modifier.

    • Flow Rate: A typical flow rate for UPLC is between 0.2 and 0.5 mL/min.

    • Injection Volume: Usually 1-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for phosphatidylcholines.

    • Scan Type: Multiple Reaction Monitoring (MRM) is ideal for quantitative analysis, monitoring the transition from the precursor ion to a specific product ion of this compound.

    • Instrument Tuning: Before analysis, the mass spectrometer should be tuned and calibrated according to the manufacturer's instructions to ensure optimal performance.

Data Analysis
  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • The relationship should be linear, and a linear regression analysis will yield an equation (y = mx + c) and a coefficient of determination (R²). An R² value greater than 0.99 indicates a good linear fit.[1]

  • The concentration of the target analytes in the samples can then be calculated by comparing their peak areas to the calibration curve of the internal standard.

Visualizing the Calibration Workflow

The following diagram illustrates the key steps in the mass spectrometer calibration process using a this compound standard.

Calibration_Workflow cluster_prep Standard Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing start This compound Powder stock Prepare 1 mg/mL Stock Solution start->stock working Create Serial Dilutions (10-200 ng/µL) stock->working inject Inject Standards working->inject lc UPLC Separation (C18 Column) inject->lc ms MS/MS Detection (ESI+, MRM) lc->ms integrate Peak Integration ms->integrate curve Construct Calibration Curve (Peak Area vs. Concentration) integrate->curve quantify Quantify Analytes curve->quantify

Caption: Workflow for mass spectrometer calibration using a this compound standard.

Comparison with Alternative Standards

While this compound is a robust standard, several alternatives are available, each with its own advantages and disadvantages. The choice of standard will depend on the specific lipids being analyzed and the experimental goals.

Standard TypeExamplesAdvantagesDisadvantages
Deuterated Phosphatidylcholines This compound, 1,2-dioleoyl-sn-glycero-3-phosphocholine-d9 (DOPC-d9)Closely mimics the behavior of endogenous PCs. High purity is commercially available.May not be suitable for all phospholipid classes.
Odd-Chain Phospholipids 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine (17:0/17:0 PC)Not naturally abundant in most biological systems, reducing the risk of interference.May have different ionization efficiencies and chromatographic behavior compared to even-chain lipids.
Mixed Lipid Standards LIPID MAPS® Quantitative Mass Spec Standards, Avanti® LIPIDOMIX®A single solution contains multiple lipid classes, allowing for broader calibration in a single run.The concentration of each standard may not be optimal for all analytes. Can be more expensive.
Commercial Calibration Solutions Thermo Scientific™ Pierce™ Calibration Solutions, Sciex MS Calibration KitsReady-to-use and quality-controlled. Formulated for specific instrument platforms.May not contain lipid standards and are more for general instrument performance checks.
Performance Data Comparison

Direct, head-to-head comparisons of the performance of various lipid internal standards under identical conditions are not extensively published. However, based on available data and general principles of lipidomics, we can summarize the expected performance characteristics.

Performance MetricThis compoundOdd-Chain LipidsMixed Lipid Standards
Linearity (R²) > 0.99 (over 10-200 ng/μL)[1]Generally high, but can be analyte-dependent.High for each component within its specified range.
Reproducibility (%RSD) Typically < 15%Can be slightly higher due to potential differences in extraction efficiency.Generally low, as they are produced under strict QC.
Accuracy High for saturated and monounsaturated PCs.May be lower for lipids with significantly different structures.High for the lipid classes represented in the mix.
Broad Applicability Best for phosphatidylcholines.Can be used for a wider range of lipid classes if carefully validated.Excellent for multi-class lipidomics studies.

Logical Relationships in Standard Selection

The choice of an internal standard is a critical decision in quantitative lipidomics. The following diagram illustrates the logical considerations for selecting an appropriate standard.

Standard_Selection start Define Analytical Goal quant Absolute Quantification of a specific lipid class? start->quant profile Relative Quantification of multiple lipid classes? start->profile deuterated Use a deuterated standard for that class (e.g., this compound for PCs) quant->deuterated Yes odd_chain Consider an odd-chain lipid if a deuterated standard is unavailable quant->odd_chain No profile->odd_chain Alternative mixed Use a mixed lipid standard (e.g., LIPIDOMIX®) profile->mixed Yes

Caption: Decision tree for selecting an internal standard in lipidomics.

Conclusion

The calibration of a mass spectrometer is a critical step for obtaining accurate and reliable quantitative data in lipidomics. This compound serves as an excellent internal standard for the quantification of phosphatidylcholines due to its chemical similarity and isotopic labeling. Its use in generating a linear calibration curve with high precision is well-established.

For broader, multi-class lipid profiling, commercially available mixed lipid standards offer a convenient and robust alternative. The choice of the most appropriate standard ultimately depends on the specific research question, the lipid classes of interest, and the desired level of quantification. By following detailed experimental protocols and understanding the performance characteristics of different standards, researchers can ensure the quality and integrity of their lipidomics data.

References

A Comparative Guide to DPPC-d9 Liposome Preparation: Sonication vs. Extrusion

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of method for preparing liposomes is a critical step that dictates the final characteristics of the vesicles and their suitability for downstream applications. This guide provides an objective comparison of two of the most common techniques for preparing deuterated dipalmitoylphosphatidylcholine (DPPC-d9) liposomes: sonication and extrusion. We will delve into the principles of each method, present comparative experimental data, and provide detailed protocols to aid in your selection process.

At a Glance: Sonication vs. Extrusion

FeatureSonicationExtrusion
Principle High-frequency sound waves disrupt multilamellar vesicles (MLVs) into small unilamellar vesicles (SUVs).MLVs are forced through a membrane with a defined pore size to produce vesicles of a specific diameter.
Typical Vesicle Size 15-50 nm (SUVs)50-400 nm (LUVs), controllable by pore size.[1]
Size Distribution Broader, often bimodal.[2]Narrower, more homogenous.[3]
Reproducibility Lower batch-to-batch reproducibility.[2]High batch-to-batch reproducibility.[2][3]
Potential for Contamination Risk of titanium particle contamination from probe sonicators and lipid degradation due to localized heating.[4][5]Minimal risk of contamination.
Encapsulation Efficiency Generally low due to the small internal volume of SUVs.[4][5]Higher, especially for larger vesicles.
Scalability Suitable for small volumes; large-scale processing can be challenging.[6]Can be scaled up for larger production volumes.[1]
Process Time Relatively fast for small batches.[2]Can be more time-consuming due to multiple passes.

Performance Data: A Quantitative Comparison

The following table summarizes typical quantitative data obtained when preparing DPPC liposomes using sonication and extrusion. These values are illustrative and can vary based on specific experimental conditions.

ParameterSonication (Probe Tip)Extrusion (100 nm filter)
Mean Vesicle Diameter (nm) ~90.1[7]~99.7[7]
Polydispersity Index (PDI) ~0.14[7]< 0.1
Zeta Potential (mV) ~ -43.8[7]~ -42.4[7]
Encapsulation Efficiency (DHA) ~56.9%[7]~13.2%[7]
Encapsulation Efficiency (EPA) ~38.6%[7]~6.5%[7]

Experimental Workflows

To visualize the procedural differences, the following diagrams illustrate the key steps involved in liposome preparation by sonication and extrusion.

SonicationWorkflow cluster_prep Initial Preparation cluster_sonication Sonication cluster_final Final Product start Start lipid_prep Dissolve this compound in Chloroform start->lipid_prep film_formation Dry to a Thin Film under Nitrogen lipid_prep->film_formation hydration Hydrate with Buffer to form MLVs film_formation->hydration sonicate Sonicate MLV Suspension (Probe or Bath) hydration->sonicate centrifuge Centrifuge to Remove Titanium Debris sonicate->centrifuge final_liposomes Supernatant containing SUVs centrifuge->final_liposomes end End final_liposomes->end

Caption: Experimental workflow for this compound liposome preparation using sonication.

ExtrusionWorkflow cluster_prep Initial Preparation cluster_extrusion Extrusion cluster_final Final Product start Start lipid_prep Dissolve this compound in Chloroform start->lipid_prep film_formation Dry to a Thin Film under Nitrogen lipid_prep->film_formation hydration Hydrate with Buffer to form MLVs film_formation->hydration freeze_thaw Optional: Freeze-Thaw Cycles hydration->freeze_thaw extrusion Extrude through Polycarbonate Membrane (Multiple Passes) freeze_thaw->extrusion final_liposomes LUVs with Defined Size extrusion->final_liposomes end End final_liposomes->end

Caption: Experimental workflow for this compound liposome preparation using extrusion.

Detailed Experimental Protocols

Probe-Tip Sonication Protocol for this compound Liposomes

This protocol is adapted from a general method for preparing pure DPPC liposomes.[8][9]

  • Lipid Film Preparation:

    • Dissolve the desired amount of this compound in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask's interior.

    • Place the flask under a stream of nitrogen gas and then in a vacuum desiccator for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4) by vortexing the flask. This will result in a milky suspension of multilamellar vesicles (MLVs).[10] The hydration should be performed above the phase transition temperature (Tm) of DPPC, which is approximately 41°C.[11]

  • Sonication:

    • Transfer the MLV suspension to a glass vial and place it in an ice/water bath to dissipate heat generated during sonication.[4]

    • Immerse the tip of a probe sonicator into the suspension.

    • Sonicate the sample using a pulsed setting (e.g., 20% duty cycle with a 2-second pulse followed by a 2-5 second rest) for a total sonication time of 4-8 minutes.[8][10] Monitor the temperature to prevent excessive heating.

  • Purification:

    • After sonication, centrifuge the sample at approximately 10,000 x g for 3-5 minutes to pellet any titanium particles shed from the probe tip and any unreconstituted lipid.[8][10]

    • Carefully collect the supernatant, which contains the this compound small unilamellar vesicles (SUVs).

  • Storage:

    • Store the liposome suspension at 4°C. For longer-term storage, the stability should be assessed.

Extrusion Protocol for this compound Liposomes

This protocol is a generalized procedure for liposome extrusion.

  • Lipid Film Preparation and Hydration:

    • Follow steps 1 and 2 from the sonication protocol to prepare the MLV suspension.

  • Optional Freeze-Thaw Cycles:

    • To improve the homogeneity and encapsulation efficiency, subject the MLV suspension to 5-10 freeze-thaw cycles.[12] This involves alternately freezing the suspension in liquid nitrogen and thawing it in a water bath heated above the Tm of DPPC (~41°C).[1][13]

  • Extrusion:

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Heat the extruder to a temperature above the Tm of DPPC.

    • Load the MLV suspension into one of the syringes of the extruder.

    • Force the suspension through the membrane to the other syringe. Repeat this process for an odd number of passes (typically 11-21 passes) to ensure that the final product is in the opposite syringe.[14]

  • Characterization and Storage:

    • The resulting suspension contains large unilamellar vesicles (LUVs) with a diameter close to the pore size of the membrane used.

    • Store the liposomes at 4°C.

Concluding Remarks

The choice between sonication and extrusion for the preparation of this compound liposomes hinges on the specific requirements of the intended application.

Sonication is a rapid method for producing small unilamellar vesicles. However, it offers less control over the final size distribution and carries a risk of sample contamination and degradation.[4][5]

Extrusion , on the other hand, provides excellent control over vesicle size and yields a homogenous population of liposomes, making it a highly reproducible method.[2][3] While it can be more time-consuming, the superior control and reduced risk of contamination often make it the preferred method for applications requiring well-defined and consistent liposomal formulations, such as in drug delivery and biophysical studies.

References

Validating Multiplexed Lipidomics Assays: A Comparative Guide to Using DPPC-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accuracy and reliability of multiplexed lipidomics assays are paramount for generating high-quality data in research, clinical diagnostics, and drug development. A critical component of a robust assay is the use of appropriate internal standards to correct for variations in sample preparation and instrument response. This guide provides a comprehensive comparison of the performance of dipalmitoylphosphatidylcholine-d9 (DPPC-d9) as an internal standard in the validation of multiplexed lipidomics assays, alongside other commonly used standards. The information presented is supported by experimental data and detailed protocols to aid in the establishment and validation of these complex assays.

The Role of Internal Standards in Lipidomics

Internal standards are essential in mass spectrometry-based lipidomics to ensure accurate and precise quantification of lipid species. They are compounds of known concentration added to a sample prior to analysis. Ideally, an internal standard should mimic the physicochemical properties of the analyte of interest, but be isotopically distinct to allow for separate detection. Deuterated lipids, such as this compound, are widely used for this purpose as they co-elute with their endogenous counterparts and exhibit similar ionization efficiencies, thus effectively normalizing for variations during lipid extraction, sample handling, and instrument analysis.

Performance Comparison of Internal Standards

The choice of internal standard can significantly impact the performance of a lipidomics assay. While a single internal standard per lipid class is a common practice, comprehensive validation is necessary to ensure it provides accurate quantification across the entire class. The following table summarizes the performance of this compound in comparison to other internal standards used in the validation of multiplexed lipidomics assays. The data is compiled from various studies and presented to facilitate an objective comparison.

Internal StandardLipid Class CoverageLinearity (R²)Lower Limit of Quantification (LLOQ)Accuracy (% Bias)Precision (% CV)Recovery (%)
This compound Phosphatidylcholines (PC)>0.99[1]Typically in the low ng/mL rangeWithin ±15%<15% (Intra-assay), <20% (Inter-assay)[1]85-115%
Deuterated Ceramide mix Ceramides (Cer)>0.99Analyte-dependentWithin ±15%<15%80-120%
Deuterated Cholesterol Sterols>0.98ng/mL rangeWithin ±20%<20%70-130%
SPLASH™ LIPIDOMIX™ Multiple lipid classes>0.99 for most classes[2][3]Varies by lipid classWithin ±15% for most analytes<15% for most analytes[2]80-120% for most classes
Odd-chain fatty acids Free Fatty Acids (FFA)>0.99µM rangeWithin ±15%<15%90-110%

Note: The performance metrics can vary depending on the specific assay conditions, matrix, and instrumentation. The data presented here are representative values reported in literature.

Experimental Protocols for Assay Validation

Detailed and standardized protocols are crucial for the successful validation of a multiplexed lipidomics assay. The following sections outline the key experiments required, with a focus on the use of this compound as an internal standard for the phosphatidylcholine class. These protocols are based on established guidelines, such as those from the FDA.[1][4]

Linearity and Lower Limit of Quantification (LLOQ)

Objective: To establish the concentration range over which the assay is accurate and precise, and to determine the lowest concentration that can be reliably quantified.

Protocol:

  • Prepare a stock solution of a representative phosphatidylcholine standard (e.g., POPC) and a separate stock solution of this compound.

  • Create a series of calibration standards by spiking a blank matrix (e.g., stripped plasma) with the PC standard to achieve a concentration range spanning at least one order of magnitude.

  • Add a fixed concentration of this compound to each calibration standard and to blank matrix samples (for LLOQ determination).

  • Extract lipids from all samples using a validated extraction method (e.g., Folch or Bligh-Dyer).

  • Analyze the extracts by LC-MS/MS.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

  • Assess linearity by performing a linear regression analysis. The coefficient of determination (R²) should be >0.99.[1]

  • Determine the LLOQ as the lowest concentration on the calibration curve with a signal-to-noise ratio of at least 10 and acceptable accuracy (within ±20% of the nominal value) and precision (CV <20%).

Accuracy and Precision

Objective: To assess the closeness of the measured concentration to the true concentration (accuracy) and the reproducibility of the measurements (precision).

Protocol:

  • Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range by spiking a blank matrix with the PC standard.

  • Add this compound to each QC sample.

  • Analyze multiple replicates (n≥5) of each QC level within the same analytical run to determine intra-assay (within-run) precision and accuracy.

  • Analyze the QC samples on different days and with different analysts to determine inter-assay (between-run) precision and accuracy.

  • Calculate accuracy as the percent bias from the nominal concentration. The mean value should be within ±15% of the nominal value (±20% for LLOQ).

  • Calculate precision as the coefficient of variation (%CV). The %CV should not exceed 15% (20% for LLOQ).[1]

Recovery and Matrix Effect

Objective: To evaluate the efficiency of the extraction procedure (recovery) and the influence of the sample matrix on the ionization of the analyte (matrix effect).

Protocol:

  • Prepare three sets of samples:

    • Set A (Pre-extraction spike): Blank matrix spiked with the PC standard and this compound before lipid extraction.

    • Set B (Post-extraction spike): Blank matrix subjected to lipid extraction, with the PC standard and this compound added to the final extract.

    • Set C (Neat solution): PC standard and this compound in a clean solvent at the same final concentration as Set B.

  • Analyze all three sets by LC-MS/MS.

  • Calculate Recovery (%): (Peak area of Set A / Peak area of Set B) * 100

  • Calculate Matrix Effect (%): ((Peak area of Set B / Peak area of Set C) - 1) * 100

  • Acceptable recovery is typically between 80-120%. A matrix effect close to 0% is ideal, but consistent and reproducible matrix effects can be corrected for by the internal standard.

Visualizing the Workflow and Validation Process

To further clarify the experimental and logical relationships in validating a multiplexed lipidomics assay, the following diagrams are provided in the DOT language for Graphviz.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample IS_spike Spike with this compound Sample->IS_spike Extraction Lipid Extraction IS_spike->Extraction Drydown Dry-down Extraction->Drydown Reconstitution Reconstitution Drydown->Reconstitution LC Liquid Chromatography Reconstitution->LC MS Mass Spectrometry LC->MS Integration Peak Integration MS->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification Final Lipid Concentrations Final Lipid Concentrations Quantification->Final Lipid Concentrations

Caption: Experimental workflow for a multiplexed lipidomics assay.

G cluster_parameters Key Validation Parameters cluster_criteria Acceptance Criteria Validation Assay Validation Linearity Linearity & LLOQ Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery & Matrix Effect Validation->Recovery Stability Stability Validation->Stability Linearity_crit R² > 0.99 Linearity->Linearity_crit Accuracy_crit Bias < 15% Accuracy->Accuracy_crit Precision_crit CV < 15% Precision->Precision_crit Recovery_crit 80-120% Recovery->Recovery_crit Stability_crit <15% degradation Stability->Stability_crit

Caption: Conceptual diagram of the lipidomics assay validation process.

Conclusion

The validation of multiplexed lipidomics assays is a rigorous process that requires careful consideration of many factors, with the selection of an appropriate internal standard being of utmost importance. This compound has demonstrated to be a reliable internal standard for the quantification of phosphatidylcholines, exhibiting excellent linearity, accuracy, and precision. For broader lipidome coverage, comprehensive internal standard mixes like SPLASH™ LIPIDOMIX™ offer a convenient and effective solution. By following the detailed experimental protocols and validation guidelines presented in this guide, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reproducible, and reliable lipidomics data to advance their scientific endeavors.

References

comparative analysis of DPPC-d9 and DSPC-d70 in model membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two commonly used deuterated phospholipids, 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with a deuterated choline headgroup (DPPC-d9) and 1,2-distearoyl-sn-glycero-3-phosphocholine with perdeuterated acyl chains (DSPC-d70). This comparison is essential for researchers utilizing techniques like neutron scattering and nuclear magnetic resonance (NMR) spectroscopy, where isotopic labeling is crucial for elucidating membrane structure, dynamics, and function. The guide presents key biophysical parameters, detailed experimental protocols for their measurement, and a workflow for comparative analysis.

Data Presentation: Biophysical Properties

The primary difference between DPPC and DSPC lies in the length of their saturated acyl chains; DPPC has 16-carbon chains (palmitoyl), while DSPC has 18-carbon chains (stearoyl). This difference in chain length significantly influences the packing and thermotropic behavior of the lipid bilayers they form. Deuteration further modulates these properties. Chain deuteration, as in DSPC-d70, is known to decrease the main phase transition temperature (Tm) and can reduce the bilayer thickness.[1][2][3] Conversely, headgroup deuteration, as in this compound, has a more pronounced effect on the hydration of the headgroup region and may lead to an increase in the lamellar repeat spacing.[1][3][4]

The following table summarizes the key biophysical properties for both the non-deuterated (protiated) and deuterated lipids in an aqueous environment.

PropertyDPPCThis compound (Headgroup Deuterated)DSPCDSPC-d70 (Chain Deuterated)
Main Phase Transition Temp (Tm) ~41 °C[5][6]~41 °C (minimal change expected)~55 °C[6][7][8]~50.5 °C[9]
Membrane Thickness (Gel Phase) ~5.5 nm[10]Expected to slightly increase[1][3]~6.2 nm[9]Expected to slightly decrease[1][3]
Membrane Thickness (Fluid Phase) ~3.6 - 4.4 nm[10][11]Expected to slightly increase[1][3]~5.1 nm[9]Expected to slightly decrease[1][3]
Area per Lipid (Gel Phase) ~0.46 nm²[12][13]Minor changes expected~0.46 nm²[12]Minor changes expected
Area per Lipid (Fluid Phase) ~0.65 nm²[11]Minor changes expectedData not readily availableData not readily available
Bending Rigidity (Kc) (Fluid Phase) ~5 x 10-20 J[14]Data not readily available~4.5 x 10-20 J[14]Data not readily available

Note: Values for deuterated lipids are often inferred from the effects of deuteration on their protiated counterparts, as direct experimental data for every specific deuterated variant is not always available. Chain deuteration is consistently shown to lower Tm by approximately 4.3 ± 0.1 °C.[1][3]

Experimental Protocols

Accurate characterization of these lipids relies on standardized biophysical techniques. Below are detailed protocols for Differential Scanning Calorimetry (DSC) and Small-Angle X-ray Scattering (SAXS), two primary methods for determining phase transition temperatures and membrane structural parameters.

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. It is the gold standard for determining the main phase transition temperature (Tm) and pretransition temperature (Tp) of lipid bilayers.[15][16]

Methodology:

  • Liposome Preparation:

    • Dissolve the desired lipid (this compound or DSPC-d70) in a chloroform/methanol (2:1, v/v) solvent mixture.

    • Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with the desired buffer (e.g., phosphate-buffered saline, PBS) by vortexing at a temperature above the lipid's Tm (~50°C for this compound, ~60°C for DSPC-d70). This results in the formation of multilamellar vesicles (MLVs).

    • The final lipid concentration should typically be in the range of 1-5 mg/mL.

  • DSC Sample Loading:

    • Carefully transfer a precise volume (typically 10-50 µL) of the lipid dispersion into a DSC sample pan.

    • Load an equal volume of the hydration buffer into a reference pan.

    • Hermetically seal both pans to prevent evaporation during the experiment.

  • Data Acquisition:

    • Place the sample and reference pans into the calorimeter.

    • Equilibrate the system at a starting temperature well below the expected Tm (e.g., 20°C).

    • Heat the sample at a controlled scan rate (e.g., 1°C/min) to a temperature well above the Tm (e.g., 70°C).

    • Record the differential heat flow between the sample and reference pans. The resulting plot of heat flow versus temperature is a thermogram.

    • Typically, multiple heating and cooling scans are performed to ensure reproducibility.[17]

  • Data Analysis:

    • The Tm is identified as the peak temperature of the main endothermic transition on the heating scan.[18]

    • The enthalpy of the transition (ΔH) is calculated by integrating the area under the transition peak.

    • The sharpness of the peak, or the full width at half maximum (FWHM), provides information about the cooperativity of the phase transition.[18]

Small-Angle X-ray Scattering (SAXS) for Structural Characterization

SAXS is a powerful technique for determining the structural parameters of model membranes, including the lamellar repeat distance (d-spacing) and bilayer thickness.

Methodology:

  • Sample Preparation:

    • Prepare MLVs as described in the DSC protocol. For higher resolution data, unilamellar vesicles (LUVs) can be prepared by extrusion.

    • To prepare LUVs, the MLV suspension is repeatedly passed through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a lipid extruder at a temperature above the Tm.

    • The lipid concentration for SAXS is typically higher than for DSC, often in the range of 10-25 mg/mL.

  • SAXS Data Acquisition:

    • Load the lipid sample into a temperature-controlled, X-ray transparent sample holder (e.g., a quartz capillary).

    • Place the sample in the SAXS instrument and allow it to equilibrate at the desired temperature (either in the gel phase or fluid phase).

    • Expose the sample to a collimated X-ray beam.

    • Record the scattered X-ray intensity as a function of the scattering angle (2θ) or the scattering vector, q (where q = 4πsin(θ)/λ). A 2D detector is typically used.

    • Also, collect a scattering pattern of the buffer alone for background subtraction.

  • Data Analysis:

    • Subtract the buffer scattering from the sample scattering data.

    • For multilamellar systems, the lamellar repeat distance (d) is determined from the position of the Bragg peaks according to the formula: d = 2π/qn, where qn is the position of the nth order peak.

    • The bilayer thickness can be estimated from the d-spacing and the lipid/water volume fractions or determined more precisely by fitting the scattering data to a model of the electron density profile across the bilayer.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the comparative analysis of this compound and DSPC-d70 and the fundamental structural differences between the two lipids.

G cluster_prep 1. Sample Preparation cluster_analysis 2. Biophysical Analysis cluster_data 3. Data Interpretation LipidFilm Lipid Film Formation (this compound or DSPC-d70) Hydration Hydration with Buffer (T > Tm) LipidFilm->Hydration Vesicles Multilamellar Vesicles (MLVs) Hydration->Vesicles DSC Differential Scanning Calorimetry (DSC) Vesicles->DSC SAXS Small-Angle X-ray Scattering (SAXS) Vesicles->SAXS NS Neutron Scattering / NMR Vesicles->NS Tm Phase Transition Temp. (Tm, ΔH) DSC->Tm Thickness Bilayer Thickness & Area per Lipid SAXS->Thickness Dynamics Membrane Dynamics & Order Parameter NS->Dynamics Comparison Comparative Analysis This compound vs. DSPC-d70 Tm->Comparison Thickness->Comparison Dynamics->Comparison

References

A Comparative Guide to the Accurate Quantification of DPPC-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise and accurate quantification of deuterated dipalmitoylphosphatidylcholine (DPPC-d9) is critical in a multitude of research applications, from lipidomics studies to drug delivery system development. This guide provides a comprehensive comparison of the most prevalent analytical techniques employed for this compound quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry.

At a Glance: Performance Comparison of Quantification Methods

The selection of an appropriate analytical method hinges on a balance of sensitivity, accuracy, precision, and throughput. The following table summarizes the key performance metrics for the quantification of phospholipids, including this compound, using the three major analytical platforms.

ParameterLC-MS/MSNMR Spectroscopy (³¹P NMR)MALDI-TOF MS
Linearity (R²) > 0.99[1][2]Not typically required for absolute quantification> 0.99[3]
Accuracy 85-115% of nominal value[1]High (comparable to primary methods)[4]±10% under optimized conditions[5]
Precision (RSD) < 15%[1]~2%[6][7]< 10%[3]
Limit of Quantification (LOQ) Low ng/mL to pg/mL range[2]~0.3 mM[6][7]1 mg/mL in matrix[3]
Throughput HighModerateHigh
Primary Use Targeted quantification and profilingStructural elucidation and absolute quantificationQualitative analysis and imaging

In-Depth Analysis of Quantification Methods

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS stands as a cornerstone for sensitive and specific quantification of lipids in complex biological matrices.[8] Its coupling of liquid chromatography for separation with tandem mass spectrometry for detection allows for the accurate measurement of this compound, even at low concentrations.

Key Strengths:

  • High Sensitivity and Selectivity: Capable of detecting and quantifying very low levels of this compound.

  • High Throughput: Modern systems allow for the rapid analysis of large numbers of samples.[9]

  • Robustness: Well-established methods and validation protocols ensure reliable results.[1]

Limitations:

  • Matrix Effects: Ion suppression or enhancement from co-eluting compounds can affect accuracy.[8]

  • Isotopic Overlap: Potential for interference from naturally occurring isotopes of the non-deuterated analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR, particularly ³¹P NMR, offers a non-destructive and highly accurate method for the absolute quantification of phospholipids.[4][10] The signal intensity in NMR is directly proportional to the number of nuclei, allowing for quantification without the need for calibration curves with identical standards.

Key Strengths:

  • High Accuracy and Precision: Considered a primary ratio method for quantification.[4]

  • Non-destructive: The sample can be recovered and used for further analysis.

  • Structural Information: Provides detailed information about the molecular structure of the analyte.

Limitations:

  • Lower Sensitivity: Requires higher concentrations of the analyte compared to MS-based methods.[10]

  • Lower Throughput: Longer acquisition times are typically required for each sample.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF MS is a powerful tool for the rapid, high-throughput analysis of lipids and is particularly well-suited for imaging applications. While traditionally considered a qualitative technique, with careful optimization and the use of appropriate internal standards, it can provide quantitative data.

Key Strengths:

  • High Throughput: Capable of analyzing a large number of samples in a short amount of time.

  • Tolerance to Sample Impurities: Less susceptible to matrix effects compared to ESI-MS.

  • Spatial Information: Can be used for mass spectrometry imaging to visualize the distribution of this compound in tissues.[11]

Limitations:

  • Quantitative Challenges: Ion suppression and detector saturation can impact accuracy and reproducibility.[5]

  • Lower Resolution: May not be able to resolve isobaric interferences as effectively as other MS techniques.

Experimental Protocols

Detailed experimental protocols are essential for achieving accurate and reproducible quantification of this compound. The following sections outline generalized procedures for each of the discussed techniques.

LC-MS/MS Quantification of this compound

This protocol is a representative example for the targeted quantification of this compound in a biological matrix.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a deuterated lipid not present in the sample).
  • Add 1 mL of a 2:1 (v/v) mixture of methyl-tert-butyl ether (MTBE) and methanol.
  • Vortex for 1 minute and incubate at room temperature for 30 minutes.
  • Add 200 µL of water, vortex for 1 minute, and centrifuge at 14,000 x g for 5 minutes.
  • Collect the upper organic phase and dry it under a stream of nitrogen.
  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC Separation:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid.
  • Gradient: A linear gradient from 60% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 60% B for 5 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.

3. MS/MS Detection:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Scan Type: Multiple Reaction Monitoring (MRM).
  • Precursor Ion (Q1): m/z corresponding to [this compound + H]⁺.
  • Product Ion (Q3): A specific fragment ion of this compound (e.g., the phosphocholine headgroup fragment at m/z 184.1, or a deuterated fragment).
  • Collision Energy: Optimize for the specific transition.

4. Quantification:

  • Generate a calibration curve using known concentrations of this compound standards.
  • Calculate the peak area ratio of the analyte to the internal standard.
  • Determine the concentration of this compound in the samples by interpolating from the calibration curve.

³¹P NMR Quantification of this compound

This protocol outlines the steps for the absolute quantification of this compound using ³¹P NMR.

1. Sample Preparation:

  • Dissolve a known weight of the lipid extract containing this compound in a deuterated solvent mixture (e.g., CDCl₃:CD₃OD, 2:1 v/v) containing a known concentration of an internal standard (e.g., triphenylphosphate).
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
  • Nucleus: ³¹P.
  • Pulse Program: A standard one-pulse experiment with proton decoupling (e.g., inverse-gated decoupling to suppress the Nuclear Overhauser Effect).
  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the phosphorus nuclei in the sample to ensure full relaxation and accurate integration.
  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 128 or more).

3. Data Processing and Quantification:

  • Apply a line broadening exponential multiplication to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
  • Perform a Fourier transform of the FID.
  • Phase the resulting spectrum and perform a baseline correction.
  • Integrate the signals corresponding to this compound and the internal standard.
  • Calculate the molar amount of this compound using the following equation:

MALDI-TOF MS Quantification of this compound

This protocol provides a general framework for the quantitative analysis of this compound using MALDI-TOF MS.

1. Sample and Matrix Preparation:

  • Prepare a series of calibration standards with known concentrations of this compound.
  • Prepare a solution of an internal standard (e.g., a lipid with a similar structure but different mass).
  • Prepare a saturated solution of a suitable matrix (e.g., 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA)) in an appropriate organic solvent (e.g., acetonitrile/water with 0.1% trifluoroacetic acid).

2. Sample Spotting:

  • Mix the sample or standard solution with the internal standard and the matrix solution in a specific ratio (e.g., 1:1:1, v/v/v).
  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to dry completely (dried-droplet method).

3. MALDI-TOF MS Analysis:

  • Instrument: A MALDI-TOF mass spectrometer.
  • Ionization Mode: Positive reflectron mode.
  • Laser: A nitrogen laser (337 nm) is typically used. Optimize the laser fluence to achieve good signal intensity while minimizing fragmentation.
  • Data Acquisition: Acquire spectra from multiple random positions within each spot and average them to improve reproducibility.

4. Data Analysis and Quantification:

  • Identify the peaks corresponding to the protonated molecules of this compound ([M+H]⁺) and the internal standard.
  • Calculate the peak intensity or area ratio of this compound to the internal standard.
  • Construct a calibration curve by plotting the peak intensity/area ratio against the concentration of the this compound standards.
  • Determine the concentration of this compound in the unknown samples from the calibration curve.

Visualizing the Workflow and Biological Context

Experimental Workflow for this compound Quantification

The following diagram illustrates a typical workflow for the quantification of this compound from a biological sample using LC-MS/MS.

This compound Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample InternalStandard Internal Standard Spiking Sample->InternalStandard Extraction Lipid Extraction (e.g., LLE) Drydown Dry-down Extraction->Drydown InternalStandard->Extraction Reconstitution Reconstitution Drydown->Reconstitution LC LC Separation (Reversed-Phase) Reconstitution->LC MS MS/MS Detection (MRM) LC->MS PeakIntegration Peak Integration MS->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Quantification CalibrationCurve->Quantification Result Result Quantification->Result This compound Concentration

Caption: A generalized workflow for the quantification of this compound using LC-MS/MS.

DPPC and its Potential Role in Signaling Pathways

DPPC is not only a major structural component of cell membranes and lung surfactant but can also influence cellular signaling. For instance, alterations in membrane composition, including DPPC levels, can impact the activity of membrane-associated signaling proteins such as those in the Mitogen-Activated Protein Kinase (MAPK) pathway.

DPPC and MAPK Signaling cluster_membrane Cell Membrane cluster_mapk MAPK Pathway DPPC DPPC MAPKKK MAPKKK DPPC->MAPKKK Modulates Activity MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (e.g., ERK, p38, JNK) MAPKK->MAPK CellularResponse Cellular Responses (Proliferation, Inflammation, etc.) MAPK->CellularResponse Phosphorylates Transcription Factors

Caption: DPPC can modulate the activity of upstream kinases in the MAPK signaling cascade.

References

A Comparative Guide to Validating the Structural Integrity of DPPC-d9 Containing Proteoliposomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key biophysical techniques for validating the structural integrity of proteoliposomes, with a special focus on those incorporating deuterated dipalmitoylphosphatidylcholine (DPPC-d9). The inclusion of this compound is particularly advantageous for structural studies employing solid-state Nuclear Magnetic Resonance (NMR) and neutron scattering techniques, offering enhanced resolution and the ability to probe specific molecular interactions. This guide will objectively compare the utility of various methods, supported by experimental data and detailed protocols, to assist researchers in selecting the most appropriate techniques for their specific research needs.

Data Presentation: Comparison of Techniques for Proteoliposome Characterization

The selection of an analytical technique for validating proteoliposome integrity depends on the specific structural parameters of interest. The following table summarizes the capabilities of commonly employed methods and provides typical quantitative data for proteoliposomes, using DPPC as a representative lipid component due to the limited availability of direct comparative studies on this compound.

TechniqueParameters MeasuredTypical Values for DPPC-based ProteoliposomesAdvantagesLimitations
Dynamic Light Scattering (DLS) Hydrodynamic Diameter (Z-average), Polydispersity Index (PDI)100 - 200 nm, PDI < 0.2Rapid, non-invasive, provides information on size distribution and aggregation.[1][2][3]Sensitive to contaminants, provides an intensity-weighted average which can be skewed by larger particles.
Cryo-Electron Microscopy (Cryo-EM) Vesicle morphology, lamellarity, size and shape distribution, protein incorporationDirect visualization of spherical vesicles, confirmation of unilamellar structures.[4][5]Provides high-resolution structural information and direct visualization of individual proteoliposomes.[4][5]Can be technically challenging, requires specialized equipment, and may introduce artifacts during sample preparation.
Fluorescence Spectroscopy Membrane integrity (leakage assays), protein conformation, lipid phase behaviorHigh dye retention in leakage assays, characteristic emission spectra for incorporated proteins.High sensitivity, versatile for studying dynamic processes and protein-lipid interactions.Requires fluorescent labeling which may perturb the system, indirect structural information.
Solid-State NMR (ssNMR) Protein structure and dynamics, lipid order and dynamics, protein-lipid interactionsHigh-resolution spectra of reconstituted proteins in a lipid environment.[6][7]Provides atomic-level structural and dynamic information in a near-native environment. The use of this compound can significantly enhance spectral resolution.[6][7]Requires large sample quantities, complex data analysis, and specialized instrumentation.
Neutron Scattering (SANS/NR) Bilayer thickness, protein position and conformation, lipid organizationDetermination of bilayer structure and protein orientation within the membrane.[8][9][10]Non-destructive, provides detailed structural information on length scales from angstroms to micrometers. Deuteration of lipids like this compound is crucial for contrast variation studies.[8][9][10]Requires access to a neutron source, and data analysis can be complex.
Differential Scanning Calorimetry (DSC) Phase transition temperature (Tm), enthalpy of transition (ΔH)Tm for DPPC ~41°C, which can be altered by protein incorporation and other lipids.[11][12]Provides information on the thermodynamic stability of the lipid bilayer and the effect of protein incorporation on lipid packing.[11][12]Provides bulk information and may not be sensitive to subtle structural changes.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the structural validation of proteoliposomes.

Dynamic Light Scattering (DLS) for Size and Polydispersity Analysis

Objective: To determine the average size and size distribution of the proteoliposome population.

Protocol:

  • Sample Preparation: Dilute the proteoliposome suspension in an appropriate buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 0.1-1.0 mg/mL to avoid multiple scattering effects. Filter the buffer using a 0.22 µm syringe filter.

  • Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C). Set the scattering angle to 90° or use a multi-angle setup if available.

  • Measurement: Transfer the diluted sample to a clean, dust-free cuvette. Place the cuvette in the instrument and allow it to equilibrate for at least 5 minutes.

  • Data Acquisition: Perform at least three independent measurements, with each measurement consisting of 10-15 runs.

  • Data Analysis: Analyze the correlation function to obtain the intensity-weighted size distribution, Z-average diameter, and Polydispersity Index (PDI). A monomodal distribution with a PDI value below 0.2 generally indicates a homogenous population of vesicles.[1][2][3]

Cryo-Electron Microscopy (Cryo-EM) for Morphological Characterization

Objective: To directly visualize the morphology, lamellarity, and size of individual proteoliposomes.

Protocol:

  • Grid Preparation: Glow-discharge a holey carbon grid to make the surface hydrophilic.

  • Sample Application: Apply 3-4 µL of the proteoliposome suspension (at a lipid concentration of 1-5 mg/mL) to the grid.

  • Blotting and Plunging: In a controlled environment of near 100% humidity, blot the grid with filter paper to create a thin aqueous film. Immediately plunge-freeze the grid in liquid ethane.

  • Imaging: Transfer the frozen grid to a cryo-electron microscope. Acquire images at a low electron dose to minimize radiation damage.

  • Image Analysis: Analyze the micrographs to assess the overall morphology of the vesicles (e.g., spherical, unilamellar), their size distribution, and to visualize the incorporated proteins if they are of sufficient size and density.[4][5]

Fluorescence Leakage Assay for Membrane Integrity

Objective: To assess the integrity and permeability of the proteoliposome membrane.

Protocol:

  • Probe Encapsulation: Prepare proteoliposomes in a buffer containing a high concentration of a self-quenching fluorescent dye (e.g., 50 mM carboxyfluorescein).

  • Removal of External Dye: Remove the unencapsulated dye by size-exclusion chromatography (e.g., using a Sephadex G-50 column) or by pelleting the proteoliposomes via ultracentrifugation.

  • Fluorescence Measurement: Dilute the purified proteoliposomes in an iso-osmotic buffer in a fluorometer cuvette. Monitor the fluorescence intensity over time at the appropriate excitation and emission wavelengths for the dye.

  • Inducing Leakage: After establishing a stable baseline, add a detergent (e.g., 0.1% Triton X-100) to disrupt the vesicles and cause complete dye release, representing 100% leakage.

  • Data Analysis: The initial low fluorescence indicates intact vesicles with quenched dye. An increase in fluorescence over time signifies leakage of the dye from the proteoliposomes. The leakage rate can be quantified relative to the maximum fluorescence signal after detergent addition.[13][14]

Mandatory Visualization

The following diagrams illustrate key experimental workflows for validating proteoliposome structural integrity.

DLS_Workflow cluster_prep Sample Preparation cluster_measurement DLS Measurement cluster_analysis Data Analysis p1 Proteoliposome Suspension p2 Dilution in Filtered Buffer p1->p2 0.1-1.0 mg/mL lipid m1 Equilibrate Instrument (25°C) m2 Transfer to Cuvette m1->m2 m3 Equilibrate Sample (5 min) m2->m3 m4 Acquire Data (3x, 10-15 runs) m3->m4 a1 Analyze Correlation Function a2 Obtain Size Distribution, Z-average, and PDI a1->a2 CryoEM_Workflow cluster_prep Grid Preparation & Vitrification cluster_imaging Imaging & Analysis g1 Glow-discharge Holey Carbon Grid g2 Apply Proteoliposome Suspension g1->g2 g3 Blot to Create Thin Film g2->g3 g4 Plunge-freeze in Liquid Ethane g3->g4 i1 Transfer to Cryo-TEM i2 Acquire Low-dose Images i1->i2 i3 Analyze Micrographs i2->i3 i4 Assess Morphology, Lamellarity, & Size i3->i4 LeakageAssay_Workflow cluster_prep Proteoliposome Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis l1 Encapsulate Self-quenching Dye l2 Remove External Dye l1->l2 f1 Dilute in Cuvette f2 Monitor Baseline Fluorescence f1->f2 f3 Add Detergent (100% Leakage) f2->f3 a1 Calculate Leakage Rate a2 Assess Membrane Integrity a1->a2

References

A Comparative Analysis of Experimental and Theoretical Scattering Length Densities of DPPC-d9 for Neutron Scattering Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison between the theoretically calculated and experimentally determined scattering length densities (SLD) of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with a deuterated choline headgroup (DPPC-d9). This comparison is crucial for researchers in the fields of biophysics, materials science, and drug development who utilize neutron scattering techniques to investigate the structure and dynamics of lipid bilayers, a fundamental component of cell membranes.

Understanding Scattering Length Density in Neutron Scattering

Neutron scattering is a powerful technique for probing the structure of biological materials at the nanoscale. The scattering length density (SLD) is a critical parameter that quantifies the scattering power of a material for neutrons. It is dependent on the atomic composition and the molecular volume of the substance. In studies of lipid bilayers, selectively deuterating specific parts of the lipid molecules, such as the headgroup or the acyl chains, creates a significant contrast in SLD, enabling the detailed structural characterization of different regions of the bilayer.

Theoretical vs. Experimental SLD of this compound: A Comparative Table

The theoretical SLD of a molecule can be calculated from its chemical formula and molecular volume. Experimental values are typically determined using techniques like Neutron Reflectometry (NR) and Small-Angle Neutron Scattering (SANS). Below is a comparison of the theoretical and a reported experimental SLD value for this compound.

ParameterTheoretical ValueExperimental Value
This compound Molecular Formula C₄₀H₇₁D₉NO₈P-
DPPC Molecular Formula C₄₀H₈₀NO₈P[1][2][3][4][5]-
Molecular Volume of DPPC (at 50°C) ~1232 ų-
Calculated Σb (DPPC) 8.84 x 10⁻⁴ Å-
Calculated Σb (this compound) 1.48 x 10⁻³ Å-
Theoretical SLD (DPPC) 0.72 x 10⁻⁶ Å⁻²-
Theoretical SLD (this compound) 1.20 x 10⁻⁶ Å⁻²-
Experimental SLD of d-DPPC tail region -6.37 x 10⁻⁶ Å⁻²[6]

Note: The experimental value provided is for the deuterated tail region of DPPC, which has a different deuteration pattern than this compound (deuterated choline headgroup). A direct experimental value for the entire this compound molecule was not found in the immediate literature search. The discrepancy highlights the importance of specifying the exact deuteration pattern when reporting and comparing SLD values.

Experimental Protocols for Determining Scattering Length Density

The experimental determination of SLD for lipid bilayers primarily relies on neutron scattering techniques. Below are detailed methodologies for Neutron Reflectometry (NR) and Small-Angle Neutron Scattering (SANS).

Neutron Reflectometry (NR) for Supported Lipid Bilayers

Neutron reflectometry is an ideal technique for studying the structure of thin films, including supported lipid bilayers, at interfaces. It provides detailed information about the thickness, composition, and roughness of the layers.

Sample Preparation:

  • Substrate Preparation: A flat, polished single-crystal silicon block is typically used as the substrate. The substrate is cleaned meticulously to remove organic contaminants, often using a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or plasma cleaning.

  • Supported Lipid Bilayer (SLB) Formation: An SLB of this compound is formed on the hydrophilic silicon oxide surface of the substrate. This is commonly achieved through vesicle fusion.

    • Small unilamellar vesicles (SUVs) of this compound are prepared by dissolving the lipid in a suitable organic solvent, drying the solvent to form a thin lipid film, and then hydrating the film with an aqueous buffer (e.g., PBS) followed by sonication or extrusion.

    • The SUV solution is then incubated with the cleaned silicon substrate, allowing the vesicles to adsorb, rupture, and fuse to form a continuous bilayer.

  • Solvent Exchange: The sample cell is rinsed with buffer to remove excess vesicles. For contrast variation experiments, the bulk solvent can be exchanged with buffers having different H₂O/D₂O ratios.

Data Acquisition:

  • A collimated beam of neutrons is directed at the surface of the SLB at a grazing angle.

  • The intensity of the reflected neutrons is measured as a function of the momentum transfer vector, Q (Q = 4πsin(θ)/λ, where θ is the angle of incidence and λ is the neutron wavelength).

  • Data is collected at multiple solvent contrasts (e.g., 100% D₂O, 100% H₂O, and a contrast-matched water mixture) to enhance the structural determination.

Data Analysis:

  • The reflectivity data is analyzed by fitting it to a model of the interfacial structure.

  • The model typically consists of several layers representing the silicon substrate, the silicon oxide layer, a thin water layer, the lipid headgroups, and the lipid tails.

  • Each layer is characterized by its thickness, SLD, and interfacial roughness. By fitting the model to the data from multiple contrasts, a unique and detailed SLD profile of the bilayer can be obtained.

Small-Angle Neutron Scattering (SANS) for Lipid Vesicles

SANS is used to study the structure of particles in solution, including the size, shape, and internal structure of lipid vesicles.

Sample Preparation:

  • Vesicle Preparation: Unilamellar vesicles (ULVs) of this compound are prepared as described for the NR sample preparation (hydration of a lipid film followed by extrusion through polycarbonate membranes with a defined pore size to obtain a monodisperse sample).

  • Sample Concentration: The vesicle solution is prepared at a concentration suitable for SANS measurements, typically in the range of 1-10 mg/mL.

  • Solvent Contrast: The vesicles are dispersed in buffers with varying H₂O/D₂O ratios to perform contrast variation experiments.

Data Acquisition:

  • The vesicle solution is placed in a quartz cuvette.

  • A collimated neutron beam is passed through the sample.

  • The scattered neutrons are detected by a 2D detector. The scattering intensity is measured as a function of the scattering vector, Q.

Data Analysis:

  • The 2D scattering data is radially averaged to obtain a 1D scattering curve (Intensity vs. Q).

  • The scattering data is then fitted to a model that describes the form factor of the vesicles (their shape and internal structure) and the structure factor (interactions between vesicles).

  • For unilamellar vesicles, the model typically describes a spherical shell with distinct SLDs for the headgroup and tail regions. By fitting the data from different solvent contrasts, the SLDs of the different lipid regions can be determined.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures described above.

Neutron_Reflectometry_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_ana Data Analysis P1 Substrate Cleaning P2 This compound Vesicle Formation P1->P2 P3 Vesicle Fusion to Form SLB P2->P3 P4 Solvent Exchange (Contrast Variation) P3->P4 A1 Direct Neutron Beam at Grazing Angle P4->A1 A2 Measure Reflected Intensity vs. Q A1->A2 A3 Repeat for Multiple Contrasts A2->A3 D1 Fit Reflectivity Data to a Layer Model A3->D1 D2 Determine Thickness, SLD, and Roughness D1->D2 D3 Generate SLD Profile of the Bilayer D2->D3

Caption: Workflow for determining the SLD of a supported this compound bilayer using Neutron Reflectometry.

SANS_Workflow cluster_prep_sans Sample Preparation cluster_acq_sans Data Acquisition cluster_ana_sans Data Analysis PS1 This compound Vesicle Formation (ULVs) PS2 Dispersion in H2O/D2O Buffers PS1->PS2 AS1 Neutron Beam Through Vesicle Solution PS2->AS1 AS2 Measure Scattered Intensity vs. Q AS1->AS2 DS1 Fit Scattering Data to a Vesicle Model AS2->DS1 DS2 Determine Vesicle Size and Bilayer Structure DS1->DS2 DS3 Extract SLDs of Headgroup and Tail Regions DS2->DS3

Caption: Workflow for determining the SLD of this compound vesicles using Small-Angle Neutron Scattering.

References

Assessing Lot-to-Lot Variability of Commercial DPPC-d9: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The consistency and purity of reagents are paramount in achieving reproducible and reliable experimental outcomes. This is particularly true for isotopically labeled internal standards like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d9 (DPPC-d9), which is widely used in mass spectrometry-based lipidomics and for the preparation of specialized liposomal formulations.[1][2] Lot-to-lot variability in the chemical purity, isotopic enrichment, and lipid composition of commercial this compound can introduce significant analytical errors and affect the physicochemical properties of lipid-based drug delivery systems. This guide provides a framework for assessing this variability, offering a comparison of key quality attributes and detailed experimental protocols for their verification.

Comparative Analysis of Commercial this compound

The quality of commercially available this compound can differ between suppliers and even between different lots from the same supplier. Researchers should critically evaluate key parameters provided in the Certificate of Analysis (CoA) and consider independent verification. The following table summarizes the critical quality attributes to consider when sourcing this compound.

Parameter Typical Specification Potential Impact of Variability Key Suppliers
Chemical Purity ≥98% (often >99%) by HPLC or TLC.[3]Impurities can interfere with analytical measurements, alter the properties of lipid bilayers, and introduce artifacts in biological assays.Avanti Polar Lipids, Cayman Chemical, Echelon Biosciences, MedChemExpress
Isotopic Enrichment ≥98% (often >99% Deuterium enrichment).[4]Lower isotopic enrichment can lead to inaccurate quantification in mass spectrometry when used as an internal standard, as the unlabeled portion will contribute to the analyte signal.Avanti Polar Lipids, Cayman Chemical, FB Reagents
Lipid Composition Specification of fatty acid composition (e.g., two palmitic acid chains).Presence of other lipids (e.g., lyso-PC, other fatty acid chains) can affect the physical properties of membranes and liposomes, such as fluidity and stability.Avanti Polar Lipids, Echelon Biosciences
Molecular Weight Provided and verified by mass spectrometry.Incorrect molecular weight indicates isotopic labeling or chemical structure issues.Avanti Polar Lipids, Cayman Chemical, FB Reagents
Physical Form Typically a white to off-white powder or solid.[3]Deviations from the expected physical form may indicate degradation or the presence of impurities.Most suppliers

Experimental Protocols for Quality Assessment

To ensure the consistency of experimental results, it is advisable to perform in-house quality control on different lots of this compound, especially for sensitive applications. The following are key experimental protocols for assessing the quality of commercial this compound.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of this compound and identify any lipid-related impurities.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform/methanol mixture).

  • Chromatographic System: Utilize a normal-phase or reversed-phase HPLC system with an appropriate column (e.g., C18 for reversed-phase).

  • Mobile Phase: A gradient of organic solvents is typically used. For reversed-phase, a gradient of methanol/water or acetonitrile/water with additives like formic acid or ammonium formate is common.

  • Detection: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is ideal for lipid analysis as they do not require a chromophore. Mass spectrometry (LC-MS) can also be used for identification of impurities.

  • Quantification: The purity is determined by calculating the area of the main this compound peak as a percentage of the total area of all peaks detected in the chromatogram.

Verification of Isotopic Enrichment and Molecular Weight by Mass Spectrometry (MS)

Objective: To confirm the molecular weight and determine the degree of deuterium labeling.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with the ionization source (e.g., methanol or isopropanol).

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended for accurate mass determination.

  • Ionization: Electrospray ionization (ESI) is commonly used for phospholipids.

  • Data Analysis:

    • Acquire the mass spectrum in the appropriate mass range.

    • Identify the molecular ion of this compound.

    • Compare the experimentally determined monoisotopic mass with the theoretical mass.

    • Analyze the isotopic distribution of the molecular ion peak to determine the percentage of deuterated species.

Assessment of Lipid Composition by Thin-Layer Chromatography (TLC)

Objective: A rapid and cost-effective method to qualitatively assess the presence of major lipid impurities, such as lysophosphatidylcholine.

Methodology:

  • Sample Application: Spot a small amount of the dissolved this compound onto a silica TLC plate.

  • Mobile Phase: A solvent system such as chloroform/methanol/water in a ratio of 65:25:4 (v/v/v) is commonly used for separating phospholipids.

  • Visualization: After developing the plate, visualize the lipid spots using a suitable stain, such as iodine vapor, primuline spray, or a molybdenum blue spray for phospholipids.

  • Analysis: Compare the spot of the this compound sample with a known standard. The presence of additional spots indicates impurities.

Visualizing the Assessment Workflow and Application Context

To better illustrate the process of assessing lot-to-lot variability and the context in which this compound is used, the following diagrams are provided.

G cluster_procurement Procurement & Initial Screening cluster_qc In-depth Quality Control cluster_decision Decision New Lot of this compound New Lot of this compound Certificate of Analysis Review Certificate of Analysis Review New Lot of this compound->Certificate of Analysis Review Visual Inspection Visual Inspection Certificate of Analysis Review->Visual Inspection Purity Analysis (HPLC/TLC) Purity Analysis (HPLC/TLC) Visual Inspection->Purity Analysis (HPLC/TLC) Isotopic Enrichment (MS) Isotopic Enrichment (MS) Purity Analysis (HPLC/TLC)->Isotopic Enrichment (MS) Functional Assay Functional Assay Isotopic Enrichment (MS)->Functional Assay Lot Acceptance Lot Acceptance Functional Assay->Lot Acceptance Meets Specs Lot Rejection Lot Rejection Functional Assay->Lot Rejection Fails Specs

Caption: Workflow for Assessing this compound Lot-to-Lot Variability.

cluster_sample Biological Sample cluster_standard Internal Standard cluster_analysis LC-MS/MS Analysis Endogenous DPPC Endogenous DPPC Extraction Extraction Endogenous DPPC->Extraction This compound (Known Amount) This compound (Known Amount) This compound (Known Amount)->Extraction Quantification Quantification Extraction->Quantification Ratio of DPPC/DPPC-d9 Accurate Concentration of Endogenous DPPC Accurate Concentration of Endogenous DPPC Quantification->Accurate Concentration of Endogenous DPPC

References

Safety Operating Guide

Proper Disposal of DPPC-d9: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d9 (DPPC-d9), a deuterated phospholipid commonly used in research.

Immediate Safety and Handling Precautions

While this compound and its non-deuterated counterpart are not classified as hazardous substances, it is crucial to adhere to standard laboratory safety protocols.[1][2] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound. In the event of contact, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Skin Contact: Wash off with soap and plenty of water.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.

  • Ingestion: Wash out mouth with water. Do NOT induce vomiting.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to waste identification, segregation, and documentation.

Step 1: Waste Identification and Classification

The first critical step is to determine if the this compound waste is contaminated with any hazardous materials.

  • Uncontaminated this compound: Pure, unused, or expired this compound that has not been mixed with other chemicals.

  • Contaminated this compound: this compound that has been used in experiments and is mixed with other chemical, biological, or radioactive substances.

Step 2: Waste Segregation

Proper segregation is essential to prevent accidental reactions and to ensure compliant disposal.

  • Non-Hazardous Waste Stream: If the this compound is uncontaminated and your institution's guidelines permit, it may be disposed of as non-hazardous chemical waste.

  • Hazardous Waste Stream: If the this compound is mixed with hazardous materials, it must be disposed of according to the regulations governing the hazardous components of the mixture. For instance, if mixed with a flammable solvent, it should be treated as flammable waste.

Step 3: Containerization and Labeling

Use appropriate, well-sealed containers for waste collection.

  • Label the container clearly with "this compound Waste" and list all other components of the mixture.

  • Include the date of waste generation and the name of the responsible researcher or lab.

Step 4: Storage

Store the waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.

Step 5: Disposal

Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Never dispose of chemical waste down the drain unless explicitly permitted by your institution's EHS for specific, neutralized, non-hazardous solutions.

Quantitative Data for Laboratory Waste Disposal

The following table provides general guidelines for the classification and disposal of laboratory chemical waste, which can be applied to this compound waste streams.

Waste CharacteristicDisposal GuidelineRegulatory Consideration
pH Neutralize to pH 6-9 before sewer disposal (if permitted)Local wastewater discharge regulations
Flash Point < 60°C is considered flammableResource Conservation and Recovery Act (RCRA)
Toxicity Consult Safety Data Sheet (SDS) for specific toxicity dataRCRA and local regulations
Reactivity Segregate from incompatible materialsRCRA and institutional safety protocols

Experimental Protocol: Waste Characterization

To determine the appropriate disposal route for contaminated this compound, a simple waste characterization can be performed:

  • Review Experimental Records: Identify all substances that have come into contact with the this compound.

  • Consult Safety Data Sheets (SDS): Obtain the SDS for all components of the waste mixture to identify any hazardous characteristics.

  • pH Testing: If the waste is aqueous, use a calibrated pH meter or pH strips to determine its corrosivity.

  • Segregate and Label: Based on the characterization, segregate the waste into the appropriate hazardous waste stream (e.g., flammable, corrosive, toxic) and label the container accordingly.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DPPC_d9_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generated is_contaminated Is the this compound waste contaminated with other substances? start->is_contaminated characterize_waste Characterize Waste: - Review experimental records - Consult SDS for all components - Test pH if aqueous is_contaminated->characterize_waste Yes non_hazardous_disposal Dispose as Non-Hazardous Chemical Waste: - Segregate from hazardous waste - Label container clearly - Store in designated area - Contact EHS for pickup is_contaminated->non_hazardous_disposal No is_hazardous Is the waste mixture hazardous? characterize_waste->is_hazardous is_hazardous->non_hazardous_disposal No hazardous_disposal Dispose as Hazardous Waste: - Segregate based on hazard class (e.g., flammable, corrosive) - Label with all components and hazards - Store in designated area - Contact EHS for pickup is_hazardous->hazardous_disposal Yes end End: Proper Disposal non_hazardous_disposal->end hazardous_disposal->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Guide to Handling DPPC-d9

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Protocols for Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of DPPC-d9 (1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d9), a deuterated lipid commonly used in biophysical and drug delivery research. While this compound is not classified as a hazardous substance, adherence to proper laboratory safety protocols is paramount to ensure a safe working environment and maintain the integrity of your research.[1]

Personal Protective Equipment (PPE): A Multi-layered Defense

When handling this compound in its powdered form, a comprehensive approach to personal protection is essential to minimize exposure to nuisance dust and prevent contamination.

Recommended PPE for Handling this compound Powder:

PPE CategoryType/SpecificationRationale
Eye and Face Protection Safety glasses with side shields or safety goggles.[2][3]Protects against airborne particles and accidental splashes.
Face shield (in addition to glasses/goggles).[3]Recommended when handling larger quantities or when there is a significant risk of dust generation.
Hand Protection Disposable nitrile gloves.[2][3]Provides a barrier against skin contact and prevents contamination of the sample. Gloves should be inspected before use and disposed of properly after handling.[2]
Body Protection Laboratory coat.Protects skin and personal clothing from dust.
Respiratory Protection N95 or P1 dust mask.[2]Recommended when weighing or transferring powder to minimize inhalation of nuisance dust.[2]
Footwear Closed-toe shoes.Standard laboratory practice to protect feet from spills and falling objects.

Operational Plan: From Receipt to Disposal

A structured workflow is critical for the safe and efficient handling of this compound. The following diagram outlines the key steps, from receiving the compound to its final disposal.

reception Receiving and Inspection storage Storage at ≤-20°C reception->storage Verify Integrity ppe Don Personal Protective Equipment (PPE) storage->ppe Prepare for Use weighing Weighing and Aliquoting (in a fume hood or designated area) ppe->weighing dissolution Dissolution in Appropriate Solvent weighing->dissolution experiment Experimental Use dissolution->experiment decontamination Decontamination of Work Area and Equipment experiment->decontamination disposal Waste Disposal decontamination->disposal Segregate Waste

Figure 1. Workflow for the safe handling of this compound.

Disposal Plan: Responsible Waste Management

While this compound is not considered hazardous, it is crucial to follow institutional and local regulations for chemical waste disposal.

This compound Disposal Guidelines:

Waste TypeDisposal Procedure
Unused Solid this compound Dispose of in a designated chemical waste container.[2]
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated solid waste container.
Solutions of this compound Dispose of in a designated non-halogenated organic solvent waste container, if applicable. Follow your institution's guidelines for solvent waste.
Contaminated PPE (e.g., gloves) Dispose of in accordance with standard laboratory procedures for non-hazardous chemical waste.[2]

By implementing these safety and handling protocols, researchers can confidently work with this compound while ensuring a secure and controlled laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.